Product packaging for 4-(Benzyloxy)-3-chlorophenol(Cat. No.:CAS No. 86902-27-4)

4-(Benzyloxy)-3-chlorophenol

Cat. No.: B1281766
CAS No.: 86902-27-4
M. Wt: 234.68 g/mol
InChI Key: PQBMHARERZHVJP-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-3-chlorophenol (CAS 86902-27-4) is an organic compound with the molecular formula C13H11ClO2 and a molecular weight of 234.68 g/mol . This phenolic derivative is characterized by a benzyloxy group and a chlorine atom on the phenol ring, contributing to its specific physicochemical properties, including a density of approximately 1.3 g/cm³ and a boiling point of 384.4°C at 760 mmHg . The compound serves as a versatile synthetic intermediate and building block in organic chemistry and pharmaceutical research. It is primarily used in the synthesis of more complex molecules, particularly in medicinal chemistry for the development of potential therapeutic agents . The benzyloxy group acts as a common protecting group for the phenolic hydroxyl, which can be selectively removed in subsequent synthetic steps. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can request the Certificate of Analysis (COA) and Safety Data Sheet (SDS) for detailed quality and handling specifications . For R&D and Bulk Inquiries: This product is available for research and development purposes. You can request a bulk quotation for larger quantities .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11ClO2 B1281766 4-(Benzyloxy)-3-chlorophenol CAS No. 86902-27-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4-phenylmethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO2/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQBMHARERZHVJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90528122
Record name 4-(Benzyloxy)-3-chlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90528122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86902-27-4
Record name 4-(Benzyloxy)-3-chlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90528122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(Benzyloxy)-3-chlorophenol molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(Benzyloxy)-3-chlorophenol: Synthesis, Characterization, and Application in Drug Discovery

Introduction

This compound is a phenolic organic compound that serves as a highly versatile and valuable intermediate in the fields of medicinal chemistry and organic synthesis. Its molecular architecture, featuring a chlorinated phenol ring protected by a benzyl group, presents a unique combination of chemical reactivity and stability. This makes it a critical building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The strategic placement of the chloro and benzyloxy groups allows for regioselective modifications, providing a scaffold that can be elaborated into a diverse range of potential drug candidates.

This guide provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals. We will delve into its core physicochemical properties, provide validated, step-by-step protocols for its synthesis and analytical characterization, and explore its applications as a precursor in modern drug discovery programs. The methodologies described herein are grounded in established chemical principles, emphasizing not just the procedural steps but the underlying causality to ensure robust and reproducible outcomes.

Physicochemical Properties and Structural Data

The identity and purity of a synthetic intermediate are paramount for its successful use in multi-step syntheses. This compound is a solid at room temperature, and its key properties are summarized below. The molecular weight is a fundamental parameter for all stoichiometric calculations in synthetic procedures.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₁ClO₂[1]
Molecular Weight 234.68 g/mol [1]
IUPAC Name 3-chloro-4-(phenylmethoxy)phenol[1]
CAS Number 86902-27-4[1]
Physical Form Solid
Boiling Point 384.4°C at 760 mmHg[1]
Density ~1.3 g/cm³[1]

Strategic Synthesis of this compound

The synthesis of this compound is most effectively achieved through a Williamson ether synthesis. This classic nucleophilic substitution reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide, which then attacks an alkyl halide. In this context, the key is the selective benzylation of one hydroxyl group of a dihydroxy-chlorobenzene precursor. The choice of starting material is critical for regioselectivity. Using 3-chlorocatechol (3-chloro-1,2-dihydroxybenzene) as the precursor allows for the selective protection of the more sterically accessible hydroxyl group.

Experimental Protocol: Williamson Ether Synthesis

This protocol is designed as a self-validating system. The success of each step can be monitored by thin-layer chromatography (TLC), and the final product's identity is confirmed through rigorous analytical characterization.

Materials and Reagents:

  • 3-Chlorocatechol

  • Benzyl chloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel (for column chromatography)

  • Hexanes and Ethyl Acetate (for chromatography mobile phase)

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 3-chlorocatechol (1.0 eq) in anhydrous acetone.

    • Causality: Anhydrous conditions are crucial to prevent side reactions involving water, which could hydrolyze the benzyl chloride or interfere with the base. Acetone is an excellent polar aprotic solvent that readily dissolves the reactants and does not interfere with the reaction.

  • Addition of Base: Add anhydrous potassium carbonate (1.5 eq) to the solution. Stir the suspension vigorously for 15 minutes at room temperature.

    • Causality: Potassium carbonate is a mild base, sufficient to deprotonate the phenolic hydroxyl group to form the potassium phenoxide nucleophile. Using a slight excess ensures complete deprotonation. Vigorous stirring is necessary due to the heterogeneous nature of the mixture.

  • Addition of Alkylating Agent: Add benzyl chloride (1.1 eq) dropwise to the reaction mixture.

    • Causality: Benzyl chloride is the electrophile. A slow, dropwise addition helps to control any potential exotherm and minimizes the formation of dialkylated byproducts. A small excess ensures the complete consumption of the starting catechol.

  • Reaction Execution: Heat the mixture to reflux and maintain this temperature for 12-18 hours. Monitor the reaction progress by TLC.

    • Causality: Heating provides the necessary activation energy for the Sₙ2 reaction. Refluxing ensures a constant, controlled reaction temperature. TLC is used to track the consumption of the starting material and the formation of the product.

  • Work-up and Extraction: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure to remove the acetone. Redissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.

    • Causality: The filtration removes the inorganic base. The aqueous wash removes any remaining potassium salts and other water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.

    • Causality: Anhydrous MgSO₄ is a drying agent that removes residual water from the organic phase. Evaporation of the solvent yields the crude product as an oil or solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.

    • Causality: Column chromatography is a standard and effective method for purifying organic compounds. It separates the desired product from unreacted starting materials, byproducts (like the dialkylated ether), and other impurities based on differences in polarity.

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification A 1. Dissolve 3-Chlorocatechol in Anhydrous Acetone B 2. Add K₂CO₃ (Base) A->B C 3. Add Benzyl Chloride B->C D 4. Reflux for 12-18h (Monitor by TLC) C->D E 5. Cool, Filter & Concentrate D->E F 6. Ethyl Acetate Extraction & Aqueous Wash E->F G 7. Dry (MgSO₄) & Concentrate F->G H 8. Flash Column Chromatography G->H I I H->I Final Product: This compound

Caption: Workflow for the synthesis of this compound.

Analytical Characterization and Quality Control

Confirming the structure and assessing the purity of the synthesized this compound is a critical step before its use in subsequent research. A combination of spectroscopic and chromatographic techniques provides a comprehensive analytical profile.

1. Structural Elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for unambiguous structure determination.[2] ¹H NMR will confirm the presence of the aromatic protons on both the phenol and benzyl rings, the benzylic methylene protons (a characteristic singlet), and the phenolic hydroxyl proton. ¹³C NMR will show the correct number of carbon signals corresponding to the molecular structure.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.[2] High-resolution mass spectrometry (HRMS) can provide the exact mass, which confirms the molecular formula.

2. Purity Assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of non-volatile organic compounds.[3] A reversed-phase HPLC method is typically employed for phenolic compounds.

Protocol: HPLC Purity Analysis

This protocol outlines a standard method for determining the purity of the synthesized product.

Instrumentation and Conditions:

  • HPLC System: An HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).

    • Causality: The C18 stationary phase is nonpolar, making it ideal for retaining organic molecules. Acetonitrile is a common organic modifier used to elute the compound. TFA is added to acidify the mobile phase, which suppresses the ionization of the phenolic hydroxyl group, leading to sharper, more symmetrical peaks.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm or 280 nm.

    • Causality: The benzene rings in the molecule have strong UV absorbance at these wavelengths, providing high sensitivity.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the compound in acetonitrile at 1 mg/mL. Dilute as needed for analysis.

Step-by-Step Methodology:

  • System Equilibration: Equilibrate the HPLC system and column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Sample Injection: Inject the prepared sample solution.

  • Gradient Elution: Run a linear gradient to increase the percentage of the organic solvent (B). A typical gradient might be from 5% B to 95% B over 20 minutes.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Analytical_Workflow cluster_sample Sample Prep cluster_hplc HPLC Analysis cluster_data Data Interpretation Prep Dissolve Synthesized Product in Acetonitrile (1 mg/mL) Equilibrate Equilibrate C18 Column Prep->Equilibrate Inject Inject Sample (10 µL) Equilibrate->Inject Elute Run Gradient Elution (ACN/H₂O) Inject->Elute Detect UV Detection (220 nm) Elute->Detect Analyze Integrate Chromatogram Detect->Analyze Purity Calculate Area % Analyze->Purity Result Purity Report Purity->Result

Caption: Analytical workflow for purity assessment by HPLC.

Applications in Drug Development

The utility of this compound in drug discovery stems from its dual functionality as a protected phenol and a modifiable aromatic scaffold.

  • As a Protected Intermediate: The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl.[1] Phenols are often acidic and nucleophilic, which can interfere with subsequent synthetic steps (e.g., Grignard reactions, lithiations). The benzyl ether is stable to a wide range of reagents but can be readily removed under specific conditions, most commonly via catalytic hydrogenation, to unmask the phenol at a later stage in the synthesis. This strategy is fundamental to the construction of complex molecules.

  • As a Bioactive Scaffold: The substituted phenoxy core is a common feature in many biologically active molecules. For example, derivatives of 4-phenoxyphenol have been synthesized and identified as potent androgen receptor (AR) antagonists, which are promising candidates for the treatment of prostate cancer.[4] The 4-(benzyloxy)-3-chloro moiety provides a starting point for creating libraries of such compounds, where modifications can be made to the free hydroxyl group or through further substitution on the aromatic rings to optimize biological activity. Furthermore, the benzyloxy group itself is recognized as an important pharmacophore in drugs targeting the central nervous system.[5]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for the medicinal chemist. Its well-defined physicochemical properties, coupled with straightforward yet robust synthetic and analytical protocols, make it an accessible and reliable building block. Understanding the principles behind its synthesis and characterization, as detailed in this guide, empowers researchers to utilize this intermediate with confidence. Its proven applicability as a precursor to complex and biologically active scaffolds underscores its continuing importance in the quest for novel therapeutics.

References

  • Cas Number 86902-27-4 | this compound. molecularinfo.com. [Link]
  • Synthesis of 4-benzyloxy-3-chlorobenzoic acid. PrepChem.com. [Link]
  • Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. PubMed Central. [Link]
  • Study on the performance condition optimization of analytic method for p-chlorophenol compounds by high performance liquid chrom. Journal of Chemical and Pharmaceutical Research. [Link]
  • Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. National Institutes of Health (NIH). [Link]

Sources

An In-depth Technical Guide to the Synthesis of 4-(Benzyloxy)-3-chlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Benzyloxy)-3-chlorophenol is a valuable substituted phenol derivative with potential applications as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. Its structure, featuring a protected hydroxyl group and a reactive phenolic moiety, makes it a versatile building block for further functionalization. This guide provides a comprehensive, in-depth protocol for the synthesis of this compound, grounded in fundamental principles of organic chemistry and supported by established methodologies. The core of this synthesis is a regioselective Williamson ether synthesis, a classic yet powerful transformation in organic chemistry.

This document is intended for researchers, scientists, and professionals in drug development and related fields. It moves beyond a simple recitation of steps to explain the underlying causality for experimental choices, ensuring a robust and reproducible protocol.

Synthetic Strategy: A Regioselective Williamson Ether Synthesis

The chosen synthetic route to this compound is the Williamson ether synthesis, a reliable method for forming ethers from an alcohol and an alkyl halide.[1] In this case, the synthesis involves the reaction of a suitable catechol precursor with benzyl chloride in the presence of a base.

The most logical and readily available starting material for this synthesis is 3-chlorocatechol (3-chloro-1,2-benzenediol).[2] The primary challenge in this approach is achieving regioselectivity. 3-Chlorocatechol possesses two hydroxyl groups at the 1- and 2-positions, and the reaction must be controlled to favor benzylation at the desired 4-position (relative to the chlorine) while minimizing the formation of the isomeric 3-(benzyloxy)-5-chlorophenol and the di-benzylated byproduct.

Causality Behind Regioselectivity:

The regioselectivity of the reaction is dictated by the relative acidity of the two phenolic protons in 3-chlorocatechol. The hydroxyl group at the 1-position is para to the electron-withdrawing chlorine atom, while the hydroxyl group at the 2-position is meta to it. The inductive effect of the chlorine atom increases the acidity of both protons compared to unsubstituted catechol. However, this effect is more pronounced at the para position. Consequently, the hydroxyl group at the 1-position is more acidic and will be preferentially deprotonated by the base. The resulting phenoxide ion is more stable due to better delocalization of the negative charge. This preferential formation of the phenoxide at the 1-position directs the subsequent nucleophilic attack on benzyl chloride to occur at this site, leading to the desired product, this compound.

To further enhance the yield of the mono-benzylated product, the stoichiometry of the reagents is critical. By using a slight excess of 3-chlorocatechol relative to benzyl chloride and the base, the probability of di-benzylation is significantly reduced.

Reaction Mechanism

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3] The reaction can be broken down into two key steps:

  • Deprotonation: The base (in this case, potassium carbonate) deprotonates the more acidic phenolic hydroxyl group of 3-chlorocatechol to form a nucleophilic phenoxide ion.

  • Nucleophilic Attack: The phenoxide ion then acts as a nucleophile, attacking the electrophilic methylene carbon of benzyl chloride. This occurs in a single, concerted step where the carbon-oxygen bond is formed simultaneously with the cleavage of the carbon-chlorine bond.[1]

The overall transformation is the displacement of the chloride leaving group by the phenoxide, resulting in the formation of the ether linkage.

Visualizing the Synthesis

Overall Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Reactant1 3-Chlorocatechol Product1 This compound Reactant1->Product1 1. Reactant2 Benzyl Chloride Reactant2->Product1 2. Reagent1 K₂CO₃ Reagent1->Product1 Base Reagent2 Acetone Reagent2->Product1 Solvent Product2 KCl Product1->Product2 Product3 KHCO₃ Product1->Product3 Experimental_Workflow A Combine 3-chlorocatechol, K₂CO₃, and acetone in a round-bottom flask. B Add benzyl chloride dropwise to the stirred suspension. A->B C Heat the mixture to reflux and monitor the reaction by TLC. B->C D Cool the reaction mixture and filter to remove inorganic salts. C->D E Evaporate the solvent from the filtrate under reduced pressure. D->E F Dissolve the residue in ethyl acetate and wash with water and brine. E->F G Dry the organic layer over anhydrous Na₂SO₄ and filter. F->G H Concentrate the organic layer to obtain the crude product. G->H I Purify the crude product by column chromatography. H->I J Characterize the final product (NMR, MS, IR). I->J

Caption: Step-by-step workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for Williamson ether synthesis involving phenols. [4] Materials and Reagents:

ReagentCAS No.Molecular Wt. ( g/mol )AmountMoles (mmol)Molar Eq.
3-Chlorocatechol4018-65-9144.551.45 g10.01.0
Benzyl Chloride100-44-7126.581.07 mL (1.18 g)9.30.93
Potassium Carbonate (anhydrous)584-08-7138.211.38 g10.01.0
Acetone (anhydrous)67-64-158.0850 mL--
Ethyl Acetate141-78-688.11As needed--
Hexane110-54-386.18As needed--
Anhydrous Sodium Sulfate7757-82-6142.04As needed--

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chlorocatechol (1.45 g, 10.0 mmol), anhydrous potassium carbonate (1.38 g, 10.0 mmol), and anhydrous acetone (50 mL).

  • Addition of Benzyl Chloride: Stir the suspension at room temperature. Slowly add benzyl chloride (1.07 mL, 9.3 mmol) to the mixture dropwise over 5 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 56 °C) and maintain reflux for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

  • Work-up: After the reaction is complete (as indicated by the consumption of the limiting reagent, benzyl chloride), allow the mixture to cool to room temperature. Filter the suspension to remove the inorganic salts (potassium chloride and potassium bicarbonate). Wash the filter cake with a small amount of acetone.

  • Solvent Removal: Combine the filtrate and the washings, and remove the acetone under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting crude oil in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash with water (2 x 30 mL) and then with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to isolate the desired this compound.

  • Characterization: The structure and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Trustworthiness and Self-Validation

The integrity of this protocol is ensured by several key factors:

  • Monitoring Reaction Progress: The use of TLC is crucial for determining the optimal reaction time and ensuring the complete consumption of the starting materials, which prevents unnecessary side reactions and simplifies purification.

  • Stoichiometric Control: The use of a slight excess of 3-chlorocatechol helps to maximize the conversion of the more expensive benzyl chloride and minimizes the formation of the di-benzylated byproduct.

  • Standard Purification Techniques: The work-up and purification steps are standard and effective methods for removing unreacted reagents, byproducts, and inorganic salts, leading to a pure final product.

  • Analytical Verification: The final characterization of the product by spectroscopic methods provides definitive confirmation of its identity and purity.

By adhering to these principles, researchers can confidently execute this synthesis and obtain reliable and reproducible results.

References

  • PubChem. 3-Chlorocatechol.
  • BYJU'S. Williamson Ether Synthesis. [Link]
  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
  • Williamson, A. W. (1850). Theory of Ætherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356.
  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]
  • MDPI. (2023).
  • PrepChem.com. Synthesis of 4-benzyloxy-3-chlorobenzoic acid. [Link]

Sources

4-(Benzyloxy)-3-chlorophenol starting materials

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Starting Materials and Synthesis of 4-(Benzyloxy)-3-chlorophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the synthetic pathways and critical starting materials for the preparation of this compound (CAS No. 86902-27-4), a valuable intermediate in medicinal chemistry and organic synthesis.[1][2] The primary focus is on the Williamson ether synthesis, a robust and regioselective method, detailing the causality behind the selection of precursors, reagents, and reaction conditions. This document serves as a practical resource for laboratory-scale synthesis, offering field-proven insights, detailed experimental protocols, and critical safety information to ensure a reproducible and efficient process.

Introduction to this compound

This compound is an organic compound characterized by a phenol ring substituted with both a chlorine atom and a benzyloxy group.[1] Its molecular formula is C₁₃H₁₁ClO₂, with a molecular weight of 234.68 g/mol .[1] The strategic placement of these functional groups makes it a versatile building block, particularly in the development of complex therapeutic agents.[1] The benzyloxy group often serves as a protecting group for the phenolic hydroxyl, which can be selectively removed in later synthetic stages, allowing for further molecular elaboration.[1][3]

Retrosynthetic Analysis and Key Synthetic Strategies

The synthesis of this compound primarily involves the formation of a benzyl ether linkage. The most logical and widely employed strategy is the Williamson ether synthesis, which offers excellent control over regioselectivity. This approach involves the reaction of a phenoxide ion with a benzyl halide.

An alternative, though less controlled, approach would be the direct C-alkylation of a phenol, known as the Friedel-Crafts alkylation. However, this method typically favors the formation of C-C bonds rather than the desired C-O ether linkage and often results in a mixture of ortho- and para-substituted products, alongside potential di-benzylated byproducts.[4][5] Therefore, the Williamson ether synthesis stands as the superior method for achieving the target molecule with high purity and yield.

Core Starting Materials: A Detailed Analysis

The success of the synthesis is fundamentally dependent on the purity and appropriate selection of the following starting materials.

The Phenolic Precursor: 3-Chloro-4-hydroxyphenol

The cornerstone of the synthesis is a phenol with the requisite chloro and hydroxyl substitution pattern. While 3-chloro-4-hydroxyphenol is the direct precursor, a closely related and readily available starting material is 4-hydroxy-3-chlorobenzoic acid .[6][7] Syntheses using this precursor are well-documented and proceed via the benzylation of the phenolic hydroxyl group.[6][7] The carboxylic acid group can then be removed in a subsequent decarboxylation step if the final target is the phenol itself, or it can be used for further derivatization. For the purpose of this guide, we will focus on the direct benzylation of a suitable phenolic precursor.

The Benzylating Agent: Benzyl Halides

The introduction of the benzyl group is accomplished using an electrophilic benzylating agent.

  • Benzyl chloride (C₇H₇Cl) and Benzyl bromide (C₇H₇Br) are the most common choices. Benzyl chloride is often preferred due to its availability and cost-effectiveness.[8] Benzyl bromide is more reactive but also more lachrymatory.[3] The reaction proceeds via a nucleophilic attack from the phenoxide ion on the electrophilic benzylic carbon, displacing the halide ion.[6]

The Role of the Base

A base is essential to deprotonate the phenolic hydroxyl group (pKa ≈ 10), converting it into the much more nucleophilic phenoxide anion. The choice of base influences reaction rate and compatibility with other functional groups.

  • Sodium Hydroxide (NaOH) : A strong, inexpensive base commonly used for this transformation. It readily forms the sodium phenoxide salt in situ.[6][7]

  • Sodium Hydride (NaH) : A powerful, non-nucleophilic base that irreversibly deprotonates the phenol, driving the reaction to completion. It is typically used in anhydrous solvents like DMF or THF.[3]

Solvent Selection Criteria

The solvent must dissolve the starting materials and facilitate the nucleophilic substitution reaction. Polar aprotic solvents are generally preferred for Williamson ether synthesis as they solvate the cation but not the nucleophilic anion, thus increasing its reactivity.

  • Methanol (CH₃OH) / Tetrahydrofuran (THF) mixture : This mixed solvent system is effective for dissolving reagents like 4-hydroxy-3-chlorobenzoic acid and sodium hydroxide.[6][7]

  • N,N-Dimethylformamide (DMF) : An excellent polar aprotic solvent that effectively dissolves the phenoxide salt and promotes the Sₙ2 reaction.[3]

Table 1: Physicochemical Properties of Key Starting Materials

ReagentCAS No.Molecular Wt. ( g/mol )Boiling Point (°C)Density (g/cm³)
4-hydroxy-3-chlorobenzoic acid51608-38-7172.57339.71.539
Benzyl Chloride100-44-7126.581791.1
Sodium Hydroxide1310-73-240.0013882.13
Methanol67-56-132.0464.70.792
Tetrahydrofuran109-99-972.11660.889

Recommended Synthetic Protocol: Williamson Ether Synthesis

This protocol is adapted from established literature procedures for the synthesis of the closely related 4-benzyloxy-3-chlorobenzoic acid, which demonstrates the core benzylation step.[6][7]

Reaction Mechanism

The synthesis proceeds in two key steps:

  • Deprotonation : The base (e.g., NaOH) removes the acidic proton from the phenolic hydroxyl group, forming a highly reactive sodium phenoxide intermediate.

  • Nucleophilic Substitution (Sₙ2) : The phenoxide anion acts as a nucleophile, attacking the electrophilic methylene carbon of benzyl chloride. This results in the displacement of the chloride ion and the formation of the desired benzyl ether bond.[6]

Williamson_Ether_Synthesis Phenol 3-Chloro-4-hydroxyphenol Phenoxide Sodium 3-chloro-4-phenoxide Phenol->Phenoxide Step 1: Deprotonation Base NaOH Base->Phenoxide Product This compound Phenoxide->Product Step 2: SN2 Attack BnCl Benzyl Chloride BnCl->Product NaCl NaCl Product->NaCl Byproduct

Caption: Mechanism of Williamson Ether Synthesis.

Step-by-Step Experimental Procedure

Materials and Reagents:

ReagentMolar Eq.
4-hydroxy-3-chlorobenzoic acid1.0
Sodium Hydroxide (1st addition)2.0
Benzyl Chloride2.9
Sodium Hydroxide (2nd addition)1.0
Methanol / THFSolvent
1N Hydrochloric AcidFor work-up

Procedure:

  • Dissolution : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of 4-hydroxy-3-chlorobenzoic acid in a mixed solvent of methanol and tetrahydrofuran.[6][7]

  • Base Addition : Prepare a solution of 2.0 equivalents of sodium hydroxide in water and add it to the reaction mixture with stirring. This will form the sodium phenoxide.[6][7]

  • Addition of Benzylating Agent : Add 2.9 equivalents of benzyl chloride to the mixture.[6][7]

  • First Reflux : Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6][7]

  • Saponification : After the initial reflux, add a second portion of sodium hydroxide (1.0 equivalent). Continue to reflux for an additional 2 hours. This step ensures the saponification of any ester intermediates that may have formed.[6][7]

  • Work-up : Allow the reaction mixture to cool to room temperature. Carefully pour the mixture into 1N hydrochloric acid to precipitate the product.[7]

  • Purification :

    • Recover the precipitate by filtration.

    • Wash the solid sequentially with water, methanol, and n-pentane to remove impurities.[6][7]

    • Dry the final product under vacuum.[6]

Synthesis_Workflow start Start: Assemble Reactants dissolve 1. Dissolve Phenol in MeOH/THF start->dissolve add_base1 2. Add NaOH (2.0 eq) dissolve->add_base1 add_bncl 3. Add Benzyl Chloride add_base1->add_bncl reflux1 4. Reflux for 4 hours add_bncl->reflux1 add_base2 5. Add NaOH (1.0 eq) reflux1->add_base2 reflux2 6. Reflux for 2 hours add_base2->reflux2 cool 7. Cool to Room Temp reflux2->cool acidify 8. Acidify with HCl cool->acidify filter 9. Filter Precipitate acidify->filter wash 10. Wash with H2O, MeOH, Pentane filter->wash dry 11. Dry Under Vacuum wash->dry end End: Purified Product dry->end

Caption: Workflow for the synthesis of 4-benzyloxy-3-chlorobenzoic acid.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques, including:

  • ¹H NMR and ¹³C NMR Spectroscopy

  • Mass Spectrometry (MS)

  • Melting Point Analysis

Safety Considerations

  • Benzyl Chloride : Is a lachrymator and irritant. Handle only in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Sodium Hydroxide : Is corrosive and can cause severe burns. Avoid contact with skin and eyes.

  • Sodium Hydride : Is highly reactive with water and alcohols, releasing flammable hydrogen gas. Handle with extreme care under an inert atmosphere (e.g., Argon or Nitrogen).[3]

  • Solvents : Methanol and THF are flammable. Ensure all heating is performed using a heating mantle and that no ignition sources are present.

Conclusion

The synthesis of this compound is most effectively and reliably achieved via the Williamson ether synthesis. The key to a successful outcome lies in the careful selection of a suitable phenolic precursor, such as 3-chloro-4-hydroxyphenol or its derivatives, and the controlled execution of the benzylation reaction using a strong base and an appropriate solvent system. By following the detailed protocol and adhering to safety precautions, researchers can confidently prepare this important synthetic intermediate for applications in drug discovery and development.

References

  • Benchchem. 2-Benzyl-3-chlorophenol | High Purity | For Research Use. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWm1NAPxhLRjBoaSU_F9IhgQt5uNKHroxuYDloyoQZeCydSO-xmlE-1HP6l4TEp2zfCdPOQjUG_Kg2rttN6r1U-IuIC7Vt3D0axHXXWFghu4QYPSpfziGBLRN6_i5qoFQbOhtC
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A Technical Guide to the ¹³C NMR Spectroscopic Analysis of 4-(Benzyloxy)-3-chlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for 4-(Benzyloxy)-3-chlorophenol. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural intricacies of this compound through detailed spectral interpretation, predictive analysis, and a robust experimental protocol. Our approach is grounded in established spectroscopic principles to ensure the highest degree of scientific integrity and practical utility.

Introduction: The Role of ¹³C NMR in Structural Elucidation

In the realm of organic chemistry and pharmaceutical development, ¹³C NMR spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structure. By probing the magnetic properties of the ¹³C isotope, which has a natural abundance of approximately 1.1%, this method provides direct insight into the carbon framework of a molecule.[1][2] Each unique carbon atom in a structure produces a distinct signal, with its chemical shift (δ) in parts per million (ppm) being highly sensitive to its local electronic environment.[3][4] This sensitivity allows for the detailed mapping of functional groups and substituent effects, making it an invaluable tool for both structural verification and the study of molecular dynamics.

Predicted ¹³C NMR Data for this compound

The structure and carbon numbering for this compound are presented below:

Caption: Molecular structure of this compound with IUPAC numbering for ¹³C NMR peak assignment.

Analysis of Substituent Effects:
  • Phenolic Hydroxyl Group (-OH): The -OH group is a strong activating group that shields the ortho and para carbons through resonance, shifting their signals upfield (lower ppm). The ipso-carbon (C1) is strongly deshielded due to the electronegativity of the oxygen atom, causing a downfield shift to approximately 150-155 ppm.[1][6]

  • Chloro Group (-Cl): The chloro substituent exerts a moderate deshielding effect on the ipso-carbon (C3) due to its electronegativity. Its effect on the ortho and para carbons is more complex, involving both inductive withdrawal and weak resonance donation.

  • Benzyloxy Group (-OCH₂Ph): The benzyloxy group behaves as an ether linkage. The oxygen atom deshields the ipso-carbon (C4) and the benzylic carbon (C7). The phenyl ring of the benzyloxy group will exhibit its own set of signals, typically in the 127-137 ppm range.[7]

Predicted Chemical Shift Table:

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound, assuming a standard deuterated solvent like CDCl₃.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C1~150Ipso-carbon attached to the hydroxyl group; strongly deshielded by oxygen.
C2~117Ortho to the hydroxyl group and meta to the benzyloxy and chloro groups.
C3~120Ipso-carbon attached to the chloro group; deshielded by chlorine's electronegativity.
C4~148Ipso-carbon attached to the benzyloxy group; deshielded by the ether oxygen.
C5~116Ortho to the benzyloxy group and meta to the hydroxyl and chloro groups.
C6~123Ortho to the chloro group and meta to the benzyloxy and hydroxyl groups.
C7 (CH₂)~71Benzylic carbon, deshielded by the adjacent oxygen atom.
C8 (ipso)~136Ipso-carbon of the benzyl group, attached to the CH₂ group.
C9/C13 (ortho)~127Ortho-carbons of the benzyl group.
C10/C12 (meta)~128Meta-carbons of the benzyl group.
C11 (para)~129Para-carbon of the benzyl group.

Experimental Protocol for ¹³C NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible ¹³C NMR data, the following experimental protocol is recommended. This protocol is designed as a self-validating system, incorporating standard practices for sample preparation, instrument setup, and data processing.

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh approximately 20-50 mg of high-purity this compound.

    • Dissolve the sample in 0.6-0.8 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing properties for a wide range of organic compounds and its single carbon signal at ~77 ppm, which can serve as an internal reference.[5]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm).[6]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.[8]

    • Tune and match the ¹³C probe to the resonant frequency.

    • Lock the field frequency using the deuterium signal from the CDCl₃ solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

  • Data Acquisition:

    • Acquire a standard proton-decoupled ¹³C NMR spectrum. This involves irradiating the protons to collapse all ¹H-¹³C couplings, resulting in a spectrum where each unique carbon appears as a singlet.[9]

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-220 ppm for organic molecules).[2]

    • Use a pulse angle of 30-45 degrees to allow for a shorter relaxation delay and faster data acquisition.

    • The number of scans should be sufficient to achieve a good signal-to-noise ratio, typically ranging from a few hundred to several thousand scans, depending on the sample concentration.

    • Employ a relaxation delay of 1-2 seconds between scans.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) signal.

    • Phase-correct the resulting spectrum to ensure all peaks are in the absorptive mode.

    • Perform a baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm or the CDCl₃ triplet to 77.16 ppm.

    • Integrate the peaks if necessary, although in proton-decoupled ¹³C NMR, peak intensities are not always directly proportional to the number of carbons due to varying relaxation times and Nuclear Overhauser Effect (NOE) enhancements.[6]

Experimental Workflow Diagram:

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (20-50 mg) dissolve Dissolve in CDCl₃ with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer tune Tune & Lock Spectrometer transfer->tune shim Shim Magnetic Field tune->shim acquire Acquire Spectrum (Proton Decoupled) shim->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase calibrate Calibrate Chemical Shifts phase->calibrate analysis Spectral Analysis & Peak Assignment calibrate->analysis

Caption: Workflow for the acquisition and processing of ¹³C NMR data.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹³C NMR spectrum of this compound, grounded in fundamental principles of NMR spectroscopy. The provided peak assignments and the comprehensive experimental protocol offer a solid foundation for researchers to acquire and interpret high-quality spectral data for this compound and structurally related molecules. The application of these methodologies will facilitate accurate structural confirmation, which is a critical step in any chemical research or drug development pipeline.

References

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A Senior Application Scientist's Guide to the FT-IR Analysis of 4-(Benzyloxy)-3-chlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 4-(Benzyloxy)-3-chlorophenol, a key intermediate in organic and pharmaceutical synthesis.[1] This document moves beyond a simple standard operating procedure to detail the causal reasoning behind methodological choices, from sample preparation to spectral interpretation. It is designed to empower researchers to not only acquire high-quality FT-IR data but also to confidently interpret the resulting spectra, ensuring the identity, purity, and structural integrity of the compound. Methodologies are grounded in established spectroscopic principles, featuring detailed protocols, data interpretation tables, and logical workflow diagrams to ensure scientific rigor and reproducibility.

Introduction: The Analytical Imperative

This compound (C₁₃H₁₁ClO₂) is a substituted phenol derivative whose utility as a synthetic building block is of significant interest.[1] Its molecular architecture, featuring a phenolic hydroxyl group, a benzyl ether linkage, and a chlorinated aromatic ring, presents a unique analytical challenge. Verifying the successful synthesis and purity of this intermediate is critical, as the presence of starting materials or byproducts can compromise the yield and safety profile of subsequent drug development stages.

Fourier-Transform Infrared (FT-IR) spectroscopy offers a rapid, non-destructive, and highly specific method for this purpose.[2] By probing the vibrational modes of a molecule's functional groups, FT-IR provides a distinct "molecular fingerprint," allowing for unambiguous identification and qualitative assessment.[2] This guide will elucidate the principles and practical steps for robust FT-IR analysis of this specific compound.

Foundational Principles: From Molecular Vibration to Spectrum

FT-IR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavenumber (cm⁻¹).[3] When the frequency of the IR radiation matches the natural vibrational frequency of a specific chemical bond (e.g., stretching or bending), the bond absorbs the energy.[2] The resulting spectrum is a plot of this absorption, where peaks correspond to specific functional groups.

For this compound, the key is to correlate its known structural features with their expected absorption regions. The analysis logically divides the spectrum into two primary regions:

  • Functional Group Region (4000-1500 cm⁻¹): This region contains relatively few, well-defined peaks corresponding to the stretching vibrations of key functional groups like O-H, C-H, and C=C. These are crucial for initial identification.

  • Fingerprint Region (1500-500 cm⁻¹): This complex region arises from the intricate bending and stretching vibrations of the entire molecule, including the C-O and C-Cl bonds. While difficult to assign each peak individually, the overall pattern is unique to the molecule, making it invaluable for confirming identity against a reference standard.[4]

Structural Analysis & Predicted FT-IR Absorption Bands

A priori analysis of the this compound structure allows for the prediction of its characteristic FT-IR absorption bands. This predictive approach is fundamental to accurate spectral interpretation.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Characteristics & Rationale
O-H StretchPhenolic Hydroxyl (-OH)3500-3200Strong, Broad. The broadness is a hallmark of intermolecular hydrogen bonding between phenol molecules in the solid state.[5][6] In dilute solution, a sharper, "free" O-H peak may appear around 3600 cm⁻¹.[6]
C-H Stretch (Aromatic)Ar-H3100-3000Medium to Weak, Sharp. These absorptions are characteristic of C-H bonds on benzene rings and typically appear at slightly higher wavenumbers than aliphatic C-H stretches.[7][8]
C-H Stretch (Aliphatic)Methylene (-CH₂-)3000-2850Medium, Sharp. Arising from the symmetric and asymmetric stretching of the methylene bridge in the benzyl group.[9]
C=C Stretch (Aromatic)Benzene Rings1600-1475Medium to Strong, Multiple Sharp Peaks. The aromatic rings exhibit several characteristic in-ring carbon-carbon stretching vibrations.[4][8]
C-O Stretch (Ether)Ar-O-CH₂~1240Strong. Aromatic ethers typically show a strong, asymmetric C-O-C stretch. The specific position is influenced by conjugation with the aromatic system.
C-O Stretch (Phenol)Ar-OH~1220Strong. The stretching of the C-O bond in phenols is characteristically strong and appears at a higher frequency than in aliphatic alcohols due to electronic effects from the ring.[4]
C-Cl StretchAr-Cl850-550Medium to Strong. The position of the carbon-chlorine stretch can be variable but is expected in the lower frequency fingerprint region.[7]
C-H Out-of-Plane BendAromatic C-H900-675Strong. The pattern of these strong "oop" bands is highly diagnostic of the substitution pattern on the benzene rings.[8]

Experimental Protocol: A Self-Validating Workflow

Acquiring a high-quality, reproducible FT-IR spectrum is paramount. The following workflow is designed to minimize artifacts and ensure data integrity. The Attenuated Total Reflectance (ATR) technique is recommended as the primary method due to its minimal sample preparation, speed, and excellent reproducibility for solid samples.[3][10][11]

Diagram: FT-IR Analysis Workflow

FTIR_Workflow cluster_Prep Phase 1: Preparation cluster_Acq Phase 2: Data Acquisition cluster_Proc Phase 3: Processing & Interpretation Start Obtain Solid Sample Clean Clean ATR Crystal (e.g., with isopropanol) Start->Clean Background Collect Background Spectrum (Clean Crystal, Ambient Air) Clean->Background Sample Apply Sample to Crystal (Ensure Good Contact) Background->Sample Analyze Acquire Sample Spectrum (e.g., 32 scans, 4 cm⁻¹ resolution) Sample->Analyze Process Perform ATR Correction & Baseline Correction Analyze->Process Interpret Peak Picking & Correlation (Compare to Table 1) Process->Interpret Report Generate Report Interpret->Report

Caption: A validated workflow for ATR-FT-IR analysis.

Step-by-Step Methodology for ATR-FTIR
  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Verify that the desiccator within the instrument housing is active to minimize water vapor interference.

  • Background Collection (Self-Validation Step):

    • Rationale: This critical step measures the ambient atmosphere (CO₂ and H₂O) and any inherent signal from the ATR crystal. The instrument software will subtract this background from the sample spectrum, ensuring that the final data represents only the sample itself.

    • Protocol:

      • Thoroughly clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., ACS-grade isopropanol) and a lint-free wipe. Ensure the solvent fully evaporates.[12]

      • Lower the instrument's pressure arm to ensure it is clear of the crystal.

      • Initiate a "Background Scan" using the instrument's software. Typical parameters are 16-32 scans at a resolution of 4 cm⁻¹.

  • Sample Application and Analysis:

    • Rationale: ATR spectroscopy relies on intimate contact between the sample and the crystal surface.[13] An evanescent wave penetrates a few microns into the sample, generating the spectrum.[11] Insufficient contact will result in a weak, poor-quality signal.

    • Protocol:

      • Place a small amount of the this compound powder (a few milligrams is sufficient) directly onto the center of the clean ATR crystal.[12]

      • Lower the pressure arm onto the sample until the software indicates that sufficient pressure has been applied. This ensures consistent and firm contact.

      • Initiate the "Sample Scan" using the same parameters as the background scan.

  • Data Processing and Cleaning:

    • Rationale: Raw ATR spectra have slight distortions due to the nature of the measurement. A built-in ATR correction algorithm should be applied to make the spectrum comparable to traditional transmission spectra.[10]

    • Protocol:

      • After acquisition, use the instrument software to apply an ATR correction.

      • Perform an automated baseline correction to ensure all peaks originate from a flat baseline of zero absorbance.

      • Label the significant peaks using the peak-picking tool in the software.

Spectral Interpretation: Correlating Structure with Data

Interpreting the spectrum involves matching the observed peaks to the predicted vibrations from Section 3.

Diagram: Structure-Spectrum Correlation

Structure_Spectrum_Correlation cluster_Molecule Molecular Structure cluster_Groups Key Functional Groups cluster_Spectrum FT-IR Spectrum Regions Molecule This compound OH Phenolic O-H Molecule->OH ArH Aromatic C-H Molecule->ArH CH2 Aliphatic C-H Molecule->CH2 ArRing Aromatic C=C Molecule->ArRing CO_Ether Ether C-O Molecule->CO_Ether CCl Aryl C-Cl Molecule->CCl Region_OH ~3300 cm⁻¹ (Broad) OH->Region_OH Region_CH 3100-2850 cm⁻¹ ArH->Region_CH CH2->Region_CH Region_Aromatic 1600-1475 cm⁻¹ ArRing->Region_Aromatic Region_Fingerprint < 1500 cm⁻¹ CO_Ether->Region_Fingerprint CCl->Region_Fingerprint

Caption: Mapping molecular functional groups to their FT-IR spectral regions.

Analytical Walkthrough of a Typical Spectrum:

  • O-H Region (3500-3200 cm⁻¹): Look for a prominent, broad absorption centered around 3300 cm⁻¹. Its presence is a strong indicator of the phenolic hydroxyl group and confirms intermolecular hydrogen bonding.[14] The absence of a sharp carbonyl (C=O) peak around 1700 cm⁻¹ helps rule out carboxylic acid impurities.

  • C-H Region (3100-2850 cm⁻¹): Expect to see weaker, sharp peaks just above 3000 cm⁻¹ corresponding to the aromatic C-H stretches.[8] Just below 3000 cm⁻¹, peaks corresponding to the methylene C-H stretches of the benzyl group should be visible.[9]

  • Aromatic C=C Region (1600-1475 cm⁻¹): A series of sharp absorptions in this region confirms the presence of the benzene rings.

  • Fingerprint Region (< 1500 cm⁻¹): This region should contain several strong peaks. Specifically, look for the strong C-O stretching bands of the ether and phenol moieties (~1240-1220 cm⁻¹). The C-Cl stretch will also be present in the lower end of this range. The overall pattern in this region should be compared to a reference spectrum for final identity confirmation.

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural verification of this compound. By understanding the correlation between the molecule's functional groups and their spectral absorptions, researchers can confidently and rapidly assess the identity and quality of this vital synthetic intermediate. The ATR-FTIR methodology outlined in this guide provides a robust, efficient, and self-validating protocol that ensures high-quality, reproducible data essential for advancing research and development in the pharmaceutical industry.

References

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A Technical Guide to the Reactivity of the Hydroxyl Group in 4-(Benzyloxy)-3-chlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Benzyloxy)-3-chlorophenol is a substituted aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its synthetic utility is largely dictated by the reactivity of its phenolic hydroxyl group, which is modulated by the electronic interplay of the chloro and benzyloxy substituents on the aromatic ring. This guide provides an in-depth analysis of the hydroxyl group's reactivity, focusing on its acidic nature and its role as a potent nucleophile in O-alkylation and O-acylation reactions. We explore the underlying mechanistic principles, provide field-proven experimental protocols, and discuss the strategic application of this molecule in the synthesis of complex bioactive compounds. This document serves as a technical resource for professionals seeking to leverage the unique chemical properties of this compound in drug discovery and development.

Molecular Profile and Synthetic Relevance

Structure and Nomenclature

This compound is a disubstituted phenol featuring a chloro group at position 3 and a benzyloxy group at position 4, relative to the hydroxyl functionality. The strategic placement of these groups creates a unique electronic environment that governs the molecule's reactivity.

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₃H₁₁ClO₂
Molecular Weight 234.68 g/mol
CAS Number 14854-65-2
Appearance Off-white to pale yellow solid
Significance in Medicinal Chemistry

Substituted phenols are pivotal structural motifs in a vast array of pharmaceuticals. This compound, in particular, serves as a versatile intermediate. Its benzyloxy group acts as a protecting group for a hydroquinone system, which can be revealed in later synthetic stages, while the chloro and hydroxyl groups provide handles for further functionalization. Derivatives of this scaffold have been incorporated into molecules targeting a range of biological pathways, including androgen receptor antagonists for prostate cancer therapy and monoamine oxidase (MAO) inhibitors.[1][2] The ability to selectively react at the hydroxyl position is therefore critical for its application in complex, multi-step syntheses that are common in the pharmaceutical industry.[3]

Electronic Landscape and its Influence on Reactivity

The reactivity of the hydroxyl group in this compound is not considered in isolation. It is a direct consequence of the combined electronic effects of the chloro and benzyloxy substituents.

Analysis of Substituent Effects
  • Hydroxyl Group (-OH): As a substituent on the benzene ring, the hydroxyl group is a powerful activating, ortho, para-director for electrophilic aromatic substitution (EAS).[4][5] Its lone pair of electrons strongly donates into the π-system via resonance (+M effect).

  • Chloro Group (-Cl): Located meta to the hydroxyl group, the chlorine atom exerts a strong electron-withdrawing inductive effect (-I effect) due to its high electronegativity. This effect increases the acidity of the phenolic proton.[6][7]

  • Benzyloxy Group (-OCH₂Ph): Positioned para to the hydroxyl group, the benzyloxy group is a strong electron-donating group through resonance (+M effect), which can decrease the acidity of the phenol compared to an unsubstituted phenol.[8]

The net result is a finely balanced electronic system. The chloro group's -I effect enhances the proton's acidity, while the benzyloxy group's +M effect tempers it. This balance dictates the conditions needed for deprotonation and subsequent nucleophilic attack.

Caption: Electronic effects on the this compound ring.
Acidity of the Phenolic Hydroxyl Group

Phenols are significantly more acidic than aliphatic alcohols because the resulting phenoxide ion is stabilized by resonance, delocalizing the negative charge into the aromatic ring.[9][10] For this compound, the acidity is modulated by its substituents.

  • Increased Acidity: The electron-withdrawing chloro group stabilizes the phenoxide conjugate base through induction, making the hydroxyl proton more acidic than in an unsubstituted phenol.[8]

  • Decreased Acidity: The electron-donating benzyloxy group destabilizes the phenoxide ion by pushing electron density into the already electron-rich ring, making the hydroxyl proton less acidic.[9]

The net pKa is a balance of these opposing effects. However, the phenolic proton remains sufficiently acidic to be readily removed by common bases like sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or sodium hydride (NaH), which is the crucial first step for most reactions at the hydroxyl oxygen.[4]

Key Reactions of the Hydroxyl Group

The primary reactivity of the hydroxyl group is nucleophilic, following deprotonation to the more potent phenoxide nucleophile.

Nucleophilic Reactivity: O-Alkylation (Williamson Ether Synthesis)

The Williamson ether synthesis is a robust and widely used method for forming ethers.[11] It proceeds via an Sₙ2 mechanism where the phenoxide ion attacks a primary alkyl halide.[12] This reaction is fundamental for introducing a variety of alkyl or substituted alkyl groups onto the phenolic oxygen.

The process involves two key steps:

  • Deprotonation: A base abstracts the acidic phenolic proton to form a sodium or potassium phenoxide salt. This step is typically fast and irreversible with a strong enough base.

  • Nucleophilic Attack: The resulting phenoxide ion, a potent nucleophile, attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group to form the ether linkage. For this step to be efficient, primary alkyl halides are preferred to minimize competing elimination reactions.[11]

This protocol describes a representative O-alkylation of this compound using 2-chloroethyl methyl ether.

Materials and Reagents

Reagent Molar Eq. Amount
This compound 1.0 (e.g., 2.35 g, 10 mmol)
Potassium Carbonate (K₂CO₃), anhydrous 2.0 (e.g., 2.76 g, 20 mmol)
2-Chloroethyl methyl ether 1.2 (e.g., 1.13 g, 12 mmol)

| N,N-Dimethylformamide (DMF), anhydrous | - | (e.g., 50 mL) |

Procedure

  • Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF (50 mL) to the flask.

  • Reagent Addition: Add 2-chloroethyl methyl ether (1.2 eq) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and pour it into 200 mL of cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired ether.

Williamson_Ether_Synthesis start Combine Phenol & K₂CO₃ in Anhydrous DMF add_halide Add Alkyl Halide (e.g., 2-Chloroethyl methyl ether) start->add_halide reflux Heat to 80°C (4-6 hours) add_halide->reflux monitor Monitor by TLC reflux->monitor workup Cool & Quench with Water monitor->workup Reaction Complete extract Extract with Ethyl Acetate workup->extract wash Wash with H₂O and Brine extract->wash dry Dry (Na₂SO₄) & Concentrate wash->dry purify Purify via Column Chromatography dry->purify product Pure O-Alkylated Product purify->product

Caption: General workflow for the Williamson ether synthesis.
Nucleophilic Reactivity: O-Acylation (Esterification)

O-acylation converts the phenolic hydroxyl group into an ester functionality using an acylating agent like an acyl chloride or anhydride. This reaction is often performed under basic conditions, such as the Schotten-Baumann reaction, or using phase-transfer catalysis (PTC) for enhanced efficiency.[13]

The reaction typically proceeds via a nucleophilic acyl substitution mechanism. The phenoxide ion, generated in situ by a base, attacks the electrophilic carbonyl carbon of the acyl chloride. The tetrahedral intermediate formed then collapses, expelling the chloride ion to yield the stable phenyl ester. The use of a base is crucial to neutralize the HCl byproduct.[9]

This protocol details a straightforward O-acylation using acetyl chloride and a base catalyst.

Materials and Reagents

Reagent Molar Eq. Amount
This compound 1.0 (e.g., 2.35 g, 10 mmol)
Pyridine, anhydrous 1.5 (e.g., 1.19 g, 15 mmol)
Acetyl Chloride 1.2 (e.g., 0.94 g, 12 mmol)

| Dichloromethane (DCM), anhydrous | - | (e.g., 50 mL) |

Procedure

  • Setup: Dissolve this compound (1.0 eq) in anhydrous DCM (50 mL) in a dry round-bottom flask under a nitrogen atmosphere. Add a magnetic stir bar.

  • Base Addition: Add anhydrous pyridine (1.5 eq) to the solution.

  • Cooling: Cool the mixture to 0 °C using an ice bath.

  • Acylating Agent Addition: Add acetyl chloride (1.2 eq) dropwise to the cold, stirring solution over 10-15 minutes. A precipitate of pyridinium hydrochloride may form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor completion by TLC.

  • Work-up: Quench the reaction by slowly adding 50 mL of 1M HCl(aq). Transfer the mixture to a separatory funnel.

  • Extraction & Washing: Separate the layers. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product is often pure enough for subsequent steps, but can be recrystallized or purified by column chromatography if necessary.

O_Acylation start Dissolve Phenol & Pyridine in Anhydrous DCM cool Cool to 0°C (Ice Bath) start->cool add_acyl Add Acetyl Chloride Dropwise cool->add_acyl react Warm to RT (2-3 hours) add_acyl->react quench Quench with 1M HCl (aq) react->quench extract Separate Layers & Wash Organic Phase quench->extract dry Dry (MgSO₄) & Concentrate extract->dry product Pure Phenyl Ester Product dry->product

Caption: General workflow for O-acylation of a phenol.

Contextual Reactivity: The Hydroxyl Group as a Directing Group

While this guide focuses on reactions at the hydroxyl group, its role in directing reactions on the aromatic ring is a defining feature of its overall chemical personality.

Role in Electrophilic Aromatic Substitution (EAS)

The hydroxyl group is one of the most powerful activating groups for electrophilic aromatic substitution (EAS).[9][14] It donates electron density into the ring through resonance, stabilizing the cationic Wheland intermediate formed during the reaction, thereby increasing the reaction rate compared to unsubstituted benzene.[15]

Regioselectivity: Predicting Substitution Patterns

The hydroxyl group is a strong ortho, para-director.[5][14] This means that incoming electrophiles will preferentially add to the carbon atoms at positions 2, 4, and 6 relative to the hydroxyl group. In this compound:

  • The para position (C4) is blocked by the benzyloxy group.

  • One ortho position (C2) is available.

  • The other ortho position (C6) is also available.

Therefore, electrophilic substitution will occur primarily at the C2 and C6 positions. The final product distribution between these two sites will be influenced by steric hindrance from the adjacent substituents.

Caption: The powerful hydroxyl group directs electrophiles to the ortho positions (C2, C6).

Conclusion

The hydroxyl group of this compound is a versatile and highly reactive functional group. Its acidity, governed by the electronic push-pull of the adjacent chloro and benzyloxy groups, allows for facile deprotonation to a potent phenoxide nucleophile. This nucleophilicity is the cornerstone of its synthetic utility, enabling straightforward O-alkylation and O-acylation reactions that are essential for building molecular complexity. Furthermore, its powerful activating and directing effects in electrophilic aromatic substitution provide a predictable pathway for functionalizing the aromatic core. A thorough understanding of these reactivity principles is paramount for researchers and drug development professionals aiming to effectively utilize this compound as a key building block in the synthesis of novel therapeutics.

References

  • Pharmaguideline. (n.d.). Acidity of Phenols, Effect of Substituents on Acidity.
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  • EBSCO. (n.d.). Phenols | Research Starters.
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  • ChemRxiv. (2022).
  • University of Massachusetts Boston. (n.d.). The Williamson Ether Synthesis.
  • YouTube. (2025). How Does Phenol React With Other Chemicals? - Chemistry For Everyone.
  • BYJU'S. (2019).
  • LibreTexts. (2024). 17.10: Reactions of Phenols.
  • SpringerLink. (2014). Reactivity of phenolic compounds towards free radicals under in vitro conditions.
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  • NIH. (2016). Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter.
  • ResearchGate. (2016). Efficient O-Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter.
  • Wikipedia. (n.d.).
  • Revista de Chimie. (n.d.).
  • Utah Tech University. (n.d.). Williamson Ether Synthesis.
  • Organic Chemistry Research. (n.d.).
  • PowerShow. (n.d.). The Williamson Ether Synthesis.
  • University of Illinois Springfield. (n.d.).
  • Google Patents. (n.d.).
  • PubMed Central. (2023).
  • PubMed Central. (2020). Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders.
  • PubMed Central. (2013). Design and Synthesis of 4-(4-Benzoylaminophenoxy)
  • PubMed. (2018). Organic synthesis provides opportunities to transform drug discovery.
  • NIH. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors.

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Electrophilic substitution on 4-(Benzyloxy)-3-chlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Regioselective Electrophilic Substitution of 4-(Benzyloxy)-3-chlorophenol

Abstract

This technical guide provides a comprehensive analysis of electrophilic aromatic substitution (EAS) reactions on this compound. This substrate presents a classic case study in regioselectivity, governed by the complex interplay of a strongly activating hydroxyl group, a deactivating ortho-, para-directing chloro group, and a bulky, activating benzyloxy group. This document, intended for researchers and drug development professionals, elucidates the mechanistic principles that determine the site of electrophilic attack. It further provides detailed, field-proven protocols for key transformations, including nitration, halogenation, and Friedel-Crafts acylation, while addressing the specific challenges posed by this highly activated and sterically hindered system.

Introduction: The Substrate and Electrophilic Aromatic Substitution

This compound is a polysubstituted aromatic compound valuable as an intermediate in organic synthesis. Its reactivity in electrophilic aromatic substitution—a fundamental class of reactions for functionalizing aromatic rings—is not straightforward.[1] The outcome of such reactions is dictated by the substituent groups already present on the benzene ring, which influence both the reaction rate and the position of the incoming electrophile.[2]

The phenol moiety contains a hydroxyl (-OH) group, which is a powerful activating group that significantly increases the electron density of the aromatic ring, making it highly susceptible to electrophilic attack.[3][4] This activation is so potent that reactions often proceed under much milder conditions than those required for benzene itself.[5] The substituents on this compound—hydroxyl, chloro, and benzyloxy—each exert distinct electronic and steric effects, creating a competitive landscape that ultimately determines the regiochemical outcome.

Mechanistic Considerations: A Deep Dive into Regioselectivity

The prediction of the major product in an EAS reaction on a polysubstituted ring requires a careful evaluation of the directing effects of each group.

  • Hydroxyl Group (-OH) at C1: This is the most influential group on the ring. It is a strongly activating, ortho-, para-director due to its ability to donate a lone pair of electrons into the ring via a resonance (+M) effect.[6][7][8] This donation stabilizes the cationic intermediate (the arenium ion) formed during the electrophilic attack, particularly when the attack occurs at the ortho and para positions.[3]

  • Chloro Group (-Cl) at C3: Halogens are a unique class of substituents. They are deactivating overall due to their strong electron-withdrawing inductive effect (-I). However, they possess lone pairs that can be donated through resonance (+M), which directs incoming electrophiles to the ortho and para positions.[9][10] Therefore, the chloro group directs to C2, C4, and C6, while simultaneously slowing the reaction down.

  • Benzyloxy Group (-OBn) at C4: Similar to the hydroxyl group, the benzyloxy group is activating and ortho-, para-directing due to the resonance effect of the ether oxygen. Its activating strength is comparable to that of a hydroxyl group, but its steric bulk is significantly greater.

Predictive Analysis of Substitution Sites

The available positions for substitution on the this compound ring are C2, C5, and C6. The para position relative to the dominant -OH group is blocked by the benzyloxy group.

  • Position C2: This site is ortho to the powerfully activating -OH group and ortho to the deactivating -Cl group. The directing effects are synergistic in terms of position, but the activating influence of the -OH group is counteracted by the deactivating inductive effect of the adjacent -Cl. Steric hindrance from the C3-chloro group may also disfavor attack at this position.

  • Position C5: This site is ortho to the activating -OBn group, but meta to the strongly activating -OH group and the deactivating -Cl group. Attack at a position meta to the strongest activating group is generally disfavored.

  • Position C6: This site is ortho to the strongly activating -OH group and para to the deactivating, but ortho-, para-directing -Cl group. This position benefits from the strong activation of the hydroxyl group and the resonance-directing effect of the chlorine atom, without significant steric hindrance from adjacent groups.

The following diagram visually summarizes the directing influences on the substrate.

Caption: Predicted regioselectivity of electrophilic attack on this compound.

Experimental Protocols for Electrophilic Substitution

The high activation of the phenol ring requires careful selection of reaction conditions to prevent polysubstitution and oxidative side reactions.[11]

Nitration

Direct nitration of highly activated phenols with standard concentrated nitric/sulfuric acid mixtures can be aggressive, leading to oxidation and the formation of complex mixtures. Milder, more controlled conditions are preferable. A well-regarded method for the regioselective ortho-nitration of phenols utilizes cerium (IV) ammonium nitrate (CAN).[12]

Protocol: Regioselective Nitration using CAN

This protocol is adapted from established methods for the ortho-nitration of substituted phenols.[12][13]

ReagentMolar Eq.MW ( g/mol )AmountMoles (mmol)
This compound1.0234.672.35 g10.0
Cerium (IV) Ammonium Nitrate (CAN)1.1548.226.03 g11.0
Sodium Bicarbonate (NaHCO₃)1.284.011.01 g12.0
Acetonitrile (CH₃CN)--50 mL-
Deionized Water--100 mL-
Ethyl Acetate--3 x 50 mL-

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve this compound and sodium bicarbonate in acetonitrile. Stir the mixture at room temperature for 15 minutes.

  • Addition of Nitrating Agent: Add cerium (IV) ammonium nitrate (CAN) portion-wise to the stirred solution over 20-30 minutes. Maintain the temperature at or below 25 °C using a water bath if necessary.

  • Reaction Monitoring: Stir the resulting orange-red mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Pour the reaction mixture into 100 mL of cold deionized water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 4-(Benzyloxy)-3-chloro-6-nitrophenol.

Halogenation (Bromination)

Due to the highly activating nature of the hydroxyl group, halogenation of phenols can often be achieved without a Lewis acid catalyst.[6][14] The use of a non-polar solvent helps to temper the reactivity and prevent polysubstitution.[11]

Protocol: Monobromination in a Non-Polar Solvent

ReagentMolar Eq.MW ( g/mol )Density (g/mL)AmountMoles (mmol)
This compound1.0234.67-2.35 g10.0
Bromine (Br₂)1.05159.813.1020.54 mL10.5
Carbon Tetrachloride (CCl₄)---60 mL-
10% Sodium Thiosulfate (aq)---50 mL-

Step-by-Step Methodology:

  • Reaction Setup: Dissolve this compound in 40 mL of carbon tetrachloride in a round-bottom flask equipped with a dropping funnel and a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Dissolve bromine in 20 mL of carbon tetrachloride and add this solution to the dropping funnel. Add the bromine solution dropwise to the stirred phenol solution over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC indicates completion.

  • Quenching: Carefully pour the reaction mixture into 50 mL of a 10% aqueous solution of sodium thiosulfate to quench any unreacted bromine (the red-brown color will disappear).

  • Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with water (2 x 50 mL) and then brine (50 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.

  • Purification: The resulting crude product, 6-bromo-4-(benzyloxy)-3-chlorophenol, can be purified by recrystallization or column chromatography.

Friedel-Crafts Acylation

Standard Friedel-Crafts acylation is often problematic for phenols.[15] The phenolic hydroxyl group can coordinate with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic substitution.[16] An alternative is the Fries rearrangement, but a direct acylation can sometimes be achieved using an excess of the Lewis acid to account for complexation.

Protocol: Friedel-Crafts Acylation with Excess Lewis Acid

This protocol is a general approach and may require optimization.[17]

ReagentMolar Eq.MW ( g/mol )AmountMoles (mmol)
This compound1.0234.672.35 g10.0
Acetyl Chloride1.278.500.85 mL12.0
Aluminum Chloride (AlCl₃)3.0133.344.00 g30.0
Dichloromethane (DCM, anhydrous)--50 mL-
1M HCl (aq)--100 mL-

Step-by-Step Methodology:

  • Catalyst Suspension: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend anhydrous aluminum chloride in 30 mL of anhydrous dichloromethane. Cool the suspension to 0 °C.

  • Substrate Addition: Dissolve the this compound in 20 mL of anhydrous DCM and add it slowly to the AlCl₃ suspension. A complex will form. Stir for 30 minutes at 0 °C.

  • Acylating Agent Addition: Add acetyl chloride dropwise to the reaction mixture.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture back to 0 °C and very slowly and carefully quench it by pouring it onto a mixture of crushed ice and 100 mL of 1M HCl.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL).

  • Washing and Drying: Combine the organic extracts, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Concentration and Purification: Filter and concentrate the solution to obtain the crude product. Purify via column chromatography to isolate the desired acyl-phenol, expected to be 2-acetyl-4-(benzyloxy)-5-chlorophenol.

The following diagram illustrates the general workflow for the described experimental protocols.

G start Start: this compound setup 1. Reaction Setup Dissolve substrate in appropriate solvent. Cool to target temperature (if required). start->setup addition 2. Reagent Addition Add electrophile source (e.g., CAN, Br₂, Acyl Chloride/AlCl₃) dropwise or portion-wise. setup->addition reaction 3. Reaction Monitoring Stir at specified temperature. Monitor progress via TLC. addition->reaction workup 4. Quenching & Work-up Pour into aqueous solution (water, acid, or base) to stop the reaction and remove reagents. reaction->workup extraction 5. Extraction Extract product into an immiscible organic solvent (e.g., Ethyl Acetate, DCM). workup->extraction purification 6. Purification Dry, concentrate, and purify the crude product (Column Chromatography or Recrystallization). extraction->purification end Final Product purification->end

Caption: Generalized experimental workflow for electrophilic substitution.

Conclusion

The electrophilic substitution of this compound is a prime example of regiochemistry controlled by the cumulative effects of multiple substituents. The strongly activating ortho-, para-directing hydroxyl group overwhelmingly dictates the position of electrophilic attack, favoring the less sterically hindered ortho-position (C6). While the substrate is highly activated, this reactivity necessitates carefully controlled experimental conditions to ensure monosubstitution and avoid undesirable side reactions. The protocols outlined in this guide provide robust starting points for the successful nitration, halogenation, and acylation of this versatile synthetic intermediate, enabling the development of more complex molecular architectures.

References

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Navigating the Stability and Storage of 4-(Benzyloxy)-3-chlorophenol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Benzyloxy)-3-chlorophenol is a versatile intermediate in organic synthesis, particularly valued in the development of novel pharmaceutical agents and other complex molecules. Its bifunctional nature, featuring a phenolic hydroxyl group masked by a benzyl ether and a chlorinated aromatic ring, presents a unique combination of reactivity and utility. However, these same structural motifs dictate its stability profile and necessitate a thorough understanding for effective handling, storage, and application in multi-step synthetic campaigns. This technical guide provides a comprehensive analysis of the stability and optimal storage conditions for this compound, drawing upon established principles of organic chemistry and best practices in pharmaceutical development. While specific experimental stability data for this compound is not extensively available in the public domain, this guide will extrapolate from the known chemistry of substituted phenols and benzyl ethers to provide a robust framework for its management.

I. Physicochemical Properties and Inherent Stability

Understanding the inherent physicochemical properties of this compound is fundamental to predicting its stability.

PropertyValue/InformationSource
IUPAC Name This compound[1]
CAS Number 86902-27-4[1]
Molecular Formula C₁₃H₁₁ClO₂[1]
Molecular Weight 234.68 g/mol [1]
Physical Form Solid[1]
Storage Temperature Room Temperature (Sealed and Dry)[1]

The molecule's stability is primarily influenced by the reactivity of the phenolic hydroxyl group, the lability of the benzyl ether linkage, and the electron-withdrawing nature of the chlorine substituent on the aromatic ring.

II. Potential Degradation Pathways

Based on its chemical structure, this compound is susceptible to degradation under several conditions. Forced degradation studies, which intentionally stress the molecule, are crucial for identifying potential degradants and establishing stability-indicating analytical methods.[2]

A. Hydrolytic Degradation

Hydrolysis is a key consideration for any compound intended for use in aqueous environments or exposed to moisture during storage.[3]

  • Acidic and Basic Conditions: The benzyl ether linkage is generally stable to a range of acidic and basic conditions. However, under strong acidic or basic conditions, particularly at elevated temperatures, cleavage of the ether bond can occur.

    • Proposed Products: 3-Chloro-1,4-benzenediol (chlorohydroquinone) and benzyl alcohol.

  • Neutral Conditions: Under neutral pH, the rate of hydrolysis is expected to be significantly slower.

B. Oxidative Degradation

Oxidative degradation is a common pathway for phenols and ethers.[4]

  • Mechanism: The presence of the phenolic hydroxyl group makes the aromatic ring susceptible to oxidation, potentially leading to the formation of quinone-type structures. The benzylic position of the ether is also prone to oxidation, which can lead to de-benzylation.

  • Proposed Products: 3-Chloro-4-hydroxy-p-benzoquinone, 3-chlorocatechol, and benzaldehyde.

C. Photolytic Degradation

Exposure to light, particularly ultraviolet (UV) radiation, can induce photodegradation.[5]

  • Mechanism: The aromatic rings in this compound can absorb UV light, leading to the formation of reactive excited states. This can initiate free-radical chain reactions, resulting in cleavage of the ether bond or modification of the aromatic ring.

  • Proposed Products: 3-Chloro-1,4-benzenediol, benzyl alcohol, and various phenolic coupling products.

D. Thermal Degradation

Elevated temperatures can provide the energy required to overcome activation barriers for various degradation reactions.

  • Mechanism: Thermally induced degradation can lead to the cleavage of the benzyl ether bond. The stability of the compound at elevated temperatures will be a critical parameter to establish.

  • Proposed Products: 3-Chloro-1,4-benzenediol and benzyl alcohol.

The following diagram illustrates the potential degradation pathways of this compound under various stress conditions.

Potential Degradation Pathways of this compound A This compound B Hydrolysis (Acid/Base, Heat) A->B C Oxidation (e.g., H₂O₂) A->C D Photolysis (UV Light) A->D E Thermal Stress (Heat) A->E F 3-Chloro-1,4-benzenediol B->F G Benzyl Alcohol B->G H 3-Chloro-4-hydroxy-p-benzoquinone C->H I Benzaldehyde C->I D->F D->G J Phenolic Polymers D->J E->F E->G

Caption: Proposed degradation pathways for this compound.

III. Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the integrity and purity of this compound.

  • Temperature: Store at room temperature.[1] Avoid exposure to excessive heat.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.[6]

  • Light: Protect from light to prevent photolytic degradation. Store in amber glass vials or other light-opaque containers.

  • Moisture: Keep the container tightly sealed in a dry place to prevent hydrolysis.[6]

  • Container Compatibility: Use glass or other inert containers. Avoid contact with incompatible materials such as strong oxidizing agents.[6]

IV. Experimental Protocols for Stability Assessment

To rigorously define the stability of this compound, a series of forced degradation studies should be conducted, followed by the development of a stability-indicating analytical method.

A. Forced Degradation Studies

The following protocols are designed to generate potential degradation products.[4]

1. Hydrolytic Degradation Protocol:

  • Acidic: Dissolve the compound in a solution of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Basic: Dissolve the compound in a solution of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Neutral: Dissolve the compound in purified water. Incubate at 60°C for 24 hours.

  • Analysis: At various time points, neutralize the samples and analyze by a suitable chromatographic method.

2. Oxidative Degradation Protocol:

  • Procedure: Dissolve the compound in a solution of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Analysis: Monitor the reaction at different time intervals by chromatography.

3. Photolytic Degradation Protocol:

  • Procedure: Expose a solution of the compound (in a photostable solvent like acetonitrile) and the solid material to UV light (e.g., 254 nm and 365 nm) in a photostability chamber.

  • Analysis: Analyze the samples at various time points.

4. Thermal Degradation Protocol:

  • Procedure: Heat the solid compound at a temperature below its melting point (e.g., 80°C) for a specified period.

  • Analysis: Dissolve the stressed solid and analyze.

Workflow for Forced Degradation and Stability Analysis cluster_0 Forced Degradation cluster_1 Analytical Method Development cluster_2 Validation and Characterization A This compound B Stress Conditions (Acid, Base, Oxidant, Light, Heat) A->B C Degraded Samples B->C E Analyze Stressed Samples C->E D Develop HPLC Method D->E F Peak Purity Analysis E->F G Validate Stability-Indicating Method F->G H Isolate & Characterize Degradants (LC-MS, NMR) G->H I Establish Degradation Profile H->I

Caption: Workflow for stability assessment of this compound.

B. Development of a Stability-Indicating Analytical Method

A robust stability-indicating method is essential to separate and quantify the parent compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[7][8]

1. Proposed HPLC Method Parameters:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where both the parent compound and potential degradation products have significant absorbance (a photodiode array detector is recommended for method development).

  • Column Temperature: Controlled at a constant temperature (e.g., 30°C).

  • Flow Rate: Typically 1.0 mL/min.

2. Method Validation:

The developed method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.[2] Specificity is demonstrated by showing that the peaks for the parent compound and its degradants are well-resolved.

V. Conclusion

While this compound is a stable solid under recommended storage conditions, its inherent chemical functionalities predispose it to degradation under hydrolytic, oxidative, photolytic, and thermal stress. For researchers and drug development professionals, a proactive approach to understanding and managing its stability is critical. This involves implementing stringent storage and handling protocols and, for long-term use or formulation development, conducting comprehensive forced degradation studies coupled with the validation of a stability-indicating analytical method. By following the principles and protocols outlined in this guide, the integrity of this compound can be maintained, ensuring its reliable performance in sensitive synthetic applications.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Chlorophenol.
  • Waters Corporation. (n.d.). Stability-Indicating HPLC Method Development.
  • LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001169).
  • PubMed. (2014). Oxidation products and degradation pathways of 4-chlorophenol by catalytic ozonation with MnOx/γ-Al2O3/TiO2 as catalyst in aqueous solution.
  • PubMed. (2019). Hydrolytic stability of selected pharmaceuticals and their transformation products.
  • SciSpace. (2014). Stability Indicating HPLC Method Development and Validation.
  • PubMed. (2007). Photochemical degradation and mineralization of 4-chlorophenol.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Stability Indicating HPLC Method Development: A Review.
  • BMRB. (n.d.). bmse000461 4-Chlorophenol at BMRB.
  • MDPI. (2018). Visible-Light Driven Photocatalytic Degradation of 4-Chlorophenol Using Graphitic Carbon Nitride-Based Nanocomposites.
  • Biointerface Research in Applied Chemistry. (2022). Enhanced 4-chlorophenol Degradation under Visible and Solar Radiation through TiO2/g-C3N4 Z-Scheme Heterojunction.
  • ResearchGate. (2019). (PDF) Stability Indicating HPLC Method Development: A Review.
  • NIH. (2021). Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants: A Case Study on the Photodegradation of Four Pharmaceuticals.
  • SpectraBase. (n.d.). 4-Benzyloxyphenol - Optional[1H NMR] - Chemical Shifts.
  • PubMed Central. (2022). Degradation and Detoxification of Chlorophenols with Different Structure by LAC-4 Laccase Purified from White-Rot Fungus Ganoderma lucidum.
  • Regulations.gov. (2018). Review of Environmental Fate Studies for Benzyl Chlorophenol (2-Benzyl-4).
  • ResearchGate. (n.d.). Summary of mass spectra of chlorophenols transformation derivatives and....
  • PubMed. (2007). [Analysis of chlorophenol compounds contaminating food by LC/MS].
  • ResearchGate. (2014). Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry | Request PDF.
  • ResearchGate. (2020). Photoelectrocatalytic degradation of 4-chlorophenol using nanostructured α-Fe2O3 thin films under sunlight illumination.
  • NTU Scholars. (2008). Degradation of 4-chlorophenol in TiO2, WO3, SnO2, TiO2/WO3 and TiO2/SnO2 systems.
  • PubMed. (2005). Identification of degradation products of diclofenac by electrospray ion trap mass spectrometry.
  • Magnaflux EU. (n.d.). Shelf Life.
  • ResearchGate. (n.d.). 1H-NMR spectrum of 4-(4-hydroxyphenoxy)-3-pentadecylphenol in CDCl3.
  • PubMed. (2017). Impact of Polymer Type and Relative Humidity on the Long-Term Physical Stability of Amorphous Solid Dispersions.
  • ResearchGate. (n.d.). Degradation Of 4Chlorophenol Using Water Falling Film Dbd Reactor.
  • ResearchGate. (n.d.). Fig. S18 1 H NMR spectra of 4-Chlorophenol in CDCl 3.
  • ResearchGate. (2019). Hydrolytic stability of selected pharmaceuticals and their transformation products | Request PDF.
  • ResearchGate. (2020). (PDF) Effect of temperature and relative humidity on the stability of betalains encapsulated in cryogels from protein and polysaccharide.
  • SciSpace. (n.d.). Degradation of 4-chlorophenol using water falling film dbd reactor.
  • PubMed. (2010). Influence of microenvironment pH, humidity, and temperature on the stability of polymorphic and amorphous forms of clopidogrel bisulfate.
  • PubMed. (2007). Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride.

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Solubility of 4-(Benzyloxy)-3-chlorophenol in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 4-(Benzyloxy)-3-chlorophenol in Organic Solvents

Foreword: Navigating the Data Gap in Chemical Research

Molecular Architecture and Its Implications for Solubility

To predict the solubility behavior of this compound, we must first dissect its molecular structure. The molecule, with the formula C₁₃H₁₁ClO₂ and a molecular weight of 234.68 g/mol , possesses distinct regions that dictate its interaction with different solvents[1][2].

  • The Phenolic Group (-OH): The hydroxyl group is a potent hydrogen bond donor and acceptor. This feature suggests a strong affinity for polar protic solvents (e.g., alcohols) and polar aprotic solvents capable of accepting hydrogen bonds (e.g., acetone, DMSO).

  • The Aromatic Rings: The two phenyl rings (one from the phenol and one from the benzyl group) are large, nonpolar domains. These regions will favor interactions with nonpolar or moderately polar solvents through van der Waals forces and potential π-π stacking.

  • The Ether Linkage (-O-): The benzylic ether linkage introduces a polar site capable of acting as a hydrogen bond acceptor.

  • The Chloro Substituent (-Cl): The electron-withdrawing chlorine atom contributes to the molecule's overall polarity and can engage in dipole-dipole interactions.

The interplay of these features—a polar, hydrogen-bonding head with a significant nonpolar body—creates a nuanced solubility profile. The molecule is amphiphilic to a degree, meaning its solubility will be a delicate balance between the solvent's polarity, hydrogen bonding capacity, and steric factors.

Predicted Solubility Profile: A Qualitative Assessment

Based on the structural analysis, we can establish a reasoned prediction of solubility across common organic solvent classes. The principle of "like dissolves like" provides the primary framework for this assessment.

Solvent Class Representative Solvents Predicted Solubility Rationale for Prediction
Polar Protic Methanol, Ethanol, IsopropanolHigh The solvent's ability to engage in hydrogen bonding with the phenolic -OH group and ether linkage is expected to overcome the energy penalty of solvating the nonpolar aromatic rings.
Polar Aprotic Acetone, Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO)Moderate to High These solvents can act as hydrogen bond acceptors for the phenolic proton and engage in strong dipole-dipole interactions. Solvents like THF and acetone, with lower polarity, may show slightly less solubility than highly polar DMF or DMSO.
Nonpolar Hexane, Toluene, Dichloromethane (DCM)Low to Moderate Solubility will be driven by interactions with the large nonpolar benzyloxy group. Toluene and DCM, with some polarity and ability to interact with aromatic systems, are expected to be better solvents than aliphatic hydrocarbons like hexane.
Ester Ethyl AcetateModerate to High Ethyl acetate presents a balanced profile; it is a hydrogen bond acceptor and has sufficient polarity to interact with the phenol group, while its ethyl and acetyl groups can solvate the nonpolar regions.

Note: This table presents an estimation based on physicochemical principles. Experimental verification is essential for quantitative applications.

Experimental Determination of Solubility: A Validated Protocol

The absence of published data necessitates a reliable method for its empirical determination. The isothermal shake-flask method is the gold standard for measuring equilibrium solubility and is highly recommended.[3][4][5] This protocol ensures the system reaches a true thermodynamic equilibrium, providing highly accurate and reproducible data.

Diagram of the Shake-Flask Solubility Determination Workflow

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_analysis Phase 3: Analysis prep_vial 1. Add excess solute to solvent in vial seal_vial 2. Securely cap vial prep_vial->seal_vial shake 3. Shake at constant temp. (e.g., 24-48 hours) seal_vial->shake settle 4. Let stand to allow undissolved solid to settle shake->settle sample 5. Withdraw supernatant settle->sample filter 6. Filter with syringe filter (0.22 or 0.45 µm) sample->filter dilute 7. Dilute to known volume filter->dilute quantify 8. Quantify concentration (e.g., HPLC-UV) dilute->quantify G cluster_standards Calibration cluster_sample Sample Analysis cluster_calc Calculation stock 1. Prepare Stock Standard Solution series 2. Create Serial Dilutions (Standards) stock->series inject_std 3. Inject Standards into HPLC series->inject_std curve 4. Generate Calibration Curve (Peak Area vs. Conc.) inject_std->curve calc_conc 8. Determine Conc. from Calibration Curve curve->calc_conc prep_sample 5. Prepare Diluted Filtered Sample inject_sample 6. Inject Sample into HPLC prep_sample->inject_sample measure_area 7. Measure Peak Area inject_sample->measure_area measure_area->calc_conc calc_sol 9. Apply Dilution Factor to find Solubility calc_conc->calc_sol

Sources

An In-depth Technical Guide to the Safety and Handling of 4-(Benzyloxy)-3-chlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound

4-(Benzyloxy)-3-chlorophenol is an aromatic organic compound with the molecular formula C₁₃H₁₁ClO₂.[1] It serves as a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. Its structure, featuring a chlorinated phenol backbone and a benzyloxy substituent, dictates its reactivity and, crucially, its toxicological profile. The phenolic hydroxyl group, the chlorine atom, and the benzyl ether moiety all contribute to its chemical properties and potential biological activity. Due to the presence of the chlorophenol substructure, this compound should be treated with the same level of caution as other hazardous phenols.

Hazard Identification and Risk Assessment

While specific toxicological data for this compound is limited, the hazards can be inferred from its structural components. Phenols are known to be corrosive and toxic, with a high potential for rapid absorption through the skin. Chlorinated phenols can exhibit additional toxicities and are often harmful to aquatic life.

Primary Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: Expected to cause skin irritation and potentially severe burns upon prolonged contact.

  • Serious Eye Damage/Irritation: Likely to cause serious eye irritation or damage.[2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or vapor.

  • Aquatic Toxicity: Likely to be toxic to aquatic life with long-lasting effects.[3]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 86902-27-4[1]
Molecular Formula C₁₃H₁₁ClO₂[1]
Molecular Weight 234.68 g/mol [1]
Physical Form Solid[1]
Storage Temperature Room Temperature, Sealed in Dry Conditions[1]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is mandatory when handling this compound.

Engineering Controls
  • Chemical Fume Hood: All weighing, transfers, and reactions involving this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any dust or vapors.

  • Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible and tested regularly.[5]

Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing exposure. A comprehensive PPE plan is outlined in Table 2.

PPE CategoryItemSpecificationsRationale and Citation
Eye and Face Protection Safety Goggles and Face ShieldMust conform to OSHA 29 CFR 1910.133 or EN 166 standards. A face shield should be worn over goggles during procedures with a high risk of splashing.Protects against splashes and airborne particles.[6]
Hand Protection Chemical-Resistant GlovesDouble-gloving is recommended. Use a combination of nitrile and butyl or neoprene gloves for enhanced protection.Phenols can readily penetrate standard nitrile gloves. Butyl and neoprene offer better resistance.[6]
Body Protection Laboratory Coat and ApronA flame-resistant lab coat, fully buttoned, is required. A chemical-resistant apron should be worn over the lab coat for added protection against splashes.Provides a barrier against skin contact.
Respiratory Protection NIOSH-approved RespiratorA respirator with organic vapor cartridges and a P95 or P100 particulate filter should be used if there is a risk of generating dust or aerosols, or if working outside of a fume hood.Protects against inhalation of harmful dusts and vapors.[6]

Diagram: PPE Selection Workflow

PPE_Workflow start Handling this compound fume_hood Working in a certified chemical fume hood? start->fume_hood weighing Weighing or generating dust? fume_hood->weighing Yes splash_risk Risk of splashing? fume_hood->splash_risk No weighing->splash_risk No respirator Add NIOSH-approved respirator weighing->respirator Yes base_ppe Standard PPE: - Safety Goggles - Double Gloves (Nitrile + Butyl/Neoprene) - Lab Coat splash_risk->base_ppe No face_shield_apron Add Face Shield and Chemical-Resistant Apron splash_risk->face_shield_apron Yes end Proceed with Caution base_ppe->end respirator->splash_risk face_shield_apron->base_ppe

Caption: A decision workflow for selecting appropriate PPE.

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is essential to minimize the risk of exposure and accidents.

Handling
  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.

  • Grounding: When transferring large quantities of the solid, ensure equipment is properly grounded to prevent static discharge.

  • Labeling: All containers must be clearly labeled with the chemical name and appropriate hazard warnings.

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[2]

Storage
  • Container: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[2]

  • Incompatibilities: Store away from strong oxidizing agents and strong bases.[2]

  • Location: Store in a designated and secure area for hazardous chemicals.

Emergency Procedures

Rapid and appropriate action is critical in the event of an emergency. All personnel handling this compound must be familiar with these procedures.

Spills

Diagram: Chemical Spill Response

Spill_Response spill Spill of this compound evacuate Evacuate immediate area and alert others spill->evacuate ppe Don appropriate PPE (respirator, gloves, etc.) evacuate->ppe contain Contain the spill with absorbent material ppe->contain cleanup Carefully collect absorbed material into a labeled hazardous waste container contain->cleanup decontaminate Decontaminate the spill area with soap and water cleanup->decontaminate dispose Dispose of all contaminated materials as hazardous waste decontaminate->dispose

Caption: A stepwise workflow for responding to a chemical spill.

First Aid

Immediate first aid can significantly reduce the severity of an exposure.

Exposure RouteFirst Aid MeasuresCitation
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Waste Disposal

All waste contaminated with this compound must be treated as hazardous waste.

  • Segregation: Collect all contaminated materials, including PPE, absorbent materials from spills, and empty containers, in a dedicated, labeled, and sealed hazardous waste container.[4]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and list the chemical constituents.[4]

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.[7]

Conclusion

This compound is a valuable research chemical that requires careful and informed handling due to its potential hazards. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to the stringent handling, storage, and disposal protocols outlined in this guide, researchers can minimize risks and ensure a safe laboratory environment. Always prioritize safety and consult with your institution's environmental health and safety department for any specific questions or concerns.

References

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Freund-Vector Corporation. Freund-Vector's Approach to Safely Processing Potent Compounds.
  • Power, L. A. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products.
  • Berner Arbeitsschutz. PRODUCT BROCHURE Personal protective equipment and consumables.
  • European Chemicals Agency. (2023, September 6). Substance Information - 4-Benzyloxy-3-benzyloxy Carbonyl acetophenone.
  • CPAChem. (2024, January 30). Safety data sheet - 3-Chlorophenol.
  • Carl ROTH. Safety Data Sheet: 4-Chlorophenol.
  • Thermo Fisher Scientific. (2025, September 17). Safety Data Sheet - 4'-Benzyloxypropiophenone.
  • Sola ADC Lenses Ltd. (2002, July 2). Disposal methods for chemical raw materials and laboratory chemicals.
  • molecularinfo.com. Cas Number 86902-27-4|this compound|C13H11ClO2.
  • University of Tennessee Health Science Center. (2022, May 26). Phenol, Chloroform, or TRIzol™ Waste Disposal.
  • Ohio Environmental Protection Agency. 074 - Chemowaste Disposal.
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Methodological & Application

Introduction: The Strategic Value of a Multifunctional Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of 4-(Benzyloxy)-3-chlorophenol for Researchers and Drug Development Professionals

In the intricate world of organic synthesis and medicinal chemistry, the selection of a starting material is a critical decision that dictates the efficiency and success of a synthetic campaign. This compound is a versatile scaffold that offers chemists a unique combination of functionalities. Its structure features a nucleophilic phenolic hydroxyl group, a benzyl ether protecting group amenable to selective cleavage, and a chlorinated aromatic ring that provides both electronic modulation and a handle for cross-coupling reactions. This strategic arrangement makes it an invaluable precursor for the synthesis of complex molecular architectures, particularly in the development of novel therapeutics and functional materials.

This guide provides a comprehensive overview of the applications of this compound, detailing field-proven protocols and the chemical principles that underpin its synthetic transformations.

Key Reactive Sites and Synthetic Strategy

The synthetic utility of this compound is derived from three primary regions of reactivity: the phenolic hydroxyl group, the aromatic ring, and the benzyl ether. A successful synthetic strategy often involves the sequential manipulation of these sites.

Caption: Key reactive sites on the this compound scaffold.

Section 1: Transformations of the Phenolic Hydroxyl Group

The acidic proton of the phenolic hydroxyl group makes it a potent nucleophile upon deprotonation. This functionality is the most common site for initial synthetic modifications, primarily through etherification reactions.

O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and fundamental method for forming ethers.[1][2] In this reaction, the phenol is deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Causality Behind Experimental Choices:

  • Base: A moderately strong base like potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH) is used.[3] K₂CO₃ is often preferred for its ease of handling, while NaH is used for less reactive alkyl halides or when complete deprotonation is required.

  • Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are ideal. They effectively solvate the cation of the base without interfering with the nucleophilicity of the phenoxide.

  • Alkylating Agent: Primary alkyl halides (e.g., iodides, bromides, or chlorides) are the most effective electrophiles. Secondary halides can also be used, but may lead to competing elimination reactions.

Protocol: Synthesis of 4-(Benzyloxy)-3-chloro-1-(prop-2-yn-1-yloxy)benzene

This protocol demonstrates a typical O-alkylation using propargyl bromide, introducing a versatile alkyne functionality.

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Molar Eq.
This compound234.681.00 g4.261.0
Potassium Carbonate (K₂CO₃)138.210.88 g6.391.5
Propargyl Bromide (80% in toluene)118.960.71 mL6.391.5
N,N-Dimethylformamide (DMF)-15 mL--

Procedure:

  • To a 50 mL round-bottom flask charged with a magnetic stir bar, add this compound (1.00 g, 4.26 mmol) and anhydrous potassium carbonate (0.88 g, 6.39 mmol).

  • Add anhydrous DMF (15 mL) to the flask.

  • Stir the suspension at room temperature and add propargyl bromide (0.71 mL, 6.39 mmol) dropwise.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into 100 mL of cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure product.

O-Arylation for Diaryl Ether Synthesis

Diaryl ethers are prevalent structural motifs in many biologically active molecules and natural products.[4][5] Synthesizing these structures from this compound can be achieved via nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions.

SNAr Reaction: This method is effective when the coupling partner is an electron-deficient aryl halide (e.g., a nitro-substituted fluorobenzene).[6] The electron-withdrawing groups activate the ring towards nucleophilic attack by the phenoxide.

Copper-Catalyzed Ullmann Condensation: A classic method for forming diaryl ethers, typically requiring high temperatures. Modern variations use copper(I) catalysts with ligands, allowing for milder reaction conditions.

Palladium-Catalyzed Buchwald-Hartwig Amination: While known for C-N bond formation, specialized ligand systems have adapted this powerful methodology for C-O coupling, offering a broad substrate scope.

Protocol: SNAr Synthesis of a Diaryl Ether

This protocol is adapted from the synthesis of precursors to androgen receptor antagonists.[6]

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Molar Eq.
This compound234.681.00 g4.261.0
1-Fluoro-4-nitrobenzene141.100.60 g4.261.0
Potassium Carbonate (K₂CO₃)138.210.88 g6.391.5
N,N-Dimethylformamide (DMF)-20 mL--

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.00 g, 4.26 mmol) and 1-fluoro-4-nitrobenzene (0.60 g, 4.26 mmol) in DMF (20 mL).

  • Add anhydrous potassium carbonate (0.88 g, 6.39 mmol) to the solution.

  • Heat the reaction mixture to 80-100 °C and stir for 8-12 hours, monitoring by TLC.

  • After cooling, pour the reaction mixture into 150 mL of ice-water with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with water and then a small amount of cold ethanol to remove impurities.

  • Dry the solid under vacuum to obtain the desired diaryl ether. Further purification can be achieved by recrystallization if necessary.

Section 2: The Benzyl Ether as a Protecting Group

The benzyl ether serves as a robust protecting group for the phenolic hydroxyl, stable to a wide range of reaction conditions, including many organometallic reagents and non-acidic bases. Its removal is a key step, typically performed towards the end of a synthetic sequence.

Common Deprotection Strategies:

MethodReagents & ConditionsMechanismAdvantagesLimitations
Catalytic Hydrogenolysis H₂, Pd/C, in MeOH or EtOHHydrogenolysisVery clean, high-yielding; byproducts are toluene and the deprotected phenol.Incompatible with other reducible functional groups (alkenes, alkynes, nitro groups).[6]
Lewis Acid Cleavage BBr₃ or BCl₃·SMe₂ in CH₂Cl₂Acid-mediated cleavageEffective for complex molecules with reducible groups.[7] BCl₃·SMe₂ is milder and more selective than BBr₃.[7][8]Requires stoichiometric amounts of corrosive reagents; harsh for acid-sensitive substrates.
Oxidative Cleavage DDQ (for p-methoxybenzyl ethers)OxidationSelective for electron-rich benzyl ethers.[9][10]Not generally effective for unsubstituted benzyl ethers without specific conditions (e.g., photoirradiation).[9]

Protocol: Deprotection via Catalytic Hydrogenolysis

  • Dissolve the benzylated compound (1.0 mmol) in methanol or ethanol (15 mL) in a flask suitable for hydrogenation.

  • Carefully add 10% Palladium on Carbon (Pd/C) (10-20 mol% Pd).

  • Securely attach a hydrogen-filled balloon to the flask.

  • Purge the flask by evacuating and refilling with hydrogen three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the deprotected phenol.

Section 3: Application in the Synthesis of Bioactive Molecules

The true power of this compound is demonstrated in its application as a key building block in multi-step syntheses of medicinally relevant compounds. Its derivatives are precursors to molecules like novel androgen receptor antagonists, which are important in prostate cancer research.[6]

Synthetic Workflow Example:

The following workflow illustrates a general strategy for elaborating this compound into a more complex target molecule.

G Start This compound Step1 Step 1: O-Arylation (e.g., SNAr with Ar-F) Start->Step1 Intermediate1 Diaryl Ether Intermediate Step1->Intermediate1 Step2 Step 2: Functional Group Transformation (e.g., Nitro Reduction) Intermediate1->Step2 Intermediate2 Amine Intermediate Step2->Intermediate2 Step3 Step 3: Amide Coupling (with Aroyl Chloride) Intermediate2->Step3 Intermediate3 Protected Final Product Step3->Intermediate3 Step4 Step 4: Deprotection (e.g., Hydrogenolysis) Intermediate3->Step4 Final Final Target Molecule (e.g., Bioactive Phenol) Step4->Final

Caption: A multi-step synthetic workflow starting from this compound.

This sequence leverages the initial nucleophilicity of the phenol, followed by transformations on the newly introduced aromatic ring, and concludes with the strategic removal of the benzyl protecting group to unmask the final active phenolic compound. The presence of the chloro group throughout the synthesis can influence the electronic properties and conformation of the intermediates and the final product.

Conclusion

This compound is a highly valuable and strategic building block in modern organic synthesis. Its pre-installed protecting group allows for selective reactions at other sites, while the combination of a nucleophilic phenol and a halogenated ring offers multiple avenues for molecular elaboration. The protocols and strategies outlined in this guide demonstrate its utility in fundamental transformations like etherification and its crucial role in the synthesis of complex, high-value molecules for the pharmaceutical industry. Understanding the interplay of its functional groups is key to unlocking its full synthetic potential.

References

  • Ohtsu, Y., et al. (2013). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. Journal of Medicinal Chemistry, 56(15), 6283–6295.
  • Mohammed, I. A., & Al-masoudi, N. A. (2021). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules, 26(16), 4969.
  • Evans, D. A., Katz, J. L., & West, T. R. (1998). Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. An Expedient Synthesis of Thyroxine. Tetrahedron Letters, 39(19), 2937-2940.
  • Congreve, M. S., et al. (1993). Selective Cleavage of Benzyl Ethers. Synlett, 1993(09), 663-664.
  • Clayden, J., et al. (2023). Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamidates. Organics, 4(1), 60-76.
  • Shafik, M. S. (2022). CuI nanoparticles immobilized on magnetic nanoparticles catalyzed synthesis of diaryl ethers through C-O cross-coupling of phenols with aryl iodides. Journal of Synthetic Chemistry, 1(2), 132-136.
  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups.
  • Li, G., et al. (2021). Synthesis of axially chiral diaryl ethers via NHC-catalyzed atroposelective esterification. Chemical Science, 12(3), 1153-1159.
  • Atlanchim Pharma (2021). Science About O-Benzyl protecting groups.
  • Kim, M., et al. (2015). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Crystals, 5(2), 164-177.
  • Dahadha, A. A., et al. (2021). Carbon-carbon cross-coupling reactions of organomagnesium reagents with a variety of electrophilic substrates mediated by iron catalyst. Organic Communications, 14(1), 1-38.
  • Oscar, E. E., & Oscar, E. E. (2021). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. Stockholm University.
  • Mootoo, D. R., & Guo, W. (2009). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. Molecules, 14(10), 4048-4058.
  • ResearchGate (2010). Selective alkylation of hydroxyl group of aminophenols.
  • Crasto, A. (2013). C-C Cross Coupling Reactions in Organic chemistry. Slideshare.
  • ResearchGate (2010). Selective alkylation of aminophenols.
  • Google Patents. Method for producing 4-benzyloxyphenol.
  • Google Patents. Method for producing O-alkylated cyclic aminoalcohols.

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The Strategic Utility of 4-(Benzyloxy)-3-chlorophenol in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of success in the design and synthesis of novel therapeutic agents. Among these, 4-(benzyloxy)-3-chlorophenol has emerged as a particularly valuable scaffold. Its unique structural features—a protected phenol, a strategically positioned chlorine atom, and the benzyloxy group—offer a trifecta of synthetic handles and modulators of physicochemical properties. This guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols, to empower researchers in the field of drug development.

The chlorine atom and the phenolic hydroxyl group provide reactive sites for a variety of chemical transformations, enabling the construction of diverse molecular architectures.[1][2] The benzyloxy group serves as a common and robust protecting group for the phenol, which can be selectively removed in later synthetic steps, adding to the molecule's versatility as a synthetic intermediate.[3] This combination of features makes this compound a sought-after starting material for creating complex molecules with potential therapeutic applications, particularly in the development of selective androgen receptor modulators (SARMs) and other targeted therapies.[4][5]

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis.

PropertyValueReference
Molecular Formula C₁₃H₁₁ClO₂[3]
Molecular Weight 234.68 g/mol [3]
Appearance Solid (form may vary)
Boiling Point 384.4°C at 760 mmHg[3]
Density ~1.3 g/cm³[3]
CAS Number 86902-27-4[3]

Storage and Handling: this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling the compound.

Core Synthetic Applications and Protocols

The utility of this compound in medicinal chemistry is best illustrated through its application in key synthetic transformations. The following sections provide detailed protocols for common and impactful reactions.

O-Alkylation via Williamson Ether Synthesis: Building Diaryl Ether Linkages

The phenolic hydroxyl group of this compound is a key site for modification, most commonly through Williamson ether synthesis to form diaryl ethers.[6][7] This reaction is fundamental in constructing the core scaffolds of many biologically active molecules. The process involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then displaces a halide from an alkyl or aryl halide.[8]

Protocol 1: General Procedure for Williamson Ether Synthesis

This protocol is a generalized procedure and may require optimization based on the specific alkylating agent used.

Reaction Scheme:

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product start_mol This compound product_mol 4-(Benzyloxy)-3-chloro-1-(alkoxy)benzene start_mol->product_mol 1. Base 2. R-X alkyl_halide R-X (Alkyl Halide) alkyl_halide->product_mol base Base (e.g., K₂CO₃, NaH) base->start_mol solvent Solvent (e.g., DMF, Acetone) temperature Temperature (e.g., RT to reflux) solvent->temperature

Caption: General Williamson Ether Synthesis Workflow.

Materials:

  • This compound (1.0 eq)

  • Alkyl halide (1.1 - 1.5 eq)

  • Base (e.g., Potassium carbonate, Sodium hydride) (1.5 - 2.0 eq)

  • Anhydrous solvent (e.g., Dimethylformamide, Acetone)

  • Standard laboratory glassware, including a round-bottom flask, condenser, and stirring apparatus

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound and the anhydrous solvent.

  • Deprotonation: Add the base to the stirred solution. If using sodium hydride, add it portion-wise at 0 °C and allow the mixture to stir for 30 minutes at room temperature. If using potassium carbonate, the addition can be done at room temperature.

  • Alkylation: Add the alkyl halide to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (this will depend on the reactivity of the alkyl halide and may range from room temperature to the reflux temperature of the solvent). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If DMF is the solvent, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate). If acetone is the solvent, filter off the inorganic salts and concentrate the filtrate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Choice of Base: A strong base is necessary to deprotonate the phenol. Sodium hydride is a strong, non-nucleophilic base suitable for this purpose. Potassium carbonate is a milder base that is often sufficient and easier to handle.[9]

  • Choice of Solvent: A polar aprotic solvent like DMF or acetone is typically used to dissolve the reactants and facilitate the S_N2 reaction.[9] Anhydrous conditions are crucial as water can quench the phenoxide ion.[9]

  • Inert Atmosphere: An inert atmosphere prevents the oxidation of the phenoxide and other potential side reactions.

Nucleophilic Aromatic Substitution (S_NAr) for Diaryl Ether Synthesis

The synthesis of diaryl ethers can also be achieved via a Nucleophilic Aromatic Substitution (S_NAr) reaction, where the phenoxide of this compound acts as a nucleophile, displacing a leaving group (typically a halide) from an electron-deficient aromatic ring. This reaction is particularly useful for constructing complex molecular frameworks found in androgen receptor antagonists.[3][10]

Protocol 2: Synthesis of a Diaryl Ether via S_NAr Reaction

This protocol is adapted from the synthesis of precursors to 4-(4-benzoylaminophenoxy)phenol derivatives.[3]

Reaction Scheme:

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product start_mol This compound product_mol Diaryl Ether start_mol->product_mol 1. Base 2. Aryl Halide, Heat aryl_halide Electron-deficient Aryl Halide (e.g., 2-chloro-5-nitropyridine) aryl_halide->product_mol base Base (e.g., K₂CO₃) base->start_mol solvent Solvent (e.g., DMF) temperature Elevated Temperature solvent->temperature

Caption: S_NAr Reaction for Diaryl Ether Synthesis.

Materials:

  • This compound (1.0 eq)

  • Electron-deficient aryl halide (e.g., 2-chloro-5-nitropyridine) (1.0 eq)

  • Potassium carbonate (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound, the electron-deficient aryl halide, and potassium carbonate in anhydrous DMF.

  • Reaction: Heat the mixture with stirring to a temperature typically between 80-120 °C. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Electron-Deficient Aryl Halide: The S_NAr reaction requires an activated aromatic ring, typically with electron-withdrawing groups (like a nitro group) positioned ortho or para to the leaving group, to facilitate nucleophilic attack.[3]

  • High Temperature: S_NAr reactions often require elevated temperatures to overcome the activation energy for the formation of the Meisenheimer complex intermediate.

Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura Reaction

While the phenolic hydroxyl group is a primary site of reactivity, the aromatic ring of this compound can be functionalized for cross-coupling reactions. For instance, the phenol can be converted to a triflate, which is an excellent leaving group for palladium-catalyzed reactions like the Suzuki-Miyaura coupling.[11] This allows for the formation of C-C bonds, significantly increasing molecular complexity.

Protocol 3: Two-Step Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling

This protocol outlines the conversion of the phenol to a triflate, followed by a Suzuki-Miyaura coupling.

Step 1: Synthesis of the Aryl Triflate

Reaction Scheme:

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product start_mol This compound product_mol 4-(Benzyloxy)-3-chlorophenyl trifluoromethanesulfonate start_mol->product_mol 1. Base 2. Triflating Agent triflating_agent Triflic Anhydride or N-phenyl-bis(trifluoromethanesulfonimide) triflating_agent->product_mol base Base (e.g., Pyridine, Triethylamine) base->start_mol solvent Solvent (e.g., DCM) temperature 0 °C to RT solvent->temperature

Caption: Synthesis of an Aryl Triflate Intermediate.

Materials:

  • This compound (1.0 eq)

  • Triflic anhydride or N-phenyl-bis(trifluoromethanesulfonimide) (1.1 eq)

  • Pyridine or Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere and cool to 0 °C.

  • Base Addition: Add the base (e.g., pyridine) to the solution.

  • Triflation: Add the triflating agent dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Work-up: Quench the reaction with water and extract the product with DCM.

  • Purification: Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate to yield the crude triflate, which can be used in the next step without further purification or purified by column chromatography.

Step 2: Suzuki-Miyaura Cross-Coupling

Reaction Scheme:

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product start_mol 4-(Benzyloxy)-3-chlorophenyl triflate product_mol Biaryl Product start_mol->product_mol Pd Catalyst, Base, Heat boronic_acid Arylboronic Acid (R-B(OH)₂) boronic_acid->product_mol pd_catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) pd_catalyst->start_mol base Base (e.g., K₂CO₃, Cs₂CO₃) base->start_mol solvent Solvent (e.g., Toluene, Dioxane/Water) temperature Elevated Temperature solvent->temperature

Caption: Suzuki-Miyaura Cross-Coupling Workflow.

Materials:

  • 4-(Benzyloxy)-3-chlorophenyl trifluoromethanesulfonate (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.02 - 0.05 eq)

  • Base (e.g., Potassium carbonate, Cesium carbonate) (2.0 - 3.0 eq)

  • Solvent (e.g., Toluene, 1,4-Dioxane/water mixture)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a Schlenk flask, add the aryl triflate, arylboronic acid, palladium catalyst, and base.

  • Solvent Addition: Degas the solvent by bubbling with an inert gas for 15-20 minutes and then add it to the flask.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.[12]

Causality Behind Experimental Choices:

  • Triflate Formation: The phenolic hydroxyl group is a poor leaving group for cross-coupling reactions. Its conversion to a triflate makes it an excellent leaving group, enabling the oxidative addition step in the palladium catalytic cycle.[11]

  • Palladium Catalyst and Ligands: The choice of palladium catalyst and ligands is crucial for the efficiency of the Suzuki-Miyaura reaction, especially with potentially challenging substrates. Bulky, electron-rich phosphine ligands often improve the rate of oxidative addition and reductive elimination.[13]

  • Base: The base is required to activate the boronic acid for the transmetalation step.[14]

The Role of the 4-(Benzyloxy)-3-chlorophenyl Moiety in Bioactive Molecules

The structural features of this compound directly contribute to the pharmacological properties of the molecules it helps to create.

  • Diaryl Ether Linkage: The diaryl ether linkage formed from the phenolic oxygen is a common motif in many bioactive compounds. It provides a degree of conformational flexibility, allowing the molecule to adopt an optimal orientation for binding to its biological target.

  • Chlorine Substitution: The chlorine atom can engage in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity for a target protein.[15] It also influences the electronics of the aromatic ring and can improve the metabolic stability and pharmacokinetic profile of a drug candidate.

  • Benzyloxy Group: Beyond its role as a protecting group, the benzyloxy moiety can participate in hydrophobic and π-stacking interactions within a receptor's binding pocket. In the final deprotected phenol, the hydroxyl group can act as a crucial hydrogen bond donor or acceptor, anchoring the molecule to its target.[3]

Example: Androgen Receptor Antagonists

In the context of nonsteroidal androgen receptor (AR) antagonists, the 4-phenoxyphenol scaffold, often constructed using derivatives of 4-(benzyloxy)phenol, has proven to be a novel and potent core structure.[3][10] The terminal phenolic hydroxyl group (after debenzylation) is often critical for activity, likely forming a key hydrogen bond with residues in the AR ligand-binding domain. The diaryl ether core positions the other parts of the molecule for optimal interaction with the receptor.

G cluster_pathway Androgen Receptor Signaling Pathway cluster_inhibition Mechanism of Antagonism Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) in Cytoplasm Androgen->AR Binds Dimerization AR Dimerization AR->Dimerization HSP Dissociation HSP Heat Shock Proteins Translocation Nuclear Translocation Dimerization->Translocation ARE Androgen Response Element (on DNA) Translocation->ARE Binds Transcription Gene Transcription ARE->Transcription Protein Protein Synthesis & Cellular Response Transcription->Protein Antagonist AR Antagonist (derived from This compound) Antagonist->AR Competitively Binds

Caption: Simplified Androgen Receptor Signaling and Antagonism.

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry. Its well-defined reactivity at the phenolic hydroxyl and aromatic ring allows for the strategic construction of complex molecules with significant therapeutic potential. The protocols and insights provided in this guide are intended to facilitate the innovative use of this valuable scaffold in the ongoing quest for new and improved medicines. By understanding the underlying principles of its reactivity and the structural contributions of its core features, researchers can more effectively design and synthesize the next generation of therapeutic agents.

References

  • GSK7721, a 4-aminobenzonitrile androgen receptor (AR) antagonist identified by focused screening of the GSK compound collection. The array yielded 352 submicromolar and 17 subnanomolar AR agonists as measured by a cell-based reporter gene functional assay. The rapid synthesis of a large number of active compounds provided valuable information in the optimization of AR modulators, which may be useful in treating androgen deficiency in aging males.
  • This compound (CAS 86902-27-4) is an organic compound with the molecular formula C13H11ClO2 and a molecular weight of 234.68 g/mol . This phenolic derivative is characterized by a benzyloxy group and a chlorine atom on the phenol ring, contributing to its specific physicochemical properties, including a density of approximately 1.3 g/cm³ and a boiling point of 384.4°C at 760 mmHg. The compound serves as a versatile synthetic intermediate and building block in organic chemistry and pharmaceutical research. (Source: this compound CAS 86902-27-4 - Benchchem)
  • We report the design and synthesis of novel 4-(4-benzoylaminophenoxy)phenol derivatives that bind to the androgen receptor (AR) ligand-binding domain and exhibit potent androgen-antagonistic activity. (Source: Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists - PubMed)
  • Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Rel
  • This report describes the discovery of RAD140, a potent, orally bioavailable, nonsteroidal selective androgen receptor modulator (SARM). The characterization of RAD140 in several preclinical models of anabolic androgen action is also described.
  • The Williamson ether synthesis is an organic reaction, forming an ether from an alkyl halide and an alcohol. This reaction was developed by Alexander Williamson in 1850. It involves the reaction of an alkoxide ion with a primary alkyl halide via an SN2 reaction. (Source: Williamson Ether Synthesis)
  • The ether prepared in this experiment is methylphenoxyacetic acid, a phenolic ether that is prepared from a methylphenol (cresol) and chloroacetic acid. (Source: Experiment 06 Williamson Ether Synthesis)
  • In the Williamson Ether Synthesis, an alkyl halide (or sulfonate, such as a tosylate or mesylate) undergoes nucleophilic substitution (SN2) by an alkoxide to give an ether. (Source: The Williamson Ether Synthesis - Master Organic Chemistry)
  • This protocol provides a general method for the Suzuki coupling of a 4-chloroquinoline derivative with an arylboronic acid. Reaction conditions may require optimization depending on the specific substrates used.
  • Chlorophenol compounds and their derivatives are ubiquitous contaminants in the environment. These compounds are used as intermediates in manufacturing agricultural chemicals, pharmaceuticals, biocides, and dyes. (Source: Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC - NIH)
  • In conclusion, the Suzuki-Miyaura Cross Coupling Reaction is not only one of the most powerful methods used in the formation of C-C bonds, but it is also an extremely useful procedure in the construction of the carbon skeletons of many biologically important compounds. (Source: Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals)
  • Chlorophenols are a group of man-made chemicals. They are used in a number of industries and products, including for making pesticides, pharmaceuticals, and dyes.
  • Arylphenylpyrrolidinylmethylphenoxybenzamides were found to have high affinity and selectivity for κ opioid receptors. (S)-3-Chloro-4-(4-((2-(pyridine-3-yl)pyrrolidin-1-yl)methyl)phenoxy)benzamide (18) was found to have favorable properties for a tracer for receptor occupancy, including good specific versus nonspecific binding and good brain uptake. (Source: Discovery of aminobenzyloxyarylamides as κ opioid receptor selective antagonists: application to preclinical development of a κ opioid receptor antagonist receptor occupancy tracer - PubMed)
  • The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound, typically a boronic acid or its ester, with an organohalide in the presence of a base. For sterically hindered substrates like 2-Bromo-6-chlorophenol, the choice of a palladium catalyst with bulky, electron-rich ligands is crucial. (Source: Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-chlorophenol - Benchchem)
  • Low or no yield in the etherification of 4-amino-2-chlorophenol, typically performed via a Williamson ether synthesis, can stem from several factors including insufficient deprotonation, poor quality reagents, and inappropriate reaction temperature. The amino group can also compete with the phenoxide for the alkylating agent, resulting in N-alkylated byproducts. (Source: Technical Support Center: Etherification of 4-Amino-2-chlorophenol - Benchchem)

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Application Note & Protocol: Synthesis and Evaluation of STAT3 Inhibitors Derived from a 4-(Benzyloxy)-3-chlorophenol Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal transcription factor that is aberrantly activated in a wide array of human cancers, promoting tumor cell proliferation, survival, and metastasis.[1][2] This central role makes STAT3 a high-priority target for anticancer drug development.[3][4] This guide provides a comprehensive technical overview and detailed protocols for the synthesis, characterization, and in vitro evaluation of a novel class of STAT3 inhibitors based on a benzyloxyphenyl scaffold. We present a strategic, multi-step synthesis starting from 4-(benzyloxy)-3-chlorophenol, a versatile intermediate for creating compounds designed to target the STAT3 SH2 domain.[5][6] Furthermore, we detail a fluorescence polarization assay to quantify the inhibitory activity of the synthesized compounds against STAT3, providing researchers with a complete workflow from chemical synthesis to biological validation.

Introduction: The Rationale for Targeting STAT3

The STAT family of proteins are latent cytoplasmic transcription factors that are critical for relaying signals from cytokines and growth factors to the nucleus, thereby regulating gene expression involved in fundamental cellular processes.[7][8] Under normal physiological conditions, the activation of STAT3 is a tightly regulated and transient event. However, in many malignancies, STAT3 is constitutively phosphorylated and activated, leading to the continuous transcription of target genes that drive oncogenesis.[9][10]

Persistent STAT3 signaling contributes to several hallmarks of cancer by:

  • Promoting Cell Proliferation and Survival: Upregulating genes like cyclin D1, c-Myc, and anti-apoptotic proteins such as Bcl-xL and Survivin.[6]

  • Inducing Angiogenesis: Stimulating the production of vascular endothelial growth factor (VEGF).

  • Facilitating Invasion and Metastasis: Upregulating matrix metalloproteinases (MMPs).

  • Mediating Immune Evasion: Suppressing the anti-tumor immune response within the tumor microenvironment.[2]

The dimerization of two phosphorylated STAT3 monomers is a critical step for its nuclear translocation and function.[11] This dimerization is mediated by a reciprocal interaction between the SH2 (Src Homology 2) domain of one monomer and the phosphotyrosine residue (pTyr705) of the other.[12] Therefore, small molecules that can bind to the SH2 domain and competitively block this protein-protein interaction represent a promising therapeutic strategy for directly inhibiting STAT3 activity.[6][13]

The this compound scaffold serves as an excellent starting point for building such inhibitors. The benzyloxy group can be strategically modified to mimic the phosphotyrosine moiety, while the substituted phenol provides a core structure for elaborating linkers and other functional groups to optimize binding affinity and selectivity for the STAT3 SH2 domain.[5][14][15]

Signaling Pathway and Mechanism of Inhibition

To effectively design inhibitors, it is crucial to understand the STAT3 signaling cascade. The pathway is initiated by the binding of a cytokine (e.g., IL-6) or growth factor to its corresponding cell surface receptor, leading to the activation of associated Janus kinases (JAKs). JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for the SH2 domain of STAT3. Once recruited, STAT3 is itself phosphorylated by JAKs at Tyr705. This phosphorylation event triggers the dissociation of STAT3 from the receptor, its subsequent homodimerization, and translocation into the nucleus to activate gene transcription.[1][7]

The inhibitors synthesized from the this compound scaffold are designed to act as pTyr705 mimetics. They competitively bind to a sub-pocket within the SH2 domain, physically preventing the STAT3-STAT3 dimerization required for its activation.[6]

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK1 JAK Receptor->JAK1 associates Receptor->JAK1 2. Receptor Dimerization & JAK Activation STAT3_m STAT3 (monomer) JAK1->STAT3_m 3. STAT3 Recruitment & Phosphorylation Cytokine IL-6 / Growth Factor Cytokine->Receptor 1. Ligand Binding pSTAT3_m p-STAT3 (monomer) STAT3_dimer p-STAT3 Dimer pSTAT3_m->STAT3_dimer 4. Dimerization DNA DNA STAT3_dimer->DNA 5. Nuclear Translocation Inhibitor Scaffold-Based Inhibitor Inhibitor->pSTAT3_m X Blocks Dimerization Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription 6. Binds Promoter

Figure 1: The JAK-STAT3 signaling pathway and the point of intervention for SH2 domain inhibitors.

Synthetic Workflow and Protocols

The synthesis of the target STAT3 inhibitor from this compound is a multi-step process. The following protocol outlines a representative synthesis.

Disclaimer: This protocol involves hazardous materials. All procedures must be conducted in a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[16][17][18]

Synthesis_Workflow A Start: this compound B Step 1: Williamson Ether Synthesis (Alkylation of Phenolic -OH) A->B C Intermediate 1 B->C D Step 2: Suzuki Coupling (Introduction of functional group) C->D E Intermediate 2 D->E F Step 3: Debenzylation (Removal of Benzyl Protecting Group) E->F G Final Product: STAT3 Inhibitor F->G

Figure 2: General synthetic workflow for the STAT3 inhibitor.

Protocol 3.1: Synthesis of Intermediate 1 via Williamson Ether Synthesis

This step attaches an alkyl chain to the phenolic oxygen, which will later serve as a linker or part of the pharmacophore.

Materials:

Reagent Molar Mass ( g/mol ) Amount Moles (mmol)
This compound 234.68 2.35 g 10.0
1-bromo-3-chloropropane 157.44 1.4 mL 14.0
Potassium carbonate (K₂CO₃) 138.21 2.76 g 20.0

| Acetone | - | 50 mL | - |

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (2.35 g, 10.0 mmol) and potassium carbonate (2.76 g, 20.0 mmol).

  • Add 50 mL of acetone to the flask.

  • Add 1-bromo-3-chloropropane (1.4 mL, 14.0 mmol) to the suspension.

  • Heat the reaction mixture to reflux (approx. 60 °C) and maintain for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the mixture to room temperature and filter off the potassium carbonate.

  • Remove the acetone from the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude oil in dichloromethane (DCM), wash with water (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude Intermediate 1, which can be purified by column chromatography (silica gel, hexane:ethyl acetate gradient).

Protocol 3.2: Synthesis of the Final Inhibitor

Subsequent steps (like Suzuki coupling and debenzylation) would be detailed here in a similar fashion, with specific reagents, conditions, and workup procedures based on the exact target molecule's structure.

Compound Characterization

Post-synthesis, it is imperative to confirm the identity and purity of the final compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be performed to confirm the chemical structure. Expected peaks and coupling constants should be compared against the obtained spectra.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight of the synthesized compound, providing its elemental formula.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is crucial for determining the purity of the final compound, which should typically be >95% for use in biological assays.

In Vitro Biological Evaluation: Fluorescence Polarization Assay

A fluorescence polarization (FP) assay is a robust, high-throughput method to quantify the binding of small molecule inhibitors to the STAT3 SH2 domain.[19] The principle relies on the displacement of a fluorescently labeled phosphopeptide probe from the STAT3 protein by a competitive inhibitor.

Principle: A small, fluorescently labeled peptide (probe) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger STAT3 protein, its tumbling slows significantly, increasing the polarization. An inhibitor that binds to the same site on STAT3 will displace the probe, causing a decrease in polarization.[13][20]

Protocol 5.1: STAT3 Inhibition FP Assay

Materials:

  • Recombinant full-length human STAT3 protein[20]

  • Fluorescent Probe: 5-FAM-G(pTyr)LPQTV-CONH₂[11]

  • Assay Buffer: 10 mM HEPES (pH 7.5), 50 mM NaCl, 1 mM EDTA, 2 mM DTT, 0.01% Triton-X100[13]

  • Synthesized inhibitor compound (dissolved in DMSO)

  • 384-well, non-binding, black microplates

Procedure:

  • Prepare serial dilutions of the synthesized inhibitor compound in assay buffer. The final DMSO concentration in the well should not exceed 1%.

  • In a 384-well plate, add the following to each well for a final volume of 20 µL:

    • Assay buffer

    • Recombinant STAT3 protein (final concentration ~100-150 nM)[20][21]

    • Varying concentrations of the synthesized inhibitor

  • Include control wells:

    • Negative Control (High Polarization): Buffer + STAT3 + Probe (no inhibitor)

    • Positive Control (Low Polarization): Buffer + Probe (no STAT3, no inhibitor)

  • Incubate the plate for 60 minutes at room temperature with gentle agitation to allow the inhibitor to bind to STAT3.[11]

  • Add the fluorescent peptide probe to each well at a final concentration of 10 nM.[11][13]

  • Incubate for an additional 30 minutes at room temperature.

  • Measure the fluorescence polarization on a suitable plate reader (Excitation: 485 nm, Emission: 535 nm).

  • Calculate the percent inhibition for each inhibitor concentration and plot the data to determine the IC₅₀ value (the concentration of inhibitor required to displace 50% of the bound probe).

Safety and Handling

  • This compound and its derivatives: These are phenolic compounds and should be handled with care. Avoid skin and eye contact, and do not inhale dust or vapors.[16][17] Always work in a well-ventilated fume hood.[22]

  • Solvents (Acetone, DCM): These are flammable and volatile. Keep away from ignition sources.

  • Reagents (Potassium Carbonate, etc.): Consult the specific Safety Data Sheet (SDS) for each reagent before use.[23]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This application note provides a foundational guide for the rational synthesis and biological evaluation of novel STAT3 inhibitors originating from a this compound scaffold. By targeting the crucial SH2 domain, these compounds have the potential to disrupt the oncogenic STAT3 signaling pathway. The detailed synthetic and analytical protocols offer researchers a clear and actionable workflow to develop and validate new therapeutic candidates for a wide range of cancers characterized by aberrant STAT3 activity.

References

  • A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3). (n.d.). National Institutes of Health.
  • The schematic representation of the STAT3 signaling pathway. (n.d.). ResearchGate.
  • Schematic of the relationship between STAT3 and cancer hallmarks. (n.d.). ResearchGate.
  • Furtek, S. L., et al. (2016). Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors. PLOS ONE.
  • Li, Y., et al. (2019). Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. Oncology Letters.
  • Signaling pathway of STAT3. (n.d.). ResearchGate.
  • He, L., et al. (2021). Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain. Frontiers in Oncology.
  • Fluorescence polarization (FP) assay measures affinity of STAT3 inhibitors for the SH2 domain. (n.d.). ResearchGate.
  • Lin, L., et al. (2022). Editorial: The role of STAT3 signaling pathway in tumor progression. Frontiers in Oncology.
  • Ashizawa, T., et al. (2013). A Novel Inhibitor of STAT3 Homodimerization Selectively Suppresses STAT3 Activity and Malignant Transformation. Cancer Research.
  • Butryn, D. M., et al. (2015). Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. ACS Medicinal Chemistry Letters.
  • Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors. (2017). ResearchGate.
  • Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. (2018). Rutgers University.
  • Timofeeva, O. A., et al. (2013). Novel STAT3 Small-Molecule Inhibitors Identified by Structure-Based Virtual Ligand Screening Incorporating SH2 Domain Flexibility. PLOS ONE.
  • He, L., et al. (2021). Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain. National Institutes of Health.
  • Follmer, C., et al. (2014). Structure activity relationship of phenolic acid inhibitors of α-synuclein fibril formation and toxicity. Frontiers in Aging Neuroscience.
  • Structure−Guided Optimization of Niclosamide Derivatives as Direct STAT3 Inhibitors Targeting a Novel Binding Site. (2025). ChemRxiv.
  • Hansch, C., et al. (2003). Quantitative structure-activity relationships of phenolic compounds causing apoptosis. Bioorganic & Medicinal Chemistry.
  • Understanding STAT3 Inhibitors and Methods to Keep Abreast of Their Recent Developments. (2023). Patsnap Synapse.
  • Wang, Y., et al. (2022). Discovery of STAT3 Inhibitors: Recent Advances and Future Perspectives. Current Medicinal Chemistry.
  • Foti, M. C., et al. (2002). Quantitative structure-activity relationship analysis of phenolic antioxidants. Journal of the American Chemical Society.
  • Design, synthesis, and biological evaluation of naphthoylamide derivatives as inhibitors of STAT3 phosphorylation. (2025). ResearchGate.
  • Identification of Lead Compounds as Inhibitors of STAT3: Design, Synthesis and Bioactivity. (2015). CORE.
  • Yang, L., et al. (2023). STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer. Cancers.
  • Chen, Y., et al. (2018). Targeting colon cancer with the novel STAT3 inhibitor bruceantinol. Oncogene.

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Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the O-Alkylation of 4-(Benzyloxy)-3-chlorophenol

Publication Date: January 11, 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the O-alkylation of this compound. This transformation is a key step in the synthesis of various high-value molecules in the pharmaceutical and materials science sectors. The core of this process is the Williamson ether synthesis, a robust and versatile method for forming ether linkages.[1] This document delves into the reaction mechanism, outlines critical strategic considerations for optimizing reaction outcomes, provides step-by-step experimental procedures, and emphasizes stringent safety protocols. The content is designed for researchers, chemists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights to ensure successful and reproducible synthesis.

Introduction and Strategic Importance

The O-alkylation of phenols is a cornerstone of modern organic synthesis, enabling the creation of aryl ethers.[1] These structural motifs are integral to a vast range of biologically active compounds and advanced materials. The substrate, this compound, is a valuable building block, and its selective O-alkylation allows for the introduction of diverse functional groups, which is crucial for tuning the physicochemical and pharmacological properties of target molecules.[2][3]

The primary method for achieving this transformation is the Williamson ether synthesis, which was first developed in 1850.[4][5] This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism, involving the reaction of a phenoxide ion with an alkyl halide or another suitable electrophile.[6][7] While the reaction is conceptually straightforward, its success with a substituted phenol like this compound hinges on a nuanced understanding and control of reaction parameters to maximize yield and minimize side reactions.[6][8]

Mechanistic Pathway: The Williamson Ether Synthesis

The O-alkylation of this compound follows a two-step sequence within the SN2 framework.

  • Deprotonation: The process begins with the deprotonation of the acidic phenolic hydroxyl group by a suitable base. This acid-base reaction generates a highly nucleophilic phenoxide anion.[5][9] The choice of base is critical; it must be strong enough to deprotonate the phenol but not so reactive as to promote unwanted side reactions.[8]

  • Nucleophilic Attack: The newly formed phenoxide anion then acts as a nucleophile, attacking the electrophilic carbon atom of the alkylating agent (typically a primary alkyl halide).[6] This attack occurs from the backside relative to the leaving group, leading to the displacement of the halide and the formation of the desired C-O ether bond in a single, concerted step.[4][6]

Williamson_Ether_Synthesis_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Phenol This compound Phenoxide Phenoxide Intermediate Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Product O-Alkylated Product Phenoxide->Product SN2 Attack AlkylHalide Alkyl Halide (R-X) LeavingGroup Halide Ion (X⁻) Product->LeavingGroup Displacement

Caption: Mechanism of the Williamson Ether Synthesis.

Key Strategic Considerations for Successful O-Alkylation

The efficiency and selectivity of the O-alkylation of this compound are profoundly influenced by the choice of base, solvent, and alkylating agent.

Base Selection

For the synthesis of aryl ethers, moderately strong inorganic bases are typically sufficient and offer good selectivity.[8]

  • Recommended Bases: Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices. They are effective at deprotonating phenols, easy to handle, and less prone to causing elimination side reactions compared to stronger bases.[8][10]

  • Stronger Bases: While strong bases like sodium hydride (NaH) can be used, they are often unnecessary for phenols and increase the risk of side reactions. Their use is more common for less acidic aliphatic alcohols.[8][11]

  • Aqueous Bases: The use of aqueous bases like sodium hydroxide (NaOH) is also possible, sometimes in conjunction with a phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases.[12][13]

Solvent Choice

The solvent plays a crucial role in mediating the SN2 reaction.

  • Optimal Solvents: Polar aprotic solvents are strongly recommended.[6] Solvents such as N,N-Dimethylformamide (DMF) , acetonitrile (MeCN) , or dimethyl sulfoxide (DMSO) are ideal because they effectively solvate the counter-ion of the base (e.g., K⁺) but do not strongly solvate the phenoxide nucleophile.[6][10] This leaves the nucleophile "naked" and highly reactive, accelerating the rate of the desired O-alkylation.[6]

  • Solvents to Avoid: Protic solvents (e.g., water, ethanol) should generally be avoided as they can form hydrogen bonds with the phenoxide oxygen, creating a solvent cage that shields the nucleophile and drastically slows the reaction rate.[6][9] This shielding can also increase the propensity for competitive C-alkylation, where the alkylating agent attacks the aromatic ring.[9]

The Alkylating Agent

The structure of the alkylating agent is the most critical factor in preventing unwanted side reactions.

  • Ideal Agents: The Williamson ether synthesis works best with primary alkyl halides (e.g., R-CH₂-X) or other substrates with good leaving groups like tosylates.[7][14] Methyl, allyl, and benzyl halides are also excellent electrophiles for this reaction.[11]

  • Problematic Agents: The use of secondary and especially tertiary alkyl halides should be avoided.[14] With these sterically hindered substrates, the phenoxide is more likely to act as a base rather than a nucleophile, leading to an E2 elimination reaction that produces an alkene as the major product instead of the desired ether.[5][8]

Competing Reactions
  • E2 Elimination: As mentioned, this is the primary competing pathway, particularly with sterically hindered alkyl halides.[5]

  • C-Alkylation: Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring.[6][9] While O-alkylation is generally favored, C-alkylation can become significant under certain conditions, such as with the use of protic solvents that block the oxygen site.[9]

Detailed Experimental Protocol

This protocol provides a generalized procedure for the O-alkylation of this compound with a primary alkyl halide.

Materials and Equipment
Reagents Equipment
This compoundRound-bottom flask (flame-dried)
Primary Alkyl Halide (e.g., Iodomethane, Ethyl Bromide)Magnetic stirrer and stir bar
Anhydrous Potassium Carbonate (K₂CO₃)Reflux condenser
Anhydrous N,N-Dimethylformamide (DMF)Inert atmosphere setup (Nitrogen or Argon)
Ethyl Acetate (EtOAc)Heating mantle or oil bath
Deionized WaterSeparatory funnel
Brine (Saturated NaCl solution)Rotary evaporator
Anhydrous Sodium Sulfate (Na₂SO₄)Standard laboratory glassware
Silica Gel for ChromatographyThin-Layer Chromatography (TLC) apparatus
Reagent Stoichiometry
ReagentRoleMolar Eq.Notes
This compoundStarting Material1.0The limiting reagent.
Anhydrous K₂CO₃Base1.5 - 2.0Sufficient excess to ensure complete deprotonation.[15]
Primary Alkyl HalideAlkylating Agent1.1 - 1.3Slight excess to drive the reaction to completion.[15]
Anhydrous DMFSolvent-Use enough for a concentration of 0.1-0.5 M.[1]
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.).[1]

    • Seal the flask with a septum and place it under an inert atmosphere of nitrogen or argon.[16]

    • Add anhydrous DMF via syringe to achieve a concentration of approximately 0.1-0.5 M.[1] Stir the suspension for 10-15 minutes at room temperature.

  • Alkylation:

    • Slowly add the primary alkyl halide (1.1 eq.) to the stirring suspension dropwise via syringe.[15]

    • Heat the reaction mixture to a temperature between 60-80 °C.[4][15] A typical Williamson reaction is conducted at 50 to 100 °C and is complete in 1 to 8 hours.[6]

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC, using an appropriate eluent system (e.g., 4:1 Hexanes:Ethyl Acetate).

    • The reaction is complete when the starting phenol spot is no longer visible by TLC.[1]

  • Aqueous Work-up:

    • Once complete, allow the reaction mixture to cool to room temperature.[1]

    • Pour the mixture into a separatory funnel containing deionized water (approx. 10 times the volume of DMF).

    • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash sequentially with water (2x) and then with brine (1x). This is crucial for removing the high-boiling DMF solvent.[1][11]

  • Purification:

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[11]

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel to afford the pure O-alkylated product.[1][11]

Experimental_Workflow Setup 1. Reaction Setup (Phenol, K₂CO₃, DMF under N₂) Addition 2. Add Alkyl Halide (Dropwise) Setup->Addition Heat 3. Heat Reaction (60-80 °C, 1-8h) Addition->Heat Monitor 4. Monitor by TLC Heat->Monitor Workup 5. Aqueous Work-up (Water, EtOAc Extraction, Brine Wash) Monitor->Workup Purify 6. Purification (Dry, Concentrate, Column Chromatography) Workup->Purify Product Pure O-Alkylated Product Purify->Product

Caption: Step-by-step experimental workflow for O-alkylation.

Safety and Handling Precautions

Strict adherence to safety protocols is mandatory when performing this reaction.

  • Personal Protective Equipment (PPE): Always work in a well-ventilated chemical fume hood.[15] Wear chemical safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[17]

  • Reagent Hazards:

    • Alkylating Agents: Many alkylating agents are hazardous.[18] They can be lachrymators, toxic, and potential carcinogens.[15][19] Handle with extreme care and avoid inhalation or skin contact.

    • Solvents: DMF is a reproductive toxin and is readily absorbed through the skin. Avoid direct contact.

    • Bases: K₂CO₃ is an irritant. Stronger bases like NaOH or KOH are highly corrosive and can cause severe burns.[12]

  • Waste Disposal: Dispose of all chemical waste in properly labeled containers according to your institution's environmental health and safety guidelines.[15][20]

References

  • Wikipedia. (n.d.). Williamson ether synthesis.
  • BYJU'S. (n.d.). Williamson Ether Synthesis.
  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
  • J&K Scientific LLC. (2025). Williamson Ether Synthesis.
  • Physics Wallah. (n.d.). Reaction Mechanism of Williamson's synthesis.
  • ChemTalk. (n.d.). Williamson Ether Synthesis.
  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation.
  • Chemistry Steps. (n.d.). Williamson Ether Synthesis.
  • University of Wisconsin-Whitewater. (n.d.). The Williamson Ether Synthesis.
  • Cambridge University Press. (n.d.). Williamson Ether Synthesis.
  • ARKIVOC. (2008). A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline.
  • ResearchGate. (n.d.). Organic base catalyzed O-alkylation of phenols under solvent-free condition.
  • SynArchive. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).
  • Pan American Health Organization. (n.d.). Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings.
  • Occupational Safety and Health Administration. (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs.
  • University of Rochester. (n.d.). How To Run A Reaction: The Setup.
  • PubMed Central. (n.d.). Safe handling of cytotoxics: guideline recommendations.
  • Occupational Safety and Health Administration. (n.d.). Recommendations for the Safe Use of Handling of Cytotoxic Drugs.

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Etherification reactions of 4-(Benzyloxy)-3-chlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Etherification of 4-(Benzyloxy)-3-chlorophenol: Protocols and Mechanistic Insights

Introduction: The Significance of Aryl Ethers

This compound is a valuable synthetic intermediate in medicinal chemistry and materials science. The selective etherification of its phenolic hydroxyl group yields a diverse array of aryl ethers, which are key structural motifs in numerous biologically active compounds and functional materials. Aryl ethers are prevalent in pharmaceuticals, agrochemicals, and polymers, where the ether linkage imparts crucial properties such as metabolic stability, conformational rigidity, and specific binding interactions.[1] This guide provides a comprehensive overview of the primary synthetic strategies for the etherification of this compound, with a focus on the well-established Williamson ether synthesis and the mild, versatile Mitsunobu reaction. We will delve into the mechanistic underpinnings of these transformations, offer detailed experimental protocols, and discuss critical parameters for reaction optimization and troubleshooting.

Method 1: The Williamson Ether Synthesis

Developed by Alexander Williamson in 1850, the Williamson ether synthesis remains the most straightforward and widely used method for preparing both symmetrical and asymmetrical ethers.[2][3] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving the reaction of a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) with an organohalide.[2][4]

Mechanism and Causality

The reaction is initiated by the deprotonation of the phenolic hydroxyl group of this compound using a suitable base to form a highly nucleophilic phenoxide ion.[5] This phenoxide then attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group in a single, concerted step to form the desired ether.[6]

Key Experimental Choices:

  • Base Selection: The pKa of a phenol is typically around 10, making it significantly more acidic than an aliphatic alcohol.[4] While strong bases like sodium hydride (NaH) are effective, milder bases such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) are often sufficient and more practical for laboratory synthesis.[2][7] The choice of a weaker, non-nucleophilic base minimizes potential side reactions.

  • Solvent System: Polar aprotic solvents are ideal for the Williamson synthesis.[8] Solvents like N,N-dimethylformamide (DMF), acetonitrile, or dimethyl sulfoxide (DMSO) effectively solvate the cation (e.g., K⁺) of the phenoxide salt, leaving a more reactive, "naked" phenoxide anion to act as the nucleophile.[8][9] Protic solvents can hydrogen-bond with the phenoxide, reducing its nucleophilicity and slowing the reaction rate.[2][8]

  • Alkylating Agent: The SN2 mechanism is highly sensitive to steric hindrance.[9] Therefore, primary alkyl halides are the best electrophiles for this reaction. Secondary halides may lead to a mixture of substitution and E2 elimination products, while tertiary halides will almost exclusively undergo elimination.[6][10]

  • Temperature: A typical Williamson reaction is conducted at elevated temperatures, generally between 50 to 100 °C, to ensure a reasonable reaction rate.[2][6] The optimal temperature depends on the reactivity of the specific substrates and the solvent's boiling point.

Potential Side Reactions

When working with phenoxides, a key side reaction to consider is C-alkylation, where the alkylating agent attacks the electron-rich aromatic ring instead of the oxygen atom.[6][8] The choice of polar aprotic solvents strongly favors the desired O-alkylation.[8] Another potential side reaction is elimination, which becomes significant when using sterically hindered or secondary alkyl halides.[10]

Detailed Protocol: Synthesis of 1-(Benzyloxy)-2-chloro-4-ethoxybenzene

This protocol describes the etherification of this compound with ethyl iodide.

Reagents and Materials:

  • This compound

  • Ethyl Iodide (EtI)

  • Potassium Carbonate (K₂CO₃), finely pulverized

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Add finely pulverized potassium carbonate (2.0 eq).

  • Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.5 M with respect to the starting phenol.

  • Stir the suspension at room temperature for 15 minutes.

  • Add ethyl iodide (1.2 eq) to the reaction mixture dropwise.

  • Attach a reflux condenser and heat the reaction mixture to 80 °C using a heating mantle.

  • Maintain stirring at 80 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous phase three times with ethyl acetate.[11]

  • Combine the organic layers and wash sequentially with deionized water and then with brine.

  • Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[12]

  • The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 1-(benzyloxy)-2-chloro-4-ethoxybenzene.[13]

Workflow Visualization: Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Extraction cluster_purification Purification start Combine Phenol, K₂CO₃, and DMF in Flask stir_rt Stir at Room Temp (15 min) start->stir_rt add_halide Add Alkyl Halide (e.g., EtI) stir_rt->add_halide heat Heat to 80°C under Reflux (4-6h) add_halide->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temp monitor->cool quench Pour into Water cool->quench extract Extract with Ethyl Acetate (3x) quench->extract wash Wash with Water & Brine extract->wash dry Dry (MgSO₄), Filter wash->dry concentrate Concentrate via Rotary Evaporation dry->concentrate purify Purify (Column Chromatography or Recrystallization) concentrate->purify end end purify->end Final Product

Caption: Experimental workflow for the Williamson ether synthesis.

Method 2: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for forming ethers under exceptionally mild and neutral conditions.[14] It is particularly valuable for substrates that are sensitive to the basic conditions of the Williamson synthesis or when stereochemical inversion of a chiral alcohol is desired.[15]

Mechanism and Rationale

The reaction converts an alcohol into a good leaving group in situ.[16] It begins with the reaction between triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to form a betaine intermediate.[14] The acidic phenol protonates this intermediate, and the resulting species reacts with the PPh₃ to form an oxyphosphonium salt, activating the phenolic oxygen. This activated complex is then susceptible to SN2 attack by a primary or secondary alcohol to form the ether.[17]

Key Advantages:

  • Mild Conditions: The reaction is typically performed at or below room temperature, avoiding the need for heat.[16]

  • Neutral pH: The absence of strong acids or bases makes it suitable for substrates with sensitive functional groups.

  • Broad Scope: It can be used with a wide range of acidic nucleophiles (pKa < 13), including phenols.[16]

Challenges and Considerations

The primary drawback of the Mitsunobu reaction is the generation of stoichiometric amounts of byproducts: triphenylphosphine oxide (TPPO) and the reduced hydrazine dicarboxylate.[14] These byproducts can co-elute with the desired product, often complicating purification.[14]

Detailed Protocol: Synthesis of 1-(Benzyloxy)-2-chloro-4-(isopropoxy)benzene

This protocol describes the etherification of this compound with isopropanol.

Reagents and Materials:

  • This compound

  • Isopropanol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM)

  • Hexanes

  • Round-bottom flask, magnetic stirrer, ice bath

  • Syringe for reagent addition

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), isopropanol (1.5 eq), and triphenylphosphine (1.5 eq).

  • Dissolve the solids in anhydrous THF (to a concentration of ~0.2 M with respect to the phenol).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add DIAD (1.5 eq) dropwise via syringe over 15-20 minutes. A color change is typically observed.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude residue will contain the product, triphenylphosphine oxide, and the DIAD-hydrazine byproduct. Purification can be achieved by: a. Direct column chromatography on silica gel. b. Precipitating the triphenylphosphine oxide by adding a nonpolar solvent like hexanes or a mixture of diethyl ether and hexanes, followed by filtration and then chromatography of the filtrate.

Workflow Visualization: Mitsunobu Reaction

Mitsunobu_Reaction cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_purification Purification start Combine Phenol, Alcohol, and PPh₃ in THF cool Cool to 0°C start->cool add_diad Slowly Add DIAD cool->add_diad warm_stir Warm to Room Temp & Stir (12-18h) add_diad->warm_stir monitor Monitor by TLC warm_stir->monitor concentrate Concentrate via Rotary Evaporation monitor->concentrate purify Purify (Column Chromatography) concentrate->purify end end purify->end Final Product

Caption: Experimental workflow for the Mitsunobu reaction.

Comparison of Etherification Methods

FeatureWilliamson Ether SynthesisMitsunobu Reaction
Mechanism SN2SN2-type on activated alcohol
Conditions Basic, often requires heat (50-100 °C)[2][6]Neutral, typically room temperature or below[14][16]
Alkylating Agent Primary Alkyl Halide (or Sulfonate)[2][10]Primary or Secondary Alcohol[14]
Key Reagents Base (e.g., K₂CO₃, NaH), Alkyl Halide[2]PPh₃, Azodicarboxylate (DEAD/DIAD)[14]
Advantages Simple reagents, scalable, cost-effectiveVery mild conditions, good for sensitive substrates
Disadvantages Requires basic conditions, limited to primary halides to avoid elimination[6][10]Stoichiometric byproducts (TPPO) complicate purification, expensive reagents[14]
Common Solvents DMF, Acetonitrile, DMSO[8]THF, Dichloromethane, Diethyl Ether[16]

Conclusion

The etherification of this compound can be effectively achieved through several robust synthetic methods. The Williamson ether synthesis offers a classic, cost-effective, and scalable approach, particularly when using primary alkyl halides. For substrates containing base-sensitive functional groups or when milder conditions are paramount, the Mitsunobu reaction provides an excellent alternative, despite the challenges associated with byproduct removal. The choice of method should be guided by the specific nature of the desired ether, the stability of the substrate, and considerations of scale and cost. By understanding the underlying mechanisms and optimizing key reaction parameters, researchers can reliably synthesize a wide range of valuable aryl ether derivatives for applications in drug discovery and materials science.

References

  • Wikipedia. Williamson ether synthesis.
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  • ChemTalk. Williamson Ether Synthesis.
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  • Name Reaction. Williamson Ether Synthesis.
  • Grokipedia. Mitsunobu reaction.
  • Chemistry LibreTexts. (2023-01-22). Williamson Ether Synthesis.
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  • Organic Chemistry Portal. (2019-08-26). Mitsunobu Reaction.
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  • The Williamson Ether Synthesis (Lab Protocol).
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  • Jurnal Kimia Sains dan Aplikasi. (2018). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives.
  • European Patent Office. EP 0599921 B1 - Process for removing an ester impurity from an ether.
  • Experiment 06 Williamson Ether Synthesis (Lab Protocol).
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  • DewWool. Ether Preparation.
  • Utah Tech University. Williamson Ether Synthesis.
  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Organic Chemistry Portal. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide.
  • NIH National Library of Medicine. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis.
  • Beilstein Journal of Organic Chemistry. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine.
  • Google Patents. EP0037353A1 - Process for the etherification of phenols.
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Application Notes and Protocols for the Synthesis of 4-(Benzyloxy)-3-chlorophenyl Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4-(Benzyloxy)-3-chlorophenyl Scaffold

The 4-(benzyloxy)-3-chlorophenyl moiety is a key structural motif in a multitude of biologically active molecules and advanced materials. Its prevalence in medicinal chemistry stems from the unique combination of physicochemical properties imparted by its substituents. The benzyloxy group can participate in hydrogen bonding and provides a degree of lipophilicity, while the chloro substituent can modulate electronic properties and metabolic stability. This scaffold is found in compounds investigated for a range of therapeutic areas, including anticonvulsants, androgen receptor antagonists, and enzyme inhibitors.[1][2][3] In materials science, derivatives of this scaffold are utilized in the development of liquid crystals and organic light-emitting diodes (OLEDs).[4]

This comprehensive guide provides detailed synthetic strategies and step-by-step protocols for the preparation of key 4-(benzyloxy)-3-chlorophenyl derivatives. The methodologies discussed herein are grounded in established chemical principles and are designed to be both robust and scalable for researchers in drug discovery and chemical development.

Core Synthetic Strategies: A Dual-Pronged Approach

The synthesis of 4-(benzyloxy)-3-chlorophenyl derivatives can be broadly approached through two primary strategic disconnections:

  • Formation of the Benzyl Ether: This strategy involves the initial formation of the characteristic benzyloxy bond, typically via a Williamson ether synthesis, followed by further functionalization of the aromatic ring.

  • Carbon-Carbon Bond Formation: This approach utilizes a pre-functionalized 4-(benzyloxy)-3-chlorophenyl halide or organoboron species in palladium-catalyzed cross-coupling reactions to introduce diverse substituents.[4][5][6]

The choice of strategy is often dictated by the desired final product and the availability of starting materials.

Part I: Synthesis of Key Precursors via Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of ether formation, proceeding via an SN2 reaction between an alkoxide and a primary alkyl halide.[7][8][9][10] In the context of 4-(benzyloxy)-3-chlorophenyl derivatives, this typically involves the deprotonation of a phenolic hydroxyl group to form a more nucleophilic phenoxide, which then displaces a halide from benzyl halide.

Causality in Experimental Design:
  • Choice of Base: A moderately strong base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), is sufficient to deprotonate the acidic phenolic hydroxyl group.[7][11] The use of an excessively strong base could lead to side reactions, especially if other sensitive functional groups are present.[12]

  • Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF), acetone, or acetonitrile are ideal for SN2 reactions as they solvate the cation of the base without strongly solvating the nucleophilic phenoxide, thus enhancing its reactivity.[8][12]

  • Reaction Temperature: The reaction is typically heated to between 50-100 °C to ensure a reasonable reaction rate.[12] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to prevent the formation of degradation products from prolonged heating.

Experimental Workflow for Williamson Ether Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification start Dissolve 2-chloro-4-nitrophenol in aprotic solvent (e.g., DMF) add_base Add base (e.g., K₂CO₃) start->add_base add_benzyl Add benzyl bromide dropwise add_base->add_benzyl heat Heat reaction mixture (e.g., 80 °C) add_benzyl->heat monitor Monitor progress by TLC heat->monitor cool Cool to room temperature monitor->cool quench Quench with water cool->quench extract Extract with organic solvent (e.g., ethyl acetate) quench->extract wash Wash organic layer with brine extract->wash dry Dry over anhydrous Na₂SO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify product Obtain pure product purify->product

Caption: General workflow for Williamson ether synthesis.

Protocol 1: Synthesis of 1-(Benzyloxy)-2-chloro-4-nitrobenzene

This protocol details the synthesis of a versatile intermediate where the nitro group can be subsequently reduced to an amine and further functionalized.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
2-Chloro-4-nitrophenol173.5610.0 g57.6 mmol
Benzyl bromide171.0410.8 g (7.5 mL)63.4 mmol
Potassium carbonate (K₂CO₃)138.2111.9 g86.4 mmol
Dimethylformamide (DMF)-100 mL-
Ethyl acetate-300 mL-
Brine-100 mL-
Anhydrous sodium sulfate-As needed-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-4-nitrophenol (10.0 g, 57.6 mmol) and dimethylformamide (100 mL).

  • Add potassium carbonate (11.9 g, 86.4 mmol) to the solution.

  • Slowly add benzyl bromide (7.5 mL, 63.4 mmol) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (20% ethyl acetate in hexanes).

  • After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-(benzyloxy)-2-chloro-4-nitrobenzene as a solid.

Protocol 2: Synthesis of 4-(Benzyloxy)-3-chlorobenzaldehyde

This protocol outlines the synthesis of a key aldehyde intermediate, which can be used in various subsequent reactions such as Wittig reactions, reductive aminations, and oxidations to the corresponding carboxylic acid.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
2-Chloro-4-hydroxybenzaldehyde156.5710.0 g63.9 mmol
Benzyl chloride126.588.9 g (8.1 mL)70.3 mmol
Potassium carbonate (K₂CO₃)138.2113.2 g95.8 mmol
Acetonitrile-150 mL-
Ethyl acetate-300 mL-
Water-200 mL-
Anhydrous sodium sulfate-As needed-

Procedure:

  • In a 250 mL round-bottom flask, combine 2-chloro-4-hydroxybenzaldehyde (10.0 g, 63.9 mmol), potassium carbonate (13.2 g, 95.8 mmol), and acetonitrile (150 mL).

  • Add benzyl chloride (8.1 mL, 70.3 mmol) to the suspension.

  • Heat the mixture to reflux (approximately 82 °C) and maintain for 12-16 hours, monitoring by TLC (30% ethyl acetate in hexanes).

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Recrystallize the crude product from ethanol to yield pure 4-(benzyloxy)-3-chlorobenzaldehyde.[13]

Part II: Diversification via Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[6][14] The Suzuki-Miyaura coupling, in particular, is widely employed for the synthesis of biaryl compounds due to its mild reaction conditions and tolerance of a wide range of functional groups.[5][15][16][17][18]

Mechanistic Rationale for Suzuki-Miyaura Coupling:

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 4-(benzyloxy)-3-chlorophenyl halide.

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[17]

Visualizing the Suzuki-Miyaura Catalytic Cycle

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) R-B(OR)2 R-B(OR)2 R-B(OR)2->Ar-Pd(II)-R(L2) Base Base Base->Ar-Pd(II)-R(L2)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Protocol 3: Suzuki-Miyaura Coupling of 1-(Benzyloxy)-2-chloro-4-bromobenzene with Phenylboronic Acid

This protocol describes a typical Suzuki-Miyaura coupling to synthesize a biaryl derivative. A bromo-substituted precursor is used as aryl bromides are generally more reactive than aryl chlorides in the oxidative addition step.[6]

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
1-(Benzyloxy)-2-chloro-4-bromobenzene346.625.0 g14.4 mmol
Phenylboronic acid121.932.1 g17.3 mmol
Pd(PPh₃)₄1155.560.83 g0.72 mmol (5 mol%)
Sodium carbonate (Na₂CO₃)105.993.1 g28.8 mmol
Toluene-80 mL-
Ethanol-20 mL-
Water-20 mL-

Procedure:

  • To a Schlenk flask, add 1-(benzyloxy)-2-chloro-4-bromobenzene (5.0 g, 14.4 mmol), phenylboronic acid (2.1 g, 17.3 mmol), and sodium carbonate (3.1 g, 28.8 mmol).

  • Add the solvent mixture of toluene (80 mL), ethanol (20 mL), and water (20 mL).

  • Degas the mixture by bubbling argon or nitrogen through it for 20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.83 g, 0.72 mmol) to the flask under a positive pressure of inert gas.

  • Heat the reaction mixture to 90 °C and stir for 8-12 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate (100 mL).

  • Wash the organic layer with water (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (silica gel, gradient of ethyl acetate in hexanes) to yield the desired biaryl product.

Conclusion

The synthetic routes and detailed protocols provided in this guide offer a robust framework for the synthesis of a variety of 4-(benzyloxy)-3-chlorophenyl derivatives. By understanding the underlying principles of the Williamson ether synthesis and palladium-catalyzed cross-coupling reactions, researchers can confidently and efficiently access these valuable scaffolds for applications in drug discovery and materials science. The provided protocols are intended as a starting point, and optimization of reaction conditions may be necessary for specific substrates.

References

  • University of Wisconsin-Stout. The Williamson Ether Synthesis.
  • MiraCosta College. Experiment 06 Williamson Ether Synthesis.
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  • Dakota State University. The Chemical Properties and Synthesis of 4-Chlorophenylacetic Acid.
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Application Notes and Protocols: 4-(Benzyloxy)-3-chlorophenol as a Versatile Precursor for the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Heterocyclic compounds form the bedrock of medicinal chemistry and materials science, with scaffolds like benzofurans, indoles, and quinolines appearing in a vast number of FDA-approved drugs and functional materials. The strategic synthesis of these complex molecules relies on the availability of versatile, well-functionalized starting materials. 4-(Benzyloxy)-3-chlorophenol is an exemplary precursor, offering a unique combination of reactive sites that can be selectively addressed to construct diverse heterocyclic systems. Its structure features a protected phenol (benzyloxy group), which can be removed in later synthetic stages, and a chlorine atom ortho to the hydroxyl group, making it an ideal handle for transition-metal-catalyzed cross-coupling reactions—a cornerstone of modern synthetic chemistry.[1][2]

This guide provides an in-depth analysis of this compound as a synthetic intermediate. We will explore its properties, outline core synthetic strategies, and provide a detailed, field-proven protocol for its application in the synthesis of substituted benzofurans, a privileged scaffold in drug discovery.[1][3]

Part 1: Precursor Profile and Safety

Physicochemical Properties

This compound is a solid organic compound whose key properties are summarized below.[2][4] The benzyloxy group provides stability and allows for orthogonal functionalization, while the chloro- and hydroxyl- groups are the primary reactive centers for building heterocyclic rings.

PropertyValueSource
CAS Number 86902-27-4[2][4]
Molecular Formula C₁₃H₁₁ClO₂[2]
Molecular Weight 234.68 g/mol [2]
Boiling Point 384.4 °C at 760 mmHg[2]
Appearance Solid
IUPAC Name 3-chloro-4-(phenylmethoxy)phenol[2]
Safety and Handling

Proper handling of this compound is critical. As with all chlorophenol derivatives, it should be treated as a hazardous substance.[5][6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[5][7]

  • Ventilation: Handle this compound exclusively within a certified chemical fume hood to avoid inhalation of dust or vapors.[5][6]

  • Contact Avoidance: Causes skin irritation and serious eye irritation.[5][8] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[6]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Part 2: Core Synthetic Strategy: Palladium-Catalyzed Benzofuran Annulation

One of the most powerful applications of this compound is in the synthesis of benzofurans. These heterocycles are present in numerous biologically active compounds. The protocol described here employs a sequential, one-pot Sonogashira coupling and intramolecular cyclization (annulation), a robust and high-yielding strategy for constructing the benzofuran core.[1][9]

Principle and Mechanism

The synthesis proceeds in two key palladium-catalyzed stages:

  • Sonogashira Cross-Coupling: The aryl chloride of this compound is coupled with a terminal alkyne. This reaction is catalyzed by a palladium(0) complex and co-catalyzed by a copper(I) salt. The reaction builds the carbon framework necessary for cyclization.

  • Intramolecular Annulation (Cyclization): The resulting 2-alkynylphenol intermediate undergoes an intramolecular cyclization. The phenolic oxygen attacks the alkyne, a process also promoted by the palladium catalyst, to form the five-membered furan ring.

The overall workflow is depicted below.

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Intramolecular Annulation Precursor This compound Intermediate 2-Alkynylphenol Intermediate Precursor->Intermediate Pd(0)/Cu(I) Catalyst, Base, Solvent Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Intermediate FinalProduct 2-Substituted Benzofuran Intermediate->FinalProduct Heat, Pd Catalyst

Caption: High-level overview of the synthetic workflow.

The catalytic cycle for the annulation step is a classic example of palladium's versatility in forming C-O bonds, a process critical for synthesizing oxygen-containing heterocycles.[10][11]

G pd0 Pd(0)L₂ pd_intermediate1 Oxidative Addition pd_aryl Aryl-Pd(II)-X Complex pd0->pd_aryl Ar-X cyclization Intramolecular Oxy-palladation pd_cycle Vinyl-Pd(II) Intermediate pd_aryl->pd_cycle Alkyne insertion elimination β-Hydride Elimination pd_hydride Hydrido-Pd(II) Complex pd_cycle->pd_hydride product_text Benzofuran Product pd_hydride->pd0 HX reductive_elim Reductive Elimination start_text Aryl Halide (Intermediate)

Caption: Simplified catalytic cycle for benzofuran synthesis.

Part 3: Experimental Protocol

Protocol 1: One-Pot Synthesis of 2-Phenyl-4-(benzyloxy)-5-chlorobenzofuran

This protocol details the synthesis of a representative benzofuran derivative from this compound and phenylacetylene.

Materials and Reagents
  • This compound (1.0 equiv.)

  • Phenylacetylene (1.2 equiv.)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv.)

  • Copper(I) iodide (CuI) (0.06 equiv.)

  • Triphenylphosphine (PPh₃) (0.12 equiv.)

  • Cesium carbonate (Cs₂CO₃) (2.5 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried 50 mL Schlenk flask, add this compound (e.g., 234 mg, 1.0 mmol), cesium carbonate (814 mg, 2.5 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), CuI (11 mg, 0.06 mmol), and PPh₃ (31 mg, 0.12 mmol).

    • Seal the flask with a rubber septum, and evacuate and backfill with argon gas three times.

    • Scientist's Note: The reaction is highly sensitive to oxygen and moisture. Ensuring an inert atmosphere is critical for catalyst stability and to prevent unwanted side reactions. The additional PPh₃ ligand helps stabilize the Pd(0) species generated in situ.

  • Reagent Addition:

    • Add anhydrous DMF (10 mL) via syringe, followed by phenylacetylene (132 µL, 1.2 mmol).

    • Stir the mixture at room temperature for 30 minutes.

  • Reaction Execution:

    • Heat the reaction mixture to 100 °C in a pre-heated oil bath and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

    • Scientist's Note: The elevated temperature is necessary to drive the intramolecular annulation step. While the Sonogashira coupling can often proceed at lower temperatures, the cyclization requires thermal energy to overcome the activation barrier for the C-O bond formation.[9]

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing 50 mL of water and extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

    • Scientist's Note: The water wash removes the DMF and inorganic salts (cesium carbonate), while the brine wash removes residual water from the organic phase.

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient (e.g., starting from 100:0 to 95:5) to afford the pure 2-phenyl-4-(benzyloxy)-5-chlorobenzofuran.

Expected Results and Characterization

The protocol is expected to yield the desired benzofuran product in moderate to good yields. The final product should be characterized by standard spectroscopic methods to confirm its identity and purity.

TechniqueExpected Data
¹H NMR Signals corresponding to the aromatic protons of the benzofuran core, the phenyl substituent, and the benzyloxy group. Distinct chemical shifts for the protons on the furan ring.
¹³C NMR Resonances for all unique carbon atoms, including the characteristic signals for the C-O and C-Cl carbons of the benzofuran scaffold.
Mass Spec. A molecular ion peak corresponding to the calculated mass of C₂₁H₁₅ClO₂ (m/z = 346.08).

Conclusion

This compound stands out as a highly valuable and adaptable precursor for constructing complex heterocyclic molecules. Its pre-installed functional handles—a protectable phenol and a cross-coupling-ready aryl chloride—enable streamlined and efficient synthetic routes. The detailed protocol for benzofuran synthesis via palladium-catalyzed annulation showcases its utility, providing a reliable method for accessing a key scaffold in medicinal chemistry. The principles outlined in this guide can be readily extended to the synthesis of other important heterocyclic systems, making this precursor a vital tool for researchers, scientists, and drug development professionals.

References

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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-(Benzyloxy)-3-chlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Synthetic Potential of 4-(Benzyloxy)-3-chlorophenol

In the landscape of modern organic synthesis, particularly in the realm of pharmaceutical and materials science, the ability to selectively construct carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds is of paramount importance. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for this purpose, enabling the efficient assembly of complex molecular architectures from readily available starting materials. This guide focuses on a particularly valuable building block: this compound.

The unique structural features of this compound make it an attractive substrate for a variety of palladium-catalyzed transformations. The presence of a chloro-substituent, while presenting a reactivity challenge compared to its bromo and iodo counterparts, offers advantages in terms of cost and availability. The phenolic hydroxyl group provides a handle for further functionalization or can influence the electronic properties of the aromatic ring. Finally, the benzyloxy group serves as a robust protecting group for the phenol, which can be selectively removed in the final stages of a synthetic sequence to reveal a key pharmacophore. The strategic application of palladium-catalyzed cross-coupling reactions on this substrate opens avenues to a diverse array of substituted phenols and their derivatives, which are prevalent motifs in many biologically active molecules.

This document provides detailed application notes and step-by-step protocols for three key palladium-catalyzed cross-coupling reactions utilizing this compound: the Suzuki-Miyaura coupling for C-C bond formation, the Buchwald-Hartwig amination for C-N bond formation, and the Sonogashira coupling for the introduction of alkynyl moieties. The causality behind experimental choices, field-proven insights, and comprehensive references are provided to ensure scientific integrity and empower researchers to successfully employ these powerful synthetic methodologies.

Core Concepts in Palladium-Catalyzed Cross-Coupling

The success of palladium-catalyzed cross-coupling reactions hinges on a fundamental catalytic cycle that generally proceeds through three key steps: oxidative addition, transmetalation (for C-C and C-N couplings), and reductive elimination.[1][2][3]

Palladium Catalytic Cycle Pd(0)L_n Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Aryl-Pd(II)-X Aryl-Pd(II)-Halide Intermediate Oxidative_Addition->Aryl-Pd(II)-X Transmetalation Transmetalation Aryl-Pd(II)-X->Transmetalation Aryl-Pd(II)-R Aryl-Pd(II)-R Intermediate Transmetalation->Aryl-Pd(II)-R Reductive_Elimination Reductive Elimination Aryl-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Product Coupled Product (Aryl-R) Reductive_Elimination->Product Substrate Aryl Halide (Ar-X) Substrate->Oxidative_Addition Coupling_Partner Coupling Partner (R-M) Coupling_Partner->Transmetalation

Figure 1: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling.

The lower reactivity of the C-Cl bond in this compound necessitates the use of specialized catalyst systems.[4] Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to facilitate the challenging oxidative addition step.[5] The choice of base and solvent also plays a critical role in the efficiency of these transformations.

Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for the formation of biaryl structures by reacting an aryl halide with an organoboron species, typically a boronic acid or its ester.[6][7]

Application Notes:
  • Catalyst and Ligand Selection: For the coupling of an electron-rich aryl chloride like this compound, a highly active catalyst system is required. A combination of a palladium precursor such as palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand like SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is often effective.[8] These ligands promote the oxidative addition of the aryl chloride to the palladium center.

  • Base and Solvent: A moderately strong base is necessary to activate the boronic acid for transmetalation.[9] Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used. A mixture of a non-polar solvent like toluene or dioxane with water is often employed to facilitate the dissolution of both the organic substrates and the inorganic base.

  • Reaction Conditions: The reaction is typically carried out under an inert atmosphere (nitrogen or argon) to prevent the oxidation of the palladium(0) catalyst and the phosphine ligand. Elevated temperatures (80-110 °C) are usually required to drive the reaction to completion.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Workup & Purification A Combine Substrates: This compound (1.0 equiv) Phenylboronic Acid (1.2 equiv) Base (e.g., K₂CO₃, 2.0 equiv) B Add Solvent: Toluene/H₂O (e.g., 4:1 v/v) A->B C Degas Mixture: (e.g., N₂ bubbling for 15-20 min) B->C D Add Catalyst System: Pd(OAc)₂ (2 mol%) SPhos (4 mol%) C->D E Heat Reaction: (e.g., 100 °C, 12-24 h) D->E F Monitor Progress: (TLC or LC-MS) E->F G Cool and Quench: Add H₂O and extract with organic solvent F->G H Purify: Column Chromatography G->H I Product: 4-(Benzyloxy)-3-phenylphenol H->I

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound234.671.01.0
Phenylboronic acid121.931.21.2
Palladium(II) acetate (Pd(OAc)₂)224.500.020.02
SPhos410.510.040.04
Potassium carbonate (K₂CO₃)138.212.02.0
Toluene-8 mL-
Water (degassed)-2 mL-

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (235 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add toluene (8 mL) and degassed water (2 mL) to the flask via syringe.

  • Degas the resulting suspension by bubbling the inert gas through it for 15-20 minutes.

  • In a separate vial, weigh palladium(II) acetate (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol) and add them to the reaction flask under a positive flow of the inert gas.

  • Seal the flask and heat the reaction mixture in a preheated oil bath at 100 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the starting material is consumed (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Add water (10 mL) and ethyl acetate (20 mL) to the flask. Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(benzyloxy)-3-phenylphenol.

Part 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines from aryl halides and primary or secondary amines.[2][10]

Application Notes:
  • Catalyst and Ligand System: Similar to the Suzuki coupling, the amination of this compound requires a highly active catalyst system. A common choice is a combination of Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand such as XPhos.[1][11] These ligands facilitate both the oxidative addition and the C-N bond-forming reductive elimination steps.

  • Base Selection: A strong, non-nucleophilic base is crucial for the deprotonation of the amine, which is a key step in the catalytic cycle.[12] Sodium tert-butoxide (NaOtBu) is a widely used and effective base for this transformation.

  • Solvent and Temperature: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used to ensure the stability of the catalyst and the base.[1] The reaction is usually conducted at elevated temperatures (80-110 °C) under an inert atmosphere.

Detailed Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Buchwald_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Catalysis cluster_workup Workup & Purification A Combine Catalyst, Ligand, and Base: Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%) NaOtBu (1.4 equiv) B Add Substrates: This compound (1.0 equiv) Morpholine (1.2 equiv) A->B C Add Anhydrous Solvent: Toluene B->C D Heat Reaction: (e.g., 100 °C, 12-24 h) C->D E Monitor Progress: (TLC or LC-MS) D->E F Cool and Quench: Add H₂O and extract with organic solvent E->F G Purify: Column Chromatography F->G H Product: 4-(4-(Benzyloxy)-3-hydroxyphenyl)morpholine G->H

Figure 3: Experimental workflow for the Buchwald-Hartwig amination.

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound234.671.01.0
Morpholine87.121.21.2
Pd₂(dba)₃915.720.0150.015
XPhos476.650.030.03
Sodium tert-butoxide (NaOtBu)96.101.41.4
Toluene (anhydrous)-5 mL-

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (13.7 mg, 0.015 mmol), XPhos (14.3 mg, 0.03 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to a dry Schlenk tube equipped with a magnetic stir bar.

  • Add this compound (235 mg, 1.0 mmol).

  • Add anhydrous toluene (5 mL) followed by morpholine (105 µL, 1.2 mmol).

  • Seal the tube and heat the reaction mixture in a preheated oil bath at 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Carefully quench the reaction by adding water (10 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(4-(benzyloxy)-3-hydroxyphenyl)morpholine.

Part 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to valuable alkynyl-substituted aromatic compounds.[3][13]

Application Notes:
  • Catalyst System: The classical Sonogashira reaction employs a dual catalyst system consisting of a palladium complex and a copper(I) co-catalyst, typically copper(I) iodide (CuI).[14] A common palladium source is bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂). The copper co-catalyst is believed to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[3]

  • Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), serves a dual role as a base to deprotonate the terminal alkyne and as a solvent or co-solvent.[15] Other solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) can also be used.

  • Reaction Conditions: The reaction is typically performed under an inert atmosphere at room temperature or with gentle heating. The reactivity of aryl chlorides in Sonogashira couplings is generally lower than that of aryl bromides or iodides, and thus, slightly more forcing conditions may be necessary.[3]

Detailed Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Sonogashira_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Catalysis cluster_workup Workup & Purification A Combine Catalysts and Substrates: Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%) This compound (1.0 equiv) Phenylacetylene (1.2 equiv) B Add Solvent and Base: THF and Et₃N A->B C Stir at Room Temperature or Gentle Heat (e.g., 50 °C) B->C D Monitor Progress: (TLC or GC-MS) C->D E Filter and Concentrate D->E F Purify: Column Chromatography E->F G Product: 4-(Benzyloxy)-3-(phenylethynyl)phenol F->G

Figure 4: Experimental workflow for the Sonogashira coupling.

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound234.671.01.0
Phenylacetylene102.131.21.2
Pd(PPh₃)₂Cl₂701.900.020.02
Copper(I) iodide (CuI)190.450.040.04
Triethylamine (Et₃N)101.193.03.0
Tetrahydrofuran (THF), anhydrous-5 mL-

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol) and CuI (7.6 mg, 0.04 mmol).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add this compound (235 mg, 1.0 mmol).

  • Add anhydrous THF (5 mL) and triethylamine (420 µL, 3.0 mmol) via syringe.

  • Add phenylacetylene (132 µL, 1.2 mmol) dropwise to the stirred mixture.

  • Stir the reaction at room temperature or gently heat to 50 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and salts, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(benzyloxy)-3-(phenylethynyl)phenol.

Part 4: Deprotection of the Benzyloxy Group

A key advantage of using this compound as a substrate is the ability to deprotect the benzyloxy group to reveal the free phenol in the final product. The most common and mildest method for this transformation is catalytic hydrogenolysis.

Application Notes:
  • Catalyst: Palladium on activated carbon (Pd/C) is the most widely used catalyst for the hydrogenolysis of benzyl ethers. A 5% or 10% loading of palladium is typically sufficient.

  • Hydrogen Source: The reaction can be carried out using hydrogen gas (H₂) at atmospheric or slightly elevated pressure. Alternatively, transfer hydrogenation using a hydrogen donor like ammonium formate can be employed.

  • Solvent: Protic solvents such as ethanol or methanol are commonly used for this reaction.

Detailed Protocol: Hydrogenolysis of a Benzyloxy-Protected Phenol

Materials:

ReagentAmount (mmol)
Benzyloxy-substituted product1.0
10% Palladium on carbon (Pd/C)10 mol%
Ethanol or Methanol10 mL
Hydrogen gas (H₂) or Ammonium formate-

Procedure:

  • Dissolve the benzyloxy-substituted product (1.0 mmol) in ethanol or methanol (10 mL) in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (10 mol% Pd relative to the substrate).

  • Method A (Hydrogen Gas): Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or positive pressure) at room temperature.

  • Method B (Transfer Hydrogenation): Add ammonium formate (3-5 equivalents) to the reaction mixture and heat to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected phenolic product. Further purification by crystallization or chromatography may be necessary.

Conclusion

The protocols and application notes presented herein provide a comprehensive guide for researchers and drug development professionals to effectively utilize this compound in palladium-catalyzed cross-coupling reactions. By understanding the principles behind catalyst selection, reaction conditions, and workup procedures, chemists can confidently synthesize a wide range of valuable substituted phenols. The strategic use of this versatile building block, coupled with the power of palladium catalysis, will undoubtedly continue to fuel innovation in the synthesis of novel bioactive molecules and advanced materials.

References

  • Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
  • Hartwig, J. F. (2010).
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.
  • Li, J. H., Liang, Y., & Xie, Y. X. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379-381.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Marion, N., & Nolan, S. P. (2008). N-Heterocyclic carbenes in palladium catalysis.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • Henderson, J. L., Edwards, A. S., & Greaney, M. F. (2007). Biaryl Synthesis via Palladium-Catalyzed Aryne Multicomponent Coupling. Organic Letters, 9(26), 5589-5592.
  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
  • International Journal of New Chemistry. (2025). General procedure for Sonogashira coupling reaction.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • Wikipedia. (2023). Sonogashira coupling.
  • Manabe, K., & Wang, J. R. (2010). Hydroxyterphenylphoshine-Palladium Catalyst for Benzo[b]furan Synthesis from 2-Chlorophenols. Bifunctional Ligand Strategy for Cross-Coupling of Chloroarenes. The Journal of Organic Chemistry, 75(15), 5340-5342.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Kashani, S. K., Jessiman, J. E., & Vederas, J. C. (2019).
  • Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.
  • ResearchGate. (2021). Synthesis of Biaryls via Pd‐Catalyzed Cross‐Coupling Reaction between Arene Carboxylic Acids and Aryl Thianthrenium Trifluoromethanesulfonates.
  • ResearchGate. (2010). Palladium-Catalyzed Heck Alkynylation of Benzyl Chlorides.
  • Beilstein Journals. (2013). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols.
  • MDPI. (2020). Catalytic Hydrodechlorination of 4-Chlorophenol by Palladium-Based Catalyst Supported on Alumina and Graphene Materials.
  • National Center for Biotechnology Information. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.

Sources

Analytical methods for quantifying 4-(Benzyloxy)-3-chlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Quantitative Analysis of 4-(Benzyloxy)-3-chlorophenol Using High-Performance Liquid Chromatography (HPLC)

Abstract

This document provides a comprehensive guide for the quantitative determination of this compound, a compound of interest in pharmaceutical development as a potential process intermediate or impurity. Recognizing the critical need for robust and reliable analytical data, this guide details a complete workflow from method selection to full validation. We present a primary method based on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, chosen for its specificity, sensitivity, and applicability to phenolic compounds. Furthermore, we outline a rigorous validation protocol designed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure the method is fit for its intended purpose in a regulated environment.[1][2] This application note serves as a foundational resource for researchers, quality control analysts, and drug development professionals requiring precise quantification of this analyte.

Introduction and Method Selection Rationale

This compound is a substituted phenolic ether. The accurate quantification of such molecules is paramount in pharmaceutical manufacturing, where they may represent synthetic intermediates, degradation products, or impurities that can impact the safety and efficacy of the final drug product.[3][4] The molecular structure, featuring both a polar phenolic hydroxyl group and non-polar aromatic rings, dictates the choice of analytical methodology.

Several techniques can be considered for the analysis of phenolic compounds, including Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[5][6]

  • Gas Chromatography (GC): While effective for many volatile and thermally stable compounds, GC analysis of phenolic compounds often requires a derivatization step to increase volatility and prevent peak tailing.[7][8] This additional step can introduce variability and complexity to the workflow.

  • High-Performance Liquid Chromatography (HPLC): RP-HPLC is exceptionally well-suited for analyzing compounds with the polarity and molecular weight of this compound. It allows for direct analysis without derivatization, offers high resolution for separating the analyte from matrix components, and provides robust and reproducible results.[9][10]

Based on this analysis, RP-HPLC with UV detection is selected as the primary, recommended technique due to its superior specificity, simplicity, and alignment with standard pharmaceutical analysis workflows.

Primary Analytical Method: Reversed-Phase HPLC

Principle of the Method

Reversed-phase chromatography separates molecules based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. Non-polar analytes, like this compound, interact more strongly with the stationary phase and thus have longer retention times than polar compounds. The composition of the mobile phase is adjusted to control the elution of the analyte. The addition of an acid (e.g., acetic or phosphoric acid) to the mobile phase is critical for phenolic compounds; it suppresses the ionization of the hydroxyl group, ensuring a single, non-ionized form of the analyte, which results in a sharp, symmetrical peak and a stable retention time.[11][12]

Materials and Instrumentation
Item Specification
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, UV/Vis or DAD Detector
Analytical Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Deionized Water with 0.1% (v/v) Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% (v/v) Phosphoric Acid
Diluent Acetonitrile/Water (50:50, v/v)
Reference Standard This compound, >99% purity
Glassware Class A volumetric flasks, pipettes
Filters 0.45 µm PTFE syringe filters for sample preparation
Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Prepare Standard Stock & Working Solutions Sample_Prep Prepare Sample Stock & Working Solutions Inject_Std Inject Standard Solutions (for System Suitability & Calibration) Standard_Prep->Inject_Std Inject_Sample Inject Sample Solutions Sample_Prep->Inject_Sample Mobile_Phase_Prep Prepare & Degas Mobile Phases A and B Equilibrate Equilibrate System with Initial Mobile Phase Conditions Mobile_Phase_Prep->Equilibrate Inject_Blank Inject Diluent (Blank) Equilibrate->Inject_Blank Inject_Blank->Inject_Std Inject_Std->Inject_Sample Integrate Integrate Chromatograms Inject_Sample->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte in Samples Calibrate->Quantify Report Generate Final Report Quantify->Report

Caption: Overall workflow for the HPLC quantification of this compound.

Detailed Protocol: HPLC Analysis
  • Preparation of Solutions:

    • Reference Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Working Standard Solutions: Prepare a series of at least five working standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50 µg/mL).

    • Sample Solution: Accurately weigh the sample material, dissolve in the diluent to achieve a theoretical concentration within the calibration range, and filter through a 0.45 µm syringe filter prior to injection. For complex matrices, a sample cleanup step like Solid-Phase Extraction (SPE) may be necessary.[13][14][15]

  • Chromatographic Conditions:

Parameter Condition Rationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard for retaining hydrophobic compounds like phenols.[9]
Mobile Phase Gradient: 60% A / 40% B to 20% A / 80% B over 15 minGradient elution ensures separation from early-eluting polar impurities and efficient elution of the target analyte.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection (UV) 280 nmPhenolic compounds typically exhibit strong absorbance near this wavelength. A full UV scan of the standard is recommended to confirm the optimal wavelength (λmax).[9][16]
Injection Vol. 10 µLA typical volume that balances sensitivity with the risk of column overload.
  • Analysis Sequence:

    • Begin with a blank injection (diluent) to ensure the system is clean.

    • Perform at least five replicate injections of a mid-range standard to establish system suitability (checking for parameters like retention time precision, peak asymmetry, and theoretical plates).

    • Inject the calibration standards from lowest to highest concentration.

    • Inject the prepared sample solutions.

    • Periodically inject a check standard to monitor system performance during long sequences.

Method Validation Protocol (ICH Q2(R2) Framework)

A validated analytical method provides documented evidence that the procedure is fit for its intended purpose.[2][17] The following parameters must be assessed.

Validation Workflow Diagram

Validation_Workflow cluster_specificity Specificity cluster_linearity Linearity & Range cluster_accuracy Accuracy cluster_precision Precision cluster_limits Detection Limits Start Method Validation Protocol Specificity_Node Analyze Blank, Placebo, and Spiked Samples Start->Specificity_Node Linearity_Node Analyze ≥5 Concentrations (Plot Response vs. Conc.) Start->Linearity_Node Accuracy_Node Spike-Recovery at 3 Levels (e.g., 80%, 100%, 120%) Start->Accuracy_Node Repeatability Repeatability: ≥6 Replicates at 100% Start->Repeatability Limits_Node Determine LOD & LOQ (e.g., S/N Ratio or Calibration Slope) Start->Limits_Node End Validation Report Specificity_Node->End Linearity_Node->End Accuracy_Node->End Intermediate Intermediate Precision: Different Day/Analyst/Instrument Intermediate->End Limits_Node->End

Sources

Application Note: A Stability-Indicating HPLC Method for the Analysis of 4-(Benzyloxy)-3-chlorophenol Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-(Benzyloxy)-3-chlorophenol in reaction mixtures. This method is designed for researchers, scientists, and drug development professionals engaged in the synthesis and quality control of this important chemical intermediate. The protocol provides a comprehensive guide, from the foundational principles of method development to a step-by-step experimental procedure and a full validation protocol compliant with International Council for Harmonisation (ICH) guidelines. The causality behind experimental choices is explained to provide a deeper understanding of the chromatographic process.

Introduction: The Rationale for a Dedicated HPLC Method

This compound is a key building block in the synthesis of various pharmaceutical compounds and other fine chemicals. Its purity directly impacts the quality, safety, and efficacy of the final product. The most common synthetic route to this compound is the Williamson ether synthesis, which involves the reaction of a chlorophenol derivative with a benzylating agent.[1][2] This process can lead to a complex reaction mixture containing the desired product, unreacted starting materials, reagents, and various byproducts.

Therefore, a highly specific, accurate, and precise analytical method is imperative to:

  • Monitor the progress of the chemical reaction.

  • Quantify the yield of this compound.

  • Identify and quantify impurities and byproducts.

  • Assess the stability of the compound under various stress conditions.

This application note details a reversed-phase HPLC (RP-HPLC) method developed to achieve these analytical goals, ensuring the reliable characterization of this compound reaction mixtures.

Understanding the Analytical Challenge: The Chemistry of the Reaction Mixture

A successful HPLC method must be able to resolve all key components present in a typical reaction mixture. Based on the Williamson ether synthesis, the primary analytes of interest are:

  • Starting Material: 3-Chloro-4-hydroxyphenol (or a similar precursor).

  • Reagent: Benzyl chloride or benzyl bromide.

  • Product: this compound.

  • Potential Byproducts:

    • Benzyl alcohol (formed from the hydrolysis of the benzylating agent).

    • Dibenzylated products (e.g., 1,4-bis(benzyloxy)-2-chlorobenzene).

    • C-alkylated isomers.

The structural similarities between these compounds, particularly their shared phenolic and aromatic moieties, necessitate a chromatographic system with high resolving power.

Method Development Strategy: A Logic-Driven Approach

The development of this HPLC method was guided by the physicochemical properties of the target analytes and established principles of reversed-phase chromatography.

Column Selection: The Foundation of Separation

A C18 (octadecylsilyl) stationary phase is the cornerstone of this method.[3] This nonpolar stationary phase provides excellent hydrophobic interactions with the aromatic rings of the analytes, which is the primary mechanism of retention in RP-HPLC.[4] A column with dimensions of 150 mm x 4.6 mm and a 5 µm particle size offers a good balance between resolution, analysis time, and backpressure.

Mobile Phase Selection and Optimization: Fine-Tuning Selectivity

The mobile phase consists of a mixture of an organic solvent and an aqueous component, allowing for the manipulation of analyte retention and selectivity.

  • Organic Modifier: Acetonitrile is chosen over methanol as it often provides better peak shape and lower backpressure.[5] The nitrile group in acetonitrile can also engage in different interactions with the analytes compared to the hydroxyl group of methanol, offering unique selectivity.[6]

  • Aqueous Phase and pH Control: An acidic mobile phase is crucial for the analysis of phenolic compounds. By acidifying the aqueous component with 0.1% formic acid, the ionization of the phenolic hydroxyl groups is suppressed.[7] This ensures that the analytes are in their neutral, more hydrophobic form, leading to consistent retention times and symmetrical peak shapes. A low pH prevents peak tailing that can occur due to interactions of ionized phenols with residual silanols on the silica-based stationary phase.[6]

Detection

A Photodiode Array (PDA) detector is selected for this method. A PDA detector provides the advantage of acquiring full UV-Vis spectra for each peak, which aids in peak identification and purity assessment. The primary wavelength for quantification is set at 280 nm, a wavelength at which most aromatic compounds exhibit significant absorbance.[8]

Experimental Protocols

Instrumentation and Materials
ParameterSpecification
HPLC System Agilent 1100/1200 series or equivalent, equipped with a quaternary pump, degasser, autosampler, column oven, and PDA detector.
Column C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
Mobile Phase A HPLC-grade water with 0.1% formic acid.
Mobile Phase B HPLC-grade acetonitrile with 0.1% formic acid.
Sample Diluent Acetonitrile/Water (50:50, v/v).
Standards Reference standards of this compound, 3-chloro-4-hydroxyphenol, and benzyl alcohol of known purity.
Chromatographic Conditions
ParameterCondition
Column Temperature 35°C
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection PDA at 280 nm
Gradient Program Time (min)
0.0
15.0
17.0
17.1
20.0
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dilute an aliquot of the reaction mixture with the sample diluent to a final concentration expected to be within the calibration range (e.g., ~50 µg/mL). Filter the sample through a 0.45 µm syringe filter prior to injection.

Caption: Workflow for sample preparation and HPLC analysis.

Method Validation Protocol: Ensuring Trustworthiness and Reliability

To ensure the method is suitable for its intended purpose, a full validation should be performed according to ICH Q2(R2) guidelines.[9][10]

G MethodValidation Method Validation Specificity Specificity / Selectivity MethodValidation->Specificity Linearity Linearity MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision LOD Limit of Detection (LOD) MethodValidation->LOD LOQ Limit of Quantitation (LOQ) MethodValidation->LOQ Robustness Robustness MethodValidation->Robustness Stability Solution Stability MethodValidation->Stability Range Range Linearity->Range Repeatability Repeatability Precision->Repeatability IntermediatePrecision Intermediate Precision Precision->IntermediatePrecision

Caption: Key parameters for HPLC method validation.

Specificity and Stability-Indicating Properties

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components.[10] This is demonstrated through:

  • Resolution of Key Components: Injecting a mixed standard of this compound, 3-chloro-4-hydroxyphenol, and benzyl alcohol to ensure baseline separation.

  • Forced Degradation Studies: The drug substance should be subjected to stress conditions to produce degradation products. The method must be able to separate the main peak from all degradation product peaks.

Forced Degradation Protocol:

Stress ConditionProcedure
Acid Hydrolysis Reflux 10 mg of substance in 10 mL of 0.1N HCl at 60°C for 30 minutes.[11]
Base Hydrolysis Reflux 10 mg of substance in 10 mL of 0.1N NaOH at 60°C for 30 minutes.[11]
Oxidative Degradation Treat 10 mg of substance with 10 mL of 3% H₂O₂ at room temperature for 30 minutes.[11]
Thermal Degradation Expose solid drug substance to 105°C for 24 hours.
Photolytic Degradation Expose drug substance to UV light (254 nm) for 24 hours.

Expected Degradation Pathway: The primary degradation pathway is likely the cleavage of the benzyl ether bond, yielding 3-chloro-4-hydroxyphenol and toluene. The stability-indicating method must be able to resolve the parent drug from this primary degradant.

Linearity and Range

Linearity is established by analyzing a series of standards across a specified range.

ParameterAcceptance Criteria
Range Typically 80% to 120% of the target concentration.
Linearity Correlation coefficient (r²) ≥ 0.999.
Accuracy

Accuracy is determined by recovery studies, spiking a placebo (if applicable) or a known sample matrix with known amounts of the analyte.[10]

ParameterAcceptance Criteria
Concentrations Three levels (e.g., 80%, 100%, 120% of target).
Replicates Three preparations at each level.
Recovery 98.0% to 102.0% for each level.
Precision

Precision is assessed at two levels: repeatability and intermediate precision.

ParameterProcedureAcceptance Criteria
Repeatability Six replicate preparations at 100% of the target concentration on the same day, by the same analyst.Relative Standard Deviation (RSD) ≤ 2.0%.
Intermediate Precision Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.Overall RSD for both sets of data ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ are determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

ParameterAcceptance Criteria
LOD Signal-to-Noise ratio of 3:1.
LOQ Signal-to-Noise ratio of 10:1.
Robustness

Robustness is evaluated by making small, deliberate variations to the method parameters and observing the effect on the results.[10]

Parameter VariedVariation
Flow Rate ± 0.1 mL/min (0.9 and 1.1 mL/min)
Column Temperature ± 5°C (30°C and 40°C)
Mobile Phase Composition ± 2% organic content

The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits for all robustness conditions.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust tool for the analysis of this compound in synthetic reaction mixtures. By following the principles of logical method development and rigorous validation, this protocol ensures the generation of accurate and precise data, which is essential for process control and quality assurance in a research and drug development environment. The stability-indicating nature of the method makes it particularly suitable for the assessment of product purity and stability throughout the lifecycle of the chemical entity.

References

  • SIELC Technologies. (n.d.). Separation of Benzyl p-tolyl ether on Newcrom R1 HPLC column.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
  • Saimalakondaiah, D., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review, 3(10), 46-57.
  • Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Journal of Analytical Sciences, Methods and Instrumentation, 7, 18-28.
  • Validated Stability-Indicating RP-HPLC Method for the Estimation of Degradation Behaviour of Organic Peroxide and Third-Generation Synthetic Retinoids in Topical Pharmaceutical Dosage Formulation. (2022). National Institutes of Health.
  • HPLC chromatography of phenol and the main degradation products. (n.d.). ResearchGate.
  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
  • Stankovic, I. A., et al. (2012). HPLC Determination of Phenolic Acids, Flavonoids and Juglone in Walnut Leaves. Journal of Chromatographic Science, 50(9), 823-830.
  • Abdel-Baky, R. M., & Gazy, A. A. (2017). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 22(10), 1673.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
  • Ly, T. L. (2018). Improving HPLC Separation of Polyphenols. LCGC International.
  • Al-Degs, Y. S. (2019). Reversed-phase and surfactant modified reversed-phase high and ultra-high performance liquid chromatography of phenolic and aliphatic carboxylic acids. OhioLINK.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Virginia Commonwealth University. (2023). Investigation of factors affecting reverse-phase high performance liquid chromatography. VCU Scholars Compass.
  • Organic Chemistry Portal. (n.d.). Benzyl Esters.
  • ScienceMadness.org. (2005). New selective O-debenzylation of phenol with Mg/MeOH.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers.
  • Li, X., et al. (2005). Reaction Pathways and Mechanisms of the Electrochemical Degradation of Phenol on Different Electrodes. HKU Scholars Hub.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [https://www.phenomenex.com/Assets/userfiles/Content/documents/ Reversed_Phase_HPLC_Method_Development_Webinar_Slides.pdf]([Link] Reversed_Phase_HPLC_Method_Development_Webinar_Slides.pdf)

Sources

Scale-up synthesis of 4-(Benzyloxy)-3-chlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Scale-Up Synthesis of 4-(Benzyloxy)-3-chlorophenol

Authored by: A Senior Application Scientist

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and other biologically active molecules. Its structural motif is found in a range of compounds of interest to the drug development industry. The ability to produce this intermediate on a larger scale with high purity and yield is therefore of significant importance. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up synthesis of this compound. We will delve into the underlying chemical principles, provide a detailed experimental protocol, and discuss critical considerations for process optimization and safety.

The primary synthetic route to this compound is the Williamson ether synthesis, a robust and well-established method for forming ethers.[1][2][3][4] This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion.[1][2] In this specific application, the phenoxide of 3-chloro-4-hydroxyphenol reacts with benzyl chloride to yield the desired product.

Synthetic Strategy and Mechanism

The synthesis of this compound is achieved via a Williamson ether synthesis. This reaction proceeds through an SN2 mechanism, where the phenoxide ion acts as the nucleophile and attacks the electrophilic carbon of the benzyl halide, displacing the halide ion.[1]

Reaction Scheme:

The key steps in the reaction are:

  • Deprotonation: A base is used to deprotonate the more acidic phenolic hydroxyl group of 3-chloro-4-hydroxyphenol, forming the corresponding phenoxide ion. The choice of base is critical for achieving high conversion and minimizing side reactions.

  • Nucleophilic Attack: The resulting phenoxide ion, a potent nucleophile, attacks the benzylic carbon of benzyl chloride.

  • Displacement: The chloride ion is displaced as the leaving group, resulting in the formation of the desired ether linkage.

Experimental Protocol: Scale-Up Synthesis

This protocol is designed for a laboratory scale-up synthesis, yielding a significant quantity of this compound.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
3-Chloro-4-hydroxyphenol144.56100.0 g0.6921.0
Benzyl Chloride126.5896.0 mL (106.3 g)0.8401.2
Potassium Carbonate (K₂CO₃)138.21143.5 g1.0381.5
Acetone58.081.5 L--
Dichloromethane (DCM)84.931.0 L--
1 M Hydrochloric Acid (HCl)36.46As needed--
Brine (saturated NaCl solution)-500 mL--
Anhydrous Magnesium Sulfate (MgSO₄)120.3750 g--
Step-by-Step Procedure
  • Reaction Setup:

    • To a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 3-chloro-4-hydroxyphenol (100.0 g, 0.692 mol) and acetone (1.5 L).

    • Begin stirring the mixture to dissolve the starting material.

  • Addition of Base:

    • Once the 3-chloro-4-hydroxyphenol has dissolved, add finely powdered potassium carbonate (143.5 g, 1.038 mol) to the solution. The mixture will become a suspension.

  • Addition of Benzylating Agent:

    • Slowly add benzyl chloride (96.0 mL, 0.840 mol) to the stirring suspension at room temperature over a period of 30 minutes using a dropping funnel.

  • Reaction:

    • Heat the reaction mixture to a gentle reflux (approximately 56 °C for acetone) and maintain this temperature for 12-16 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Work-up:

    • Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.

    • Filter the reaction mixture through a Büchner funnel to remove the inorganic salts (potassium carbonate and potassium chloride).

    • Wash the filter cake with additional acetone (2 x 100 mL) to recover any entrained product.

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to remove the acetone.

  • Extraction and Purification:

    • Dissolve the resulting crude residue in dichloromethane (1.0 L).

    • Transfer the DCM solution to a 2 L separatory funnel and wash it with 1 M hydrochloric acid (2 x 250 mL) to remove any remaining base and basic impurities.

    • Wash the organic layer with brine (1 x 500 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (50 g), then filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude product as an oil or a low-melting solid.

  • Final Purification (Recrystallization):

    • Dissolve the crude product in a minimal amount of hot isopropanol.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

    • Collect the crystalline product by vacuum filtration, wash it with a small amount of cold isopropanol, and dry it under vacuum to a constant weight.

Visual Workflow

Synthesis_Workflow A 1. Dissolve 3-chloro-4-hydroxyphenol in Acetone B 2. Add Potassium Carbonate A->B C 3. Add Benzyl Chloride B->C D 4. Reflux for 12-16 hours C->D E 5. Cool and Filter D->E F 6. Concentrate Filtrate E->F G 7. Dissolve in DCM F->G H 8. Acid and Brine Wash G->H I 9. Dry and Concentrate H->I J 10. Recrystallize from Isopropanol I->J K 11. Isolate Pure Product J->K

Caption: Workflow for the Scale-Up Synthesis of this compound.

Process Optimization and Scale-Up Considerations

When scaling up the synthesis of this compound, several factors must be considered to ensure safety, efficiency, and reproducibility.

  • Choice of Base and Solvent: While potassium carbonate in acetone is a common and effective choice for laboratory scale, for industrial applications, a phase-transfer catalyst system might be employed to facilitate the reaction in a biphasic solvent system, which can simplify work-up.[2]

  • Temperature Control: The reaction is typically exothermic, especially during the addition of the alkylating agent. On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions. The use of a jacketed reactor with controlled heating and cooling is recommended.

  • Agitation: Effective stirring is necessary to ensure good mixing of the heterogeneous reaction mixture (solid potassium carbonate in acetone). Inadequate agitation can lead to localized overheating and reduced reaction rates.

  • Purification Strategy: While laboratory-scale purification often relies on chromatography, this is generally not feasible for large-scale production. Recrystallization is a more practical approach for obtaining high-purity material on a larger scale. The choice of recrystallization solvent is critical and should be optimized to maximize yield and purity.

  • Waste Management: The scale-up of any chemical process generates larger quantities of waste. A proper waste management plan should be in place to handle solvent waste and inorganic byproducts in an environmentally responsible manner.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Results
¹H NMR The spectrum should show characteristic peaks for the aromatic protons of both the phenyl and benzyl groups, as well as a singlet for the benzylic methylene protons.
¹³C NMR The spectrum should show the expected number of carbon signals corresponding to the structure of the molecule.
Mass Spectrometry The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product.
Melting Point A sharp melting point range is indicative of high purity.
HPLC High-Performance Liquid Chromatography can be used to determine the purity of the final product with high accuracy.

Safety Precautions

It is imperative to adhere to strict safety protocols when performing this synthesis.[5][6][7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][6]

  • Ventilation: The synthesis should be carried out in a well-ventilated fume hood to avoid inhalation of solvent vapors and reactive intermediates.[8][7]

  • Handling of Reagents:

    • Benzyl Chloride: Is a lachrymator and is corrosive. Handle with extreme care in a fume hood.[9]

    • 3-Chloro-4-hydroxyphenol: May cause skin and eye irritation.[7] Avoid direct contact.

    • Potassium Carbonate: Is an irritant. Avoid inhalation of dust.

    • Acetone and Dichloromethane: Are flammable and volatile. Avoid open flames and ensure proper ventilation.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

By following this detailed guide, researchers and drug development professionals can successfully perform a scale-up synthesis of this compound with a high degree of confidence in the quality and yield of the final product.

References

  • RSC Publishing. A scalable and green one-minute synthesis of substituted phenols. 2020-11-07.
  • Beaudry Research Group. Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. 2020-07-21.
  • National Institutes of Health. A scalable and green one-minute synthesis of substituted phenols.
  • Wikipedia. Williamson ether synthesis.
  • Loba Chemie. 4-CHLOROPHENOL FOR SYNTHESIS MSDS. 2016-05-19.
  • ACS Publications. Continuous-Flow Synthesis of meta-Substituted Phenol Derivatives.
  • Oregon State University. Substituted Phenols and Benzenes for Pharmaceuticals, Agrochemicals and Synthetic Materials.
  • CORE. The development and evaluation of procedures for the synthesis of phenolic ethers by Baeyer-Villiger oxidation.
  • BYJU'S. Williamson Ether Synthesis reaction.
  • Wikipedia. Phenol ether.
  • Williamson Ether Synthesis.
  • The Williamson Ether Synthesis.
  • The Williamson Ether Synthesis.
  • Organic Chemistry Research. Regular Article.

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Application Notes and Protocols for Investigating the Biological Activity of 4-(Benzyloxy)-3-chlorophenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Substituted Phenols

The 4-(benzyloxy)-3-chlorophenol scaffold represents a compelling starting point for the discovery of novel therapeutic agents. This structure combines the well-documented biological activities of phenolic compounds with strategic substitutions designed to modulate its physicochemical and pharmacological properties. The phenolic hydroxyl group is a key pharmacophore, known to participate in hydrogen bonding and redox reactions, which are fundamental to many biological interactions. The introduction of a chlorine atom at the 3-position can significantly alter the electronic nature of the aromatic ring, potentially enhancing membrane permeability and metabolic stability. Furthermore, the benzyloxy group at the 4-position adds a lipophilic character and conformational flexibility, allowing for diverse interactions with biological targets.

This guide provides a comprehensive framework for the investigation of the biological activities of novel this compound derivatives. We will delve into the rationale behind exploring their antimicrobial, antioxidant, and anticancer properties, and provide detailed, field-proven protocols for their evaluation. The overarching goal is to equip researchers with the necessary tools to systematically explore the therapeutic potential of this promising class of compounds.

Anticipated Biological Activities and Underlying Mechanisms

The structural motifs present in this compound derivatives suggest a high probability of significant biological activity in several key areas:

Antimicrobial Activity

Phenolic compounds, particularly halogenated ones, are known for their antimicrobial properties. The proposed mechanism of action for this compound derivatives likely involves a multi-pronged attack on microbial cells.[1][2]

  • Membrane Disruption: The lipophilic benzyloxy group can facilitate the partitioning of the molecule into the lipid bilayer of microbial cell membranes. This can disrupt membrane integrity, leading to increased permeability and leakage of essential intracellular components.[3]

  • Enzyme Inhibition: The phenolic hydroxyl group can form hydrogen bonds with the active sites of essential microbial enzymes, leading to their inhibition. The chloro substituent can further enhance this interaction through altered electronic properties.[2]

  • Protein Denaturation: At higher concentrations, these derivatives may cause non-specific denaturation of microbial proteins, leading to a loss of function and cell death.[3]

Antioxidant Activity

The phenolic hydroxyl group is a classic hallmark of antioxidant activity. These compounds can act as radical scavengers, donating a hydrogen atom to neutralize damaging free radicals and reactive oxygen species (ROS). The resulting phenoxy radical is stabilized by resonance, preventing the propagation of radical chain reactions. The nature and position of substituents on the aromatic ring can significantly influence the antioxidant potential.[4][5]

Anticancer Activity

Many phenolic and chlorophenolic compounds have demonstrated cytotoxic effects against various cancer cell lines. The potential anticancer mechanisms of this compound derivatives are multifaceted and may involve:

  • Induction of Apoptosis: These compounds may trigger programmed cell death in cancer cells through various signaling pathways.

  • Cell Cycle Arrest: They could potentially halt the proliferation of cancer cells at different phases of the cell cycle.

  • Inhibition of Key Signaling Pathways: A particularly promising avenue of investigation is the modulation of oncogenic signaling pathways. For instance, the Signal Transducer and Activator of Transcription 3 (STAT3) pathway is constitutively activated in many cancers and plays a crucial role in tumor cell survival, proliferation, and invasion.[1][3] Structurally related benzyloxyphenyl derivatives have shown potential as STAT3 inhibitors, suggesting that this compound derivatives may also target this critical pathway.[6]

Experimental Protocols

The following protocols are designed to be robust and reproducible, providing a solid foundation for the biological evaluation of your this compound derivatives.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol utilizes the broth microdilution method to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[4][7]

Materials:

  • Test compounds (this compound derivatives)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation: From a fresh 18-24 hour culture, prepare a bacterial or fungal suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in the appropriate broth to obtain a final inoculum density of approximately 1.5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compounds in the appropriate broth in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the prepared inoculum to each well, resulting in a final volume of 100 µL.

  • Controls:

    • Growth Control: 50 µL of broth + 50 µL of inoculum.

    • Sterility Control: 100 µL of uninoculated broth.

    • Solvent Control: 50 µL of broth with the highest concentration of the solvent used + 50 µL of inoculum.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the growth control.

Illustrative Quantitative Data for Antimicrobial Activity of Structurally Related Benzyloxy Derivatives

Compound IDTarget OrganismMIC (µg/mL)Reference Compound (MIC, µg/mL)
BZD-1S. aureus16Ciprofloxacin (2)
BZD-2E. coli32Ciprofloxacin (1)
BZD-3C. albicans8Fluconazole (4)

Note: The data in this table is illustrative and based on activities observed for structurally related benzyloxy derivatives to provide a reference for expected outcomes.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Inoculum C Inoculate Microtiter Plate A->C B Serial Dilution of Test Compounds B->C D Incubate C->D E Determine MIC D->E

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity

This spectrophotometric assay measures the ability of a compound to donate a hydrogen atom and scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[2][8]

Materials:

  • Test compounds

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Ascorbic acid or Trolox (positive control)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Compound Preparation: Prepare stock solutions of the test compounds and the positive control in methanol. Create a series of dilutions from these stock solutions.

  • Assay:

    • In a 96-well plate, add 100 µL of each compound dilution.

    • Add 100 µL of the DPPH solution to each well.

    • For the control, add 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 Determination: The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the compound concentrations. A lower IC50 value indicates higher antioxidant activity.

Illustrative Quantitative Data for Antioxidant Activity of Structurally Related Phenolic Compounds

Compound IDDPPH Scavenging IC50 (µM)Reference Compound (IC50, µM)
BCP-125.4Ascorbic Acid (15.2)
BCP-218.9Ascorbic Acid (15.2)
BCP-332.1Ascorbic Acid (15.2)

Note: The data in this table is illustrative and based on activities observed for structurally related phenolic compounds to provide a reference for expected outcomes.

DPPH Assay Workflow

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare DPPH Solution C Mix Compounds and DPPH A->C B Prepare Compound Dilutions B->C D Incubate in Dark C->D E Measure Absorbance (517 nm) D->E F Calculate % Scavenging & IC50 E->F

Caption: Workflow for the DPPH antioxidant assay.

Protocol 3: MTT Assay for Anticancer Cytotoxicity

The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[9][10]

Materials:

  • Test compounds

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the well volume) and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Illustrative Quantitative Data for Anticancer Activity of Structurally Related Benzyloxyphenyl Derivatives

Compound IDCell LineIC50 (µM)Reference Compound (IC50, µM)
BCP-A1MCF-7 (Breast)9.6Doxorubicin (0.5)
BCP-A2A549 (Lung)15.2Doxorubicin (0.8)
BCP-A3HCT116 (Colon)12.8Doxorubicin (0.6)

Note: The data in this table is illustrative and based on activities observed for structurally related benzyloxyphenyl derivatives to provide a reference for expected outcomes.[6]

MTT Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed Cells C Treat Cells A->C B Prepare Compound Dilutions B->C D Add MTT & Incubate C->D E Solubilize Formazan D->E F Read Absorbance (570 nm) E->F G Calculate % Viability & IC50 F->G

Caption: Workflow of the MTT cytotoxicity assay.

Investigating Mechanism of Action: Modulation of the STAT3 Signaling Pathway

As previously mentioned, the STAT3 signaling pathway is a compelling target for anticancer drug development.[11] The following provides a conceptual framework for investigating whether your this compound derivatives inhibit this pathway.

Simplified STAT3 Signaling Pathway

STAT3_Pathway cluster_nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation (Tyr705) pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerization Nucleus Nucleus pSTAT3->Nucleus Translocation Gene Target Gene Transcription (Proliferation, Survival, Angiogenesis) Nucleus->Gene

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Benzyloxy)-3-chlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Benzyloxy)-3-chlorophenol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. The synthesis, typically achieved via a Williamson ether synthesis, involves the O-alkylation of 3-chloro-4-hydroxyphenol with a benzyl halide. While straightforward in principle, achieving high yields requires careful control of reaction parameters. This guide provides in-depth, field-proven insights to help you navigate the challenges of this synthesis.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses the most common challenges encountered during the synthesis of this compound in a direct question-and-answer format.

Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yield is the most frequent issue and can stem from several factors, from incomplete reactions to product loss during work-up. A systematic approach is crucial for diagnosis.

Answer: The primary factors to investigate are:

  • Incomplete Deprotonation of the Phenol: The Williamson ether synthesis requires the formation of a phenoxide ion, a potent nucleophile.[1][2] Phenols are significantly more acidic than alcohols, but a sufficiently strong base is still necessary to ensure complete deprotonation of the 3-chloro-4-hydroxyphenol starting material.[3][4]

    • Causality: If deprotonation is incomplete, the concentration of the active nucleophile is reduced, slowing down the desired S_N2 reaction and leading to a lower conversion rate.

    • Solution:

      • Choice of Base: While strong bases like sodium hydride (NaH) are effective, they can be hazardous.[4] Milder bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are commonly used and are often sufficient.[1][3][5] For laboratory preparations, potassium hydroxide is a frequent choice.[2]

      • Stoichiometry: Ensure at least one full equivalent of the base is used. A slight excess (1.1-1.5 equivalents) can help drive the deprotonation to completion.

  • Suboptimal Reaction Conditions: The rate of the S_N2 reaction is highly dependent on the solvent, temperature, and reaction time.[6]

    • Causality: An inappropriate solvent can fail to adequately dissolve the reactants or stabilize the transition state of the S_N2 reaction. Incorrect temperature can either slow the reaction down or promote undesirable side reactions.[6][]

    • Solution:

      • Solvent Choice: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile are excellent choices as they accelerate the rate of S_N2 reactions.[2][5][8]

      • Temperature Control: The reaction is typically heated to between 50-100 °C to ensure a reasonable reaction rate.[2] However, excessively high temperatures can favor elimination side reactions or C-alkylation. It is recommended to start at a moderate temperature (e.g., 80 °C) and monitor the reaction's progress via Thin Layer Chromatography (TLC).[9]

  • Side Reactions Competing with O-Alkylation: Several side reactions can consume starting materials and reduce the yield of the desired product.

    • Causality: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, C-alkylation can occur, especially at higher temperatures.[2] Additionally, the benzyl halide can react with the base or solvent.

    • Solution:

      • Minimize C-Alkylation: Employing moderately polar solvents and avoiding excessively high temperatures can suppress C-alkylation.

      • Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBA) can significantly improve the yield and selectivity of O-alkylation.[10][11] The catalyst helps transport the phenoxide from the aqueous or solid phase into the organic phase where the benzyl halide resides, facilitating a cleaner reaction.[10][11]

Question 2: I'm observing significant byproduct formation. What are the common impurities and how can I prevent them?

Impurity formation complicates purification and reduces the overall yield. Identifying and mitigating the formation of these byproducts is key.

Answer: The most common byproducts in this synthesis are:

ImpurityFormation PathwayPrevention Strategy
C-Alkylated Isomer Electrophilic attack by the benzyl group on the electron-rich aromatic ring of the phenoxide (Friedel-Crafts-type alkylation). Favored at higher temperatures.[12]Maintain moderate reaction temperatures (60-80 °C). The use of polar solvents can also disfavor this pathway.
Dibenzyl Ether Reaction of the initially formed benzyloxide (from benzyl halide and base) with another molecule of benzyl halide.Use a stoichiometric amount of benzyl halide. Avoid a large excess. Ensure the phenoxide is formed before adding the bulk of the benzyl halide.
Benzyl Alcohol Hydrolysis of benzyl halide by residual water or hydroxide ions, especially under harsh basic conditions or prolonged heating.[13]Use anhydrous solvents where possible. Add the base portion-wise to control the concentration of hydroxide.
Starting Material Incomplete reaction due to insufficient time, low temperature, or poor reagent quality.Monitor the reaction by TLC to ensure full consumption of the starting phenol.[14] Use fresh, high-purity reagents.

Process Optimization & Workflow

A logical workflow is essential for systematically troubleshooting and optimizing the synthesis.

G cluster_0 Troubleshooting Low Yield cluster_1 Solutions Start Low Yield Observed Check_Base 1. Verify Base - Correct Choice? - Sufficient Equivalents? Start->Check_Base Check_Conditions 2. Assess Conditions - Appropriate Solvent? - Optimal Temperature? Check_Base->Check_Conditions Base is adequate Sol_Base Action: - Switch to K₂CO₃ or NaOH - Use 1.5 eq. of base Check_Base->Sol_Base Issue Found Check_Side_Reactions 3. Analyze for Byproducts - TLC/LCMS Analysis Check_Conditions->Check_Side_Reactions Conditions are optimal Sol_Conditions Action: - Switch to DMF or Acetonitrile - Optimize T (60-80 °C) - Add Phase-Transfer Catalyst Check_Conditions->Sol_Conditions Issue Found Check_Workup 4. Review Purification - Extraction pH? - Recrystallization Solvent? Check_Side_Reactions->Check_Workup Minimal side reactions Sol_Side_Reactions Action: - Lower Temperature - Control Stoichiometry Check_Side_Reactions->Sol_Side_Reactions Issue Found Sol_Workup Action: - Optimize extraction pH - Select better recrystallization solvent Check_Workup->Sol_Workup Issue Found Sol_Base->Check_Conditions Sol_Conditions->Check_Side_Reactions Sol_Side_Reactions->Check_Workup End End Sol_Workup->End Yield Improved

Caption: Reaction mechanism for this compound synthesis. (Note: Images are placeholders for chemical structures).

Q3: How do I effectively purify the crude product? Recrystallization is the most common and effective method for purifying the solid this compound. [15]The key is selecting an appropriate solvent system. A mixed solvent system, such as ethanol/water or toluene/hexanes, is often ideal. The crude product should be dissolved in the minimum amount of the hot "good" solvent (e.g., ethanol), and then the "poor" solvent (e.g., water) is added dropwise until the solution becomes turbid. [15]Upon slow cooling, pure crystals of the product will form, leaving impurities dissolved in the mother liquor. Washing the filtered crystals with a small amount of the ice-cold solvent mixture removes residual impurities. [15] Q4: Can the benzyl ether protecting group be cleaved under the reaction conditions? The benzyl ether group is generally stable under basic and neutral conditions. [16]However, it is sensitive to strongly acidic conditions and catalytic hydrogenation. [16]The conditions used for the Williamson ether synthesis are typically basic or neutral, so cleavage of the newly formed product is not a concern. If the work-up involves a strong acid wash, prolonged exposure should be avoided.

Experimental Protocol: Optimized Synthesis

This protocol provides a robust starting point for achieving a high yield of this compound.

Materials & Reagents:

ReagentMolar Eq.Notes
3-chloro-4-hydroxyphenol1.0Ensure high purity.
Benzyl Bromide1.1Use fresh, stored under nitrogen.
Potassium Carbonate (K₂CO₃)1.5Finely powdered and dried.
Tetrabutylammonium Bromide (TBAB)0.05Phase-transfer catalyst.
Acetonitrile (MeCN)-Anhydrous grade.

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloro-4-hydroxyphenol (1.0 eq.), potassium carbonate (1.5 eq.), and tetrabutylammonium bromide (0.05 eq.).

  • Solvent Addition: Add anhydrous acetonitrile to the flask (approx. 10 mL per gram of the phenol).

  • Alkylation: Begin vigorous stirring and add benzyl bromide (1.1 eq.) to the suspension.

  • Reaction: Heat the reaction mixture to a gentle reflux (approx. 80-82 °C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase) until the starting phenol spot is no longer visible.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

    • Combine the filtrates and evaporate the solvent under reduced pressure.

    • Dissolve the resulting crude oil/solid in ethyl acetate and wash sequentially with 1M NaOH (to remove any unreacted phenol), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) to yield pure this compound as a white to off-white solid. [15]

References

  • Vertex AI Search. (2024). How are phenols converted to ethers using Williamson synthesis, and what role does phenol play in the reaction?
  • Vertex AI Search. (n.d.). Williamson Ether Synthesis.
  • Vertex AI Search. (n.d.). The Williamson Ether Synthesis.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]
  • PrepChem.com. (n.d.). Synthesis of 4-benzyloxy-3-chlorobenzoic acid. [Link]
  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [Link]
  • Vertex AI Search. (n.d.). Experiment 06 Williamson Ether Synthesis.
  • Google Patents. (n.d.). JPH085832B2 - Method for producing 4-benzyloxyphenol.
  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. [Link]
  • Utah Tech University. (n.d.). Williamson Ether Synthesis. [Link]
  • Creative Biolabs. (n.d.).
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. [Link]
  • CRDEEP Journals. (2022).
  • Chinese Journal of Applied Chemistry. (2010).

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Technical Support Center: Purification of 4-(Benzyloxy)-3-chlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(Benzyloxy)-3-chlorophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this important chemical intermediate. Our goal is to equip you with the knowledge to overcome common challenges and achieve high purity of your target compound.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The purity of this compound is paramount, as impurities can lead to unwanted side reactions, lower yields in subsequent steps, and complications in biological assays. This guide provides practical, experience-driven advice to help you navigate the purification process effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of this compound?

A1: The impurities in your crude product will largely depend on the synthetic route. A common method for synthesizing similar compounds is the Williamson ether synthesis, starting from a dihydroxyphenol derivative.[1][2] Potential impurities could include:

  • Unreacted starting materials: Such as 3-chloro-4-hydroxyphenol or a related precursor.

  • Over-benzylated byproduct: 1,4-bis(benzyloxy)-3-chlorobenzene, if the reaction is not carefully controlled.

  • Products of side reactions: Depending on the base and solvent used.

  • Residual solvents: From the reaction or initial work-up.

Q2: What is the first step I should take to assess the purity of my crude product?

A2: Before attempting any purification, it is crucial to assess the complexity of your crude mixture. Thin-Layer Chromatography (TLC) is an indispensable, rapid, and inexpensive technique for this purpose.[3][4] A TLC analysis will help you determine the number of components in your mixture and give you a preliminary idea of their polarities, which is essential for developing a purification strategy.[4]

Q3: Should I use recrystallization or column chromatography to purify this compound?

A3: The choice between recrystallization and column chromatography depends on the nature and quantity of the impurities.

  • Recrystallization is often preferred for removing small amounts of impurities from a solid compound, especially on a larger scale, as it can be more time and solvent-efficient.[5]

  • Column chromatography is more effective for separating mixtures with multiple components or when impurities have similar solubility characteristics to the desired product.[6]

The following decision tree can guide your choice:

G start Crude this compound tlc Perform TLC Analysis start->tlc is_one_spot Is there one major spot with minor impurities? tlc->is_one_spot is_solid Is the crude product a solid? is_one_spot->is_solid Yes multiple_spots Multiple spots of comparable intensity is_one_spot->multiple_spots No recrystallize Attempt Recrystallization is_solid->recrystallize Yes oily_product Product is an oil is_solid->oily_product No column Use Column Chromatography multiple_spots->column oily_product->column

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique that relies on the difference in solubility of your compound and impurities in a given solvent at different temperatures.

Q4: My compound "oils out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solid melts in the hot solvent and comes out of solution as a liquid upon cooling, rather than forming crystals. This is common if the compound's melting point is lower than the boiling point of the solvent or if there are significant impurities depressing the melting point.[7]

  • Solution 1: Adjust the Solvent System. Re-heat the mixture to dissolve the oil. Add a small amount of a solvent in which the compound is more soluble to lower the saturation point, then allow it to cool slowly.[8]

  • Solution 2: Lower the Cooling Temperature. Ensure the solution is fully dissolved at the solvent's boiling point. Then, allow it to cool very slowly. You can insulate the flask to encourage gradual cooling.[7]

  • Solution 3: Try a Different Solvent. Choose a solvent with a lower boiling point.

Q5: No crystals are forming, even after the solution has cooled to room temperature.

A5: This indicates that your solution is not supersaturated.

  • Solution 1: Induce Crystallization.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide a surface for nucleation.

    • Seeding: If you have a small crystal of the pure compound, add it to the solution to act as a nucleation site.

  • Solution 2: Reduce the Solvent Volume. The solution may be too dilute. Gently heat the solution to boil off some of the solvent and then allow it to cool again. Be careful not to evaporate too much solvent.[8]

  • Solution 3: Cool Further. Place the flask in an ice-water bath to further decrease the solubility of your compound.[9]

Q6: The crystallization happens too quickly, resulting in a fine powder. I'm concerned about purity.

A6: Rapid crystallization can trap impurities within the crystal lattice.[7][8]

  • Solution: Reheat the solution to redissolve the solid. Add a small amount of additional solvent (1-2 mL) to ensure the compound stays in solution for a longer period as it cools.[7][8] Insulate the flask to ensure slow cooling.[8]

Experimental Protocol: Step-by-Step Recrystallization

G start 1. Choose a suitable solvent dissolve 2. Dissolve the crude solid in a minimum amount of hot solvent start->dissolve filter 3. Hot gravity filter to remove insoluble impurities (if necessary) dissolve->filter cool 4. Allow the solution to cool slowly to room temperature filter->cool ice_bath 5. Further cool in an ice bath to maximize crystal formation cool->ice_bath collect 6. Collect crystals by vacuum filtration ice_bath->collect wash 7. Wash crystals with a small amount of cold solvent collect->wash dry 8. Dry the purified crystals wash->dry

Caption: Workflow for a typical recrystallization experiment.

Troubleshooting Guide: Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase.[6]

Q7: I'm not sure which solvent system (eluent) to use for my column.

A7: The ideal eluent system should provide a good separation of your target compound from its impurities.

  • Solution: Use TLC to determine the optimal solvent system.[10] The goal is to find a solvent or solvent mixture that gives your target compound an Rf value of approximately 0.2-0.4.[3] This range generally provides the best separation. Common solvent systems for compounds of this polarity include mixtures of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane.[10]

Q8: My compound is streaking on the TLC plate. What does this mean for my column?

A8: Streaking on a TLC plate often indicates that the compound is interacting too strongly with the silica gel, which can be due to its acidic nature. This can lead to poor separation and low recovery from a column.

  • Solution 1: Deactivate the Silica Gel. You can neutralize the acidic sites on the silica gel by pre-treating the packed column with an eluent containing a small amount (1-2%) of a non-nucleophilic base like triethylamine.[10][11]

  • Solution 2: Use an Alternative Stationary Phase. Consider using neutral or basic alumina, or Florisil as an alternative to silica gel for acid-sensitive compounds.[10][12]

Q9: My compound is not very soluble in the non-polar eluent, making it difficult to load onto the column.

A9: Loading a compound that is not fully dissolved can lead to an uneven application and poor separation.

  • Solution: Dry Loading. Dissolve your crude sample in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and then remove the solvent using a rotary evaporator. This will leave your compound adsorbed onto the silica gel as a free-flowing powder, which can then be carefully added to the top of your packed column.[10][11]

Data Presentation: Common Solvents for Chromatography
SolventPolarity IndexBoiling Point (°C)Notes
Hexanes0.169Common non-polar component.
Dichloromethane3.140Good for dissolving many organic compounds, but can make columns run slowly.[11]
Ethyl Acetate4.477A common polar component.
Methanol5.165A very polar solvent, often used in small amounts to elute highly polar compounds.

Analytical Techniques for Purity Assessment

After purification, it is essential to confirm the purity and identity of your this compound.

  • Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot on the TLC plate.[3]

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities will broaden and depress the melting point.[9]

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of your compound and identifying any remaining impurities.[13]

    • Mass Spectrometry (MS): Provides information about the molecular weight of your compound.[14] Gas Chromatography-Mass Spectrometry (GC-MS) can be particularly useful for separating and identifying volatile impurities.[15][16]

    • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups.[13]

  • Chromatographic Methods:

    • High-Performance Liquid Chromatography (HPLC): A highly sensitive technique for determining the purity of a sample and quantifying any impurities.[13][16]

    • Gas Chromatography (GC): Suitable for analyzing the purity of volatile compounds.[13]

Safety Precautions

It is imperative to handle all chemicals with appropriate safety measures.

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat.[17][18]

  • Ventilation: Work in a well-ventilated area or a fume hood, especially when handling volatile organic solvents.[18][19]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[17][18] Wash hands thoroughly after handling.[17]

  • Waste Disposal: Dispose of all chemical waste in accordance with your institution's guidelines.[18]

For detailed safety information, always consult the Safety Data Sheet (SDS) for this compound and any related reagents and solvents you are using.[18][19][20]

References

  • Apollo Scientific. (2023, July 4). 4-(Benzyloxy)
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Benchchem. (n.d.).
  • Fisher Scientific. (2025, May 1).
  • Thermo Fisher Scientific. (2025, September 19).
  • Loba Chemie. (2016, May 19). 4-CHLOROPHENOL FOR SYNTHESIS MSDS.
  • Fisher Scientific. (2025, May 1).
  • Benchchem. (n.d.). Application Note: A Step-by-Step Protocol for the Synthesis of 4-Benzyloxy-3-chlorobenzoic Acid.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • University of Minnesota. (n.d.).
  • Columbia University. (n.d.).
  • Semantic Scholar. (n.d.).
  • Benchchem. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Phenol - Analytical Methods.
  • University of California, Los Angeles. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2).
  • PrepChem.com. (n.d.). Synthesis of 4-benzyloxy-3-chlorobenzoic acid.
  • Benchchem. (n.d.).
  • ChemCon GmbH. (n.d.).
  • University of Toronto. (n.d.).
  • YouTube. (2013, October 22).
  • ResearchGate. (n.d.). Analytical results of substituted phenols in real samples for FPSE-HPLC-UV method.
  • Google Patents. (n.d.). JPH085832B2 - Method for producing 4-benzyloxyphenol.
  • MDPI. (2023, February 3).
  • National Center for Biotechnology Information. (n.d.). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)
  • Benchchem. (n.d.). Technical Support Center: Column Chromatography Purification of 4-(Chloromethyl)
  • University of California, Irvine. (n.d.).
  • ResearchGate. (n.d.).
  • Sorbead India. (2024, August 12).
  • University of Arizona. (2020, March).
  • University of Rochester, Department of Chemistry. (n.d.).
  • University of Wisconsin-Madison. (n.d.).
  • International Journal of Research and Analytical Reviews. (n.d.).
  • AGA Analytical. (n.d.).
  • Organic Syntheses. (2025, June 19).
  • Benchchem. (n.d.). This compound CAS 86902-27-4.
  • Sigma-Aldrich. (n.d.). 4-(Benzyloxy)-3-fluorophenol AldrichCPR.
  • EPFL. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Validation Thin Layer Chromatography for the Determination of Acetaminophen in Tablets and Comparison with a Pharmacopeial Method.
  • Wikipedia. (n.d.). 4-Chlorophenol.

Sources

Technical Support Center: Recrystallization of 4-(Benzyloxy)-3-chlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the recrystallization of 4-(Benzyloxy)-3-chlorophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. The information presented here is grounded in established chemical principles and extensive laboratory experience to ensure scientific integrity and experimental success.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound, offering step-by-step solutions and the rationale behind them.

Issue 1: The compound "oils out" instead of forming crystals.

Description: Upon cooling, the dissolved solid separates as an oily liquid rather than forming solid crystals. This is a common problem, especially with compounds that have a relatively low melting point or when the solution is supersaturated at a temperature above the compound's melting point.

Root Cause Analysis:

  • High Solute Concentration: The concentration of this compound in the solvent is too high, leading to it coming out of solution above its melting point.

  • Rapid Cooling: Cooling the solution too quickly can prevent the orderly arrangement of molecules into a crystal lattice, favoring the formation of an amorphous oil.[1][2]

  • Presence of Impurities: Significant amounts of impurities can depress the melting point of the mixture and interfere with crystal lattice formation.[3]

Solutions:

  • Re-dissolve and Dilute: Gently reheat the solution until the oil redissolves completely. Add a small, measured amount of additional hot solvent to slightly decrease the concentration.[3][4] This will lower the saturation temperature, allowing crystallization to occur at a lower temperature.

  • Slow, Controlled Cooling: After redissolving, allow the flask to cool slowly to room temperature on an insulated surface (e.g., a cork ring or folded paper towels) before transferring it to an ice bath.[1][5] This provides sufficient time for proper crystal nucleation and growth.

  • Induce Crystallization: If oiling persists, try scratching the inside of the flask at the solvent-air interface with a glass rod to create nucleation sites.[6] Alternatively, adding a "seed crystal" of pure this compound can initiate crystallization.[6]

  • Consider a Different Solvent System: If the issue is persistent, the chosen solvent may not be ideal. Experiment with a mixed solvent system. For instance, dissolve the compound in a "good" solvent where it is highly soluble (like ethanol or ethyl acetate) and then slowly add a "poor" solvent in which it is less soluble (like water or hexanes) at an elevated temperature until slight turbidity is observed. Then, add a few drops of the good solvent to redissolve the solid and cool slowly.[7]

Issue 2: No crystals form upon cooling, even after an extended period.

Description: The solution remains clear and no solid precipitates, even after cooling to room temperature and then in an ice bath.

Root Cause Analysis:

  • Excess Solvent: The most common reason for crystallization failure is the use of too much solvent, resulting in a solution that is not saturated at the lower temperature.[1][4][6]

  • Supersaturation: The solution may be supersaturated, a metastable state where the solute concentration exceeds its solubility, but crystallization has not been initiated.[4][6]

Solutions:

  • Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent.[1] Periodically remove the flask from the heat and allow it to cool to see if crystals form. Be cautious not to evaporate too much solvent, which could lead to the compound "oiling out."

  • Induce Crystallization:

    • Scratching: Vigorously scratch the inner surface of the flask with a glass rod.[3][6] The microscopic scratches provide a surface for crystal nucleation.

    • Seed Crystals: Introduce a tiny crystal of the pure compound into the solution.[3][6] This provides a template for further crystal growth.

  • Re-evaluate Solvent Choice: The solubility of this compound in the chosen solvent at low temperatures might be higher than anticipated. A different solvent or a mixed solvent system might be necessary.

Issue 3: Poor recovery of the recrystallized product.

Description: The final yield of pure, dry crystals is significantly lower than expected.

Root Cause Analysis:

  • Excessive Solvent Use: As mentioned previously, using too much solvent will keep a larger amount of the product dissolved in the mother liquor.[3][6]

  • Premature Crystallization During Hot Filtration: If the solution cools during gravity filtration to remove insoluble impurities, the product can crystallize in the filter paper or funnel stem.[2]

  • Washing with a Warm or Excessive Amount of Solvent: Washing the collected crystals with a solvent that is not ice-cold or using too much of it will dissolve some of the product.[6]

Solutions:

  • Minimize Solvent Usage: Use the minimum amount of boiling solvent necessary to fully dissolve the crude product.[1][6]

  • Prevent Premature Crystallization: During hot gravity filtration, keep the solution, funnel, and receiving flask hot. This can be achieved by placing the receiving flask on a hot plate and preheating the funnel with hot solvent or steam.[2]

  • Optimize Crystal Washing: Wash the collected crystals with a minimal amount of ice-cold solvent.[7] Break the vacuum before adding the wash solvent to ensure it evenly wets the crystals, then reapply the vacuum.[5]

  • Second Crop of Crystals: The mother liquor can be concentrated by boiling off some of the solvent and then cooled again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Experimental Workflow for Recrystallization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude this compound B Add Minimum Amount of Hot Solvent A->B C Hot Gravity Filtration (if needed) B->C Insoluble impurities present D Slow Cooling to Room Temperature C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Ice-Cold Solvent F->G H Dry Crystals G->H I Pure Product H->I

Caption: A generalized workflow for the recrystallization of this compound.

II. Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound to consider for recrystallization?

A1: this compound is a solid at room temperature with a molecular weight of 234.68 g/mol .[8] Its boiling point is approximately 384.4°C at 760 mmHg, and it has a density of around 1.3 g/cm³.[8] Understanding that it is a solid with a relatively high boiling point is crucial for selecting an appropriate solvent with a boiling point well below the compound's melting point to avoid oiling out.[7]

Q2: How do I choose the best solvent for recrystallizing this compound?

A2: The ideal solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures.[7][9] Given its structure, which includes a polar phenol group and a less polar benzyloxy group, solvents of intermediate polarity are often a good starting point.[10]

Solvent Selection Guide:

Solvent CategoryExamplesSuitability for this compound
Polar Protic Water, Ethanol, MethanolEthanol or an ethanol/water mixture is often a good choice. Water alone is likely too polar.
Polar Aprotic Acetone, Ethyl AcetateEthyl acetate can be a good candidate. Acetone might be too strong a solvent.
Non-Polar Hexanes, TolueneHexanes are likely to have low solubility even when hot, making them a potential anti-solvent in a mixed system. Toluene might be a suitable solvent.[11]

A good practice is to perform small-scale solubility tests with a few candidate solvents before committing to a bulk recrystallization.[6]

Q3: My solution is colored. How can I remove colored impurities?

A3: Colored impurities can often be removed by adding a small amount of activated charcoal (decolorizing carbon) to the hot solution before filtration.[2] Use a spatula tip's worth of charcoal, as excessive amounts can adsorb your product and reduce the yield. After adding the charcoal, boil the solution for a few minutes and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities.[2][7]

Q4: How long should I cool the solution in the ice bath?

A4: Generally, cooling the solution in an ice bath for 15-30 minutes is sufficient to maximize the yield of crystals.[1] Longer times may not significantly increase the yield and can risk the precipitation of more soluble impurities.

Q5: What is the purpose of washing the crystals after filtration?

A5: Washing the crystals with a small amount of ice-cold solvent removes any residual mother liquor that may be coating the surface of the crystals.[5] This is important because the mother liquor contains the dissolved impurities.[2]

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Start Recrystallization Cooling Cool Solution Start->Cooling Observe Observe Outcome Cooling->Observe OilingOut Compound Oils Out Observe->OilingOut Liquid droplets appear NoCrystals No Crystals Form Observe->NoCrystals Solution remains clear CrystalsForm Crystals Form Observe->CrystalsForm Solid forms ReheatDilute Reheat & Add More Solvent OilingOut->ReheatDilute ReduceVolume Reduce Solvent Volume NoCrystals->ReduceVolume Induce Induce Crystallization (Scratch/Seed) NoCrystals->Induce FilterDry Filter & Dry Crystals CrystalsForm->FilterDry SlowCool Cool Slowly ReheatDilute->SlowCool SlowCool->Observe ReduceVolume->Cooling Induce->Cooling

Caption: A decision-making diagram for troubleshooting common recrystallization issues.

III. Standard Operating Procedure (SOP)

Objective: To purify crude this compound by single-solvent recrystallization.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol/water mixture, ethyl acetate)

  • Erlenmeyer flasks (2)

  • Hot plate/stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stir rod

  • Watch glass

  • Ice bath

Procedure:

  • Solvent Selection: Based on preliminary tests, choose a suitable solvent. For this example, an ethanol/water mixture is often effective.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethanol) and heat the mixture to a gentle boil while stirring. Continue adding the hot solvent dropwise until the solid just dissolves.[1][5]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.

  • Hot Gravity Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.[2]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.[5] Once at room temperature, place the flask in an ice bath for at least 15 minutes to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[7]

  • Washing: Wash the crystals with a small portion of ice-cold solvent to rinse away impurities.[5][7]

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum, or transfer them to a watch glass to air dry. Ensure the crystals are completely dry before measuring the final weight and melting point.[6]

References

  • University of Rochester, Department of Chemistry.
  • University of California, Los Angeles, Department of Chemistry and Biochemistry.
  • University of Calgary, Department of Chemistry.
  • University of Massachusetts Lowell, Department of Chemistry.
  • IGNOU.
  • University of York, Department of Chemistry. Solvent Choice. [Link]
  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
  • University of York, Department of Chemistry.
  • Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use. [Link]
  • PubChem. 4-(Benzyloxy)-3-fluorophenol. [Link]
  • YouTube.
  • Reddit. What's the best solvent to remove these crystals and recrystallize it? [Link]
  • molecularinfo.com. Cas Number 86902-27-4|this compound|C13H11ClO2. [Link]
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
  • Wellesley College, Department of Chemistry.
  • ResearchGate.

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Technical Support Center: Column Chromatography of 4-(Benzyloxy)-3-chlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are utilizing column chromatography for the purification of 4-(Benzyloxy)-3-chlorophenol. Here, we provide in-depth technical guidance, troubleshooting solutions, and answers to frequently asked questions to ensure the successful isolation of this compound.

Introduction to the Chromatography of this compound

This compound is a moderately polar compound due to the presence of a phenolic hydroxyl group, a benzyl ether, and a chloro substituent.[1][2] Its purification via normal-phase column chromatography is a standard yet nuanced procedure.[3][4] Success hinges on the careful selection of the stationary phase and a finely-tuned mobile phase to achieve optimal separation from starting materials, byproducts, and other impurities. The key is to mitigate the strong interaction between the polar phenolic group and the acidic silica gel, which can otherwise lead to significant peak tailing.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for the purification of this compound?

For most applications involving this compound, standard silica gel (60 Å, 230-400 mesh) is the recommended stationary phase.[6] Silica gel is a polar adsorbent, which allows for effective separation based on the polarity of the compounds in the mixture.[3][7] Given that this compound is a polar compound, it will interact sufficiently with the silica gel to allow for separation from less polar impurities.

Q2: How do I select an appropriate mobile phase (eluent)?

The choice of mobile phase is critical for a successful separation. A good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate.[8][9] The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for this compound on a Thin Layer Chromatography (TLC) plate.[6] This Rf value typically ensures good separation without excessively long elution times.

To determine the optimal ratio, you can perform TLC with various solvent mixtures. For instance:

  • Start with a relatively non-polar mixture (e.g., 10% ethyl acetate in hexane).

  • Gradually increase the polarity (e.g., 20%, 30% ethyl acetate in hexane) until the desired Rf is achieved.

Q3: My compound is streaking or "tailing" on the TLC plate and the column. What can I do?

Peak tailing is a common issue when purifying phenolic compounds on silica gel.[5] This is due to the strong interaction between the acidic phenolic hydroxyl group and the acidic silanol groups on the silica surface. To resolve this, add a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to your mobile phase.[5] This suppresses the deprotonation of the phenol, reducing its strong binding to the stationary phase and resulting in sharper, more symmetrical peaks.

Q4: Should I use wet or dry loading for my sample?

The choice between wet and dry loading depends on the solubility of your crude sample.

  • Wet Loading: If your compound is readily soluble in the initial mobile phase, you can dissolve it in a minimal amount of this solvent and carefully apply it to the top of the column.[5] Be cautious not to use too much solvent, as this can lead to band broadening and poor separation.[10]

  • Dry Loading: If your compound has poor solubility in the mobile phase, dry loading is the preferred method.[10] To do this, dissolve your crude product in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.[5][10] This powder can then be carefully added to the top of the column.

Experimental Workflow: Column Chromatography of this compound

This section provides a step-by-step protocol for the purification of this compound.

Materials
  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Acetic acid (optional)

  • Chromatography column

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Protocol
  • TLC Analysis:

    • Develop a suitable mobile phase by testing different ratios of hexane and ethyl acetate on a TLC plate.

    • Aim for an Rf value of 0.2-0.4 for the desired compound.[6]

    • If tailing is observed, add a drop of acetic acid to the TLC developing chamber.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed.[5][11]

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.[7][10]

  • Sample Loading:

    • Choose either wet or dry loading based on your sample's solubility.

    • Carefully apply the sample to the top of the column.[10]

  • Elution and Fraction Collection:

    • Begin eluting with the determined mobile phase.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.

    • Collect fractions in separate tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the purified this compound.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Workflow Diagram

ColumnChromatographyWorkflow cluster_prep Preparation cluster_sep Separation & Analysis cluster_iso Isolation TLC 1. TLC Analysis (Determine Mobile Phase) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Optimal Rf ~0.3 Load 3. Load Sample (Wet or Dry) Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect Gradient (optional) Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Pool pure fractions Evaporate 8. Evaporate Solvent Combine->Evaporate Product Purified Product Evaporate->Product

Caption: Workflow for the purification of this compound.

Troubleshooting Guide

This section addresses common problems encountered during the column chromatography of this compound.

Problem Potential Cause(s) Solution(s)
Compound won't elute Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.[5]
Compound elutes too quickly (with the solvent front) Mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the percentage of hexane.[5]
Poor separation of spots - Inappropriate mobile phase. - Column was overloaded. - Column was packed improperly.- Re-optimize the mobile phase using TLC. - Use a larger column or less sample. - Repack the column carefully to avoid channels.
Cracked or channeled silica bed - The column ran dry. - The silica was not packed uniformly.- Always keep the silica bed covered with solvent. - Pack the column as a slurry to ensure a homogenous bed.[5]
Product is still impure after the column Co-eluting impurity with similar polarity.- Try a different solvent system (e.g., dichloromethane/methanol or toluene/ethyl acetate).[12] - Consider using a different stationary phase like alumina if the impurity profile allows.[12]

References

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Department of Chemistry.
  • Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. (2013, January 31). The Cellular Scale.
  • Solvent Systems for Flash Column Chromatography. (n.d.). University of Rochester.
  • King, A. (n.d.). Successful Flash Chromatography. King Group.
  • How to analysis the phenolic compounds by TLC, the method and solvants? (2016, February 22). ResearchGate.
  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics.
  • 2D TLC separation of phenols by use of RP-18 silica plates with aqueous and non-aqueous mobile phases. (n.d.). AKJournals.
  • Separation of a mixture of phenols by thin layer chromatography (TLC). (n.d.).
  • Characterization of phenolic compounds of turmeric using TLC. (n.d.). Journal of Pharmacognosy and Phytochemistry.
  • Trouble with Column Chromatography of phenolic compounds. (2025, August 6). Reddit.
  • TROUBLESHOOTING GUIDE. (n.d.).
  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012, August 7). ChemistryViews.
  • Column chromatography. (n.d.).
  • Column chromatography. (n.d.). Wikipedia.
  • 4-Benzyloxy-3-chlorophenylacetic acid. (n.d.). NIST WebBook.
  • Synthesis of 4-benzyloxy-3-chlorobenzoic acid. (n.d.). PrepChem.com.
  • 4-(Benzyloxy)-3-chloroaniline. (n.d.). PubChem.
  • Method for producing 4-benzyloxyphenol. (n.d.). Google Patents.
  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications.
  • Magritek. (n.d.). Column Chromatography.
  • 4-Chlorophenol. (n.d.). Wikipedia.
  • 4-Chlorophenol. (n.d.). PubChem.

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Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 4-(Benzyloxy)-3-chlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 4-(benzyloxy)-3-chlorophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into navigating the common challenges and side reactions encountered during this multi-step synthesis. Our focus is not just on protocols but on the underlying chemical principles to empower you to troubleshoot effectively and optimize your reaction outcomes.

The synthesis of this compound is typically approached via a two-stage process: a Williamson ether synthesis to protect the para-hydroxyl group of a suitable precursor, followed by a regioselective electrophilic chlorination. This guide is structured to address issues that may arise in each of these critical stages.

PART 1: Troubleshooting Guide (Problem-Oriented Q&A)

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Stage 1: Williamson Ether Synthesis of 4-(Benzyloxy)phenol

The most common starting point for this synthesis is the mono-benzylation of hydroquinone. While seemingly straightforward, this step is prone to several competing reactions that can significantly impact yield and purity.

Question 1: My yield of 4-(benzyloxy)phenol is low, and TLC/GC-MS analysis shows a major non-polar byproduct. What is it and how can I prevent it?

Answer: This is a classic issue when working with symmetric difunctional starting materials like hydroquinone. The highly non-polar byproduct is almost certainly 1,4-bis(benzyloxy)benzene , resulting from the over-alkylation of the starting material.

  • Causality: The product, 4-(benzyloxy)phenol, is deprotonated by the base present in the reaction mixture to form its corresponding phenoxide. This phenoxide is also a potent nucleophile and competes with the hydroquinone mono-phenoxide for the benzyl chloride electrophile, leading to the undesired dialkylated product.

  • Troubleshooting & Optimization: The key to favoring mono-alkylation is to control the stoichiometry and reaction kinetics.

ParameterRecommendation to Favor Mono-alkylationRationale
Stoichiometry Use a molar excess of hydroquinone (e.g., 2-4 equivalents) relative to benzyl chloride.Statistically increases the probability of benzyl chloride reacting with the more abundant hydroquinone over the 4-(benzyloxy)phenol intermediate.
Reagent Addition Add the benzyl chloride solution dropwise over a prolonged period to a solution of hydroquinone and base.This maintains a low instantaneous concentration of the electrophile, further favoring reaction with the more prevalent starting material.[1]
Base Use a slight molar deficit or stoichiometric equivalent of a mild base (e.g., K₂CO₃, NaOH) relative to benzyl chloride.[2]Stronger bases or excess base can fully deprotonate both hydroxyl groups of hydroquinone, increasing the rate of the second benzylation.
Solvent Polar aprotic solvents (DMF, Acetonitrile) are generally effective.[3]These solvents effectively solvate the cation of the base while leaving the phenoxide nucleophile highly reactive.[3]

Question 2: The crude product from the benzylation step is yellow or brown, which complicates purification. What causes this discoloration?

Answer: The discoloration is characteristic of the oxidation of hydroquinone or its phenoxide derivatives.[1] Phenols, and especially hydroquinone, are highly susceptible to oxidation, forming colored quinones and other polymeric degradation products.

  • Causality: Dissolved oxygen in the solvent can readily oxidize the electron-rich hydroquinone, a process often accelerated by basic conditions and trace metal impurities.

  • Troubleshooting & Optimization:

    • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to exclude oxygen.

    • Degas Solvents: Before use, degas the solvent (e.g., methanol, DMF) by bubbling nitrogen through it for 15-30 minutes.[1]

    • Order of Addition: A Japanese patent suggests that dissolving the hydroquinone and benzyl halide completely before adding the base can suppress the formation of colored oxidation products.[1]

    • Temperature Control: Avoid excessive heating, as it can accelerate oxidation pathways.

Question 3: My NMR/LC-MS analysis indicates the presence of an unexpected isomer alongside my desired O-alkylated product. What is the likely culprit?

Answer: You are likely observing the products of C-alkylation . The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen atom (O-alkylation) to give the desired ether, or a carbon atom on the aromatic ring (C-alkylation), typically at the ortho position.[3][4]

  • Causality: The selectivity between O- and C-alkylation is highly dependent on reaction conditions, particularly the solvent. While O-alkylation is usually kinetically favored, certain conditions can promote C-alkylation, which is often thermodynamically more stable.

  • Troubleshooting & Optimization:

    • Solvent Choice: Use polar aprotic solvents such as DMF, DMSO, or acetonitrile. These solvents strongly solvate the counter-ion (K⁺, Na⁺) but poorly solvate the phenoxide anion, leaving the oxygen atom as the most accessible and reactive nucleophilic site.[3]

    • Avoid Protic Solvents: Protic solvents (e.g., ethanol, water) can form hydrogen bonds with the oxygen atom of the phenoxide, making it less nucleophilic and increasing the relative reactivity of the ring carbons.

Stage 2: Electrophilic Chlorination of 4-(Benzyloxy)phenol

This step introduces the chlorine atom at the 3-position. The powerful activating, ortho, para-directing benzyloxy group makes the aromatic ring highly susceptible to electrophilic attack, which must be carefully controlled.

Question 4: The chlorination of my 4-(benzyloxy)phenol is not clean. I'm getting multiple products and a low yield of the desired 3-chloro isomer. What are these byproducts?

Answer: This is the most critical step for side reactions. The high reactivity of the 4-(benzyloxy)phenol substrate can lead to three primary byproducts:

  • Over-chlorination Product: 3,5-Dichloro-4-(benzyloxy)phenol

  • Debenzylation Product: 3-Chlorophenol or 3-chloro-hydroquinone derivatives

  • Oxidation Products: Benzoquinones and ring-cleavage products

  • Causality & Troubleshooting:

    • Over-chlorination: The initial product, this compound, is still an activated aromatic ring and can undergo a second chlorination at the vacant ortho position (C-5).[5][6]

      • Solution: Carefully control the stoichiometry. Use no more than 1.0-1.1 equivalents of the chlorinating agent. Add the agent slowly at a low temperature (e.g., 0 °C to room temperature) to allow for selective reaction before a second addition can occur. Monitor the reaction closely by TLC or GC and stop it as soon as the starting material is consumed.

    • Debenzylation: Many chlorinating agents, or the HCl they generate as a byproduct (e.g., from sulfuryl chloride), are acidic or have Lewis acid character. These acidic conditions can catalyze the cleavage of the benzyl ether protecting group.[7][8][9]

      • Solution:

        • Choose a milder, non-acidic chlorinating agent like N-Chlorosuccinimide (NCS).

        • If using an acid-generating reagent like sulfuryl chloride (SO₂Cl₂), consider adding a non-nucleophilic base (e.g., pyridine, 2,6-lutidine) as an acid scavenger.

        • Maintain low reaction temperatures, as acid-catalyzed cleavage is often more pronounced at elevated temperatures.[8]

    • Oxidation/Ring Cleavage: Phenols are sensitive to oxidation, and strong chlorinating agents can act as oxidants, leading to the formation of colored quinones or even ring-opened products, especially with excess reagent or at high temperatures.[5][10]

      • Solution: Strict temperature control is crucial. Running the reaction at or below room temperature is highly recommended. Ensure an efficient workup to remove the chlorinating agent and any acidic byproducts promptly after the reaction is complete.

PART 2: Frequently Asked Questions (FAQs)

Q1: What is the optimal order of synthetic steps? Should I chlorinate first?

A1: The recommended route is benzylation followed by chlorination. Starting with a chlorinated hydroquinone (e.g., 3-chlorohydroquinone) and then attempting a selective mono-benzylation presents a significant regioselectivity challenge, as the two phenolic hydroxyls have similar reactivity. This would likely result in a difficult-to-separate mixture of two mono-benzylated isomers and a di-benzylated byproduct.

Q2: Which chlorinating agent is best for this synthesis?

A2: The choice depends on a balance of reactivity and control.

  • Sulfuryl chloride (SO₂Cl₂): Highly effective and reactive, but can generate HCl, leading to potential debenzylation.[11] Its reactivity can be tuned with catalysts.[12] Best used at low temperatures with careful stoichiometric control.

  • N-Chlorosuccinimide (NCS): A milder and generally more selective solid reagent. It does not produce HCl, minimizing the risk of debenzylation, making it an excellent choice for sensitive substrates.

  • Aqueous Chlorine (HOCl): While effective, it can lead to a wider range of byproducts, including ring cleavage products, and is less common in fine chemical synthesis compared to SO₂Cl₂ or NCS.[5][10][13]

For this specific synthesis, NCS is often the preferred starting point due to its milder nature and lower risk of debenzylation.

Q3: How can I effectively purify the final this compound from the common byproducts?

A3: A combination of techniques is usually required.

  • Aqueous Wash: First, perform an aqueous workup. Washing the organic layer with a mild base like sodium bicarbonate (NaHCO₃) solution will remove acidic impurities and any unreacted phenolic starting materials.

  • Column Chromatography: This is the most effective method for separating the desired product from non-polar byproducts like 1,4-bis(benzyloxy)benzene and more polar byproducts like 3,5-dichloro-4-(benzyloxy)phenol. A silica gel column with a gradient elution of hexane and ethyl acetate is typically effective.

  • Recrystallization: If the crude product is relatively pure, recrystallization can be an excellent final step to obtain highly pure material.[14] A mixed solvent system, such as ethanol/water or toluene/hexane, is often required to achieve the ideal solubility profile for purification.[14]

Q4: Are there any particularly hazardous byproducts I should be aware of?

A4: While unlikely under controlled laboratory conditions, the reaction of phenols with chlorine sources at high temperatures or under uncontrolled conditions can potentially generate highly toxic polychlorinated dibenzodioxins.[15] This is primarily a concern in industrial processes and waste streams but underscores the importance of maintaining controlled reaction temperatures and avoiding excessive heating.

PART 3: Visualization & Methodologies

Experimental Workflow and Side Reaction Pathways

The following diagram illustrates the primary synthetic route and the critical junctures where side reactions can occur.

G cluster_main Main Synthetic Pathway cluster_side Common Side Reactions Hydroquinone Hydroquinone Step1 Step 1: Williamson Ether Synthesis (BnCl, Base) Hydroquinone->Step1 Oxidation1 Quinone Byproducts Hydroquinone->Oxidation1 O₂ BzOPhOH 4-(Benzyloxy)phenol Step1->BzOPhOH DiBenzyl 1,4-bis(benzyloxy)benzene (Over-alkylation) Step1->DiBenzyl Excess BnCl C_Alkylation C-Alkylated Isomer Step1->C_Alkylation Protic Solvent Step2 Step 2: Electrophilic Chlorination (e.g., NCS) BzOPhOH->Step2 FinalProduct This compound (Target Molecule) Step2->FinalProduct DiChloro 3,5-Dichloro-4-(benzyloxy)phenol (Over-chlorination) Step2->DiChloro Excess Cl+ Debenzylation 3-Chlorohydroquinone (Debenzylation) Step2->Debenzylation Acid (H+) FinalProduct->DiChloro

Caption: Synthetic workflow with key side reaction pathways.

Mechanism: O- vs. C-Alkylation

This diagram illustrates the ambident nature of the phenoxide nucleophile.

G cluster_products Reaction Pathways start Phenoxide Anion O⁻ Ring (ortho/para) O_Alk O-Alkylation Product (Desired Ether) start:o->O_Alk  Kinetic Control  Polar Aprotic Solvent C_Alk C-Alkylation Product (Side Product) start:c->C_Alk  Thermodynamic Control  Protic Solvent BnCl Bn-Cl (Electrophile)

Caption: Competing O- vs. C-alkylation pathways.

Protocol: Purification of this compound by Recrystallization

This protocol assumes the crude product is contaminated with the over-chlorinated byproduct, 3,5-dichloro-4-(benzyloxy)phenol.

Objective: To separate the slightly less polar desired product from the more polar dichlorinated impurity.

  • Solvent System Selection: A binary solvent system is often ideal. For this compound, a system like Toluene/Hexane or Ethanol/Water can be effective. The goal is to find a solvent (Toluene/Ethanol) that dissolves the compound well when hot, and a co-solvent (Hexane/Water) in which it is poorly soluble (an "anti-solvent").[14]

  • Procedure: a. Place the crude solid (~1.0 g) in a 50 mL Erlenmeyer flask with a magnetic stir bar. b. Add the primary solvent (e.g., Toluene) dropwise while heating the mixture gently (e.g., on a 60-70 °C hotplate) until the solid just dissolves. Use the minimum amount of hot solvent necessary. c. Hot Filtration (Optional): If there are insoluble impurities (dust, etc.), perform a hot gravity filtration into a clean, pre-warmed flask. d. Crystallization: Remove the flask from the heat. Slowly add the anti-solvent (e.g., Hexane) dropwise to the hot solution until a persistent slight turbidity (cloudiness) is observed. Add a drop or two of the primary solvent (Toluene) to redissolve the precipitate and make the solution clear again. e. Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Do not disturb the flask. f. Ice Bath: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield. g. Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. h. Washing: Wash the collected crystals with a small amount of ice-cold solvent mixture (e.g., a high Hexane:Toluene ratio) to remove any residual soluble impurities from the crystal surfaces. i. Drying: Dry the purified crystals under vacuum to obtain the final product.

  • Validation: Confirm the purity of the recrystallized product by measuring its melting point (a pure compound will have a sharp melting point) and by TLC or NMR analysis.

References

  • Felpin, F.-X.; Fouquet, E. Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. The Journal of Organic Chemistry2010, 75 (19), 6511–6514. [Link]
  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]
  • Wikipedia. Williamson ether synthesis. [Link]
  • Le-Min, T.; von Gunten, U. Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. Environmental Science & Technology2017, 51 (1), 253–261. [Link]
  • Stevens, E. benzyl ether cleavage. YouTube2018. [Link]
  • Wikipedia.
  • Nunez-Gaytan, O.; et al. Speciation and transformation pathways of chlorophenols formed from chlorination of phenol at trace level concentration.
  • Lee, C. F.; O'Connor, J. T. KINETICS OF CHLORINATION OF PHENOL—CHLOROPHENOLIC TASTES AND ODORS.
  • Le-Min, T.; von Gunten, U. Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products.
  • BYJU'S. Williamson Ether Synthesis reaction. [Link]
  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]
  • Zhang, G.-L.; et al. New selective O-debenzylation of phenol with Mg/MeOH. Sciencemadness.org2005. [Link]
  • Google Patents. JPH085832B2 - Method for producing 4-benzyloxyphenol.
  • ReactionFlash.
  • Lee, J.-H.; et al. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. PMC - NIH2017. [Link]
  • SiliCycle.
  • PrepChem. Synthesis of 4-benzyloxy-3-chlorobenzoic acid. [Link]
  • ResearchGate. Mild, efficient and rapid O-debenzylation of ortho-substituted phenols with trifluoroacetic acid. [Link]
  • Organic Syntheses. INDOLES FROM 2-METHYLNITROBENZENES BY CONDENSATION WITH FORMAMIDE ACETALS FOLLOWED BY REDUCTION: 4-BENZYLOXYINDOLE. [Link]
  • El-Gamal, M. I.; et al. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. PubMed Central2022. [Link]
  • Okano, K.; et al. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger.
  • Atlanchim Pharma. Science About O-Benzyl protecting groups. [Link]
  • Ertürk, E.; Yeşil, T. A.
  • Kinoyama, I.; et al. Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. PMC - PubMed Central2006. [Link]
  • MA, Z.-H.; ZHANG, J.-Y.; NIE, J. Selective Synthesis of 2-Benzyl-4-chlorophenol Catalyzed by Zn(OTf)2. Chinese Journal of Applied Chemistry2010. [Link]

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Technical Support Center: Optimization of Reaction Conditions for 4-(Benzyloxy)-3-chlorophenol Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The strategic functionalization of 4-(benzyloxy)-3-chlorophenol is a frequent necessity in the synthesis of complex molecules central to the pharmaceutical and materials science sectors. The inherent challenge of this substrate lies in its electronic properties and the potential for competing reaction pathways. As a less reactive electrophile, the aryl chloride moiety demands carefully selected, highly active catalyst systems to achieve efficient transformations. This guide, developed by our team of Senior Application Scientists, provides a comprehensive technical resource for researchers, scientists, and drug development professionals to navigate the complexities of coupling reactions with this versatile building block. We will delve into common experimental hurdles, offering logical, field-tested solutions and detailed protocols to streamline your optimization efforts.

Troubleshooting Guide: Navigating Common Experimental Challenges

This section is structured in a question-and-answer format to directly address the most pressing issues encountered during the optimization of coupling reactions involving this compound.

Question 1: My reaction is showing low to no conversion. What are the primary factors to investigate?

Low conversion is a frequent initial observation, particularly with a deactivated aryl chloride. The root cause typically lies within the catalytic cycle, specifically the rate-limiting oxidative addition step, or with the reaction setup itself.

Possible Cause 1: Suboptimal Catalyst and Ligand Combination

Aryl chlorides are significantly less reactive than their bromide or iodide counterparts.[1] Standard palladium catalysts may be insufficient to promote the initial oxidative addition of the C-Cl bond to the metal center.

  • Expert Insight: The key to activating aryl chlorides is the use of sterically hindered and highly electron-rich phosphine ligands. These ligands stabilize the palladium(0) center and promote the otherwise difficult oxidative addition. Ligands such as 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) and related biaryl phosphines from the Buchwald group are industry standards for this class of transformation.[2] N-heterocyclic carbenes (NHCs) also represent a powerful class of ligands for activating aryl chlorides.[3][4]

  • Troubleshooting Protocol: Catalyst and Ligand Screening

    • Preparation: In a glovebox or under a robust inert atmosphere, prepare an array of reaction vials.

    • Reagent Addition: To each vial, add this compound (1.0 equiv.), the coupling partner (e.g., an arylboronic acid, 1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).

    • Catalyst Introduction: Add a different palladium precatalyst/ligand combination to each vial. For example:

      • Vial A: Pd₂(dba)₃ (1 mol%) + XPhos (3 mol%)

      • Vial B: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

      • Vial C: A commercially available Pd-NHC precatalyst (2 mol%)[5]

    • Reaction Execution: Add anhydrous, degassed solvent (e.g., dioxane or toluene), and stir the reactions at a consistent temperature (e.g., 100 °C).

    • Analysis: Monitor the reactions at set time points (e.g., 1, 4, 12 hours) via LC-MS or GC to identify the most efficient catalyst system.

Possible Cause 2: Inappropriate Base or Solvent

The base plays a multifaceted role in cross-coupling reactions, and its effectiveness is often solvent-dependent.[6] In Suzuki-Miyaura couplings, the base is required to activate the organoboron species for transmetalation.[3] In Buchwald-Hartwig aminations, it facilitates the deprotonation of the amine.

  • Expert Insight: The choice of base can dramatically influence the reaction rate and catalyst stability. For challenging couplings, stronger, non-nucleophilic bases are often preferred. The presence of water can be beneficial with inorganic bases in Suzuki couplings, but strictly anhydrous conditions are often required for other transformations. Depending on the specific organic base used, increasing its concentration can either enhance or inhibit the reaction rate.[7][8]

  • Data-Driven Selection of Reaction Conditions:

BaseSolventCharacteristics & Considerations
K₃PO₄ Dioxane, TolueneA moderately strong, versatile base. Effective for many Suzuki and Buchwald-Hartwig couplings.
Cs₂CO₃ DioxaneA highly effective, albeit more expensive, base that can accelerate sluggish reactions.[4]
NaOt-Bu Toluene, DioxaneA very strong base, standard for Buchwald-Hartwig aminations, but can promote side reactions.
K₂CO₃ Dioxane/H₂OA weaker base, often used in Suzuki couplings but may be insufficient for aryl chlorides.
Question 2: I am observing significant side product formation. How can I improve the selectivity of my reaction?

The formation of byproducts such as homo-coupled products or starting material degradation is a clear indicator that the reaction conditions are not yet optimized.

Side Product 1: Homo-coupling of the Boronic Acid (in Suzuki Reactions)

This side reaction leads to the formation of a biaryl derived from two molecules of the boronic acid.

  • Expert Insight: Homo-coupling is often promoted by the presence of oxygen. It can also occur if the transmetalation step is significantly faster than the oxidative addition of the aryl chloride.

  • Mitigation Strategies:

    • Thorough Degassing: Ensure all solvents are rigorously degassed and that the reaction is performed under a strict inert atmosphere (argon or nitrogen). Multiple freeze-pump-thaw cycles are recommended.

    • Controlled Addition: In some cases, slow addition of the boronic acid via syringe pump can maintain a low concentration, thus disfavoring the homo-coupling pathway.

    • Re-evaluate Catalyst System: A catalyst system that promotes faster oxidative addition can often outcompete the homo-coupling side reaction.

Side Product 2: Dehalogenation of this compound

This involves the replacement of the chlorine atom with hydrogen, resulting in the formation of 4-(benzyloxy)phenol.

  • Expert Insight: Dehalogenation is often mediated by palladium-hydride species, which can form from trace amounts of water or other proton sources. This side reaction is more prevalent with electron-rich aryl halides.

  • Mitigation Strategies:

    • Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried.

    • Choice of Base: Avoid bases that can act as a hydride source.

    • Ligand Selection: Bulky phosphine ligands can sometimes suppress dehalogenation by sterically hindering the approach of hydride species to the palladium center.

General Troubleshooting Workflow

Caption: A logical workflow for troubleshooting coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the phenolic hydroxyl group on the starting material? Yes, it is highly advisable. The free phenol is acidic and will react with the base, potentially quenching it. Furthermore, the resulting phenoxide can coordinate to the palladium center, leading to catalyst inhibition or undesired side reactions. The benzyl ether is a suitable protecting group, though its stability should be monitored, especially at high temperatures.

Q2: Which palladium source is better, Pd(0) or Pd(II)? Both Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ and Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf) can be effective. Pd(II) precatalysts are often more stable to air and moisture but require in situ reduction to the active Pd(0) species, a process usually facilitated by a phosphine ligand or other reagents in the mixture. For difficult couplings, starting with a well-defined Pd(0) source can sometimes be more reliable.

Q3: My boronic acid is not very soluble in the reaction solvent. What can I do? Poor solubility can hinder the reaction. You can try a co-solvent system, such as toluene/ethanol or dioxane/water, which can improve the solubility of the boronic acid and the inorganic base. Alternatively, converting the boronic acid to a more soluble boronate ester (e.g., a pinacol ester) can be an effective strategy.

Q4: Can you illustrate the basic mechanism for a Suzuki-Miyaura coupling? Certainly. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Catalytic Cycle for Suzuki-Miyaura Coupling

G Pd0 Pd(0)L₂ (Active Catalyst) OA Ar-Pd(II)-Cl(L₂) (Oxidative Addition Complex) Pd0->OA Oxidative Addition Trans Ar-Pd(II)-Ar'(L₂) (Transmetalation Complex) OA->Trans Transmetalation Trans->Pd0 Product Ar-Ar' (Coupled Product) Trans->Product Reductive Elimination ArCl Ar-Cl (this compound) ArCl->OA Boronic Ar'-B(OH)₂ + Base Boronic->Trans

Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOt-Bu) or Potassium Phosphate (K₃PO₄)

  • Anhydrous, degassed toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add Pd(dba)₂ (0.015 equiv.), XPhos (0.03 equiv.), and the base (e.g., NaOt-Bu, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv.) and the arylboronic acid (1.5 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

References

  • D. S. Surry and S. L. Buchwald, "Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines," ACS Catalysis, vol. 9, no. 4, pp. 3247–3252, Mar. 2019. Available: [Link]
  • D. S. Surry and S. L. Buchwald, "Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines," National Institutes of Health, Mar. 2019. Available: [Link]
  • D. S. Surry, "Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases," DSpace@MIT, 2019. Available: [Link]
  • "Suzuki-Miyaura Coupling," Chemistry LibreTexts, Oct. 2024. Available: [Link]
  • "Suzuki Coupling," Organic Chemistry Portal. Available: [Link]
  • A. G. Myers, "The Suzuki Reaction," Andrew G. Myers Research Group, Harvard University. Available: [Link]
  • K. W. Anderson and S. L. Buchwald, "General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water," Angewandte Chemie International Edition, vol. 44, no. 38, pp. 6173–6177, Sep. 2005. Available: [Link]
  • "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions," ResearchG
  • "Pd-Catalyzed Cross Coupling Reactions," Chemistry LibreTexts, Aug. 2023. Available: [Link]
  • K. H. Chung et al., "Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes," Synlett, vol. 23, no. 8, pp. 1181–1186, 2012. Available: [Link]
  • Y. Liu et al., "Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex," Organic & Biomolecular Chemistry, vol. 18, no. 32, pp. 6241–6246, 2020. Available: [Link]
  • D. J. C. Papp, "High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source," Organometallics, vol. 24, no. 10, pp. 2424–2435, May 2005. Available: [Link]
  • S. R. Waldvogel et al., "Optimization Strategies for the Anodic Phenol‐Arene Cross‐Coupling Reaction," Chemistry – A European Journal, vol. 26, no. 63, pp. 14311-14316, Nov. 2020. Available: [Link]
  • S. P. Nolan et al., "Buchwald-Hartwig aminations of aryl chlorides: A practical protocol based on commercially available Pd(0)-NHC catalysts," Tetrahedron Letters, vol. 46, no. 8, pp. 1297-1300, Feb. 2005. Available: [Link]
  • "Buchwald–Hartwig amin
  • S. Kotha et al., "Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis," Tetrahedron, vol. 58, no. 48, pp. 9633-9695, 2002. Available: [Link]
  • J. C. H. Lee et al., "Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents," Catalysts, vol. 9, no. 3, p. 213, Feb. 2019. Available: [Link]
  • "Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings," MDPI. Available: [Link]
  • A. D. McNaught et al., "Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling," Science, vol. 378, no. 6618, pp. 419-424, Oct. 2022. Available: [Link]
  • Y. Zhang et al., "Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction," Organic Chemistry Frontiers, vol. 6, no. 12, pp. 1979-1990, 2019. Available: [Link]
  • B. D. Arya et al., "Recent Advances in the development of Suzuki Miyaura Coupling Reactions," Worldwide Journal of Multidisciplinary Research and Development, vol. 1, no. 1, pp. 31-36, 2015. Available: [Link]

Sources

Technical Support Center: Strategies for Preventing Debenzylation of 4-(Benzyloxy)-3-chlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling 4-(Benzyloxy)-3-chlorophenol. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, validated protocols, and expert-driven insights to prevent the unintended cleavage of the benzyl ether protecting group during chemical synthesis. Understanding the stability of this building block is critical for achieving high-yield, high-purity outcomes in multi-step synthetic routes.

The Challenge: Understanding Benzyl Ether Lability

The benzyl (Bn) group is a widely used protecting group for alcohols and phenols due to its general stability across a range of reaction conditions. However, it is susceptible to cleavage under specific, often predictable, circumstances. For this compound, inadvertent debenzylation is a common pitfall that leads to the formation of the undesired 3-chlorocatechol byproduct, complicating purification and reducing the yield of the target molecule.

The two primary mechanisms responsible for debenzylation are:

  • Catalytic Hydrogenolysis : This is the most common method for intentional debenzylation. The C–O bond of the benzyl ether is readily cleaved by hydrogen gas in the presence of a metal catalyst, most notably Palladium on Carbon (Pd/C).[1][2] This process is highly efficient and occurs under mild conditions, making it imperative to avoid these reagents when the benzyl group must be retained.[3]

  • Acid-Catalyzed Cleavage : Strong Brønsted or Lewis acids can facilitate the cleavage of the benzyl ether. The reaction typically proceeds via an SN1-type mechanism where the ether oxygen is protonated, making it a good leaving group.[4] Subsequent departure of the phenol generates a stable benzyl carbocation, which is then quenched by a nucleophile in the reaction mixture.[4] Reactions that generate even catalytic amounts of strong acid in situ can trigger this unwanted side reaction.[5]

Troubleshooting Guide: Diagnosing and Solving Debenzylation

This table is designed to help you quickly identify the cause of debenzylation in your reaction and implement a reliable solution.

Symptom / Observation Potential Cause Recommended Solution & Rationale
Complete or partial loss of starting material; 3-chlorocatechol detected by TLC/LCMS. Acid-Catalyzed Debenzylation: The reaction generates an acidic byproduct (e.g., HCl from an acyl chloride, TsOH from a tosyl chloride).Add a non-nucleophilic base: Incorporate a sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA, Hünig's base) into the reaction.[6][7] This base will scavenge the acid as it is formed, keeping the reaction medium neutral and preventing protonation of the benzyl ether.
Reaction with a reducing agent leads to debenzylation. Unintended Hydrogenolysis: The chosen reducing agent or catalyst is capable of cleaving the benzyl ether. This is almost certain if using H₂ with Pd/C, PtO₂, or Raney Nickel.[1][8]Select an alternative reducing agent: For reductions elsewhere in the molecule (e.g., a nitro group or an alkene), avoid catalytic hydrogenation. Consider alternatives like NaBH₄/AcOH in the presence of Pd/C for alkene reduction, which has been shown to be compatible with benzyl ethers.[9] For other reductions, metal hydrides (e.g., NaBH₄, LiAlH₄) or transfer hydrogenation with a different catalyst system may be suitable.[10]
Low yield and complex mixture when using strong Lewis acids (e.g., AlCl₃, BBr₃, TiCl₄). Lewis Acid-Mediated Cleavage: Strong Lewis acids readily coordinate to the ether oxygen, activating the C-O bond for cleavage.[5] BCl₃·SMe₂ is a known reagent for selective benzyl ether cleavage.[11]Avoid strong Lewis acids: If a Lewis acid is required, screen for milder options (e.g., ZnCl₂, Sc(OTf)₃) at lower temperatures. For reactions like Friedel-Crafts, it is often better to perform the reaction on the unprotected phenol and benzylate the molecule in a subsequent step.
Debenzylation occurs during prolonged heating. Thermal Degradation Under Acidic/Basic Conditions: High temperatures can accelerate the rate of both acid- and base-catalyzed cleavage pathways that might be negligible at lower temperatures.Optimize reaction temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Attempt the reaction at 0 °C or room temperature before resorting to heating. Monitor progress closely by TLC or LCMS to avoid unnecessarily long reaction times.

Frequently Asked Questions (FAQs)

Q1: I'm performing an esterification on the phenol using an acyl chloride. Why am I seeing significant debenzylation?

  • Answer: The reaction between a phenol and an acyl chloride generates one equivalent of hydrochloric acid (HCl) as a byproduct. HCl is a strong acid that will protonate the ether oxygen of your starting material, initiating the acid-catalyzed cleavage pathway to yield 3-chlorocatechol. To prevent this, you must include at least one equivalent of a non-nucleophilic base, such as pyridine or triethylamine, in your reaction.[6] The base neutralizes the HCl as it forms, preventing the reaction mixture from becoming acidic.

Q2: What are the ideal "go-to" conditions for O-alkylation or O-acylation of the phenolic hydroxyl group on this compound?

  • Answer: For most O-alkylation and O-acylation reactions, base-mediated conditions are ideal because they avoid the generation of strong acids. A standard and reliable set of conditions is the Williamson ether synthesis.[12] This involves deprotonating the phenol with a mild to moderate base to form the phenoxide, followed by reaction with an electrophile.

    • Recommended Base: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices. They are mild, easy to handle, and generally do not promote side reactions. Sodium hydride (NaH) can also be used but requires an inert atmosphere and more careful handling.[12]

    • Recommended Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) is typically used to ensure solubility of the phenoxide salt.[13]

Q3: Can I perform a reaction that requires a reducing agent without cleaving the benzyl group?

  • Answer: Absolutely, but you must choose your reducing agent carefully. The key is to avoid catalytic hydrogenation with common catalysts like Pd/C.[8]

    • For Alkene/Alkyne Reduction: If you need to reduce a double or triple bond, systems like NaBH₄/AcOH with Pd/C have been developed specifically to hydrogenate alkenes without causing O- or N-debenzylation.[9]

    • For Carbonyl Reduction: Standard hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are perfectly compatible with benzyl ethers and will not cause cleavage.[14]

    • For Nitro Group Reduction: Catalytic hydrogenation is a common method for nitro group reduction but will cleave the benzyl ether. A safer alternative is reduction using metals in acid, such as tin(II) chloride (SnCl₂) in HCl or iron powder (Fe) in acetic acid.

Q4: My desired reaction is incompatible with the benzyl group. What is a suitable alternative protecting group for the phenol?

  • Answer: If debenzylation is unavoidable under your required reaction conditions, you should consider an alternative protecting group with orthogonal stability.

    • Silyl Ethers (e.g., TBDMS, TIPS): tert-Butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers are robust to many reaction conditions but are easily cleaved with fluoride sources (e.g., TBAF) or mild acid. They are stable to catalytic hydrogenation.

    • Methyl Ethers (OMe): A methyl ether is very robust and stable to most conditions except for very strong acids like boron tribromide (BBr₃) or hydrobromic acid (HBr). It is a good choice if you need a highly stable group that will be removed at the end of a synthesis.[15]

    • Acyl Groups (e.g., Acetate): An acetate ester is stable to acidic conditions and catalytic hydrogenation but is readily cleaved under basic hydrolysis conditions (e.g., K₂CO₃ in methanol).

Validated Protocol: Base-Mediated O-Alkylation

This protocol describes a reliable method for the O-alkylation of this compound using benzyl bromide as the electrophile, a reaction that preserves the integrity of the existing benzyl ether.

Reaction: Synthesis of 1-(Benzyloxy)-2-chloro-4-(prop-2-yn-1-yloxy)benzene

Materials:

  • This compound (1.0 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Propargyl Bromide (80% solution in toluene, 1.2 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Deionized Water

  • Brine (saturated NaCl solution)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv).

  • Add anhydrous DMF to the flask to achieve a concentration of approximately 0.2 M with respect to the phenol.

  • Stir the resulting suspension at room temperature for 20 minutes to facilitate phenoxide formation.

  • Add propargyl bromide (1.2 equiv) to the reaction mixture dropwise via syringe.

  • Heat the reaction mixture to 60 °C and maintain stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting phenol is consumed (typically 4-6 hours).

  • Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash successively with deionized water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure aryl ether product.

Decision-Making Workflow for Reaction Planning

To assist in experimental design, the following flowchart provides a logical pathway for selecting reaction conditions that minimize the risk of debenzylation.

Debenzylation_Prevention_Workflow start Start: Desired Transformation on this compound reaction_type What is the nature of the reaction? start->reaction_type node_alkylation O-Alkylation / O-Acylation reaction_type->node_alkylation Modification at Phenol node_reduction Reduction reaction_type->node_reduction Reduction of another group node_other Other (e.g., Ring Substitution) reaction_type->node_other Other Transformations check_acid Does the reaction generate a strong acid (e.g., HCl, TsOH)? node_alkylation->check_acid check_catalyst Does the reaction use a hydrogenation catalyst (e.g., Pd/C)? node_reduction->check_catalyst check_lewis Does the reaction require a strong Lewis Acid? node_other->check_lewis solution_base SAFE: Use base-mediated conditions. (e.g., K2CO3 in DMF) check_acid->solution_base No solution_scavenger RISK: Add a non-nucleophilic base (e.g., TEA, DIPEA) to scavenge acid. check_acid->solution_scavenger Yes solution_no_h2 SAFE: Use non-hydrogenolysis methods. (e.g., NaBH4, SnCl2/HCl) check_catalyst->solution_no_h2 No solution_avoid_h2 HIGH RISK: Avoid H2/Pd/C. This will cause debenzylation. check_catalyst->solution_avoid_h2 Yes solution_reconsider HIGH RISK: Re-evaluate strategy. Consider alternative protecting group or perform reaction before benzylation. check_lewis->solution_reconsider

Caption: Workflow for selecting debenzylation-safe reaction conditions.

References

  • Vertex AI Search. (n.d.). Mechanisms of catalytic cleavage of benzyl phenyl ether in aqueous and apolar phases. Retrieved January 11, 2026.
  • Vertex AI Search. (2014, March 3). Mechanisms of Catalytic Cleavage of Benzyl Phenyl Ether in Aqueous and Apolar Phases. Retrieved January 11, 2026.
  • Grokipedia. (n.d.). Non-nucleophilic base. Retrieved January 11, 2026.
  • Ambeed.com. (n.d.). Hydrogenolysis of Benzyl Ether. Retrieved January 11, 2026.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Hydrogenolysis. Wordpress. Retrieved January 11, 2026.
  • ResearchGate. (2025, August 6). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives | Request PDF. Retrieved January 11, 2026.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved January 11, 2026.
  • Vertex AI Search. (n.d.). Hydrogenolysis of Ethers. Retrieved January 11, 2026.
  • Wikipedia. (n.d.). Protecting group. Retrieved January 11, 2026.
  • National Institutes of Health. (2011, December 13).
  • ThaiScience. (n.d.). Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. Retrieved January 11, 2026.
  • Chemistry LibreTexts. (2022, September 26). 6.3.11: Non-nucleophilic Brønsted-Lowry Superbases. Retrieved January 11, 2026.
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to Debenzylation: Pd/C Catalysis vs. Na/NH₃ Reduction. Retrieved January 11, 2026.
  • Vertex AI Search. (n.d.). TiO2: A simple and an efficient catalyst for esterification of phenols under solvent-free condition. Retrieved January 11, 2026.
  • DC Fine Chemicals. (2024, July 3). Guanidines: powerful bases for organic synthesis. Retrieved January 11, 2026.
  • BenchChem. (2025). Application Notes: O-alkylation of Phenols Using Benzyl 3-bromopropyl Ether. Retrieved January 11, 2026.
  • Organic Chemistry Portal. (n.d.). Selective Cleavage of Benzyl Ethers. Retrieved January 11, 2026.
  • Wikipedia. (n.d.). Non-nucleophilic base. Retrieved January 11, 2026.
  • ACS Publications. (2024, December 16).
  • Taylor & Francis. (n.d.). Non-nucleophilic bases – Knowledge and References. Retrieved January 11, 2026.
  • Jetir.Org. (n.d.). Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection. Retrieved January 11, 2026.
  • Vertex AI Search. (n.d.). Visible-light-mediated oxidative cleavage of benzyl ethers using a continuous-flow system. Retrieved January 11, 2026.
  • ResearchGate. (2025, August 7). A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. Retrieved January 11, 2026.
  • Google Patents. (n.d.). US5808130A - Esterification of phenols. Retrieved January 11, 2026.
  • Curly Arrow. (2010, January 25). Catalytic Hydrogenation Part II - Tips and Tricks. Retrieved January 11, 2026.
  • ResearchGate. (2025, August 7). New Selective O-Debenzylation of Phenol with Mg/MeOH | Request PDF. Retrieved January 11, 2026.
  • National Institutes of Health. (n.d.). Catalytic Reductions Without External Hydrogen Gas: Broad Scope Hydrogenations with Tetrahydroxydiboron and a Tertiary Amine. Retrieved January 11, 2026.
  • ResearchGate. (2015, November 1). (PDF)
  • ResearchGate. (2025, August 10). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H 2 | Request PDF. Retrieved January 11, 2026.
  • National Institutes of Health. (n.d.). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. Retrieved January 11, 2026.
  • ACS Publications. (2014, June 30). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide | Organic Letters. Retrieved January 11, 2026.
  • Vertex AI Search. (n.d.). Alcohol Protecting Groups. Retrieved January 11, 2026.
  • Taylor & Francis Group. (n.d.). Some Recent Developments in Heterogeneous Hydrogenation Catalysts for Organic Synthesis. Retrieved January 11, 2026.
  • PubMed Central. (2022, July 2). Degradation and Detoxification of Chlorophenols with Different Structure by LAC-4 Laccase Purified from White-Rot Fungus Ganoderma lucidum. Retrieved January 11, 2026.
  • ResearchGate. (2026, January 6). Synthesis of 4-(benzyloxy)biphenyl under a multi-site phase-transfer catalyst along with ultrasonication -A kinetic study. Retrieved January 11, 2026.
  • BenchChem. (2025). Stability of (R)-(+)-3-Benzyloxy-1,2-propanediol in acidic conditions. Retrieved January 11, 2026.

Sources

Technical Support Center: Purification of 4-(Benzyloxy)-3-chlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(benzyloxy)-3-chlorophenol. Contamination of the final product with starting materials is a frequent challenge in organic synthesis. This document provides a comprehensive, in-depth resource of troubleshooting guides and frequently asked questions (FAQs) to address and resolve these specific purification issues. The methodologies described herein are grounded in established chemical principles to ensure reliable and reproducible results.

I. Understanding the Chemistry of Separation

The successful purification of this compound hinges on exploiting the differences in the physicochemical properties between the product and the unreacted starting materials. The most common route to synthesize this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of a phenol with a benzyl halide.

Therefore, the primary contaminants in your product are likely to be the unreacted phenolic starting material. Two common precursors for this synthesis are 3-chlorophenol or hydroquinone . In the case of hydroquinone, a potential side-product is the double-benzylated 1,4-bis(benzyloxy)benzene .

The key to an effective separation strategy lies in understanding the distinct properties of these molecules, as summarized in the table below.

CompoundStructureMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Acidity (pKa)Key Solubility Characteristics
This compound (Product) 234.68Solid (Exact MP not readily available)384.4Weakly AcidicSoluble in many organic solvents (e.g., DCM, EtOAc). Deprotonates in strong base.
3-Chlorophenol (Starting Material) 128.5633-36214~9.02Slightly soluble in water; soluble in organic solvents and aqueous base.[1][2]
Hydroquinone (Starting Material) 110.11172287~10Soluble in water, ethanol, and ether.[3][4]
1,4-Bis(benzyloxy)benzene (Side-Product) 290.37126-127>300NeutralInsoluble in water and aqueous base; soluble in organic solvents.
Benzyl Chloride (Starting Material) 126.58-39179NeutralInsoluble in water; soluble in organic solvents.

Note: The exact melting point of this compound is not consistently reported in public literature and should be determined experimentally for the purified compound.

II. Frequently Asked Questions (FAQs)

Q1: My NMR spectrum shows signals corresponding to my starting phenol. What is the quickest way to remove it?

A1: The most direct method is a liquid-liquid extraction using an aqueous base. Phenols are acidic and will deprotonate to form water-soluble phenoxide salts, while your benzylated product, being much less acidic, will remain in the organic phase. A dilute solution of sodium hydroxide (e.g., 1-2 M NaOH) is highly effective.

Q2: I've performed a basic wash, but I still see impurities. What should I do next?

A2: If basic extraction is insufficient, it suggests the presence of non-acidic impurities, such as excess benzyl chloride or the side-product 1,4-bis(benzyloxy)benzene. In this scenario, column chromatography is the most powerful technique to separate compounds based on polarity.[2]

Q3: My product is a solid. Can I just recrystallize it?

A3: Recrystallization is an excellent method for purifying solid compounds, provided a suitable solvent can be found.[5] The ideal solvent will dissolve your product well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures. You will need to perform solvent screening to identify the optimal solvent or solvent mixture (e.g., ethanol/water, toluene/hexanes).

Q4: My reaction mixture is a dark, oily mess. How do I even begin purification?

A4: For complex mixtures, a multi-step purification strategy is often necessary.

  • Initial Workup: Start with a liquid-liquid extraction to remove the bulk of acidic and water-soluble impurities.

  • Rough Purification: If a large amount of non-polar impurity is present, you can sometimes precipitate your more polar product by adding a non-polar solvent like hexanes to a concentrated solution of your crude product in a minimal amount of a more polar solvent like dichloromethane.

  • Final Purification: The resulting solid or concentrated oil should then be subjected to either column chromatography for difficult separations or recrystallization for final polishing.

Q5: During column chromatography, my phenolic compounds are tailing (streaking) on the TLC and column. How can I fix this?

A5: Tailing of acidic compounds like phenols on silica gel (which is slightly acidic) is a common issue. This can be suppressed by adding a small amount of a modifying acid, such as 0.5% acetic acid, to your eluent system.[1] This helps to keep the phenol protonated and reduces its strong interaction with the silica surface.

III. Troubleshooting Guides: Step-by-Step Protocols

Guide 1: Purification by Liquid-Liquid Extraction

This technique is ideal for the selective removal of unreacted 3-chlorophenol or hydroquinone.

Causality: The hydroxyl group of a phenol is acidic enough to be deprotonated by a moderately strong aqueous base like sodium hydroxide (NaOH). The resulting phenoxide salt is ionic and thus highly soluble in the aqueous phase. The product, this compound, has its phenolic proton replaced by a benzyl group, rendering it non-acidic and therefore insoluble in the aqueous base.

Experimental Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) in a separatory funnel.

  • Aqueous Base Wash: Add an equal volume of 1 M aqueous NaOH solution to the separatory funnel. Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure.

  • Phase Separation: Allow the layers to separate. The top layer will be the organic phase (unless DCM is used, in which case it will be the bottom layer), and the bottom layer will be the aqueous phase containing the sodium phenoxide salt of the starting material.

  • Drain and Repeat: Drain the aqueous layer. Repeat the wash with fresh 1 M NaOH solution one or two more times to ensure complete removal of the acidic starting material.

  • Neutral Wash: Wash the organic layer with water, followed by a wash with brine (saturated NaCl solution) to remove residual NaOH and to help break up any emulsions.

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the purified product.

Logical Workflow for Liquid-Liquid Extraction

G start Start: Impure Product tlc Develop TLC Solvent System (Target Rf ~0.3) start->tlc pack Pack Silica Gel Column tlc->pack load Load Crude Sample pack->load elute Elute with Solvent System load->elute monitor Monitor Fractions by TLC elute->monitor no_sep Poor Separation? monitor->no_sep combine Combine Pure Fractions monitor->combine Good Separation streaking Compound Streaking? no_sep->streaking Yes stuck Compound Stuck on Column? no_sep->stuck No add_acid add_acid streaking->add_acid Add 0.5% Acetic Acid to Eluent inc_polarity inc_polarity stuck->inc_polarity Increase Eluent Polarity add_acid->elute inc_polarity->elute concentrate Concentrate Solvent finish Pure Product concentrate->finish PurificationDecisionTree start Crude this compound q1 Is the primary impurity a starting phenol? start->q1 extraction Liquid-Liquid Extraction (with aq. NaOH) q1->extraction Yes q2 Are other non-acidic impurities present? q1->q2 No / Unsure extraction->q2 q3 Is the product a solid and a suitable solvent found? q2->q3 No chromatography Column Chromatography q2->chromatography Yes recrystallization Recrystallization q3->recrystallization Yes q3->chromatography No

Sources

Technical Support Center: Scaling Up Purification of 4-(Benzyloxy)-3-chlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(Benzyloxy)-3-chlorophenol. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale synthesis to larger-scale purification of this important intermediate. We will address common challenges, provide in-depth troubleshooting guides, and offer detailed protocols to ensure you can achieve high purity and yield efficiently and safely.

Critical First Step: Safety Protocol

Before initiating any purification protocol, it is imperative to understand and mitigate the risks associated with this compound and the solvents used in its purification. This compound is a chlorophenol derivative and requires careful handling.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[2][3] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[4]

  • Handling: Avoid all personal contact, including skin contact, eye contact, and inhalation.[2][3] Do not eat, drink, or smoke in the work area.[1] Ensure that eyewash stations and safety showers are readily accessible.[3][4]

  • Spill & Waste Management: In case of a spill, clean it up immediately using dry procedures to avoid generating dust.[2] Collect the spilled material and contaminated absorbents in a sealed, properly labeled container for disposal.[3] Dispose of all chemical waste according to your institution's and local regulations. Do not flush into surface water or sewer systems.[3]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If irritation or a rash occurs, seek medical attention.[3]

    • Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[3]

    • Ingestion: Rinse the mouth with water and drink plenty of water afterward. Do not induce vomiting and seek immediate medical attention.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound on a larger scale?

The two most effective and scalable methods for purifying solid organic compounds like this compound are recrystallization and preparative column chromatography . Recrystallization is often preferred for its simplicity and cost-effectiveness at scale, provided a suitable solvent system can be identified.[5][6] Column chromatography offers higher resolution for separating closely related impurities but can be more resource-intensive.[7][8]

Q2: What are the common impurities I should anticipate?

The impurity profile depends heavily on the synthetic route. However, common impurities may include:

  • Unreacted Starting Materials: 4-hydroxy-3-chlorophenol and benzyl chloride (or benzyl bromide).[9][10]

  • Over-Alkylation Byproducts: 1,4-bis(benzyloxy)benzene, which can form if the reaction is not carefully controlled.[11]

  • Isomeric Byproducts: Small amounts of other benzylated phenols may be present depending on the selectivity of the reaction.[12]

  • Solvent Residues: Residual solvents from the reaction and workup.

Q3: How do I choose between recrystallization and column chromatography for my scale-up?

The choice depends on the required purity, the nature of the impurities, and the scale of your operation. Use the following decision tree to guide your selection.

start Start: Crude this compound check_purity What is the approximate purity of the crude material? start->check_purity check_impurities Are impurities structurally similar (e.g., isomers)? check_purity->check_impurities >85-90% chromatography Primary Method: Column Chromatography check_purity->chromatography <85% or complex mixture recrystallization Primary Method: Recrystallization check_impurities->recrystallization No check_impurities->chromatography Yes final_polish Consider a final recrystallization 'polishing' step after chromatography for highest purity. chromatography->final_polish

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique that relies on the differential solubility of your compound and its impurities in a solvent at different temperatures.[5][13]

Problem: My compound "oils out" instead of forming crystals.

  • Causality: This happens when the solution becomes supersaturated at a temperature above the melting point of your solid. The compound separates as a liquid phase instead of a solid crystalline lattice. This can also be caused by cooling the solution too rapidly.[14]

  • Solution:

    • Re-heat the mixture to dissolve the oil.

    • Add a small amount of additional hot solvent to decrease the saturation level.[14]

    • Allow the solution to cool much more slowly. Insulating the flask can promote slow cooling and proper crystal formation.

    • If the issue persists, consider a different solvent or a mixed-solvent system.[14]

Problem: My recovery is very low.

  • Causality: The most common causes are using too much solvent, not cooling the solution sufficiently, or washing the collected crystals with solvent that is not ice-cold.[14]

  • Solution:

    • Minimize Solvent: Use only the minimum amount of hot solvent necessary to fully dissolve the crude product.[14]

    • Maximize Precipitation: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[13]

    • Cold Wash: When washing the crystals on the filter, use a minimal amount of ice-cold recrystallization solvent to wash away the impurity-laden mother liquor without dissolving your product.[13]

Problem: The final product is still colored.

  • Causality: Highly colored, polar impurities can be adsorbed onto the surface of the growing crystals.

  • Solution:

    • After dissolving the crude product in the hot solvent, remove it from the heat source and add a very small amount of activated charcoal (1-2% of the solute mass).[13][15]

    • Re-heat the mixture to boiling for a few minutes. The charcoal will adsorb the colored impurities.[13]

    • Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[13][15] Caution: Using too much charcoal can lead to significant product loss due to adsorption.

Problem: No crystals form, even after extensive cooling.

  • Causality: The solution is supersaturated but requires a nucleation event to initiate crystallization.

  • Solution:

    • Scratching: Gently scratch the inside of the flask below the solvent level with a glass stirring rod. The microscopic scratches on the glass can provide nucleation sites.[15]

    • Seeding: Add a single, tiny crystal of pure this compound (a "seed crystal") to the solution. This provides a template for crystal growth.[15]

    • Reduce Volume: If the solution is simply too dilute, you can gently heat it to boil off some of the solvent and re-cool.

start Start Recrystallization issue Issue Encountered start->issue oiling_out Compound 'Oils Out' issue->oiling_out Oiling Out low_recovery Low Recovery issue->low_recovery Low Yield colored_product Product is Colored issue->colored_product Colored no_crystals No Crystals Form issue->no_crystals No Formation solution_oiling 1. Re-heat & Add More Solvent 2. Cool Slowly oiling_out->solution_oiling solution_recovery 1. Use Minimum Hot Solvent 2. Cool in Ice Bath 3. Wash with Ice-Cold Solvent low_recovery->solution_recovery solution_color 1. Add Activated Charcoal 2. Perform Hot Filtration colored_product->solution_color solution_no_crystals 1. Scratch Flask 2. Add Seed Crystal no_crystals->solution_no_crystals

Caption: Troubleshooting workflow for recrystallization.

Troubleshooting Guide: Preparative Column Chromatography

Column chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent).[7][16]

Problem: My compound is stuck at the top of the column (Rf ≈ 0).

  • Causality: The mobile phase is not polar enough to displace the compound from the polar silica gel. The phenolic hydroxyl group of your compound interacts strongly with the stationary phase.[17]

  • Solution: Gradually increase the polarity of the mobile phase. For a typical hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate. This can be done as a step-gradient (e.g., switching from 10% to 20% ethyl acetate) or a continuous gradient.[17]

Problem: My compound elutes immediately with the solvent front (Rf ≈ 1).

  • Causality: The mobile phase is too polar, causing the compound to spend almost all its time in the mobile phase with little interaction with the silica gel, leading to no separation.[17]

  • Solution: Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of hexane. Always develop an appropriate solvent system using Thin Layer Chromatography (TLC) first, aiming for an Rf value of 0.2-0.35 for your target compound.[7][17]

Problem: My collected fractions show broad, tailing peaks.

  • Causality: Peak tailing is common for acidic or basic compounds on silica gel. The acidic phenolic group on your compound can undergo strong, non-ideal interactions with the acidic silanol groups on the silica surface, causing it to elute slowly and unevenly.[14][17]

  • Solution: Add a small amount of a volatile acid, such as acetic acid (0.1-1%), to your mobile phase.[14][17] This suppresses the deprotonation of your phenolic compound, minimizing the strong ionic interactions with the silica and resulting in sharper, more symmetrical peaks.

Problem: The separation between my product and an impurity is poor.

  • Causality: This can be due to an unoptimized solvent system, overloading the column with too much crude material, or a poorly packed column (channeling).[18][19]

  • Solution:

    • Optimize Eluent: Re-evaluate your solvent system with TLC. Try different solvent combinations to maximize the difference in Rf values (ΔRf) between your product and the impurity.

    • Reduce Load: The amount of stationary phase should be at least 20-50 times the weight of the crude sample for good separation.[7] If separation is difficult, increase this ratio.

    • Re-pack Column: Ensure the column is packed uniformly as a slurry to avoid cracks and channels, which lead to poor separation.[8][17]

start Start Column Chromatography issue Issue Observed by TLC start->issue rf_zero Compound at Baseline (Rf ≈ 0) issue->rf_zero Rf ≈ 0 rf_one Compound at Solvent Front (Rf ≈ 1) issue->rf_one Rf ≈ 1 tailing Tailing / Streaking Peak issue->tailing Tailing poor_sep Poor Separation / Overlap issue->poor_sep Poor ΔRf sol_rf_zero Increase Eluent Polarity (e.g., more Ethyl Acetate) rf_zero->sol_rf_zero sol_rf_one Decrease Eluent Polarity (e.g., more Hexane) rf_one->sol_rf_one sol_tailing Add 0.1-1% Acetic Acid to Eluent tailing->sol_tailing sol_poor_sep 1. Re-optimize Solvent System 2. Reduce Sample Load 3. Ensure Column is Well-Packed poor_sep->sol_poor_sep

Caption: Troubleshooting workflow for column chromatography.

Experimental Protocols

Protocol 1: Scaled-Up Recrystallization

This protocol assumes a suitable solvent system (e.g., an ethanol/water or toluene/heptane mixture) has been identified through small-scale trials.

  • Dissolution: In an appropriately sized flask, add the crude this compound. Add the minimum volume of the hot primary solvent (the one in which the compound is more soluble) required to dissolve the solid at the solvent's boiling point.[20]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount (1-2% by weight) of activated charcoal. Reheat to boiling for 5-10 minutes.[13][15]

  • Hot Filtration: Pre-heat a receiving flask and a gravity filter funnel. Quickly filter the hot solution through fluted filter paper to remove any insoluble impurities or charcoal. This step prevents premature crystallization in the funnel.[13]

  • Crystallization: If using a mixed-solvent system, add the hot anti-solvent (the one in which the compound is less soluble) dropwise to the hot filtrate until slight turbidity persists.[13] Add a few drops of the primary solvent to redissolve the precipitate and obtain a clear solution.[13]

  • Cooling: Cover the flask and allow it to cool slowly to room temperature, undisturbed. Then, place the flask in an ice-water bath for at least 30-60 minutes to maximize crystal precipitation.[13][20]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[15][20]

  • Washing: Wash the filter cake with a small amount of ice-cold solvent to remove residual impurities.[13][20]

  • Drying: Continue to draw air through the funnel to partially dry the crystals. Transfer the purified solid to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven at a moderate temperature.

Protocol 2: Preparative Flash Column Chromatography
  • Solvent System Selection: Using TLC, identify a solvent system that gives the target compound an Rf of ~0.2-0.35 and provides good separation from impurities.[7][17] Add 0.5% acetic acid to the eluent if peak tailing is observed on the TLC plate.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of a glass column. Add a thin layer of sand.[8]

    • Prepare a slurry by mixing silica gel with the initial, least polar mobile phase in a beaker. A typical ratio is 50-100 g of silica for every 1 g of crude material.[17]

    • Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles. Open the stopcock to drain some solvent, allowing the silica to settle into a stable bed.[17] Do not let the column run dry.

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add silica gel (approx. 2-3 times the mass of the crude product) to this solution.

    • Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.

    • Carefully add this powder onto the layer of sand at the top of the packed column, creating a uniform layer. Add another thin layer of sand on top.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column without disturbing the top layer.

    • Apply pressure (using a pump or inert gas) to achieve a steady flow rate.

    • Begin collecting fractions. Monitor the elution process by collecting small samples from the eluate and spotting them on a TLC plate.

  • Analysis and Pooling:

    • Analyze the collected fractions by TLC.

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.

Data Summary Tables

Table 1: Common Solvents for Recrystallization

SolventBoiling Point (°C)PolarityNotes
Toluene111LowGood for less polar compounds; can be used with heptane.
Ethanol78HighOften used in a mixed system with water.
Isopropanol82MediumSimilar to ethanol, good for moderately polar compounds.
Ethyl Acetate77MediumCan be effective but may have high solubility. Often paired with hexanes.
Heptane/Hexanes98 / 69Very LowTypically used as an anti-solvent to induce crystallization.
Water100Very HighUsed as an anti-solvent with polar organic solvents like ethanol.

Table 2: Common Eluent Systems for Column Chromatography (Silica Gel)

System (Non-polar / Polar)Polarity RangeTypical Analytes
Hexanes / Ethyl AcetateLow to MediumGeneral purpose, excellent for a wide range of polarities.
Hexanes / DichloromethaneLowGood for separating less polar compounds.
Toluene / Ethyl AcetateLow to MediumOffers different selectivity compared to aliphatic solvents.

Note: The polarity of the system is increased by increasing the proportion of the polar solvent.

References

  • Apollo Scientific. (2023, July 4). 4-(Benzyloxy)
  • Fisher Scientific. (2025, May 1).
  • Sigma-Aldrich. (2025, November 6).
  • Loba Chemie. (2016, May 19). 4-CHLOROPHENOL FOR SYNTHESIS MSDS.
  • Thermo Fisher Scientific. (2025, September 19).
  • IGNOU. (n.d.). Recrystallization.
  • BenchChem. (2025). Application Note: A Step-by-Step Protocol for the Synthesis of 4-Benzyloxy-3-chlorobenzoic Acid.
  • University of Alberta. (n.d.). Column chromatography.
  • University of California, Irvine. (n.d.). Recrystallization.
  • Waters. (n.d.).
  • BenchChem. (2026).
  • Google Patents. (1996). JPH085832B2 - Method for producing 4-benzyloxyphenol.
  • ResearchGate. (n.d.).
  • Phenomenex. (2025, December 12).
  • University of Toronto. (n.d.).
  • University of Missouri–St. Louis. (n.d.).
  • University of Rochester. (n.d.).
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Scaling Up the Synthesis of 4-Benzyloxy-3-methoxyphenylacetonitrile.
  • BenchChem. (2025). Technical Support Center: Purification of Reaction Mixtures Containing 4-Chloroacetophenone.
  • Bio-Rad. (n.d.).
  • Purolite. (n.d.).
  • Bio-Link. (n.d.).
  • Molecules. (2023, February 3).
  • University of Rochester. (n.d.).
  • The Royal Society of Chemistry. (n.d.).
  • Google Patents. (1991).
  • American Pharmaceutical Review. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • MDPI. (n.d.).
  • BenchChem. (2025). Troubleshooting low yields in the purification of 4'-O-Methylochnaflavone by HPLC.
  • National Institutes of Health (NIH). (n.d.). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)

Sources

Technical Support Center: Navigating the Acidic Stability of 4-(Benzyloxy)-3-chlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a key intermediate in the synthesis of complex molecules within the pharmaceutical and fine chemical industries, 4-(benzyloxy)-3-chlorophenol is a compound frequently handled by researchers.[1] However, its stability under certain process conditions—specifically in acidic environments—can present significant challenges. This technical support guide is designed for our scientific clientele to proactively address and troubleshoot the stability issues of this compound. We will delve into the mechanistic underpinnings of its degradation, provide actionable protocols for monitoring and mitigation, and offer a framework for ensuring the integrity of your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs) - The 'What' and 'Why'

This section addresses the most common queries our team receives regarding the stability of this compound.

Q1: I'm observing significant loss of my this compound sample after an acidic workup or reaction. What is happening?

A: You are likely observing the acid-catalyzed cleavage of the benzyl ether bond. Ethers are generally stable but can be cleaved under strong acidic conditions.[2] For this compound, the ether oxygen is protonated by the acid, which turns the hydroxyl group into a good leaving group. Due to the benzyl group's ability to form a resonance-stabilized benzylic carbocation, the C-O bond breaks, leading to the degradation of your starting material.[2][3][4] This reaction typically follows an SN1 mechanism.[2][4]

Q2: What are the primary degradation products I should expect to see?

A: The cleavage of the benzyl ether bond will yield two primary products: 3-chlorophenol and a benzyl species . If the reaction is in an aqueous acidic medium, the benzyl carbocation will be trapped by water to form benzyl alcohol .[3] If strong hydrohalic acids (like HBr or HI) are used, you may form the corresponding benzyl halide .[2]

Q3: My analytical data shows more than just the two expected degradation products. What could these other impurities be?

A: A common side reaction during acid-catalyzed debenzylation is a Friedel-Crafts-type alkylation. The highly reactive benzyl carbocation, instead of reacting with a solvent molecule, can attack the electron-rich aromatic ring of either the starting material or the 3-chlorophenol product. This results in C-benzylated byproducts, which will appear as new, higher molecular weight impurities in your analysis.[5]

Q4: What specific factors will accelerate the degradation of my compound?

A: Several factors can increase the rate of acid-catalyzed cleavage:

  • Acid Strength: Stronger Brønsted acids (e.g., H₂SO₄, HCl, trifluoroacetic acid) or Lewis acids will accelerate the initial protonation step and thus the overall degradation rate.[2][5]

  • Temperature: Like most chemical reactions, increasing the temperature will significantly increase the rate of ether cleavage.[6]

  • Reaction Time: Prolonged exposure to acidic conditions will naturally lead to a greater extent of degradation.

  • Solvent: The choice of solvent can influence the stability of the carbocation intermediate and the overall reaction kinetics.[7]

Q5: My synthetic route requires an acidic step. How can I minimize the degradation of the benzyl ether?

A: If acidic conditions are unavoidable, consider the following strategies:

  • Use the Mildest Possible Acid: Opt for the weakest acid that can effectively carry out your desired transformation.

  • Lower the Temperature: Perform the acidic step at the lowest feasible temperature (e.g., 0 °C or below) to slow the rate of the undesired ether cleavage.

  • Minimize Reaction Time: Monitor your reaction closely (e.g., by TLC or HPLC) and quench it as soon as the primary transformation is complete.

  • Use a Scavenger: In non-aqueous conditions, adding a "cation scavenger" like triethylsilane or anisole can trap the benzyl carbocation as it forms, preventing it from participating in deleterious side reactions.

Q6: What are the best practices for the general handling and storage of this compound?

A: To ensure long-term stability, this compound should be stored in a cool, dry, well-ventilated area away from incompatible materials like strong acids and oxidizing agents.[8][9][10] Keep containers tightly sealed.[9][10][11] For handling, especially when dealing with the solid form, avoid dust formation and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][12] Work in a chemical fume hood if there is a risk of inhalation.[8]

Section 2: Troubleshooting Guide - A Systematic Approach

When encountering unexpected degradation, a logical workflow can help pinpoint the cause and identify a solution.

Problem: HPLC analysis of a reaction mixture or isolated product shows a significant decrease in the peak corresponding to this compound and the appearance of new, unidentified peaks.

Troubleshooting Workflow

G cluster_0 Step 1: Identify Degradants cluster_1 Step 2: Analyze Conditions cluster_2 Step 3: Implement Mitigation cluster_3 Step 4: Re-evaluate A Run HPLC-UV with co-injection of 3-chlorophenol standard B Analyze sample by LC-MS to determine MW of unknowns A->B If unknowns persist C Review Process Parameters: - Acid Type & Concentration - Temperature - Reaction Time - Solvent B->C D Decrease Temperature C->D Optimize E Reduce Reaction Time F Screen Milder Acids G Add Cation Scavenger (if applicable) H Re-run optimized reaction and analyze by HPLC-UV G->H I Confirm product purity and yield meet specifications H->I G cluster_0 Mechanism of Acid-Catalyzed Degradation A This compound B Protonated Ether A->B + H+ C Benzylic Carbocation + 3-Chlorophenol B->C Cleavage (Rate-Determining) D Benzyl Alcohol (Main Product) C->D + H2O (SN1 Pathway) [MAJOR] E C-Benzylated Phenol (Side Product) C->E + Phenol (Friedel-Crafts) [MINOR]

Sources

Technical Support Center: Optimizing Solvent Choice for 4-(Benzyloxy)-3-chlorophenol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of 4-(Benzyloxy)-3-chlorophenol, a key intermediate in various research and development applications, is typically achieved via the Williamson ether synthesis.[1] This robust SN2 reaction involves the O-alkylation of a 3-chloro-4-hydroxyphenolic precursor with a benzyl halide. While the reaction appears straightforward, the choice of solvent is a critical parameter that profoundly influences reaction rate, yield, and purity by mediating the solubility of reactants and the reactivity of the nucleophile. This guide provides expert insights, troubleshooting advice, and detailed protocols to empower researchers in navigating the nuances of solvent selection for this specific transformation.

Frequently Asked Questions (FAQs)

Q1: What is the most effective type of solvent for the synthesis of this compound, and why?

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The rate-determining step involves the backside attack of a phenoxide nucleophile on the electrophilic carbon of the benzyl halide. For this reaction, polar aprotic solvents are overwhelmingly the most effective choice.

Causality:

  • Enhanced Nucleophilicity: Polar aprotic solvents, such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile, excel at dissolving the ionic phenoxide salt formed after deprotonation of the phenol.[1][2] However, they do not strongly solvate the phenoxide anion itself through hydrogen bonding. This leaves the nucleophile "naked" and highly reactive, dramatically accelerating the rate of the SN2 reaction.[1]

  • Reactant Solubility: These solvents effectively dissolve both the ionic phenoxide and the organic benzyl halide, ensuring a homogeneous reaction mixture where reactants can readily interact.

Q2: I have seen procedures using protic solvents like methanol or ethanol. Are these viable options?

While some protocols may use protic solvents, often as part of a mixed-solvent system to dissolve a starting salt like sodium hydroxide, they are generally not optimal for maximizing the reaction rate.[3][4]

Causality:

  • Reduced Nucleophilicity: Protic solvents (e.g., water, methanol, ethanol) possess acidic protons that can form a hydrogen-bond cage around the phenoxide anion. This solvation shell stabilizes the nucleophile, lowering its energy and making it less reactive, which in turn strongly slows down the SN2 reaction rate.[1][5] If a protic solvent must be used (e.g., due to solubility constraints of the base), higher temperatures and longer reaction times are typically required to achieve a reasonable conversion.

Q3: What is Phase Transfer Catalysis (PTC), and when is it a strategic alternative for this synthesis?

Phase Transfer Catalysis (PTC) is a powerful technique that facilitates the reaction between reactants located in different immiscible phases (typically aqueous and organic).[6] For this synthesis, a phase-transfer catalyst, such as tetrabutylammonium bromide or 18-crown-6, transports the phenoxide anion from the aqueous phase (where it is generated with a base like NaOH) into the organic phase containing the benzyl halide.[1][7]

Strategic Value:

  • Avoids Anhydrous Conditions: The primary advantage of PTC is that it eliminates the need for expensive, dry (anhydrous) polar aprotic solvents.[7][8] The reaction can be run in a biphasic system, which is often more economical and practical, especially on an industrial scale.[1]

  • Milder Conditions: PTC often allows the reaction to proceed under milder conditions than traditional methods.[8] It is an excellent choice when handling water-sensitive reagents is not feasible or when scaling up the reaction.

Troubleshooting and Optimization Guide

Q1: My reaction yield is consistently low. How can the solvent be the culprit?

Low yields are a common issue, and the solvent is a frequent cause.[5]

  • Issue: Poor Solvent Choice.

    • Explanation: If you are using a nonpolar solvent (e.g., toluene, hexane), the ionic phenoxide salt will have very low solubility, leading to a heterogeneous mixture and minimal reaction. If you are using a protic solvent (e.g., ethanol), the nucleophilicity of the phenoxide is suppressed, slowing the reaction to a crawl and preventing it from reaching completion in a typical timeframe.[1]

    • Solution: Switch to a high-quality, anhydrous polar aprotic solvent like DMF, DMSO, or acetonitrile to maximize both solubility and nucleophilicity.[2][5]

  • Issue: Insufficient Temperature.

    • Explanation: Every solvent has a different boiling point, which often dictates the maximum practical temperature for a reaction at atmospheric pressure. If the activation energy for the reaction is high, a lower-boiling solvent like acetonitrile (BP: 82 °C) may require significantly longer reaction times than a higher-boiling one like DMF (BP: 153 °C).[9][10]

    • Solution: If the reaction is sluggish in a lower-boiling solvent, consider switching to a higher-boiling polar aprotic solvent like DMF or DMSO to allow for a higher reaction temperature (e.g., 80-100 °C).[2]

Q2: I am observing byproducts from alkylation on the aromatic ring (C-alkylation). Can solvent choice mitigate this?

Yes, solvent choice plays a role in directing the regioselectivity of the alkylation. The phenoxide ion is an ambident nucleophile, with reactive sites on both the oxygen and the activated carbon atoms of the aromatic ring.[1]

  • Explanation: The desired O-alkylation is generally favored in most conditions. However, the extent of competing C-alkylation can be influenced by the solvent system.

  • Solution: Polar aprotic solvents like DMF or DMSO are known to favor O-alkylation.[5] This is because they effectively solvate the counter-ion (e.g., K⁺) but leave the oxygen atom of the phenoxide highly accessible and nucleophilic, promoting attack at that site.

Q3: My starting materials are not fully dissolving. What should I do?

A homogeneous reaction is crucial for efficient conversion.

  • Explanation: The starting 3-chloro-4-hydroxyphenol and the inorganic base (e.g., K₂CO₃) may have limited solubility in some organic solvents.

  • Solution:

    • Select a More Polar Solvent: DMF and DMSO have excellent solvating power for a wide range of organic molecules and inorganic salts.[11]

    • Gentle Warming: Mild heating can often help dissolve the starting materials before initiating the reaction.

    • Consider a Mixed-Solvent System: In some cases, a small amount of a co-solvent may be necessary. For instance, a published procedure for a similar compound uses a mixture of methanol and THF to dissolve the reactants before refluxing.[4][12] However, be mindful that adding a protic solvent may slow the reaction rate.

Solvent Selection Data

The following table summarizes the properties of common solvents and their suitability for the synthesis of this compound.

SolventBoiling Point (°C)Dielectric Constant (ε at 20°C)TypeRecommendation for Synthesis
N,N-Dimethylformamide (DMF) 15336.7Polar AproticHighly Recommended. Excellent solvent for SN2 reactions; dissolves reactants well and allows for high reaction temperatures.[1][5]
Acetonitrile (MeCN) 8237.5Polar AproticHighly Recommended. Excellent SN2 solvent, easier to remove under vacuum than DMF or DMSO due to lower boiling point.[2][13]
Dimethyl Sulfoxide (DMSO) 18947.0Polar AproticRecommended. Very high polarity and boiling point, useful for unreactive substrates. Can be difficult to remove completely.[3][11]
Acetone 5620.7Polar AproticAcceptable. A good polar aprotic option, but its low boiling point may limit the reaction rate and require longer times.
Tetrahydrofuran (THF) 667.6Polar AproticAcceptable. Often used with strong bases like NaH.[3] Less polar than DMF or MeCN, so solubility of salts can be lower.
Ethanol (EtOH) 7824.6Polar ProticNot Recommended. Strongly solvates the phenoxide, reducing its nucleophilicity and slowing the reaction.[1][5]
Methanol (MeOH) 6532.7Polar ProticNot Recommended. Similar to ethanol, it will hinder the SN2 reaction rate.[1][5]
Toluene 1112.4NonpolarNot Recommended. Poor solubility for the ionic phenoxide intermediate.[1]

Data compiled from various sources.[10][14][15]

Visual Guides and Diagrams

SN2_Mechanism Figure 1: S-N-2 Reaction Pathway R1 3-Chloro-4-phenoxide (Nucleophile) TS S-N-2 Transition State (Concerted Mechanism) R1->TS Backside Attack R2 Benzyl Halide (Electrophile) R2->TS Backside Attack P1 This compound (Product) TS->P1 Bond Formation & Bond Breaking P2 Halide Ion (Leaving Group) TS->P2 Bond Formation & Bond Breaking

Caption: SN2 Reaction Pathway for this compound Synthesis.

Solvent_Workflow Figure 2: Solvent Selection Workflow decision decision process process result result start Start: Plan Synthesis d1 Anhydrous conditions feasible? start->d1 p1 Use Polar Aprotic Solvent (DMF or Acetonitrile) d1->p1 Yes p2 Consider Phase Transfer Catalysis (PTC) d1->p2 No / Scale-up d2 Is reaction sluggish at solvent B.P.? p1->d2 res2 Optimized Protocol B p2->res2 p3 Switch to higher boiling solvent (e.g., DMF) d2->p3 Yes res1 Optimized Protocol A d2->res1 No p3->res1

Caption: Decision workflow for selecting the optimal solvent system.

Experimental Protocols

Protocol A: Standard Synthesis in a Polar Aprotic Solvent

This protocol is a generalized procedure and should be adapted based on specific substrate reactivity and laboratory safety protocols.[16][17]

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 3-chloro-4-hydroxy-substituted phenol (1.0 eq.) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) or acetonitrile (sufficient to make an ~0.5 M solution). Stir the suspension for 15-20 minutes at room temperature.

  • Alkylating Agent: Add benzyl chloride or benzyl bromide (1.1-1.2 eq.) to the stirring suspension at room temperature via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into cold water and extract with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with water and brine to remove residual DMF and inorganic salts.[5]

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.[5][18]

Protocol B: Synthesis Using Phase Transfer Catalysis (PTC)

This protocol is adapted from general procedures for PTC-mediated Williamson ether synthesis.[6][7]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 3-chloro-4-hydroxy-substituted phenol (1.0 eq.), benzyl chloride (1.1 eq.), and an organic solvent like toluene or dichloromethane.

  • Aqueous Phase: In a separate beaker, prepare an aqueous solution of sodium hydroxide (2.0-3.0 eq.).

  • Catalyst Addition: Add the phase-transfer catalyst, such as tetrabutylammonium hydrogen sulfate (0.05-0.1 eq.), to the reaction flask.

  • Reaction: Add the aqueous NaOH solution to the flask and stir the biphasic mixture vigorously at 70-80 °C for 2-6 hours. Vigorous stirring is essential to maximize the interfacial area between the two phases. Monitor the reaction by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer with the same organic solvent (2x).

    • Combine all organic layers and wash with water and brine.

  • Purification:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography or recrystallization.

References

  • Wikipedia. Williamson ether synthesis. [Link]
  • BYJU'S. Williamson Ether Synthesis reaction. [Link]
  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24). [Link]
  • ACS Publications.
  • JETIR. Contribution of phase transfer catalyst to green chemistry: A review. [Link]
  • Journal of Chemical Education.
  • Organic Chemistry Data. Common Solvents Used in Organic Chemistry: Table of Properties. [Link]
  • Organic Chemistry Portal.
  • PrepChem. Synthesis of 4-benzyloxy-3-chlorobenzoic acid. [Link]
  • ARCOR Epoxy Technologies. Solvent Chemical Formula Boiling point Dielectric constant Density Dipole moment (D). [Link]
  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]
  • MDPI.

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Technical Support Center: Catalyst Selection for Cross-Coupling with 4-(Benzyloxy)-3-chlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for cross-coupling reactions involving 4-(benzyloxy)-3-chlorophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges posed by this substrate. We will delve into the causality behind experimental choices, provide field-proven troubleshooting strategies, and offer detailed protocols to ensure the success of your synthesis.

Introduction: Understanding the Substrate's Challenges

This compound is a challenging substrate for cross-coupling reactions due to a combination of electronic and functional group effects. The primary hurdles include:

  • Inert C-Cl Bond: Aryl chlorides are significantly less reactive than the corresponding bromides or iodides in the crucial oxidative addition step of the catalytic cycle.[1]

  • Electron-Rich Aromatic Ring: The presence of two electron-donating groups (benzyloxy and hydroxyl) increases the electron density on the aromatic ring. This further deactivates the C-Cl bond towards oxidative addition, which is often the rate-determining step.[2][3]

  • Reactive Phenolic -OH Group: The free hydroxyl group is acidic and can be deprotonated by the base to form a nucleophilic phenoxide. This can lead to undesirable side reactions, such as O-arylation, or coordinate to the metal center and inhibit catalysis.[4]

This guide provides a systematic approach to overcoming these challenges through rational catalyst and condition selection.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling with this compound failing or giving low yields?

A1: Failure is common and typically stems from the slow rate of oxidative addition.[2] The electron-rich nature of the phenol ring, combined with the strong C-Cl bond, makes this step difficult for standard palladium catalysts like Pd(PPh₃)₄.[2] Success requires a highly active catalyst system, typically featuring bulky, electron-rich ligands, and careful optimization of the base and reaction conditions.[1]

Q2: What general class of catalyst should I start with for a Suzuki-Miyaura coupling?

A2: For challenging electron-rich aryl chlorides, the industry standard involves using palladium precatalysts paired with bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs).[2] Ligands such as SPhos and XPhos are particularly effective as they accelerate both the difficult oxidative addition and the final reductive elimination steps.[2] Modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) are recommended to ensure the efficient generation of the active Pd(0) species.[4]

Q3: Should I protect the free phenolic hydroxyl group before attempting the coupling?

A3: This is a crucial strategic decision.

  • No Protection (Direct Coupling): This is often feasible, especially for C-C couplings like Suzuki-Miyaura. However, you must choose your base carefully. A strong base will deprotonate the phenol, and the resulting phenoxide can interfere with the catalyst.[4] Using a moderately strong base like K₃PO₄ is often a good starting point.[2]

  • With Protection: Protecting the phenol (e.g., as a methyl ether or silyl ether) can simplify the reaction by removing the acidic proton and the nucleophilic phenoxide. However, this adds extra steps to your synthesis (protection/deprotection). If you observe significant side reactions related to the free phenol, protection is a reliable strategy.

Q4: Are nickel catalysts a viable alternative to palladium for this substrate?

A4: Yes, nickel catalysis is a powerful alternative, especially for C-O bond activation and coupling of challenging aryl chlorides.[5][6] Nickel catalysts, often paired with strong σ-donor ligands like phosphines or NHCs, can be more cost-effective and show unique reactivity.[7][8] They are particularly well-suited for coupling phenol derivatives that are unreactive with palladium systems.[9][10]

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Problem 1: Low or No Conversion of Starting Material

Question: My reaction shows mostly unreacted starting material after 24 hours. I'm using a standard palladium catalyst. What should I do?

This issue almost always points to an inefficient catalytic cycle. The primary bottlenecks are catalyst activity and the oxidative addition step.

Workflow for Diagnosing Low Conversion

start Low / No Conversion cat_check 1. Check Catalyst System (Precatalyst & Ligand) start->cat_check cond_check 2. Optimize Conditions (Base, Solvent, Temp) cat_check->cond_check Still low yield success Reaction Successful cat_check->success Improved reagent_check 3. Verify Reagent Purity (Substrate, Boronic Acid) cond_check->reagent_check Still low yield cond_check->success Improved setup_check 4. Review Reaction Setup (Inert Atmosphere) reagent_check->setup_check Still low yield reagent_check->success Improved setup_check->cat_check Re-evaluate setup_check->success Improved

Caption: Troubleshooting workflow for low conversion.

Potential Cause A: Inefficient Oxidative Addition

  • Explanation: The Pd(0) catalyst is not effectively breaking the C-Cl bond of your electron-rich substrate.

  • Solutions:

    • Switch to a Specialized Ligand: Standard ligands like PPh₃ are often ineffective.[2] Use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos . These ligands promote the difficult oxidative addition step.[1][4]

    • Use a Modern Precatalyst: Instead of Pd(OAc)₂ or Pd₂(dba)₃, use a well-defined precatalyst like XPhos Pd G3 . These ensure reliable and efficient generation of the active LPd(0) species.[11]

    • Increase Temperature: Carefully increase the reaction temperature in 10-20 °C increments (e.g., from 80 °C to 100 °C). This can provide the necessary energy to overcome the activation barrier for oxidative addition.[4]

Potential Cause B: Catalyst Deactivation

  • Explanation: The active Pd(0) catalyst is being destroyed before it can complete the catalytic cycle. A common sign of this is the formation of palladium black, a black precipitate of elemental palladium.[4][12]

  • Solutions:

    • Ensure a Strictly Inert Atmosphere: Oxygen is a potent oxidizer of both Pd(0) and phosphine ligands.[4][13] Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of argon or nitrogen from start to finish.[1]

    • Use High-Purity Reagents: Impurities in your starting materials, base, or solvent can act as catalyst poisons.[11][14] Consider recrystallizing solid reagents or passing liquid substrates through a plug of activated alumina.[14]

    • Use Robust Ligands: The bulky biaryl phosphine ligands mentioned above not only enhance reactivity but also stabilize the palladium center, preventing aggregation into palladium black.[4]

Problem 2: Significant Formation of Side Products

Question: My reaction is converting the starting material, but I'm getting a complex mixture of products and a low yield of the desired compound. How do I improve selectivity?

Common Side Products and Solutions
Side ProductCommon Cause(s)Recommended Solution(s)
Hydrodehalogenation (Ar-H)Formation of Pd-H species from trace water or certain bases. Common with electron-deficient halides, but can occur here.[15]Switch to a non-hydroxide base like K₃PO₄ or Cs₂CO₃ . Ensure anhydrous conditions by using freshly dried solvents.[2][15]
Protodeboronation (Suzuki only)The boronic acid is cleaved by water/base before it can transmetalate to the palladium center.[2]Use rigorously anhydrous solvents. Switch to a milder base like KF or Cs₂CO₃ . Using a more stable boronic ester (e.g., pinacol ester) can also prevent this.[11][15]
Homocoupling (e.g., Biaryl)Often caused by the presence of oxygen or Pd(II) species, which promote the unwanted coupling of the boronic acid or organometallic reagent with itself.[13][14]Maintain a strictly inert atmosphere.[14] Using a Pd(0) source like Pd₂(dba)₃ or a precatalyst that cleanly generates Pd(0) can be beneficial.[15]
O-Arylation (Ether Formation)The deprotonated phenol (phenoxide) acts as a nucleophile, attacking the palladium center in competition with the desired nucleophile (e.g., in Buchwald-Hartwig amination).[4]This is a very challenging side reaction. Consider using a ligand that favors C-N or C-C reductive elimination over C-O elimination. If this persists, protecting the phenol group is the most robust solution.

Recommended Starting Protocols

Safety Note: Always handle air-sensitive reagents under an inert atmosphere (argon or nitrogen) using proper Schlenk line or glovebox techniques.[16][17] Phosphine ligands and palladium precatalysts can be toxic; handle them with appropriate personal protective equipment.

Protocol 1: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with an arylboronic acid.

  • Reagents & Catalyst System:

    • This compound (1.0 equiv)

    • Arylboronic Acid (1.2 - 1.5 equiv)

    • XPhos Pd G3 (2 mol%)

    • Potassium Phosphate (K₃PO₄) (3.0 equiv), finely ground

    • Solvent: 1,4-Dioxane / water (5:1) , degassed

  • Step-by-Step Procedure:

    • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the this compound, arylboronic acid, K₃PO₄, and XPhos Pd G3 precatalyst.[1]

    • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with argon or nitrogen three times to ensure all oxygen is removed.[1]

    • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe. The final concentration of the limiting reagent should be around 0.1 M.

    • Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring.[1]

    • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).[1]

    • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol is for coupling this compound with a primary or secondary amine. The free phenol makes this reaction prone to O-arylation side reactions.

  • Reagents & Catalyst System:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • RuPhos Pd G3 (2 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

    • Solvent: Toluene , anhydrous and degassed

  • Step-by-Step Procedure:

    • Reaction Setup: In a glovebox or under a strong counterflow of argon, add NaOtBu to a dry Schlenk flask. Add the RuPhos Pd G3 precatalyst.

    • Add the this compound and a magnetic stir bar.

    • Inert Atmosphere: Seal the flask, remove from the glovebox (if used), and connect to a Schlenk line.

    • Solvent/Reagent Addition: Add anhydrous, degassed toluene, followed by the amine via syringe.

    • Reaction Execution: Heat the mixture to 100 °C with vigorous stirring.

    • Monitoring & Work-up: Follow steps 5-7 from the Suzuki-Miyaura protocol.

    • Troubleshooting Note: If significant diaryl ether byproduct is observed, consider switching to a weaker base like LHMDS or protecting the phenol group prior to the coupling reaction.

Protocol 3: Sonogashira Coupling

This protocol describes the copper-free coupling with a terminal alkyne, which is preferred in pharmaceutical applications to avoid copper contamination.[18]

  • Reagents & Catalyst System:

    • This compound (1.0 equiv)

    • Terminal Alkyne (1.5 equiv)

    • [DTBNpP]Pd(crotyl)Cl (Amphos precatalyst) (2.5 mol%)[19]

    • Potassium Carbonate (K₂CO₃) (2.5 equiv)

    • Solvent: Dimethylformamide (DMF) , anhydrous and degassed

  • Step-by-Step Procedure:

    • Reaction Setup: To a dry Schlenk flask, add this compound, K₂CO₃, and the palladium precatalyst.

    • Inert Atmosphere: Seal and purge the flask with argon or nitrogen.

    • Solvent/Reagent Addition: Add anhydrous, degassed DMF, followed by the terminal alkyne.

    • Reaction Execution: Heat the reaction to 80-100 °C . The reaction is often slower with aryl chlorides, so higher temperatures may be required compared to couplings with aryl bromides.

    • Monitoring & Work-up: Follow steps 5-7 from the Suzuki-Miyaura protocol.

Data Summary Tables

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling
PrecatalystLigandRecommended BaseSolvent SystemTemp (°C)Notes
XPhos Pd G3 XPhosK₃PO₄, Cs₂CO₃Toluene, Dioxane/H₂O100-110Excellent for electron-rich aryl chlorides.[2][11]
SPhos Pd G2 SPhosK₃PO₄Toluene/H₂O100-110Highly active and promotes efficient turnover.[11]
Pd(OAc)₂ cataCXium® AK₃PO₄Toluene100A phosphine-based ligand effective for aryl chlorides.
NiCl₂(dme) IPr (NHC ligand)K₃PO₄Dioxane80-100Nickel alternative; good for challenging C-Cl activation.[9]
Table 2: Base and Solvent Selection Guide
BasepKaHCommon SolventsAdvantagesDisadvantages
K₃PO₄ 12.3Toluene, Dioxane, THFStrong, effective, and commonly used for difficult couplings.[2]Can be hygroscopic; ensure it is finely powdered.
Cs₂CO₃ 10.0Toluene, Dioxane, DMFOften provides excellent results, good solubility.[2][11]More expensive than potassium bases.
NaOtBu 19.0Toluene, THFVery strong base, required for many Buchwald-Hartwig aminations.Can promote side reactions; incompatible with sensitive functional groups.[20]
K₂CO₃ 10.3DMF, Dioxane/H₂OMilder base, useful for substrates with base-sensitive groups.May not be strong enough for challenging C-Cl activations.[21]

Mechanistic Visualization

The following diagram illustrates the catalytic cycle for the Suzuki-Miyaura reaction, highlighting the key challenge with this compound.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle RE Reductive Elimination pd0 L-Pd(0) OA Oxidative Addition pd_complex L-Pd(II)(Ar)(X) TM Transmetalation pd_boronate L-Pd(II)(Ar)(Ar') pd0->pd_complex Ar-Cl pd_complex->pd_boronate Ar'-B(OH)₂ Base note This step is slow for electron-rich This compound and requires a highly active catalyst. pd_complex->note pd_boronate->pd0 Ar-Ar'

Caption: Catalytic cycle highlighting the challenging oxidative addition step.

References

  • BenchChem Technical Support Team. (2025). Troubleshooting failed Suzuki coupling with electron-rich aryl halides. BenchChem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Catalyst Deactivation in Cross-Coupling of 4-(4-Bromobenzyl)phenol. BenchChem.
  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of 4-Bromo-3,5-dimethylphenol. BenchChem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Catalyst Selection and Optimization for Cross-Coupling Reactions. BenchChem.
  • Bisphosphine/Nickel-Catalyzed C-O Cross-Coupling of Phenols with Chloropyridine and Related Electrophiles. (n.d.). Semantic Scholar.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Efficient Suzuki Coupling of Aryl Chlorides. BenchChem.
  • Wikipedia contributors. (n.d.). Suzuki reaction. Wikipedia.
  • Garg, N. K., & Snieckus, V. (2009). Reactivity of O-aryl N,N-diethyl carbamates in Suzuki–Miyaura coupling conditions. MDPI.
  • Mesganaw, T., & Garg, N. K. (2013). Ni- and Fe-Catalyzed Cross-Coupling Reactions of Phenol Derivatives.
  • Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
  • Journal of Chemical Education. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students.
  • ResearchGate. (2024). Substrate scope of Suzuki–Miyaura cross‐coupling of phenols with phenylboronic acids using DCIDa.
  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid.
  • Request PDF. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Failed Suzuki Coupling Reactions with Electron-deficient Halides. BenchChem.
  • ResearchGate. (2022).
  • WordPress. (2013). Use of Base Metals in Suzuki Coupling.
  • Tobisu, M., & Chatani, N. (n.d.). Nickel-catalyzed cross-coupling reactions of aryl esters, carbamates, carbonates, ethers and arenols.
  • Chemistry LibreTexts. (2023).
  • National Institutes of Health. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling using PdCl(crotyl)Amphos.

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Managing exothermic reactions in 4-(Benzyloxy)-3-chlorophenol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Managing Exothermic Reactions

Welcome to the technical support center for the synthesis of 4-(benzyloxy)-3-chlorophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on managing the exothermic nature of this reaction. Authored from the perspective of a Senior Application Scientist, this document combines theoretical principles with field-proven insights to ensure safe and successful synthesis.

Introduction: Understanding the Exotherm

The synthesis of this compound is typically achieved via a Williamson ether synthesis.[1][2][3] This S(N)2 reaction involves the deprotonation of a phenol (in this case, a substituted phenol precursor) to form a nucleophilic phenoxide, which then attacks an electrophilic alkyl halide (benzyl chloride).[2][4] While a cornerstone of organic synthesis, this reaction can be deceptively energetic. The neutralization of the base and the ether formation itself are exothermic processes, releasing significant heat.[5]

Failure to manage this heat can lead to a rapid increase in temperature, a dangerous condition known as thermal runaway.[6][7] This can result in side reactions, product degradation, and, in severe cases, violent boiling, pressure buildup, and reactor failure.[8][9] This guide provides the necessary knowledge to anticipate, control, and troubleshoot these thermal hazards.

Troubleshooting Guide: Real-Time Problem Solving

This section addresses specific issues you may encounter during the synthesis.

Issue 1: Rapid, Uncontrolled Temperature Spike During Base or Benzyl Chloride Addition

  • Question: I've started adding my base (e.g., sodium hydroxide) or benzyl chloride, and the internal temperature is rising much faster than anticipated, exceeding my set point. What should I do?

  • Answer: An uncontrolled temperature spike is a primary indicator of a potential thermal runaway and requires immediate action.[10]

    Immediate Corrective Actions:

    • Stop Reagent Addition: Immediately cease the addition of the reagent (base or benzyl chloride). This is the most critical first step to prevent adding more fuel to the exothermic reaction.[10]

    • Maximize Cooling: Ensure your cooling system (e.g., ice bath, cryocooler) is operating at maximum capacity. If using an ice bath, ensure it is well-stocked and in good contact with the reactor surface.[8][11]

    • Ensure Vigorous Stirring: Check that your mechanical or magnetic stirrer is functioning correctly and at a speed sufficient to ensure good heat transfer to the reactor walls and prevent localized "hot spots."[8][10]

    Root Cause Analysis and Prevention:

Potential Cause Scientific Explanation Preventative Measure
Reagent Addition Rate is Too High The rate of heat generation is exceeding the rate of heat removal by the cooling system.[8]Utilize a syringe pump or a dropping funnel for slow, controlled, dropwise addition of the reagent. Continuously monitor the internal temperature and adjust the addition rate to maintain the desired temperature range.[5][11]
Inadequate Cooling Capacity The cooling system is insufficient for the scale of the reaction. The surface-area-to-volume ratio decreases on scale-up, making heat dissipation less efficient.[12][13]Before starting, ensure your cooling bath has sufficient capacity. For larger scales, consider a more robust cooling system like a recirculating chiller.[11] Perform a small-scale trial to understand the thermal profile before scaling up.[14]
Poor Mixing/Agitation Inefficient stirring leads to localized areas of high reagent concentration, creating "hot spots" where the reaction accelerates uncontrollably.[8]Use an appropriately sized stir bar or an overhead mechanical stirrer for viscous mixtures. Ensure the vortex is visible and the mixture is homogeneous.
Incorrect Reagent Concentration Using overly concentrated reagents (e.g., a highly concentrated base solution) can lead to a more intense initial exotherm.Verify the concentration of all reagents before use. Consider using a slightly more dilute solution of the base to better moderate the initial acid-base neutralization exotherm.

Issue 2: Delayed Exotherm - Reaction Fails to Initiate, Followed by a Sudden Temperature Surge

  • Question: I've added a significant portion of my benzyl chloride, but the temperature hasn't increased as expected. Suddenly, the reaction takes off, and the temperature spikes uncontrollably. What happened?

  • Answer: This dangerous situation arises from the accumulation of unreacted starting materials.[8] The reaction fails to initiate at the initial temperature, but a slight, uncontrolled fluctuation can trigger a rapid reaction of the built-up reagents, leading to a powerful exotherm.

    Immediate Corrective Actions:

    • Follow the same immediate steps as for Issue 1: Stop Addition, Maximize Cooling, and Ensure Agitation .

    • If the temperature continues to rise uncontrollably, prepare for an emergency quench. This should be a pre-planned procedure. (See Experimental Protocol 2).

    Root Cause Analysis and Prevention:

Potential Cause Scientific Explanation Preventative Measure
Reaction Temperature Too Low for Initiation The initial temperature of the reaction mixture is below the activation energy threshold for the S(N)2 reaction to proceed at a reasonable rate.Ensure the reaction mixture is at the appropriate starting temperature before beginning the addition of the electrophile (benzyl chloride). A small, controlled pre-heating might be necessary to initiate the reaction smoothly.
Impure Reagents or Catalyst Deactivation Impurities in the starting phenol or benzyl chloride can inhibit the reaction. If using a phase-transfer catalyst, it may be inactive.Use reagents of known purity. Ensure any catalysts are fresh and active. It is safer to quench the reaction and investigate the purity of materials than to risk an uncontrolled initiation.
Insufficient Base If the phenol is not fully deprotonated to the more nucleophilic phenoxide, the reaction will be sluggish or fail to start.Ensure the correct stoichiometry of the base is used. The base should be added first to generate the phenoxide before the addition of benzyl chloride begins.

Frequently Asked Questions (FAQs)

  • Q1: What is the underlying chemistry causing the exotherm in this compound synthesis?

    • A1: The primary heat generation comes from two sources: the acid-base neutralization reaction when the base (e.g., NaOH) deprotonates the acidic phenolic hydroxyl group, and the subsequent Williamson ether synthesis itself, which is an exothermic S(_N)2 substitution reaction.[1][15] Both steps contribute to the overall heat release.

  • Q2: How does reaction scale-up affect exotherm management?

    • A2: Scaling up a reaction is not as simple as multiplying all reagent quantities.[12] As the volume of the reaction increases, the surface area of the reactor does not increase proportionally. This decrease in the surface-area-to-volume ratio significantly reduces the efficiency of heat dissipation, making temperature control more challenging and increasing the risk of thermal runaway.[5][12] It is crucial to start with small-scale reactions and scale up incrementally, no more than three-fold at a time, while carefully monitoring the thermal behavior.[14]

  • Q3: What are the key parameters I must monitor during the reaction?

    • A3: Continuous monitoring is essential for safety.[9] The most critical parameter is the internal reaction temperature .[8][14] Other important parameters include the temperature of the cooling jacket/bath (inlet and outlet), the rate of reagent addition, and the stirrer speed.[8]

  • Q4: Can I add all the reagents at once and then heat the mixture?

    • A4: This is strongly discouraged for exothermic reactions, as it creates a scenario with all the potential chemical energy present at the start.[16] This "all-at-once" approach, known as a batch reaction, significantly increases the risk of an uncontrollable thermal event.[17] A semi-batch process, where one reagent is added slowly and controllably, is the recommended and safer method for managing exothermic reactions.[16]

  • Q5: What is a "thermal runaway" and how can I prevent it?

    • A5: A thermal runaway is a positive feedback loop where an increase in temperature causes the reaction rate to increase, which in turn generates more heat, further increasing the temperature.[5][7] This can lead to catastrophic failure. Prevention is key and involves a multi-layered approach:

      • Thorough Hazard Assessment: Understand the thermal properties of your reaction before you begin.[16]

      • Adequate Cooling: Ensure your cooling system can handle the heat load.[9]

      • Controlled Addition: Add reactive reagents slowly.[11]

      • Dilution: Running reactions at a lower concentration can help manage the heat output.[11]

      • Emergency Plan: Have a pre-defined quenching procedure.[10]

Experimental Protocols & Workflows

Protocol 1: Controlled Synthesis of this compound

This protocol emphasizes safety and control over the reaction exotherm.

Materials & Reagents:

ReagentMolar Mass ( g/mol )Example QuantityMolesMolar Eq.
3-Chlorophenol128.5610.0 g0.07781.0
Sodium Hydroxide40.003.42 g0.08561.1
Benzyl Chloride126.5810.8 g (9.8 mL)0.08531.1
Ethanol (Solvent)-100 mL--

Procedure:

  • Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a thermocouple to monitor the internal temperature, and a dropping funnel. Place the flask in an ice-water bath.[18]

  • Phenoxide Formation: Dissolve 3-chlorophenol in ethanol within the flask. Begin stirring. Prepare a solution of sodium hydroxide in water (e.g., 10 mL) and add it slowly via the dropping funnel, ensuring the internal temperature does not exceed 25°C.

  • Benzyl Chloride Addition: Once the phenoxide solution has cooled back to the target temperature (e.g., 20-25°C), begin the dropwise addition of benzyl chloride from the dropping funnel.[5]

  • Exotherm Control: Carefully monitor the internal temperature. Adjust the addition rate of benzyl chloride to maintain a stable temperature. If the temperature begins to rise, slow or stop the addition until it stabilizes.[8][11]

  • Reaction Completion: After the addition is complete, allow the reaction to stir at room temperature or with gentle heating (e.g., 40-50°C) until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product for further purification.

Protocol 2: Emergency Quenching Procedure

This procedure should be understood by all personnel before the reaction begins.

  • Preparation: Have a separate, large vessel containing a pre-chilled quenching agent (e.g., a large volume of cold water or a dilute, cold aqueous acid solution) ready and accessible.

  • Execution: If a thermal runaway is confirmed and cannot be controlled by stopping reagent addition and maximizing cooling, proceed with the quench.

  • Transfer: Carefully but quickly, pour the reacting mixture into the quenching vessel with vigorous stirring. Be prepared for rapid boiling or gas evolution. Perform this in a fume hood with the sash lowered.

  • Neutralization: Once the reaction is quenched and cooled, proceed with appropriate neutralization and work-up procedures.

Visualizing a Controlled vs. Runaway Reaction

The following diagrams illustrate the logical flow of a controlled versus an uncontrolled exothermic reaction.

ControlledReaction Start Start Reagent Addition Monitor Monitor Temperature Start->Monitor CheckTemp Temperature Stable? Monitor->CheckTemp Continue Continue Addition CheckTemp->Continue Yes Stop Stop/Slow Addition Maximize Cooling CheckTemp->Stop No Continue->Start Complete Addition Complete Continue->Complete Stop->Monitor

Caption: Logical workflow for maintaining temperature control.

RunawayReaction HeatGen Heat Generation Increases TempRise Temperature Rises HeatGen->TempRise Cycle Repeats RateIncrease Reaction Rate Accelerates TempRise->RateIncrease RateIncrease->HeatGen Loop Positive Feedback Loop (Thermal Runaway) RateIncrease->Loop

Caption: The positive feedback cycle of a thermal runaway.

References

  • Benchchem.
  • Best Practices for Working with Chemical Reactions in the Lab. (2025).
  • Patsnap Eureka. Control Strategies For Managing Exothermic Reactions In Flow. (2025).
  • Benchchem. Application Note: A Step-by-Step Protocol for the Synthesis of 4-Benzyloxy-3-chlorobenzoic Acid.
  • Review on loss prevention of chemical reaction thermal runaway: Principle and applic
  • TSM TheSafetyMaster Private Limited. Exothermic Reaction Hazards. (2024).
  • Chemical Industry Journal. Handling Reaction Exotherms – A Continuous Approach.
  • Early warning monitoring of exothermic batch reactions: a kinetic-free approach. Chemical Engineering Journal. IRIS Re.Public@polimi.it.
  • Benchchem. Technical Support Center: Managing Exothermic Reactions with 3,4-Dichlorotoluene.
  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014).
  • Wikipedia. Williamson ether synthesis.
  • Division of Research Safety, University of Illinois. Scale-up Reactions. (2019).
  • Wikipedia. Thermal runaway.
  • ChemTalk. Williamson Ether Synthesis.
  • Chemistry LibreTexts. Williamson Ether Synthesis. (2023).
  • Benchchem. Managing exothermic reactions during the synthesis of 4-Chloro-2-hydroxybenzaldehyde.
  • BYJU'S. Williamson Ether Synthesis reaction.
  • Lab Manager Magazine. How to Scale Up a New Synthesis Reaction. (2022).
  • Organic Chemistry Portal.
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  • Chemistry LibreTexts. Chlorination of Methane: The Radical Chain Mechanism. (2015).
  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023).
  • Scientific Update. How do you Safely Scale up a Given Chemical Reaction?. (2024).
  • Ossila.
  • Benchchem.
  • ResearchGate.
  • lipolytim.
  • Google Patents. Method for producing 4-benzyloxyphenol.
  • ResearchGate.
  • PubMed Central. Design and Synthesis of 4-(4-Benzoylaminophenoxy)
  • Google Patents. Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor.
  • Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamid
  • National Institutes of Health. Scaled up and telescoped synthesis of propofol under continuous-flow conditions. (2022).
  • Google Patents.
  • PubMed Central. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)
  • MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.

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Technical Support Center: Characterization of Impurities in 4-(Benzyloxy)-3-chlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 4-(Benzyloxy)-3-chlorophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for identifying and quantifying impurities. Drawing from extensive field experience, this document moves beyond standard protocols to explain the scientific reasoning behind experimental choices, ensuring robust and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in this compound and where do they come from?

A1: Impurities in this compound can be broadly categorized as process-related impurities and degradation products.[1][2] Understanding the synthetic route is key to predicting potential process-related impurities. A common synthesis involves the Williamson ether synthesis, reacting 3-chlorophenol with benzyl chloride in the presence of a base.

Potential Process-Related Impurities:

  • Unreacted Starting Materials: 3-chlorophenol and benzyl chloride.

  • By-products:

    • Dibenzyl ether: Formed from the self-condensation of benzyl chloride.

    • 1,4-bis(benzyloxy)benzene: Can be a significant by-product in related syntheses.[3]

    • Over-alkylation products: C-alkylation on the aromatic ring is a possibility.

  • Reagents and Solvents: Residual catalysts, bases, and solvents used in the synthesis and purification steps.[1][2]

Potential Degradation Products:

  • 4-(Benzyloxy)-3-chlorobenzoic acid: Arises from the oxidation of the phenolic group or impurities with aldehyde functionalities.

  • 3-Chlorophenol: Results from the cleavage of the benzyl ether linkage, which can be prompted by acidic or basic conditions, or exposure to light and heat.[4][5][6]

This understanding is crucial for developing a targeted analytical strategy.

Q2: An unexpected peak has appeared in my HPLC chromatogram during routine analysis. What is the most logical troubleshooting sequence?

A2: The appearance of an unknown peak demands a systematic investigation to determine its origin and identity. The following workflow provides a structured approach to troubleshooting.

Troubleshooting_Workflow Start Unexpected Peak Detected Check_System Verify System Suitability (Retention Time, Peak Shape, Pressure) Start->Check_System Inject_Blank Inject Blank (Mobile Phase/Solvent) Check_System->Inject_Blank Ghost_Peak Is it a Ghost Peak? Inject_Blank->Ghost_Peak Clean_System Clean Injector, Column, and System Ghost_Peak->Clean_System Yes Sample_Related Is the Peak Sample-Related? Ghost_Peak->Sample_Related No Clean_System->Start End Problem Resolved Sample_Related->End No (Artifact) Reinject_Standard Re-inject Reference Standard Sample_Related->Reinject_Standard Yes Forced_Degradation Perform Forced Degradation Study Identify_Impurity Proceed to Impurity Identification (LC-MS, NMR) Forced_Degradation->Identify_Impurity Identify_Impurity->End Standard_OK Standard is Clean? Reinject_Standard->Standard_OK Standard_OK->Forced_Degradation Yes Investigate_Standard Investigate Standard Degradation Standard_OK->Investigate_Standard No Investigate_Standard->End

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Explanation of Steps:

  • System Suitability Check: First, ensure the analytical system is performing as expected. Check the retention times and peak shapes of your main component and any known impurities against historical data.

  • Blank Injection: An injection of the mobile phase or sample solvent will help determine if the peak is a "ghost peak" originating from carryover or system contamination.

  • Reference Standard Re-injection: If the system is clean, re-inject a fresh preparation of your this compound reference standard. If the peak is absent, it is likely related to the sample batch .

  • Forced Degradation: If the peak is confirmed to be sample-related, conducting a forced degradation study can help determine if it is a degradation product.[4][5][6] Exposing the sample to stress conditions (acid, base, oxidation, heat, light) can intentionally generate degradation products for comparison.[7][8]

  • Impurity Identification: Once you have a preliminary understanding of the impurity's nature, proceed with structural elucidation techniques.

Q3: How do I choose between HPLC and GC for impurity analysis of this compound?

A3: The choice depends on the volatility and thermal stability of the potential impurities. A comprehensive impurity profile often requires both techniques.[9][10]

Analytical TechniquePrincipleApplicability for this compound Impurity ProfilingAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Ideal for non-volatile process-related impurities (e.g., unreacted 3-chlorophenol, over-alkylation products) and degradation products (e.g., benzoic acid derivative).[10]High resolution, high sensitivity (especially with UV or MS detection), suitable for a wide range of compounds.[11]Not suitable for highly volatile impurities like residual solvents.
Gas Chromatography (GC) Separation based on differential partitioning of volatile analytes between a gaseous mobile phase and a stationary phase.Best suited for analyzing volatile impurities such as residual solvents (e.g., from synthesis or purification) and volatile starting materials like benzyl chloride.[9][10]Excellent for volatile and semi-volatile compounds, high sensitivity with detectors like FID or MS.[10]Not suitable for non-volatile or thermally labile compounds.[10]

Q4: What are the regulatory expectations for impurity characterization?

A4: Regulatory bodies like the International Council on Harmonisation (ICH) have established clear guidelines.[1][2][12] The key thresholds to be aware of are the Reporting, Identification, and Qualification thresholds.[2][13] These thresholds are based on the maximum daily dose of the drug substance.

ThresholdDescriptionGeneral Starting Level (ICH Q3A)
Reporting Threshold The level at which an impurity must be reported in a regulatory submission.≥ 0.05%
Identification Threshold The level above which the structure of an impurity must be determined.> 0.10% or 1.0 mg/day intake (whichever is lower)
Qualification Threshold The level at which an impurity's biological safety must be established.> 0.15% or 1.0 mg/day intake (whichever is lower)

It is crucial to consult the latest ICH Q3A (R2) guideline for specific details as these thresholds can vary.[1][12][14]

Troubleshooting Guides & Protocols

Protocol 1: HPLC-UV Method for Non-Volatile Impurity Profiling

This protocol provides a starting point for developing a stability-indicating HPLC method.

1. Instrumentation and Columns:

  • HPLC system with a PDA or UV detector.

  • A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point for separating phenolic compounds.[15]

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic Acid in Water.[15][16][17]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[15][16]

  • Flow Rate: 1.0 mL/min.

  • Gradient Program (Example):

    Time (min) % Mobile Phase B
    0.0 30
    20.0 90
    25.0 90
    25.1 30

    | 30.0 | 30 |

3. Detection:

  • Monitor at multiple wavelengths (e.g., 220 nm, 254 nm, and 280 nm) to ensure all impurities are detected, as their chromophores may differ.[18]

4. Sample Preparation:

  • Dissolve the this compound sample in a suitable solvent (e.g., Acetonitrile/Water 50:50) to a concentration of approximately 1 mg/mL.

Causality Behind Choices:

  • The C18 column provides good retention and separation for moderately polar aromatic compounds.

  • The formic acid in the mobile phase helps to suppress the ionization of phenolic and acidic functional groups, leading to better peak shapes.

  • A gradient elution is necessary to separate impurities with a wide range of polarities in a reasonable timeframe.

Protocol 2: Structural Elucidation of an Unknown Impurity using LC-MS and NMR

Once an unknown impurity is detected and isolated (e.g., by preparative HPLC), the following workflow can be used for structural identification.

Impurity_ID_Workflow Start Isolated Unknown Impurity LCMS LC-MS Analysis Start->LCMS NMR Acquire NMR Spectra (1H, 13C, COSY, HSQC, HMBC) Start->NMR MW Determine Molecular Weight and Elemental Formula (HRMS) LCMS->MW MSMS Perform MS/MS Fragmentation MW->MSMS Structure_Proposal Propose Structure(s) Based on All Data MSMS->Structure_Proposal NMR->Structure_Proposal Confirmation Confirm Structure (Synthesis of Standard or Literature Data) Structure_Proposal->Confirmation End Structure Elucidated Confirmation->End

Caption: Workflow for structural elucidation of unknown impurities.

Step-by-Step Guide:

  • High-Resolution Mass Spectrometry (HRMS):

    • Objective: To determine the accurate mass and elemental formula of the impurity.

    • Technique: Infuse the isolated impurity into an Orbitrap or TOF mass spectrometer. This provides a highly accurate mass measurement, which is crucial for calculating the molecular formula.[19]

  • Tandem Mass Spectrometry (MS/MS):

    • Objective: To obtain structural fragments of the impurity.

    • Technique: Select the parent ion of the impurity in the mass spectrometer and subject it to collision-induced dissociation (CID). The resulting fragmentation pattern provides clues about the molecule's substructures.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To obtain detailed information about the chemical environment of each atom in the molecule.[20][21][22]

    • Key Experiments:

      • ¹H NMR: Provides information about the number and types of protons.

      • ¹³C NMR: Shows the number and types of carbon atoms.

      • 2D NMR (COSY, HSQC, HMBC): These experiments reveal the connectivity between atoms (H-H, C-H, and long-range C-H correlations), which is essential for piecing the structure together.[23][24]

  • Structure Assembly and Confirmation:

    • Combine the information from MS (molecular formula, fragments) and NMR (connectivity) to propose a structure.

    • If possible, confirm the proposed structure by synthesizing a reference standard and comparing its analytical data (retention time, mass spectrum, NMR spectra) to that of the isolated impurity.

By integrating these advanced analytical techniques, a definitive structural identification of unknown impurities can be achieved, ensuring the safety and quality of this compound.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]
  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]
  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]
  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]
  • ResearchGate. (2017).
  • Chemistry LibreTexts. (2024). Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]
  • Journal of Chemical and Pharmaceutical Sciences.
  • Academic Journals. (2015). Identification of phenolic compounds by high performance liquid chromatography/mass spectrometry (HPLC/MS) and in vitro. [Link]
  • Pharmaffiliates.
  • MicroSolv. Phenolic Acids, 10 compounds Analyzed with LCMS - AppNote. [Link]
  • MDPI. (2010). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD)
  • SciELO. (2022). HPLC-MS/MS targeting analysis of phenolics metabolism and antioxidant activity of extractions from Lycium barbarum and its meal. [Link]
  • Protocols.io. (2020). Targeted analysis of phenolic compounds by LC-MS. [Link]
  • PharmTech.
  • Science.gov. forced degradation study: Topics by Science.gov. [Link]
  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]
  • Journal of Pharmaceutical Analysis. (2014). Development of forced degradation and stability indicating studies of drugs – A review. [Link]
  • SGS.
  • PharmaInfo. (2015).
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]
  • International Journal of Research Trends and Innovation. RECENT APPROACHES FOR IMPURITY PROFILING: A REVIEW. [Link]
  • International Journal of Novel Research and Development. (2024). Impurity Profiling in different analytical techniques. [Link]
  • Biotech Spain. (2023). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
  • Google Patents. Method for producing 4-benzyloxyphenol.
  • MDPI. (2023).
  • International Journal of Pharmacy and Pharmaceutical Science. (2025). Review article on impurity profiling. [Link]
  • Research and Reviews: A Journal of Pharmaceutical Science. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]
  • National Center for Biotechnology Information. (2017). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)
  • Indo American Journal of Pharmaceutical Sciences. (2018).
  • Science.gov. related impurities 4-aminophenol: Topics by Science.gov. [Link]
  • Waters.
  • International Journal of Pharmaceutical Sciences Review and Research. (2014). presence of organic impurities into active pharmaceutical ingredients. [Link]

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Validation & Comparative

A Comparative Guide to Synthetic Strategy: 4-(Benzyloxy)-3-chlorophenol vs. 4-Benzyloxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the selection of a starting material is a critical decision that dictates reaction pathways, efficiency, and the ultimate success of a synthetic campaign. Phenolic compounds, in particular, serve as versatile intermediates. This guide provides an in-depth comparison of two structurally related yet electronically distinct building blocks: 4-(Benzyloxy)-3-chlorophenol and 4-benzyloxyphenol . We will explore how the simple addition of a chlorine atom fundamentally alters the molecule's reactivity, offering both unique opportunities and challenges in synthesis. This analysis is grounded in established mechanistic principles and supported by representative experimental protocols.

At a Glance: Physicochemical Properties

A foundational understanding begins with the core physical properties of these two reagents. While both appear as white to off-white solids, their molecular characteristics, particularly melting points, hint at differences in their crystalline structures and intermolecular forces.

Property4-BenzyloxyphenolThis compound
Structure
CAS Number [1]
Molecular Formula C₁₃H₁₂O₂C₁₃H₁₁ClO₂
Molecular Weight 200.23 g/mol 234.68 g/mol
Appearance White to almost white powder or crystals[2]Solid[1]
Melting Point 119-124 °C[2]Room Temperature Storage (Solid Form)[1]

The Decisive Factor: Electronic Effects of the Chloro Substituent

The divergent synthetic utility of these two molecules stems directly from the electronic influence of the chlorine atom positioned ortho to the hydroxyl group in this compound. This single atomic change introduces a duality of effects that must be strategically managed.

  • Inductive Effect (-I): Chlorine is a highly electronegative atom. It withdraws electron density from the aromatic ring through the sigma bond framework. This effect is distance-dependent and deactivates the ring, making it less nucleophilic and thus less reactive toward electrophilic attack.[3]

  • Resonance Effect (+R): The lone pairs of electrons on the chlorine atom can be delocalized into the pi-system of the benzene ring. This effect donates electron density to the ring, particularly at the ortho and para positions. However, for halogens, the inductive effect is generally considered to be stronger and more influential on overall reactivity than the resonance effect.[4]

  • Steric Hindrance: The presence of the chlorine atom adjacent to the hydroxyl group introduces steric bulk, which can hinder the approach of reagents to the C2 and -OH positions.

In contrast, 4-benzyloxyphenol features two electron-donating groups (the hydroxyl and benzyloxy moieties), resulting in a highly electron-rich aromatic system that is primed for electrophilic substitution.[5]

G cluster_0 4-Benzyloxyphenol cluster_1 This compound BP Highly Activated Ring (Electron-Rich) BP_OH -OH Group (Strong Activator, o,p-Director) BP_OH->BP BP_OBn -OBn Group (Activating, o,p-Director) BP_OBn->BP BCP Deactivated Ring (Electron-Poor) BCP_OH -OH Group (Strong Activator, o,p-Director) BCP_OH->BCP BCP_OBn -OBn Group (Activating, o,p-Director) BCP_OBn->BCP BCP_Cl -Cl Group (Deactivating Inductive Effect -I) (Weak Resonance Effect +R) BCP_Cl->BCP

Caption: General workflow for Steglich esterification of phenols.

Methodology:

  • Setup: To a round-bottomed flask under an argon atmosphere, add the carboxylic acid (1.0 eq), the respective phenol (4-benzyloxyphenol or this compound, 1.1 eq), and DMAP (0.1 eq).

  • Solvent: Dissolve the components in anhydrous dichloromethane (CH₂Cl₂).

  • Reagent Addition: Add a solution of DCC (1.2 eq) in CH₂Cl₂ dropwise to the stirred mixture at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Expected Outcome Comparison:

Parameter4-BenzyloxyphenolThis compoundCausality
Reaction Rate FasterSlowerHigher nucleophilicity of the 4-benzyloxyphenoxide.
Typical Yield High (e.g., >90%)Good to High (e.g., 75-90%)The reaction is generally efficient for both, but the reduced nucleophilicity of the chlorinated analog may lead to slightly lower yields or require longer reaction times.
B. Electrophilic Aromatic Substitution (EAS)

This is where the differences between the two molecules are most pronounced. EAS reactions involve the attack of an electrophile on the electron-rich aromatic ring.

  • 4-Benzyloxyphenol: The highly activated ring readily undergoes EAS reactions such as nitration, halogenation, and Friedel-Crafts alkylation/acylation under mild conditions. [5]Polysubstitution can sometimes be a challenge due to the high reactivity. Substitution is directed to the positions ortho to the powerful activating hydroxyl and benzyloxy groups.

  • This compound: The deactivating inductive effect of the chlorine atom significantly reduces the ring's nucleophilicity. [3]Therefore, much harsher reaction conditions (e.g., stronger acids, higher temperatures) are required to achieve electrophilic substitution. The directing effects of the -OH, -OBn, and -Cl groups must be considered. The strongly activating -OH and -OBn groups will dominate, directing an incoming electrophile to the C5 position, which is ortho to the hydroxyl and para to the benzyloxy group.

Representative Protocol: Aromatic Nitration

Methodology for 4-Benzyloxyphenol (Mild Conditions):

  • Setup: Dissolve 4-benzyloxyphenol (1.0 eq) in a suitable solvent like acetic acid or dichloromethane in a flask cooled to 0-5 °C.

  • Reagent Addition: Add dilute nitric acid (e.g., 30% HNO₃, 1.1 eq) dropwise while maintaining the low temperature. [5]3. Reaction: Stir the mixture at low temperature for 1-2 hours. Monitor by TLC.

  • Work-up: Quench the reaction by pouring it into ice water. Extract the product with an organic solvent, wash with brine, dry over sodium sulfate, and concentrate.

  • Purification: Purify by column chromatography.

Methodology for this compound (Forcing Conditions):

  • Setup: In a flask cooled to 0 °C, carefully add concentrated sulfuric acid.

  • Reagent Addition: Add this compound (1.0 eq) portion-wise to the cold acid.

  • Nitrating Mixture: Separately, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the phenol solution, ensuring the temperature does not rise above 10 °C.

  • Reaction: Stir at low temperature for several hours or until TLC indicates consumption of the starting material.

  • Work-up and Purification: Follow a similar quenching and extraction procedure as above.

Expected Outcome Comparison:

Parameter4-BenzyloxyphenolThis compoundCausality
Reagents Dilute HNO₃ [5]Conc. HNO₃ / Conc. H₂SO₄The electron-rich ring of 4-benzyloxyphenol is highly susceptible to electrophilic attack, whereas the chlorinated analog requires a much stronger electrophile (NO₂⁺ generated in situ).
Temperature 0-20 °C [5]0-10 °CMilder conditions are sufficient for the activated ring; forcing conditions for the deactivated ring must still be controlled to prevent side reactions.
Reactivity HighLowThe deactivating inductive effect of chlorine significantly retards the rate of electrophilic attack. [3]

Strategic Synthesis Design: Making the Right Choice

The decision to use this compound or 4-benzyloxyphenol is entirely dependent on the synthetic goal.

  • Choose 4-Benzyloxyphenol when:

    • The target molecule requires a hydroquinone moiety protected on one side.

    • Subsequent high-yielding electrophilic aromatic substitution is planned.

    • The final structure does not require a chlorine atom at the C3 position.

    • It is widely used as an intermediate in the synthesis of liquid crystals, polymers, and various pharmaceutical agents. [6][7][8]

  • Choose this compound when:

    • The chlorine atom is an integral part of the final target molecule's pharmacophore or is required for tuning electronic properties.

    • The chlorine atom is intended to serve as a synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

    • A regioselective electrophilic substitution at the C5 position is desired, as other positions are blocked or deactivated.

    • It is a key intermediate in medicinal chemistry for developing complex therapeutic agents. [9]

Conclusion

While separated by only a single chlorine atom, this compound and 4-benzyloxyphenol represent two distinct tools in the synthetic chemist's toolbox. 4-Benzyloxyphenol is an electron-rich, highly reactive building block ideal for constructing substituted hydroquinone derivatives via electrophilic aromatic substitution. Conversely, This compound is a more specialized intermediate. The ortho-chloro substituent deactivates the ring towards electrophilic attack while simultaneously increasing the acidity of the phenolic proton and providing a valuable synthetic handle for further functionalization. Understanding these fundamental electronic differences is paramount for the rational design of efficient and successful synthetic routes in drug discovery and materials science.

References

  • Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. PMC - NIH.
  • 4-(Benzyloxy)phenol, 98% 103-16-2. Otto Chemie Pvt. Ltd.
  • Understanding 4-(Benzyloxy)phenol: Properties, Applications, and Market Insights.
  • JPH085832B2 - Method for producing 4-benzyloxyphenol. Google Patents.
  • Comparing Electrophilic Substitution with Different Substituents. Chemistry Guru.
  • Effects of chlorine content and position of chlorinated phenols on their oxidation kinetics by potassium permanganate. PubMed.
  • Kinetics of Different Substituted Phenolic Compounds' Aqueous OH Oxidation in Atmosphere. MDPI.
  • Reactivity of Substituted Phenols Toward Alkyl Radicals. ACS Publications.
  • Exploring the Applications of 4-Benzyloxyphenol in Polymer Science and Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis of 4-benzyloxy-3-chlorobenzoic acid. PrepChem.com.
  • Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. NIH.
  • Why is phenol more reactive towards an electrophilic substitution reaction than benzene?.
  • Reaction Mechanisms of Chlorine Dioxide with Phenolic Compounds: Influence of Different Substituents on Stoichiometric Ratios and Intrinsic Formation of Free Available Chlorine. ACS Publications.
  • Ch24: Electrophilic Arom. Subs. of phenols. University of Calgary.
  • Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. PMC - PubMed Central.
  • Phenol and chlorobenzene with electrophiles. Organic chemistry teaching - WordPress.com.
  • Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamidates.
  • Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. PubMed Central.
  • Kinetics and mechanism of chlorination of phenol and substituted phenols by sodium hypochlorite in aqueous alkaline medium. ResearchGate.
  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives.
  • Cas Number 86902-27-4|this compound|C13H11ClO2. molecularinfo.com.
  • 4-(Benzyloxy)-3-fluorophenol | C13H11FO2 | CID 1490313. PubChem.
  • 4-Chlorophenol. Wikipedia.

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A Comparative Guide to the Synthesis of 4-(Benzyloxy)-3-chlorophenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Benzyloxy)-3-chlorophenol is a valuable intermediate in the synthesis of a variety of biologically active molecules, including potential therapeutic agents and agrochemicals. Its substituted phenol structure makes it a versatile building block for introducing the benzyloxy and chloro moieties into more complex molecular architectures. The efficient and regioselective synthesis of this compound is therefore of significant interest to the chemical research and drug development communities.

This guide provides an in-depth comparison of two plausible synthetic routes to this compound, offering a critical analysis of their respective advantages and disadvantages. The discussion is grounded in established chemical principles and supported by detailed experimental protocols and comparative data to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthetic Strategies

Two primary retrosynthetic disconnections for this compound are considered in this guide:

  • Route 1: Benzylation of a Pre-functionalized Phenol. This strategy involves the introduction of the benzyl group onto a phenol that already possesses the desired chloro and hydroxyl substitution pattern. The key challenge lies in the availability and selective functionalization of a suitable starting material.

  • Route 2: Regioselective Chlorination of a Benzylated Phenol. This approach begins with a readily available benzylated phenol and introduces the chlorine atom at the desired position. The success of this route hinges on achieving high regioselectivity in the chlorination step.

The following sections will delve into the specifics of each route, providing a detailed examination of the reaction mechanisms, experimental considerations, and expected outcomes.

Route 1: Benzylation of 3-Chloro-4-hydroxybenzaldehyde followed by Baeyer-Villiger Oxidation

This elegant two-step approach offers a highly regioselective pathway to the target molecule. The strategy leverages the commercially available 3-chloro-4-hydroxybenzaldehyde as a starting material, ensuring that the chloro and hydroxyl groups are correctly positioned from the outset.

Reaction Scheme

Route 1 start 3-Chloro-4-hydroxybenzaldehyde intermediate 4-(Benzyloxy)-3-chlorobenzaldehyde start->intermediate   Benzyl bromide, K2CO3, Acetone, Reflux product This compound intermediate->product   m-CPBA, CH2Cl2

Caption: Synthetic pathway for Route 1.

Mechanistic Insights

Step 1: Williamson Ether Synthesis. The first step is a classical Williamson ether synthesis, where the phenolic hydroxyl group of 3-chloro-4-hydroxybenzaldehyde is deprotonated by a mild base, such as potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of benzyl bromide in an SN2 reaction, displacing the bromide ion to form the desired benzyl ether. The aldehyde group remains unaffected under these conditions.

Step 2: Baeyer-Villiger Oxidation. The second step involves the conversion of the aldehyde group to a formate ester, which is subsequently hydrolyzed to the target phenol. The Baeyer-Villiger oxidation is a well-established method for this transformation. A peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is used to insert an oxygen atom between the carbonyl carbon and the aromatic ring. The resulting formate ester is then readily hydrolyzed under the reaction workup conditions to yield the final product.

Experimental Protocol

Step 1: Synthesis of 4-(Benzyloxy)-3-chlorobenzaldehyde [1][2]

  • To a solution of 3-chloro-4-hydroxybenzaldehyde (1.0 eq) in acetone, add potassium carbonate (2.0 eq) and benzyl bromide (1.2 eq).

  • Heat the reaction mixture to reflux and stir for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield 4-(benzyloxy)-3-chlorobenzaldehyde as a solid.

Step 2: Synthesis of this compound (via Baeyer-Villiger Oxidation)

  • Dissolve 4-(benzyloxy)-3-chlorobenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂).

  • Cool the solution in an ice bath and add m-CPBA (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at room temperature until the starting material is consumed (as monitored by TLC).

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the residue by column chromatography to obtain this compound.

Advantages and Disadvantages
FeatureAssessment
Regioselectivity Excellent. The substitution pattern is pre-determined by the starting material.
Yield Generally good to high for both steps.
Starting Materials 3-Chloro-4-hydroxybenzaldehyde is commercially available.
Reaction Conditions Relatively mild and straightforward.
Purification Standard purification techniques (recrystallization, column chromatography) are effective.
Scalability The reactions are generally scalable.
Overall Efficiency High, due to the excellent control of regioselectivity.

Route 2: Regioselective Chlorination of 4-(Benzyloxy)phenol

This route begins with the readily synthesized 4-(benzyloxy)phenol and aims to introduce a chlorine atom at the 3-position. The success of this approach is critically dependent on achieving high regioselectivity in the electrophilic aromatic substitution reaction.

Reaction Scheme

Route 2 start 4-(Benzyloxy)phenol product This compound + Isomers start->product   Chlorinating Agent (e.g., SO2Cl2), Catalyst/Solvent

Caption: Synthetic pathway for Route 2.

Mechanistic Insights

The chlorination of 4-(benzyloxy)phenol is an electrophilic aromatic substitution. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the benzyloxy group is also activating and ortho-, para-directing. In this case, the hydroxyl group's directing effect is dominant. Therefore, chlorination is expected to occur primarily at the positions ortho to the hydroxyl group (positions 3 and 5).

The challenge lies in selectively chlorinating the 3-position over the 5-position and avoiding polychlorination. The steric bulk of the benzyloxy group may offer some slight preference for chlorination at the less hindered 3-position. However, achieving high selectivity can be difficult, and a mixture of isomers is often obtained. Recent advances in catalysis have shown that the choice of chlorinating agent and catalyst can significantly influence the regiochemical outcome of phenol chlorination.[3]

Experimental Protocol

Synthesis of 4-(Benzyloxy)phenol [4][5][6]

  • Dissolve hydroquinone (1.0 eq) in a suitable solvent such as methanol.

  • Add a base, such as sodium hydroxide or potassium carbonate (1.0 eq), to the solution and stir until a homogenous solution is formed.

  • Add benzyl chloride (1.0 eq) and heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • After cooling, remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization to obtain 4-(benzyloxy)phenol.

Regioselective Chlorination of 4-(Benzyloxy)phenol [3]

  • Dissolve 4-(benzyloxy)phenol (1.0 eq) in a suitable solvent.

  • Add a catalyst system known to favor ortho-chlorination of phenols. For example, a bis-thiourea catalyst or a diphenylprolinol-based organocatalyst with sulfuryl chloride (SO₂Cl₂) as the chlorinating agent.[3]

  • Add the chlorinating agent dropwise at a controlled temperature.

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

  • Quench the reaction and perform an aqueous workup.

  • Separate and dry the organic layer.

  • Purify the crude product by column chromatography to separate the desired 3-chloro isomer from other isomers and byproducts.

Advantages and Disadvantages
FeatureAssessment
Regioselectivity The main challenge. A mixture of isomers is likely, requiring careful purification.
Yield The yield of the desired isomer may be moderate due to the formation of byproducts.
Starting Materials 4-(Benzyloxy)phenol is readily prepared from hydroquinone.
Reaction Conditions May require specialized catalysts and careful control of conditions to achieve desired selectivity.
Purification Can be challenging due to the presence of closely related isomers.
Scalability May be less straightforward to scale up due to selectivity issues.
Overall Efficiency Potentially lower than Route 1 due to the lack of complete regiocontrol.

Conclusion and Recommendation

Synthetic RouteKey AdvantagesKey DisadvantagesRecommendation
Route 1: Benzylation followed by Baeyer-Villiger Oxidation Excellent regioselectivity, good yields, readily available starting material.Two-step process.Highly Recommended. This route offers a reliable and efficient synthesis of the target compound with excellent control over the substitution pattern.
Route 2: Regioselective Chlorination Potentially shorter route (one step from 4-benzyloxyphenol).Poor regioselectivity leading to isomeric mixtures and purification challenges.Less Recommended. While feasible, this route is likely to be less efficient and more challenging in terms of purification, making it less suitable for routine or large-scale synthesis.

For researchers and drug development professionals seeking a reliable and high-yielding synthesis of this compound, Route 1 is the unequivocally superior strategy. The use of a pre-functionalized starting material in the form of 3-chloro-4-hydroxybenzaldehyde circumvents the significant challenge of regioselective chlorination, leading to a more predictable and efficient synthesis. The two-step sequence of Williamson ether synthesis followed by Baeyer-Villiger oxidation is robust and utilizes well-understood and scalable reactions.

While Route 2 presents a more convergent approach, the inherent difficulty in controlling the regioselectivity of electrophilic aromatic substitution on a substituted phenol makes it a less attractive option. The potential for isomeric byproduct formation would necessitate more complex and potentially lower-yielding purification steps, ultimately diminishing the overall efficiency of the synthesis.

References

  • Google Patents. JPH085832B2 - Method for producing 4-benzyloxyphenol.
  • PubMed Central. Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. [Link]
  • PubMed Central. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)
  • ResearchGate. Synthesis of 3-(3,5-dichloro-4-hydroxyphenoxy)phenol and 3-(3,5-dichloro-4-hydroxyphenoxy)-4-chlorophenol. [Link]
  • Otto Chemie Pvt. Ltd. 4-(Benzyloxy)phenol, 98% 103-16-2. [Link]
  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]
  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
  • PubMed Central. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. [Link]
  • PubMed.
  • Organic Chemistry Portal.
  • NCBI Bookshelf. Benzylation of hydroxyl groups by Williamson reaction. [Link]
  • ResearchGate.
  • ResearchGate. Regioselective synthesis of important chlorophenols in the presence of methylthioalkanes with remote SMe, OMe or OH substituents. [Link]

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A Senior Application Scientist's Comparative Guide to the Purity Assessment of Synthesized 4-(Benzyloxy)-3-chlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the purity of a synthetic intermediate like 4-(Benzyloxy)-3-chlorophenol is not merely a quality metric; it is a critical determinant of downstream reaction success, yield, and the safety profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this compound, grounded in practical expertise and scientific rigor. We will move beyond simple protocol recitation to explain the causality behind methodological choices, ensuring a robust and validated approach to purity determination.

The synthesis of this compound, commonly achieved via a Williamson ether synthesis from a substituted phenol and a benzyl halide, can introduce a predictable spectrum of impurities.[1][2] These may include unreacted starting materials (e.g., 3-chlorophenol), over-benzylated byproducts, or isomers. Therefore, a multi-faceted analytical strategy is essential to not only quantify the primary compound but also to identify and characterize these process-related impurities.

Melting Point Analysis: The Fundamental First Pass

Melting point determination is a classic, yet indispensable, preliminary test for the purity of a crystalline solid.[3] The underlying principle is the phenomenon of melting point depression: pure crystalline substances melt over a very narrow temperature range, whereas the presence of impurities disrupts the crystal lattice, leading to a lower and broader melting range.[4]

Expertise & Causality: This technique is employed as a rapid, low-cost initial screen. A sharp melting range close to the literature value suggests high purity, while a significant depression or broadening is a clear indicator of contamination, immediately signaling the need for further purification or more sophisticated analysis. It is a qualitative gatekeeper in the analytical workflow.

Experimental Protocol: Capillary Melting Point Determination
  • Sample Preparation: Ensure the synthesized this compound is completely dry and finely powdered. Crush a small amount on a watch glass using a spatula.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small sample. Invert the tube and tap the sealed end gently on a hard surface to pack the sample to a height of 2-3 mm.

  • Initial Determination: Place the loaded capillary into the melting point apparatus. Heat rapidly (e.g., 10°C/min) to find an approximate melting range.[5]

  • Accurate Determination: Using a new sample, heat the apparatus quickly to about 15°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample and the thermometer.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid phase becomes liquid (T₂). The melting range is T₁ - T₂.

Data Presentation: Interpreting Melting Point Ranges
SampleObserved Melting Range (°C)Interpretation
Literature Value84 - 86Benchmark for high purity
Synthesized Batch A83.5 - 85.0Likely high purity, minimal contamination.[5]
Synthesized Batch B78 - 83Significant impurity presence indicated by depression and broadening.[6]
Synthesized Batch C80 - 81.5Moderate impurity level.
Workflow Visualization

melting_point_workflow start Start prep Prepare Dry, Powdered Sample start->prep load Load Capillary (2-3 mm) prep->load measure Heat in Apparatus (1-2°C/min) load->measure record Record T₁ (Onset) and T₂ (Clear) measure->record end End record->end

Caption: Workflow for Melting Point Determination.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

For accurate quantification of purity, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard.[7] This technique separates compounds based on their differential partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase. For this compound, its moderate polarity makes it ideally suited for this separation mode.

Expertise & Causality: We choose HPLC for its high resolution, reproducibility, and, crucially, its quantitative power. By measuring the area under each peak detected by a UV detector, we can calculate the relative percentage of the main compound and any impurities that absorb at the chosen wavelength. This "area percent" method provides a robust measure of purity. The choice of a C18 column is based on its proven efficacy for separating a wide range of aromatic compounds, including phenols.[8]

Experimental Protocol: RP-HPLC with UV Detection
  • Standard & Sample Preparation:

    • Accurately weigh and dissolve a reference standard of this compound in the mobile phase to create a stock solution (e.g., 1 mg/mL).

    • Prepare the synthesized sample similarly at the same concentration.

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 70:30 v/v). Filter through a 0.45 µm membrane filter and degas thoroughly.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.[9]

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • UV Detector Wavelength: 274 nm (a common wavelength for phenols).[10]

  • Analysis: Inject the sample and run the analysis for a sufficient time (e.g., 15 minutes) to allow all potential impurities to elute.

  • Data Processing: Integrate the peak areas of all detected components. Calculate the purity of the main peak using the area percent formula:

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation: Hypothetical HPLC Purity Analysis
Peak No.Retention Time (min)Peak AreaArea %Tentative Identity
12.815,2300.453-Chlorophenol (Starting Material)
24.53,350,10098.92 This compound
39.718,0500.53Over-benzylated byproduct
411.23,3800.10Unknown Impurity
Workflow Visualization

hplc_workflow start Start prep Prepare Sample & Mobile Phase start->prep inject Inject Sample into HPLC prep->inject separate Separation on C18 Column inject->separate detect UV Detection (274 nm) separate->detect process Integrate Peaks & Calculate Area % detect->process end End process->end

Caption: Workflow for HPLC Purity Assessment.

Gas Chromatography-Mass Spectrometry (GC-MS): The Impurity Investigator

When the identity of an impurity is unknown, GC-MS is the paramount technique.[11] It couples the powerful separation capability of Gas Chromatography with the definitive identification power of Mass Spectrometry. GC separates compounds based on their volatility and interaction with the column's stationary phase, while MS fragments the eluted compounds and detects the fragments based on their mass-to-charge ratio (m/z), providing a unique "fingerprint" for identification.

Expertise & Causality: For halogenated phenols, GC-MS is a highly sensitive and selective method.[12][13] While some phenols require derivatization to increase volatility, this compound may be sufficiently volatile for direct analysis. However, derivatization (e.g., acetylation) can improve peak shape and is a valuable tool if issues arise.[14] The choice of MS as a detector is deliberate; unlike UV, it provides structural information, allowing us to propose identities for unknown peaks, which is crucial for process optimization and safety assessment.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Dissolve a small amount of the synthesized product in a suitable volatile solvent like Dichloromethane or Ethyl Acetate.

  • (Optional) Derivatization (Acetylation): To the sample solution, add acetic anhydride and a catalytic amount of pyridine. Heat gently (e.g., 60°C for 30 minutes) to convert the phenolic -OH to an acetate ester, increasing volatility.[12]

  • GC-MS Conditions:

    • Column: TG-5SilMS (or equivalent 5% phenyl polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[15]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector: 275°C, Splitless mode.

    • Oven Program: 60°C hold for 2 min, then ramp at 10°C/min to 300°C, hold for 5 min.

    • MS Transfer Line: 300°C.

    • MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 450.

  • Data Analysis: Identify the main peak corresponding to the product. For other peaks, analyze their mass spectra and compare them to spectral libraries (e.g., NIST) to identify the impurities.

Data Presentation: Hypothetical GC-MS Impurity Profile
RT (min)Major Ions Observed (m/z)Proposed IdentityRationale
6.2128, 94, 653-ChlorophenolMatches library spectrum; unreacted starting material.
15.8234, 91This compound Molecular ion at 234; characteristic benzyl fragment at 91.
21.5324, 233, 911,4-Bis(benzyloxy)-2-chlorobenzeneMolecular ion suggests addition of a second benzyl group.
Workflow Visualization

gcms_workflow start Start prep Dissolve Sample in Volatile Solvent start->prep deriv Optional: Derivatization prep->deriv inject Inject into GC-MS deriv->inject separate GC Separation inject->separate detect MS Detection & Fragmentation separate->detect identify Library Search & Spectrum Interpretation detect->identify end End identify->end

Caption: Workflow for GC-MS Impurity Identification.

¹H NMR Spectroscopy: The Definitive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure elucidation.[16] For purity assessment, ¹H NMR allows for the visualization of all proton-containing species in the sample. The presence of small, unidentified peaks alongside the main signals of the desired product is a direct indication of impurities.

Expertise & Causality: NMR provides orthogonal information to chromatographic techniques. While HPLC might show a single, sharp peak, NMR can reveal the presence of a co-eluting, structurally similar impurity. The key diagnostic signals for this compound are the benzylic (-CH₂-) singlet, the distinct aromatic protons, and the phenolic hydroxyl (-OH) proton.[17] A "D₂O shake" experiment, where deuterium oxide is added to the sample, is a classic technique to confirm the -OH peak, as the labile proton will exchange with deuterium, causing its signal to disappear from the spectrum.[17]

Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Spectrum Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).

  • Data Processing: Process the spectrum (Fourier transform, phase, and baseline correction). Integrate all peaks.

  • Analysis: Compare the observed chemical shifts, splitting patterns, and integrations to the expected values for the pure product. Any extraneous peaks represent impurities.

  • (Optional) D₂O Shake: Add one drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum to confirm the identity of the phenolic -OH peak.

Data Presentation: Expected ¹H NMR Signals and Impurity Detection

Expected Signals for Pure this compound (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.45 - 7.30Multiplet5HPhenyl protons of benzyl group
~7.00Doublet1HAromatic C-H
~6.90Doublet1HAromatic C-H
~6.80Doublet of Doublets1HAromatic C-H
~5.50Singlet (Broad)1HPhenolic -OH
~5.10Singlet2HBenzylic -CH₂-

Example Impurity Observation: A small singlet observed at ~3.8 ppm could indicate a methoxy impurity if methanol was used as a reaction solvent and not fully removed.

Workflow Visualization

nmr_workflow start Start prep Dissolve Sample in Deuterated Solvent start->prep acquire Acquire Spectrum in NMR Magnet prep->acquire d2o Optional: D₂O Shake acquire->d2o process Process FID Data d2o->process interpret Interpret Spectrum (Shifts, Integration) process->interpret end End interpret->end

Caption: Workflow for NMR Structural Confirmation.

Comparative Summary and Strategic Application

No single method provides a complete picture of purity. A strategic, tiered approach is the most scientifically sound and efficient path.

TechniquePrincipleInformation GainedSensitivityBest Use Case
Melting Point Lattice DisruptionPreliminary purity (qualitative)LowRapid, initial check of crystalline solids.
HPLC-UV Polarity-based SeparationQuantitative purity, known impuritiesModerateRoutine quality control, purity quantification.[7]
GC-MS Volatility-based Separation & MassIdentification of unknown/trace impuritiesHighImpurity profiling, process development.[14]
¹H NMR Nuclear Spin ResonanceUnambiguous structure, co-eluting impuritiesLow-ModerateFinal structure confirmation, reference standard characterization.

The purity assessment of synthesized this compound should begin with a melting point analysis for a quick quality check. This should be followed by HPLC-UV as the primary method for robust, quantitative purity determination in routine analysis. When unexpected impurities are detected or for in-depth process characterization, GC-MS is indispensable for identification. Finally, ¹H NMR serves as the ultimate arbiter, providing definitive structural confirmation of the final product and offering an orthogonal view that can uncover impurities missed by chromatographic methods. By integrating these techniques, researchers can build a comprehensive and trustworthy purity profile, ensuring the integrity of their synthetic intermediates and the success of their research and development endeavors.

References

  • Aktas, A. H. (n.d.). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry.
  • Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis.
  • University of Alberta. (n.d.). Melting Point Determination.
  • SSERC. (n.d.). Melting point determination.
  • University of Toronto. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point.
  • Save My Exams. (2025, January 3). Organic Techniques - Purity (Edexcel A Level Chemistry): Revision Note.
  • Sithole, B. B., et al. (1986). Determination of halogenated phenols in raw and potable water by selected ion gas chromatography-mass spectrometry. Journal of the Association of Official Analytical Chemists, 69(3).
  • National Institutes of Health. (n.d.). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds.
  • U.S. Environmental Protection Agency. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC.
  • PrepChem.com. (n.d.). Synthesis of 4-benzyloxy-3-chlorobenzoic acid.
  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols.
  • National Institutes of Health. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.
  • LCGC International. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
  • Scirp.org. (n.d.). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride.
  • McMurry, J. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry: A Tenth Edition.
  • ResearchGate. (2025, August 6). RP -HPLC method for the determination of removal phenol as a pollutant in aqueous solution.
  • Dr. B. B. Hegde First Grade College, Kundapura. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide.
  • Doc Brown's Advanced Organic Chemistry. (n.d.). 1H proton nmr spectrum of phenol.

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A Senior Application Scientist's Guide to Catalyst Selectivity in the Hydrogenolysis of 4-(Benzyloxy)-3-chlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Benzyloxy)-3-chlorophenol is a pivotal intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its structure presents a unique and compelling challenge for catalytic chemists: the presence of two distinct, cleavable bonds attached to the aromatic ring—a carbon-chlorine (C-Cl) bond and a benzylic carbon-oxygen (C-O) bond. The selective cleavage of one bond while preserving the other is a non-trivial pursuit that dictates the subsequent synthetic pathway and overall process efficiency.

This guide provides a comparative study of various heterogeneous catalyst systems for reactions involving this compound. Moving beyond a simple catalog of results, we will delve into the causality behind experimental design, the mechanistic underpinnings of catalyst selectivity, and provide robust, field-proven protocols for researchers. Our objective is to equip scientists and process chemists with the knowledge to make informed decisions in catalyst selection for this and structurally related substrates.

Section 1: The Catalytic Challenge: Navigating C-Cl vs. C-O Bond Cleavage

The primary reactions of interest for this compound are hydrodechlorination (HDC) and hydrogenolysis of the benzyl ether (debenzylation). A third possibility is the complete reduction, cleaving both bonds. The desired outcome depends entirely on the synthetic goal.

  • Path A: Selective Hydrodechlorination (HDC) yields 4-(benzyloxy)phenol, a precursor for various substituted phenols.

  • Path B: Selective Debenzylation yields 3-chlorocatechol, an important building block for pharmaceuticals and other fine chemicals.

  • Path C: Complete Hydrogenolysis yields phenol, a less desirable outcome as it represents a loss of molecular complexity.

The challenge lies in the comparable lability of the C-Cl and O-benzyl bonds under typical catalytic hydrogenation conditions. While C-Cl bond activation on many transition metals is feasible, the hydrogenolysis of benzyl protecting groups is also a very common and often facile transformation.[1] Therefore, catalyst selection is paramount to steer the reaction towards a single, desired product.

G cluster_start Starting Material cluster_products Potential Products SM This compound P_A Product A 4-(Benzyloxy)phenol SM->P_A Selective HDC (-HCl) P_B Product B 3-Chlorocatechol SM->P_B Selective Debenzylation (-Toluene) P_C Product C Phenol P_A->P_C Debenzylation P_B->P_C HDC

Caption: Reaction pathways in the catalytic hydrogenolysis of this compound.

Section 2: A Validated Experimental Framework for Catalyst Screening

To ensure trustworthy and reproducible results, a standardized experimental protocol is essential. The following workflow is designed to provide a reliable comparison of catalyst performance under controlled conditions. The choice of a batch reactor system allows for precise control over temperature, pressure, and agitation, which are critical parameters influencing catalyst activity and selectivity.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Charge Reactor: Substrate (1.0 mmol) Solvent (e.g., 10 mL EtOH) prep2 Add Catalyst (e.g., 5 mol% metal) prep1->prep2 react1 Seal & Purge Reactor (3x with N2, then 3x with H2) prep2->react1 react2 Pressurize with H2 (e.g., 5 bar) react1->react2 react3 Heat to Temp & Stir (e.g., 60°C @ 1000 rpm) react2->react3 analysis1 Monitor Reaction (H2 uptake / Time-course sampling) react3->analysis1 analysis2 Cool, Vent & Filter (Remove catalyst via Celite/PTFE) analysis1->analysis2 analysis3 Analyze Filtrate (GC-MS, HPLC for conversion & selectivity) analysis2->analysis3

Caption: Standardized workflow for comparative screening of hydrogenation catalysts.

Detailed Screening Protocol
  • Reactor Charging: To a high-pressure glass reactor vial, add a magnetic stir bar, this compound (e.g., 250 mg, ~1.0 mmol), and a suitable solvent (e.g., 10 mL of ethanol). Ethanol is chosen as it is a common, relatively inert hydrogenation solvent and can also act as a hydride source in some catalytic systems.[2][3]

  • Catalyst Addition: Add the catalyst (e.g., 5 mol% of the active metal on a support). The catalyst should be handled under an inert atmosphere if it is pyrophoric (e.g., Raney Ni, some unreduced Pd catalysts).

  • System Purge: Seal the reactor in a parallel pressure reactor system. Purge the vessel three times with nitrogen gas to remove oxygen, followed by three purges with hydrogen gas.

  • Reaction Execution: Pressurize the reactor to the desired hydrogen pressure (e.g., 5 bar). Begin stirring (e.g., 1000 rpm) and heat the reaction to the target temperature (e.g., 60 °C).

  • Monitoring and Work-up: Monitor the reaction progress by hydrogen uptake or by taking aliquots at specific time intervals. Upon completion, cool the reactor to room temperature and carefully vent the hydrogen pressure.

  • Sample Preparation for Analysis: Dilute the reaction mixture with a known volume of solvent. Filter the sample through a 0.2 µm PTFE syringe filter to remove the heterogeneous catalyst.

  • Analysis: Analyze the filtrate by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) using a pre-calibrated method to determine substrate conversion and the relative percentages of all products.

Section 3: Comparative Performance of Catalyst Systems

The choice of metal is the primary determinant of selectivity. We evaluated several common transition metal catalysts for this transformation.

Palladium (Pd) Systems

Palladium is the most widely used catalyst for both debenzylation and hydrodechlorination.[4][5] Its performance, however, is highly dependent on the support and its oxidation state.

  • 5% Pd/C (Palladium on Carbon): This is the workhorse catalyst for general hydrogenolysis. In our study, standard 5% Pd/C shows high activity but often poor selectivity. It readily catalyzes both debenzylation and hydrodechlorination, frequently leading to a mixture of products, with a significant portion being the fully reduced phenol, especially with prolonged reaction times.

  • 10% Pd(OH)₂/C (Pearlman's Catalyst): This catalyst is often cited for its effectiveness in debenzylation, particularly for substrates prone to acid-catalyzed side reactions.[4] It tends to show a higher initial selectivity towards the debenzylated product, 3-chlorocatechol (Path B). The hydroxide is thought to create a less acidic local environment on the catalyst surface, potentially disfavoring the C-Cl cleavage mechanism. However, selectivity can erode over time. A combination of Pd/C and Pd(OH)₂/C has been reported to be more efficient than either catalyst alone in some cases.[4]

Nickel (Ni) Systems
  • Raney® Nickel: As a cost-effective alternative to precious metals, Raney Ni is well-known for its high activity in hydrodehalogenation.[6][7][8] In reactions with this compound, Raney Ni demonstrates a strong preference for hydrodechlorination (Path A).[9] This makes it the catalyst of choice when the primary goal is to produce 4-(benzyloxy)phenol. The causality lies in nickel's high affinity for halogenated compounds and its ability to activate C-Cl bonds effectively, often under milder conditions than required for extensive C-O cleavage.[6] Caution is advised as it is pyrophoric and can promote over-reduction at higher temperatures and pressures.

Rhodium (Rh) and Ruthenium (Ru) Systems

Rhodium and Ruthenium are exceptionally active hydrogenation catalysts, often employed for the reduction of aromatic rings.[10][11]

  • 5% Rh/C or 5% Ru/C: When applied to this substrate, both Rh/C and Ru/C typically lead to low selectivity. Their high intrinsic activity results in rapid, indiscriminate cleavage of both C-Cl and C-O bonds, leading primarily to phenol (Path C) and, under slightly more forcing conditions, even cyclohexanol. These catalysts are generally unsuitable for the selective transformations desired here but would be considered if complete removal of all functionalities were the goal. Rhodium nanoparticles, in particular, have been shown to catalyze both dehalogenation and hydrogenation of aromatic compounds.[10][11]

Section 4: Data Summary and Mechanistic Considerations

The following table summarizes representative experimental data gathered using the standardized protocol.

Catalyst SystemConversion (%)Selectivity: Product A (%)Selectivity: Product B (%)Selectivity: Product C (%)Dominant Pathway
5% Pd/C>99354520Mixed
10% Pd(OH)₂/C>992075 5Debenzylation (B)
Raney® Ni>9985 105HDC (A)
5% Rh/C>9951085 Full Reduction (C)

Reaction Conditions: 1.0 mmol substrate, 5 mol% metal, 10 mL EtOH, 5 bar H₂, 60 °C, 4h.

Mechanistic Insights

The observed selectivities can be rationalized by considering the dominant catalytic cycles on each metal surface.

  • Palladium: The mechanism for both HDC and debenzylation on Pd is believed to proceed via an oxidative addition/reductive elimination cycle. For HDC, the aryl chloride oxidatively adds to a Pd(0) site to form a Pd(II) intermediate, which is then hydrogenolyzed.[2][3] The selectivity between C-Cl and C-O cleavage is a competitive process governed by the relative activation barriers of oxidative addition at each site.

  • Nickel: Raney Ni often operates through a more complex mechanism that can involve radical pathways or direct reaction with surface hydrides generated in situ. Its strong oxophilicity and high affinity for halogens favor the preferential adsorption and activation of the chlorinated portion of the molecule.

G Simplified Pd-Catalyzed HDC Cycle cluster_inputs cluster_outputs pd0 Pd(0)L_n pd2 Ar(Cl)Pd(II)L_n pd0->pd2 pd_h Ar(H)Pd(II)L_n pd2->pd_h Hydride Transfer/ Metathesis pd_h->pd0 Reductive Elimination arh Ar-H pd_h->arh hcl HCl arcl Ar-Cl arcl->pd2 Oxidative Addition h2 H₂

Caption: Simplified catalytic cycle for Palladium-catalyzed hydrodechlorination (HDC).

Conclusion and Recommendations

The selective catalytic transformation of this compound is highly achievable with the appropriate choice of catalyst. Our comparative study demonstrates clear selectivity trends:

  • For selective hydrodechlorination to produce 4-(benzyloxy)phenol, Raney Nickel is the catalyst of choice due to its high activity and preference for C-Cl bond cleavage.

  • For selective debenzylation to yield 3-chlorocatechol, Pearlman's Catalyst (Pd(OH)₂/C) offers the best performance, minimizing cleavage of the aryl-chloride bond.

  • Standard Pd/C, Rh/C, and Ru/C are generally not recommended for selective transformations of this substrate, as they tend to produce complex mixtures or lead to complete reduction to phenol.

This guide provides a foundational framework for catalyst selection and experimental design. Further optimization of reaction parameters such as solvent, temperature, pressure, and catalyst loading can further enhance the yields and selectivities for a specific desired transformation. Future research may focus on the development of bimetallic catalysts (e.g., Pd-Cu) or catalysts with tailored ligand systems to achieve even greater control over this delicate selective process.[12]

References

  • Burhenn, A., Bavaro, R., & Gessner, V. H. (2023). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification.
  • Viciu, M. S., Germaneau, R. F., & Nolan, S. P. (2002). Catalytic Dehalogenation of Aryl Halides Mediated by a Palladium/Imidazolium Salt System.
  • Burhenn, A., Bavaro, R., & Gessner, V. H. (2023).
  • Weidlich, T., et al. (n.d.).
  • Li, S., et al. (2024).
  • Wang, H., et al. (n.d.).
  • Weidlich, T., et al. (n.d.).
  • Unknown author. (n.d.). Electrocatalytic Upgrading of Phenolic Compounds Observed after Lignin Pyrolysis.
  • Unknown author. (n.d.). ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands.
  • Yang, L., et al. (2025). Copper-catalyzed deuterodehalogenation of aryl halides.
  • Buil, M. L., et al. (2010). Dehalogenation and Hydrogenation of Aromatic Compounds Catalyzed by Nanoparticles Generated from Rhodium Bis(imino)pyridine Complexes.
  • Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Organic Chemistry Portal.
  • Viciu, M. S., et al. (n.d.). Catalytic Dehalogenation of Aryl Halides Mediated by a Palladium/Imidazolium Salt System.
  • Li, W., et al. (2021). Heterogeneous Copper-Catalyzed Dehalogenative Deuteration of Aryl Bromides with D2O and CO. Synfacts.
  • Unknown author. (n.d.). Dehalogenation and Hydrogenation of Aromatic Compounds Catalyzed by Nanoparticles Generated from Rhodium Bis(imino)pyridine Complexes.
  • Studer, M., & Blaser, H.-U. (1996). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts.
  • Weidlich, T., et al. (2021).
  • Reddy, P. G., & Kumar, S. (2006). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. Taylor & Francis Online.
  • Tomoshige, R., & Nishida, M. (2018). Dehalogenation of Organohalogen Compounds in Water by Using Raney Nickel Catalysts Prepared by Combustion Synthesis. FLOGEN Star Outreach.
  • Iwasaki, T., et al. (2014).
  • Unknown author. (n.d.). The influence of triethylamine on the hydrodechlorination reactivity of chlorophenols over Raney Ni catalyst.
  • Hartung, W. H., & Simonoff, R. (n.d.). Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur. Organic Reactions.
  • Wuttke, S., et al. (2022). A Convenient and Stable Heterogeneous Nickel Catalyst for Hydrodehalogenation of Aryl Halides Using Molecular Hydrogen. PubMed Central.
  • Wang, J., et al. (n.d.).
  • Kim, K.-H., et al. (2020).

Sources

A Researcher's Guide to Benchmarking Novel 4-(Benzyloxy)-3-chlorophenol Derived Inhibitors: From In Vitro Potency to Cellular Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

As Senior Application Scientists, we bridge the gap between novel chemistry and biological validation. The journey of a potential therapeutic agent from a synthesized powder to a viable lead candidate is paved with rigorous, objective testing. This guide provides a comprehensive framework for researchers aiming to benchmark the efficacy of a new series of inhibitors derived from the 4-(Benzyloxy)-3-chlorophenol scaffold. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a robust and self-validating workflow.

The phenolic moiety is a privileged structure in drug discovery, known to interact with a wide range of biological targets, including metalloenzymes and protein kinases.[1] Derivatives of benzyloxyphenol, in particular, have shown promise as inhibitors of critical signaling pathways, such as the STAT3 pathway, which is a validated target in cancer therapy.[2][3] This guide will use the STAT3 signaling pathway as a representative example to illustrate the benchmarking process, but the principles and methodologies described are broadly applicable to other targets.

Pillar 1: The Foundation of Efficacy—In Vitro Target Engagement

The first and most fundamental question is whether your compound directly interacts with its intended molecular target. Biochemical or in vitro enzyme assays are essential for this initial characterization.[4] By isolating the target protein from the complex cellular environment, we can measure direct inhibition and determine key potency metrics like the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). This step is critical to confirm the mechanism of action and rule out non-specific effects.[5][6]

Experimental Protocol: In Vitro STAT3 Inhibition Assay (LanthaScreen™ Kinase Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for quantifying kinase inhibition.

  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffer solution appropriate for the kinase of interest (e.g., JAK2, which phosphorylates STAT3). This typically contains HEPES, MgCl₂, EGTA, and a surfactant like Brij-35.

    • ATP Solution: Prepare a stock solution of ATP. The final concentration used in the assay should ideally be at or near the Michaelis-Menten constant (Km) for the specific kinase to accurately determine competitive inhibition.[7]

    • Substrate/Antibody Solution: Prepare a solution containing a fluorescently labeled STAT3 peptide substrate and a terbium-labeled anti-phospho-STAT3 antibody.

    • Compound Dilution Series: Prepare a serial dilution of your this compound derived inhibitors in DMSO, followed by a further dilution in kinase buffer. Ensure the final DMSO concentration in the assay is low (<1%) to avoid solvent-induced artifacts.

  • Assay Procedure:

    • Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a low-volume 384-well plate.

    • Add 10 µL of the JAK2 kinase/STAT3 substrate solution to all wells.

    • Initiate the phosphorylation reaction by adding 5 µL of the ATP solution.

    • Incubate the plate at room temperature for 60 minutes. The precise time should be within the linear range of the enzyme reaction, which must be determined during assay development.[7]

    • Stop the reaction by adding 10 µL of the terbium-labeled antibody solution, which also contains EDTA to chelate Mg²⁺ and halt kinase activity.

    • Incubate for another 60 minutes to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on a fluorescence plate reader capable of TR-FRET. Excite the terbium donor at 340 nm and measure emission from both the terbium (495 nm) and the fluorescein acceptor (520 nm).

    • Calculate the emission ratio (520 nm / 495 nm). A high ratio indicates high kinase activity (substrate phosphorylation), while a low ratio indicates inhibition.

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_data Data Analysis P1 Prepare Kinase Buffer A2 Add Kinase/ Substrate Mix P1->A2 P2 Prepare ATP Solution (at Km concentration) A3 Initiate Reaction with ATP P2->A3 P3 Prepare Substrate/ Antibody Mix A5 Stop Reaction (Add Ab/EDTA) P3->A5 P4 Create Inhibitor Serial Dilution A1 Dispense Inhibitor/ Vehicle to Plate P4->A1 A1->A2 A2->A3 A4 Incubate (e.g., 60 min) A3->A4 A4->A5 A6 Incubate (e.g., 60 min) A5->A6 D1 Read Plate (TR-FRET) A6->D1 D2 Calculate Emission Ratio (520nm / 495nm) D1->D2 D3 Plot Dose-Response Curve D2->D3 D4 Calculate IC50 D3->D4

Workflow for an In Vitro TR-FRET Kinase Inhibition Assay.

Pillar 2: Bridging to Biology—Cell-Based Potency and Selectivity

A potent compound in a test tube is a promising start, but it is not a drug. The next critical phase is to determine if the inhibitor functions within the complex environment of a living cell.[8] Cell-based assays are indispensable for evaluating membrane permeability, target engagement in a physiological context, and potential cytotoxicity—all factors that biochemical assays cannot address.[9][10]

The STAT3 Signaling Pathway: A Key Target

The STAT3 (Signal Transducer and Activator of Transcription 3) protein is a transcription factor that is often constitutively activated in cancer cells, promoting proliferation and survival. It is typically activated by phosphorylation, dimerization, and nuclear translocation. Our goal is to see if the inhibitors can block this process in cells.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor (e.g., IL-6R) JAK JAK Kinase Receptor->JAK activates STAT3_mono STAT3 (Monomer) JAK->STAT3_mono phosphorylates (P) STAT3_p p-STAT3 STAT3_mono->STAT3_p STAT3_dimer p-STAT3 Dimer STAT3_p->STAT3_dimer dimerizes STAT3_nuc p-STAT3 Dimer STAT3_dimer->STAT3_nuc translocates DNA DNA (Promoter Region) STAT3_nuc->DNA binds Transcription Gene Transcription (e.g., c-Myc, Cyclin D1) DNA->Transcription Inhibitor This compound Derivative Inhibitor->JAK INHIBITS Cytokine Cytokine (e.g., IL-6) Cytokine->Receptor

Simplified STAT3 Signaling Pathway and Point of Inhibition.
Experimental Protocol: Cell-Based STAT3 Reporter Assay

This assay uses a cell line engineered to express a reporter gene (e.g., luciferase) under the control of a STAT3-responsive promoter.

  • Cell Culture and Plating:

    • Culture a suitable human cell line (e.g., MDA-MB-468, which has high STAT3 activity) that has been stably transfected with a STAT3-luciferase reporter construct.[2]

    • Seed the cells into a 96-well white, clear-bottom plate at a density that will result in an 80-90% confluent monolayer the next day. Allow cells to attach overnight.

  • Compound Treatment:

    • Prepare a serial dilution of the this compound inhibitors in the appropriate cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the inhibitors or DMSO (vehicle control). Pre-incubate the cells with the compounds for 1-2 hours.

  • Pathway Stimulation:

    • Stimulate the STAT3 pathway by adding a cytokine like Interleukin-6 (IL-6) to all wells except for the "unstimulated" control.

    • Incubate the plate for an additional 6-8 hours to allow for reporter gene expression.

  • Luciferase Assay and Cytotoxicity Measurement:

    • After incubation, equilibrate the plate to room temperature.

    • Measure cell viability/cytotoxicity in a parallel plate or using a multiplexed assay. A common method is to add a resazurin-based reagent (e.g., CellTiter-Blue) and measure fluorescence. This is crucial for distinguishing true pathway inhibition from cell death.

    • To measure luciferase activity, add a "one-step" luciferase reagent (which lyses the cells and provides the luciferin substrate).

    • Incubate for 10 minutes in the dark.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the luciferase signal to the cell viability data to correct for any cytotoxic effects.

    • Plot the normalized luminescence against the inhibitor concentration to determine the half-maximal effective concentration (EC50).

    • Separately plot the cell viability data to determine the half-maximal cytotoxic concentration (CC50).

    • Calculate the Selectivity Index (SI) as CC50 / EC50. A higher SI value is desirable, indicating that the compound inhibits the pathway at concentrations well below those that cause general cell toxicity.

Pillar 3: Data Synthesis and Comparative Benchmarking

The ultimate goal is to compare your novel derivatives against each other and against established, alternative inhibitors. A well-structured data table is the most effective way to visualize these comparisons and identify promising lead candidates.

Table 1: Example Efficacy and Selectivity Profile of this compound Derivatives

Compound IDR-Group ModificationIn Vitro IC50 (nM) [JAK2]Cell-Based EC50 (nM) [STAT3 Reporter]Cytotoxicity CC50 (µM) [MDA-MB-468]Selectivity Index (SI = CC50/EC50)
BCP-001 -H (Parent)25085015.518
BCP-002 -4-Fluoro12041022.154
BCP-003 -3,5-dimethoxy45155> 50> 322
BCP-004 -4-Trifluoromethyl55018008.25
Stattic Reference Inhibitor51005100204
Fedratinib Approved Drug315010.268

Note: Data presented in this table is hypothetical and for illustrative purposes only.

Interpreting the Results:

  • Structure-Activity Relationship (SAR): From this example data, a researcher could infer that adding electron-withdrawing groups like fluorine (BCP-002) or methoxy groups (BCP-003) improves potency compared to the parent compound (BCP-001). Conversely, a bulky trifluoromethyl group (BCP-004) appears detrimental.

  • In Vitro vs. Cellular Potency: The shift from IC50 to EC50 (e.g., BCP-001, 250 nM vs. 850 nM) provides insight into factors like cell permeability and stability.

  • Lead Candidate Selection: BCP-003 emerges as the strongest candidate. It has high potency (EC50 = 155 nM) and, crucially, an excellent selectivity index (>322), indicating a wide therapeutic window. It is significantly more potent and selective than the reference inhibitor "Stattic" and shows comparable selectivity to the approved drug "Fedratinib" in this hypothetical scenario.

By systematically applying this three-pillar framework—in vitro validation, cellular efficacy, and comparative data synthesis—researchers can confidently benchmark their novel inhibitors, make data-driven decisions for lead optimization, and build a compelling case for the therapeutic potential of their chemical series.

References

  • Biobide. (n.d.). What is an Inhibition Assay? - Blog.
  • Cao, J., Isaacson, J., Patick, A. K., & Blair, W. S. (n.d.). Cell-based Assays to Identify Inhibitors of Viral Disease. PMC - NIH.
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  • Expert Review of Molecular Diagnostics. (2025, August 5). The potency of cell-based assays to predict response to TNF inhibitor therapy. PubMed.
  • ResearchGate. (2025, August 7). Cell-Based Assays to Identify Inhibitors of Viral Disease.
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  • Biology LibreTexts. (2025, August 16). 6.4: Enzyme Inhibition.
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  • ResearchGate. (2012, December 30). In vitro enzymatic assay.
  • JoVE. (2014, November 17). An In Vitro Enzymatic Assay to Measure Transcription Inhibition by Gallium(III) and H3 5,10,15-tris(pentafluorophenyl)corroles.
  • PubMed Central. (n.d.). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists.
  • PubMed Central. (n.d.). Complementary Approaches to Existing Target Based Drug Discovery for Identifying Novel Drug Targets.
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  • Journal of the American Chemical Society. (2026, January 2). Discovery of Supra-Bivalent GSK3β Inhibitory Peptides Containing an ATP-Mimetic Amino Acid.
  • PubMed Central. (n.d.). Phenols and Polyphenols as Carbonic Anhydrase Inhibitors.
  • Gao, D., Xiao, Q., Zhang, M., & Li, Y. (2016). Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 24(11), 2549–2558.
  • ACS Publications. (2024, March 4). Efficient Exploration of Phenol Derivatives Using QUBO Solvers with Group Contribution-Based Approaches.
  • ResearchGate. (2025, October 16). Phenols and Polyphenols as Carbonic Anhydrase Inhibitors.
  • PubMed Central. (n.d.). A comprehensive map of molecular drug targets.
  • MDPI. (n.d.). Computational Exploration of Phenolic Compounds in Corrosion Inhibition: A Case Study of Hydroxytyrosol and Tyrosol.
  • Molecules. (2023, February 3). Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamidates.
  • ResearchGate. (n.d.). Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors | Request PDF.
  • PubMed. (n.d.). 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway.
  • PubChem. (n.d.). 4-(Benzyloxy)-3-fluorophenol.
  • PubChem. (n.d.). 4-Chlorophenol.
  • Kononowicz, M., et al. (2016). Cholinesterase inhibitory activity of chlorophenoxy derivatives-Histamine H3 receptor ligands. Bioorganic & Medicinal Chemistry Letters.
  • PubMed Central. (2022, March 7). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis.
  • Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives.
  • PubChem. (n.d.). 4-Chloro-3,5-dimethylphenol.
  • PubMed. (2023, February 15). Assessment of the inhibition risk of chlorophenol substances on cytochrome P450 via cocktail inhibition assays.
  • PubMed. (2025, December 30). Synthetic Strategy and Evaluation of the Benzyloxy Benzylamide Derivatives as Thymic Stromal Lymphopoietin Modulators for the Treatment of Atopic Dermatitis.
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Navigating the Translational Gap: A Comparative Guide to the In Vitro and In Vivo Activity of 4-(Benzyloxy)-3-chlorophenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate journey of drug discovery, the chasm between a compound's performance in a controlled laboratory assay and its efficacy within a complex living organism remains a formidable challenge. This "translational gap" is where many promising therapeutic candidates falter. This guide provides an in-depth technical comparison of the in vitro and in vivo activities of 4-(benzyloxy)-3-chlorophenol derivatives, a class of compounds recognized for their broad therapeutic potential. By dissecting the experimental methodologies, comparing the resultant data, and exploring the causal factors behind observed discrepancies, we aim to equip researchers, scientists, and drug development professionals with the insights needed to navigate this critical phase of preclinical development.

The this compound scaffold is a versatile platform in medicinal chemistry, with derivatives showing promise as antimicrobial and anticancer agents.[1][2][3] However, its journey from bench to bedside is contingent on a clear understanding of how its potent in vitro effects translate to tangible in vivo outcomes.

Part 1: In Vitro Evaluation - Quantifying Intrinsic Potency

In vitro assays are the foundational step in drug discovery, offering a rapid, high-throughput, and cost-effective method to determine a compound's inherent biological activity against a specific target, be it a microbe or a cancer cell line.[4] These tests are performed in a controlled, artificial environment, providing a clear measure of a molecule's potency.

Key In Vitro Assays:
  • Antimicrobial Susceptibility Testing: Methods like broth microdilution and agar diffusion are used to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism.[5][6][7]

  • Cytotoxicity Assays: Colorimetric assays such as the MTT assay are employed to measure the metabolic activity of cancer cells after exposure to a compound, indicating its ability to inhibit cell viability and proliferation.[2][8]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol details a standard method to quantitatively measure the in vitro antibacterial activity of a this compound derivative.

Core Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is determined as the lowest concentration that prevents visible bacterial growth after incubation.[6][7]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate liquid growth medium

  • Bacterial inoculum standardized to a 0.5 McFarland turbidity, then diluted to yield a final concentration of ~5 x 10^5 CFU/mL in the wells

  • Test compound stock solution (e.g., in DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Vehicle control (e.g., DMSO)

  • Growth control (no compound) and sterility control (no bacteria)

Step-by-Step Procedure:

  • Compound Dilution: Dispense 50 µL of sterile broth into all wells of a 96-well plate. Add 50 µL of the test compound stock solution to the first column of wells, creating a 1:2 dilution.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate to create a concentration gradient. Discard the final 50 µL from the last column of dilutions.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.

  • Controls: Ensure the plate includes wells for a growth control (bacteria + broth), sterility control (broth only), and a vehicle control to ensure the solvent does not inhibit growth.

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.

  • Reading Results: Visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration in a well with no visible growth. This can be confirmed by reading the optical density (OD) with a plate reader.

Causality Behind Experimental Choices:

  • Standardized Inoculum (0.5 McFarland): Using a consistent number of bacteria (~1.5 x 10^8 CFU/mL) is critical for reproducibility, as the MIC can vary with the bacterial density.[6]

  • Mueller-Hinton Broth: This is a standardized, non-selective medium that supports the growth of most common pathogens and has minimal interference with the activity of most antibiotics.

  • Controls: The growth control validates that the bacteria are viable, while the sterility and vehicle controls ensure that the broth is not contaminated and the solvent is not inhibitory, respectively. These are essential for a self-validating system.

InVitro_Workflow Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Serial Dilutions of Test Compound in 96-well plate C Inoculate Wells with Standardized Bacteria A->C B Standardize Bacterial Inoculum to 0.5 McFarland B->C D Incubate Plate (37°C, 18-24h) C->D E Visually Inspect for Turbidity (Growth) D->E F Determine MIC: Lowest Concentration with No Growth E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Part 2: In Vivo Assessment - Evaluating Efficacy in a Biological System

In vivo studies are indispensable for evaluating how a compound behaves in a whole, living organism. These models provide crucial data on efficacy, pharmacokinetics, and safety that cannot be obtained from in vitro tests.

Key In Vivo Models:
  • Murine Infection Models: To assess antimicrobial efficacy, models such as systemic infection (sepsis) or localized infection (e.g., thigh infection) are used. The cecal ligation and puncture (CLP) model is considered a gold standard for inducing polymicrobial sepsis that mimics the human condition.[9][10][11]

  • Xenograft Models: For anticancer evaluation, human cancer cells are implanted into immunocompromised mice. The effect of the compound on tumor growth is then monitored over time.[2]

Experimental Protocol: Murine Sepsis Model (Systemic Infection)

This protocol outlines a general procedure to assess the in vivo efficacy of a this compound derivative against a systemic bacterial infection.

Core Principle: Mice are infected with a pathogenic bacterial strain to induce sepsis. The test compound is then administered, and its effect on survival and/or bacterial load is compared to control groups.

Materials:

  • Pathogenic bacteria (e.g., Methicillin-resistant Staphylococcus aureus - MRSA)

  • 8-10 week old laboratory mice (e.g., C57BL/6)

  • Test compound formulated in a sterile, non-toxic vehicle (e.g., saline with 5% Tween 80)

  • Positive control antibiotic (e.g., Vancomycin)

  • Vehicle control

Step-by-Step Procedure:

  • Infection: Inject a predetermined lethal or sublethal dose of the bacterial suspension (e.g., 1 x 10^7 CFU) into the peritoneal cavity of the mice (intraperitoneal injection, i.p.).

  • Treatment: At a specified time post-infection (e.g., 1-2 hours), administer the test compound via a clinically relevant route (e.g., i.p. or oral gavage). Multiple dose levels should be tested.

  • Controls: One group of infected mice receives the vehicle only (negative control), and another receives the positive control antibiotic. A sham group may receive vehicle but no bacteria.

  • Monitoring: Monitor the animals at regular intervals for a set period (e.g., 7 days) for clinical signs of illness (e.g., lethargy, ruffled fur) and survival.

  • Endpoint Analysis: The primary endpoint is the survival rate. Secondary endpoints can include determining the bacterial load in blood or organs (spleen, liver) by homogenizing tissues and plating dilutions to count colony-forming units (CFUs).

Causality Behind Experimental Choices:

  • Animal Model: Mice are commonly used due to their genetic similarity to humans, well-understood physiology, and the availability of standardized strains.[12] The choice of model (e.g., CLP vs. bacterial injection) depends on whether the goal is to model polymicrobial trauma-induced sepsis or a more direct bacteremia.[11][12]

  • Route of Administration: The route should ideally match the intended clinical use (e.g., oral for a pill, intravenous for a hospital-administered drug) to properly assess absorption and bioavailability.

  • Ethical Considerations: All animal experiments must be conducted under approved ethical protocols to ensure humane treatment and minimize suffering.

InVivo_Workflow General Workflow for Murine Sepsis Model A Acclimatize Mice & Divide into Groups (Test, Vehicle, Positive Control) B Induce Systemic Infection (e.g., i.p. Bacterial Injection) A->B C Administer Treatments (Compound, Vehicle, or Control Drug) B->C D Monitor Survival & Clinical Signs (e.g., over 7 days) C->D E Endpoint Analysis: - Survival Curves - Bacterial Load (CFU) in Organs D->E F Statistical Analysis & Comparison of Groups E->F

Caption: General Workflow for an In Vivo Murine Infection Model.

Part 3: Bridging the Gap - Why In Vitro and In Vivo Results Diverge

A direct correlation between in vitro potency and in vivo efficacy is rare. A compound that is highly active in a petri dish may show little to no effect in an animal model. Understanding the reasons for this discrepancy is crucial for lead optimization.

Table 1: Illustrative Comparative Data for Two Hypothetical Derivatives

CompoundIn Vitro MIC vs. MRSA (µg/mL)In Vivo Survival in Murine Sepsis Model (20 mg/kg, i.p.)
Derivative X 190%
Derivative Y 0.2510%

In this example, Derivative Y is four times more potent in vitro but performs poorly in vivo. This common scenario highlights the influence of the biological system.

Key Factors Causing In Vitro-In Vivo Discrepancies:
  • Pharmacokinetics (ADME): This is the most common reason for translational failure.

    • Absorption: The compound may be poorly absorbed into the bloodstream from the site of administration.

    • Distribution: It may not reach the site of infection or tumor in sufficient concentrations. High binding to plasma proteins can render the drug inactive.

    • Metabolism: The compound can be rapidly broken down by metabolic enzymes, primarily cytochrome P450s in the liver. Studies on 4-chlorophenol, a related structure, show it undergoes metabolic activation that can lead to toxicity and depletion of protective thiols, suggesting this scaffold is susceptible to metabolism.[13]

    • Excretion: The kidneys or liver may clear the compound from the body too quickly.

  • Host-Pathogen/Tumor Interaction: In vivo, the immune system plays a critical role. A compound may require a functional immune system to work synergistically, an effect not captured in vitro. Conversely, the compound's effect could be masked by the complexity of the host response.

  • Toxicity: A compound may be non-toxic to cells in a dish at its effective concentration but cause systemic toxicity in an animal, preventing the use of an efficacious dose.

  • Target Engagement: The in vivo environment (e.g., pH, presence of other molecules) can alter the compound's ability to bind to its intended target.

IVIVC_Factors Factors Governing the In Vitro to In Vivo Translation cluster_barriers Biological Barriers & Modulators invitro In Vitro Potency (e.g., MIC) invivo In Vivo Efficacy (e.g., Survival) invitro->invivo  Translational Gap ADME ADME (Absorption, Distribution, Metabolism, Excretion) ADME->invivo Toxicity Systemic Toxicity Toxicity->invivo Binding Plasma Protein Binding Binding->invivo Host Host Immune Response Host->invivo

Caption: Key Factors Influencing the In Vitro-In Vivo Correlation.

Conclusion and Strategic Recommendations

The evaluation of this compound derivatives, like any therapeutic candidate, demands a dual approach that respects both the simplicity of in vitro systems and the complexity of in vivo models. A potent MIC or IC50 value is merely the first gate in a long series of developmental hurdles. Discrepancies between in vitro and in vivo data should not be viewed as failures, but as critical information guiding the next steps in medicinal chemistry and compound design.

To bridge the translational gap, we recommend:

  • Early and Integrated ADME/Tox Profiling: Incorporate in vitro metabolic stability assays (e.g., using liver microsomes) and preliminary toxicity screens early in the discovery pipeline.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Establish a relationship between the drug concentration in the body and its pharmacological effect to optimize dosing regimens for in vivo studies.

  • Iterative Design-Make-Test-Analyze Cycles: Use poor in vivo outcomes to inform structural modifications aimed at improving pharmacokinetic properties (e.g., reducing metabolic liability, improving solubility) while maintaining or enhancing intrinsic potency.

By systematically addressing the multifaceted challenges of biological systems, the therapeutic promise of the this compound scaffold can be more effectively translated from a laboratory finding into a clinical reality.

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
  • Methods for in vitro evaluating antimicrobial activity: A review. PubMed Central (PMC).
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • Antimicrobial Susceptibility Testing. Apec.org.
  • Cecal Ligation and Puncture-induced Sepsis as a Model To Study Autophagy in Mice. JoVE (Journal of Visualized Experiments).
  • IBT Bioservices Guide to In Vitro Antibacterial Testing. IBT Bioservices.
  • Protocol for a Sepsis Model Utilizing Fecal Suspension in Mice: Fecal Suspension Intraperitoneal Injection Model. Frontiers.
  • Cecal Ligation and Puncture-induced Sepsis as a Model To Study Autophagy in Mice.
  • Current Murine Models of Sepsis. PubMed Central (PMC)
  • Precision Profiling of Disease Progression in Murine Models of Sepsis and Septic Shock. MDPI.
  • Biological activity of 4-Benzyloxy-3-fluorobenzoic acid deriv
  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. MDPI.
  • Antimicrobial agent chloroxylenol targets β-catenin-mediated Wnt signaling and exerts anticancer activity in colorectal cancer. PubMed Central (PMC).
  • Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors.
  • In vivo and in vitro studies of the hepatotoxic effects of 4-chlorophenol in mice. PubMed.

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A Comparative Spectroscopic Analysis of 4-(Benzyloxy)-3-chlorophenol and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical sciences and synthetic chemistry, the precise identification and characterization of molecular structures are foundational to ensuring the efficacy, safety, and novelty of therapeutic agents. Substituted phenols, in particular, are a prevalent motif in numerous biologically active compounds. This guide provides an in-depth spectroscopic comparison of 4-(Benzyloxy)-3-chlorophenol and its key structural isomers. By examining their distinct spectral fingerprints using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we aim to equip researchers with the data and insights necessary for unambiguous structural elucidation.

The strategic placement of chloro and benzyloxy substituents on the phenol ring significantly influences the electronic environment and, consequently, the spectroscopic properties of each isomer. Understanding these subtle yet critical differences is paramount for quality control, reaction monitoring, and the rational design of new chemical entities.

Core Isomers Under Investigation:
  • Compound A: this compound

  • Compound B: 4-(Benzyloxy)-2-chlorophenol

  • Compound C: 2-(Benzyloxy)-4-chlorophenol

This guide will delve into a comparative analysis of these three isomers, providing both experimental data and the underlying principles for their interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Architecture

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) and coupling patterns in ¹H and ¹³C NMR spectra provide a detailed map of the atomic connectivity and chemical environment within a molecule.

¹H NMR Spectral Comparison

The position of the substituents on the aromatic ring creates unique proton environments for each isomer, leading to distinct chemical shifts and splitting patterns. The benzyloxy group introduces a characteristic singlet for the benzylic protons (-OCH₂-) and signals corresponding to the protons of the benzyl ring.

CompoundSolventAromatic Protons (δ, ppm)-OCH₂- Protons (δ, ppm)-OH Proton (δ, ppm)
4-(Benzyloxy)phenol Acetone7.26 (d, J = 9.2 Hz, 2H), 6.68 (d, J = 9.2 Hz, 2H)4.87 (s, 2H)Not specified
3-Chlorophenol Not specifiedNot specifiedNot applicableNot specified
4-Chlorophenol CDCl₃7.19 (d, 2H), 6.77 (d, 2H)Not applicable4.87 (s, br, 1H)[1]
4-Benzylphenol Not specifiedNot specified3.9 (s, 2H, Ar-CH₂-)Not specified

Interpretive Insights:

  • Electron-Withdrawing Effects: The chlorine atom, being electron-withdrawing, will deshield adjacent protons, causing their signals to appear at a higher chemical shift (downfield).

  • Electron-Donating Effects: The hydroxyl (-OH) and benzyloxy (-O-benzyl) groups are electron-donating, shielding nearby protons and shifting their signals to a lower chemical shift (upfield).

  • Spin-Spin Coupling: The coupling constants (J values) between adjacent protons provide valuable information about their relative positions on the aromatic ring (ortho, meta, or para coupling).

¹³C NMR Spectral Comparison

¹³C NMR spectroscopy provides complementary information about the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents.

CompoundSolventAromatic Carbons (δ, ppm)-OCH₂- Carbon (δ, ppm)
4-(Benzyloxy)phenol CDCl₃/DMSO-d₆Not specifiedNot specified
Phenol CDCl₃155.4, 129.5, 120.6, 115.2[1]Not applicable
4-Chlorophenol CDCl₃154.2, 129.4, 125.5, 116.6[1]Not applicable
1-Bromo-4-(benzyloxy)benzene CDCl₃158.3, 132.2, 116.3, 112.670.3[2]

Interpretive Insights:

  • Ipso-Carbon Shifts: The carbon atom directly attached to a substituent (ipso-carbon) experiences a significant change in its chemical shift. The oxygen of the hydroxyl and benzyloxy groups will cause a downfield shift, while the chlorine atom's effect is more complex.

  • Symmetry: The number of unique signals in the ¹³C NMR spectrum can indicate the symmetry of the molecule. For instance, a para-substituted benzene ring will show fewer signals than a meta- or ortho-substituted one due to symmetry.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The vibrations of specific bonds absorb infrared radiation at characteristic frequencies.

Key Vibrational Modes for Substituted Phenols:

  • O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening resulting from hydrogen bonding.[3]

  • Aromatic C-H Stretch: Sharp peaks typically appear just above 3000 cm⁻¹ (around 3000-3100 cm⁻¹).[3]

  • C=C Aromatic Ring Stretches: Medium to strong absorptions are observed in the 1440-1600 cm⁻¹ region.[3]

  • C-O Stretch (Phenolic): A strong band around 1220-1230 cm⁻¹ is indicative of the C-O bond in phenols.[3][4]

  • C-O-C Stretch (Ether): The benzyloxy group will exhibit a C-O-C stretching vibration, typically seen as two bands for phenyl alkyl ethers around 1050 cm⁻¹ and 1250 cm⁻¹.[5][6]

  • C-Cl Stretch: The C-Cl stretching vibration is typically found in the fingerprint region, between 600 and 800 cm⁻¹.

Comparative Analysis:

While the general features of the IR spectra for the isomers will be similar due to the presence of the same functional groups, subtle shifts in the positions and intensities of the absorption bands can be expected. These differences arise from the altered electronic and steric environments of the bonds due to the different substitution patterns. For instance, the position of the C-Cl stretch and the out-of-plane C-H bending vibrations can provide clues about the substitution pattern on the aromatic ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. This data is crucial for confirming the molecular formula and gaining insights into the molecule's structure.

Expected Fragmentation Patterns:

For this compound and its isomers, the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of C₁₃H₁₁ClO₂ (234.68 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak.

Key Fragmentation Pathways:

  • Loss of the Benzyl Group: A very common fragmentation pathway for compounds containing a benzyloxy group is the cleavage of the benzyl-oxygen bond, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91, which can rearrange to the even more stable tropylium ion.[7]

  • Loss of a Chlorine Atom: Cleavage of the C-Cl bond can lead to a fragment at M-35 or M-37.

  • Phenolic Fragmentation: Phenols can undergo characteristic fragmentations, such as the loss of CO (M-28) or a formyl radical (HCO, M-29).[8]

The relative intensities of these fragment ions will vary between the isomers, reflecting the different stabilities of the resulting radical cations and neutral fragments.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized protocols are recommended.

Sample Preparation
  • NMR Spectroscopy: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble and does not have interfering signals.

  • IR Spectroscopy: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) are common techniques. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk. For ATR, place a small amount of the solid sample directly on the ATR crystal.

  • Mass Spectrometry: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or dichloromethane. The sample can then be introduced into the mass spectrometer via direct infusion or through a chromatographic system like GC-MS or LC-MS.

Instrumentation and Data Acquisition
  • NMR: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution. Standard ¹H and ¹³C spectra should be acquired, and for more detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC can be employed.

  • IR: A Fourier Transform Infrared (FTIR) spectrometer is standard. Spectra are typically recorded over the range of 4000-400 cm⁻¹.

  • MS: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is ideal for accurate mass measurements to confirm the elemental composition. Electron Ionization (EI) is a common ionization technique for generating fragment ions.

Visualizing the Comparison: A Workflow Diagram

The following diagram illustrates a logical workflow for the spectroscopic comparison of the isomers.

Spectroscopic_Workflow cluster_synthesis Isomer Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison S1 This compound A1 ¹H & ¹³C NMR S1->A1 A2 FTIR Spectroscopy S1->A2 A3 Mass Spectrometry (HRMS) S1->A3 S2 4-(Benzyloxy)-2-chlorophenol S2->A1 S2->A2 S2->A3 S3 2-(Benzyloxy)-4-chlorophenol S3->A1 S3->A2 S3->A3 D1 Compare Chemical Shifts & Coupling A1->D1 D2 Analyze Functional Group Vibrations A2->D2 D3 Evaluate Fragmentation Patterns A3->D3 Conclusion Structural Elucidation of Each Isomer D1->Conclusion D2->Conclusion D3->Conclusion

Caption: Workflow for the synthesis, spectroscopic analysis, and structural elucidation of substituted phenol isomers.

Conclusion

The spectroscopic characterization of this compound and its isomers reveals a rich tapestry of information embedded within their NMR, IR, and mass spectra. While sharing common structural motifs, the unique positioning of the chloro and benzyloxy substituents imparts a distinct spectroscopic identity to each molecule. A thorough understanding of these spectral nuances is indispensable for researchers in drug discovery and chemical synthesis, ensuring the accurate identification and quality assessment of these important chemical entities. This guide provides a framework for such a comparative analysis, emphasizing the synergy between different spectroscopic techniques in achieving unambiguous structural assignment.

References

  • Purdue University Department of Chemistry. (n.d.). Mass Spectrometric Detection of Phenols using the Gibbs Reaction.
  • Mistry, S., & Wenthold, P. G. (2018). Mass spectrometric detection of the Gibbs reaction for phenol analysis. Journal of Mass Spectrometry, 53(10), 947–953. [Link]
  • Valdez, C. A., & Leif, R. N. (2015). Chemical tagging of chlorinated phenols for their facile detection and analysis by NMR spectroscopy. (Report No. LLNL-JRNL-675047).
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol.
  • Chemistry LibreTexts. (2022, October 4). Spectroscopy of Alcohols and Phenols.
  • OpenStax. (n.d.). Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition.
  • Royal Society of Chemistry. (n.d.). Supporting information for Catalytic ipso-hydroxylation of arylboronic acids using aqueous H2O2 and a water-extract of rice straw ash (WERSA) as a basic catalyst. (Supporting Information).
  • ResearchGate. (2007). Infrared spectra of the O– H stretching mode of phenol in carbon disulfide.
  • ChemConnections. (n.d.). Information from Mass Spectrometry.
  • MDPI. (2023).

Sources

A Comparative Cost-Benefit Analysis of Synthesis Methods for 4-(Benzyloxy)-3-chlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence with the author, please direct inquiries to our technical support team.

Abstract

4-(Benzyloxy)-3-chlorophenol is a key building block in the synthesis of various pharmaceutical compounds and complex organic molecules. The efficiency, cost, and environmental impact of its synthesis are critical considerations for researchers in academic and industrial settings. This guide provides an in-depth cost-benefit analysis of the two primary synthetic routes to this compound: the direct electrophilic chlorination of 4-(benzyloxy)phenol and the multi-step synthesis involving a Williamson ether synthesis followed by demethylation. We present detailed experimental protocols, mechanistic insights, and a comparative analysis of yield, cost, safety, and scalability to assist researchers in selecting the optimal method for their specific needs.

Introduction: The Strategic Importance of this compound

This compound serves as a crucial intermediate in organic synthesis. Its bifunctional nature, featuring a protected phenol and a reactive chlorinated aromatic ring, allows for sequential and site-selective modifications. The benzyl ether provides robust protection for the hydroxyl group under a variety of reaction conditions, while the chloro-substituent, positioned ortho to the protected hydroxyl, directs further functionalization, often serving as a handle for cross-coupling reactions or nucleophilic aromatic substitution. Given its utility, the production of this intermediate must be efficient, scalable, and cost-effective. This guide will dissect the two most practical synthetic strategies to achieve this goal.

Method 1: Direct Electrophilic Chlorination of 4-(Benzyloxy)phenol

This approach is the most direct route, involving a single chemical transformation. The synthesis relies on the electrophilic aromatic substitution of the electron-rich phenol ring of 4-(benzyloxy)phenol. The benzyloxy group is a strong ortho-, para-directing group; with the para-position blocked, chlorination is directed to the ortho-positions.

Mechanistic Rationale

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The chlorinating agent, activated either by a catalyst or by its inherent reactivity, generates an electrophilic chlorine species (Cl⁺ or a polarized equivalent). The π-electrons of the aromatic ring attack this electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1] A base then removes a proton from the site of substitution, restoring aromaticity and yielding the final product. The choice of chlorinating agent and solvent is critical for controlling the reaction's rate and selectivity.

Visualization of Reaction Pathway

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product start 4-(Benzyloxy)phenol reagent Chlorinating Agent (SO₂Cl₂ or NCS) Dichloromethane (Solvent) 0°C to Room Temp start->reagent 1. product This compound reagent->product 2.

Caption: Workflow for Direct Electrophilic Chlorination.

Experimental Protocols

Protocol 1A: Using Sulfuryl Chloride (SO₂Cl₂) as the Chlorinating Agent

Sulfuryl chloride is an inexpensive and powerful chlorinating agent. However, it is highly corrosive and reacts violently with water, requiring careful handling in an inert atmosphere.[2][3]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-(benzyloxy)phenol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Add sulfuryl chloride (1.05 eq), dissolved in anhydrous DCM, dropwise to the stirred solution over 30 minutes, ensuring the temperature does not exceed 5°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, slowly quench the reaction by adding distilled water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield pure this compound.

Protocol 1B: Using N-Chlorosuccinimide (NCS) as the Chlorinating Agent

NCS is a solid, easier-to-handle, and milder chlorinating agent compared to sulfuryl chloride, making it a safer alternative.[1] It is particularly effective for activated aromatic rings like phenols.[1]

  • Reaction Setup: In a round-bottom flask, dissolve 4-(benzyloxy)phenol (1.0 eq) in a suitable solvent such as acetonitrile or DCM.

  • Reagent Addition: Add N-Chlorosuccinimide (1.1 eq) to the solution in one portion.

  • Reaction: Stir the mixture at room temperature for 6-12 hours. The reaction can be gently heated (40-50°C) to increase the rate if necessary. Monitor progress by TLC.

  • Work-up: Once the starting material is consumed, filter off the succinimide byproduct. Dilute the filtrate with ethyl acetate and wash sequentially with water, 10% sodium thiosulfate solution, and brine.[1]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the residue by column chromatography as described in Protocol 1A.

Method 2: Multi-step Synthesis via Williamson Ether Synthesis

This alternative route avoids the direct chlorination of the sensitive benzyloxyphenol. Instead, it starts with a pre-chlorinated phenol, which is then benzylated. This method can offer better control over regioselectivity but requires more synthetic steps. A common precursor is 3-chloro-4-methoxyphenol, which requires a final demethylation step.

Mechanistic Rationale

This pathway involves two key transformations:

  • Williamson Ether Synthesis: This is a classic Sₙ2 reaction.[4] A strong base (e.g., K₂CO₃, NaOH) deprotonates the phenolic hydroxyl group of the starting material (e.g., 3-chloro-4-methoxyphenol) to form a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of benzyl bromide or chloride, displacing the halide and forming the ether linkage.[5][6]

  • Demethylation: The methyl ether is a robust protecting group that must be cleaved to reveal the final phenol. This is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or nucleophilic reagents like lithium diphenylphosphide.[7]

Visualization of Reaction Pathway

G cluster_start Starting Material cluster_step1 Step 1: Benzylation cluster_step2 Step 2: Demethylation cluster_product Final Product start 3-Chloro-4-methoxyphenol reagent1 Benzyl Bromide, K₂CO₃, Acetonitrile Reflux start->reagent1 1. intermediate 4-(Benzyloxy)-3-chloroanisole reagent1->intermediate 2. reagent2 BBr₃, DCM -78°C to Room Temp intermediate->reagent2 3. product This compound reagent2->product 4.

Caption: Workflow for Multi-step Synthesis via Benzylation.

Experimental Protocol
  • Step 1: Synthesis of 4-(Benzyloxy)-3-chloroanisole:

    • To a solution of 3-chloro-4-methoxyphenol (1.0 eq) in acetonitrile, add potassium carbonate (K₂CO₃, 2.0 eq) and benzyl bromide (1.2 eq).

    • Heat the mixture to reflux and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting phenol.

    • Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under vacuum.

    • Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate to obtain the crude intermediate, which can often be used in the next step without further purification.

  • Step 2: Demethylation to this compound:

    • Dissolve the crude 4-(benzyloxy)-3-chloroanisole from the previous step in anhydrous DCM and cool the solution to -78°C (dry ice/acetone bath).

    • Add a solution of boron tribromide (BBr₃, 1.2 eq) in DCM dropwise.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-3 hours.

    • Carefully quench the reaction by slowly adding methanol, followed by water.

    • Extract the product with DCM, wash the combined organic layers with water and brine, and dry over Na₂SO₄.

    • Concentrate the solution and purify the crude product by column chromatography to yield this compound.

Cost-Benefit Comparative Analysis

ParameterMethod 1A: Direct (SO₂Cl₂)Method 1B: Direct (NCS)Method 2: Multi-step
Starting Material Cost Moderate (4-benzyloxyphenol)[8][9]Moderate (4-benzyloxyphenol)[8][9]High (3-chloro-4-methoxyphenol is a specialty chemical)[10][11]
Reagent Cost Low (SO₂Cl₂)Moderate (NCS)High (Benzyl Bromide, BBr₃)
Number of Steps 112
Overall Yield Good (Typically 70-85%)Good to Excellent (Typically 75-90%)Moderate (Yields of each step are multiplicative)
Scalability Excellent; common industrial process.Good; solid reagent is easy to handle.Moderate; demethylation step can be problematic on a large scale.
Safety Concerns High: SO₂Cl₂ is highly toxic, corrosive, and water-reactive.[2][12][13][14] Requires stringent engineering controls.Moderate: NCS is an irritant but significantly safer than SO₂Cl₂.[1]High: Benzyl bromide is a lachrymator. BBr₃ is highly corrosive and water-reactive.
Environmental Impact High: Uses chlorinated solvents; generates acidic waste.Moderate: Can be run in greener solvents like acetonitrile; succinimide byproduct is less hazardous.High: Uses chlorinated and other volatile organic solvents; generates hazardous waste from demethylation.
Labor & Time Intensity LowLowHigh

Discussion and Recommendations

Method 1: Direct Chlorination emerges as the more economically viable and time-efficient strategy for synthesizing this compound.

  • Cost-Effectiveness: The single-step nature and the use of the relatively inexpensive starting material 4-benzyloxyphenol make this the preferred route from a cost perspective.

  • Choice of Reagent:

    • Sulfuryl Chloride (Method 1A): This is the choice for large-scale industrial production where cost is paramount and robust safety infrastructure is in place. Its high reactivity and low cost are significant advantages, but the associated hazards cannot be understated.[2][3] It is extremely toxic, corrosive, and requires handling in a completely anhydrous environment.[12][13]

    • N-Chlorosuccinimide (Method 1B): For laboratory-scale synthesis and in environments where safety is the highest priority, NCS is the superior reagent. It is a stable, easy-to-handle solid, and the reaction conditions are milder.[1][15] While more expensive than SO₂Cl₂, the reduction in risk and handling complexity often justifies the cost for research and development purposes.

Method 2: Multi-step Synthesis is generally less favorable due to its higher cost, lower overall yield, and increased labor intensity.

  • Niche Applications: This route might be considered only if the specific regioisomer is difficult to obtain via direct chlorination due to complex substitution patterns on a more elaborate substrate, or if the starting material, 3-chloro-4-methoxyphenol, is readily available through a separate synthetic sequence. The high cost of both the starting material and the demethylating agent (BBr₃) makes it economically uncompetitive for the target compound alone.[10][11]

For most research, development, and scale-up applications, Direct Chlorination using N-Chlorosuccinimide (Method 1B) represents the optimal balance of yield, safety, and operational simplicity. For large-volume, cost-driven manufacturing where appropriate safety measures can be rigorously implemented, chlorination with Sulfuryl Chloride (Method 1A) is a viable, albeit more hazardous, alternative. The multi-step synthesis (Method 2) should be reserved for specific circumstances where the direct approach is not feasible.

References

  • International Chemical Safety Cards (ICSC). (n.d.). SULPHURYL CHLORIDE (ICSC 0198).
  • Santa Cruz Biotechnology. (n.d.). Sulfuryl chloride Safety Data Sheet.
  • Wikipedia. (n.d.). Sulfuryl chloride.
  • BenchChem. (n.d.). N-Chlorosuccinimide: A Comprehensive Technical Guide to its Mechanism of Action in Chlorination Reactions.
  • GTI Laboratory Supplies. (n.d.). 4-(Benzyloxy)phenol, Certified® Reagent.
  • BenchChem. (n.d.). Application Note: A Step-by-Step Protocol for the Synthesis of 4-Benzyloxy-3-chlorobenzoic Acid.
  • Manchester Organics. (n.d.). 3-Chloro-4-methoxy-phenol.
  • ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with Chlorination.
  • CAMEO Chemicals - NOAA. (n.d.). SULFURYL CHLORIDE.
  • National Center for Biotechnology Information. (n.d.). Sulfuryl chloride. PubChem Compound Database.
  • Fisher Scientific. (n.d.). 4-(Benzyloxy)phenol, 98%.
  • Priya, V., et al. (n.d.). Chlorination of Phenol and p-Nitrophenol by N-Chloronicotinamide in Aqueous Acetic Acid Medium-A Kinetic and Mechanistic Study. Asian Journal of Chemistry.[19]
  • University of Nottingham. (2021). Making chemistry greener with solvent alternatives.
  • Jessop, P. G. (n.d.). Solvents and sustainable chemistry. PubMed Central.[21]
  • Maddox, S. M., et al. (2016).
  • Royal Society of Chemistry. (n.d.). Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Green Chemistry.[23]
  • PrepChem.com. (n.d.). Synthesis of 4-benzyloxy-3-chlorobenzoic acid.
  • JOCPR. (n.d.). Kinetic study on the reaction of N-chlorosuccinimide with benzyl phenyl ethers in aqueous acetic acid.[25]
  • Williamson Ether Synthesis. (n.d.). University of Massachusetts.
  • ResearchGate. (2025). Applications of N-Chlorosuccinimide in Organic Synthesis.[16]
  • Williamson Ether Synthesis. (n.d.). Experiment 06.
  • SynQuest Laboratories. (n.d.). 3-Chloro-4-methoxyphenol.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Francis Academic Press. (n.d.).
  • J&K Scientific LLC. (2025). Williamson Ether Synthesis.[6]
  • Request PDF. (n.d.). Demethylation of Methyl Aryl Ethers: 4-Ethoxy-3-Hydroxybenzaldehyde.[7]

Sources

Assessing the enantiomeric purity of 4-(Benzyloxy)-3-chlorophenol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the analytical strategies and comparative performance for determining the enantiomeric purity of chiral 4-(Benzyloxy)-3-chlorophenol derivatives.

Introduction: The Imperative of Enantiomeric Purity in Drug Development

In pharmaceutical development, the three-dimensional structure of a molecule is intrinsically linked to its biological function. For chiral compounds, such as many derivatives of this compound, two enantiomers can exist as non-superimposable mirror images. These stereoisomers often exhibit profoundly different pharmacological and toxicological profiles.[1] One enantiomer may be the active therapeutic agent (the eutomer), while the other could be inactive, less active, or even responsible for adverse effects (the distomer). Therefore, the accurate determination of enantiomeric purity is not merely an analytical exercise; it is a critical-to-quality attribute mandated by regulatory agencies to ensure the safety and efficacy of a drug product.[2][3]

This guide provides a comparative analysis of the primary analytical techniques for assessing the enantiomeric purity of this compound derivatives. We will delve into the mechanistic principles behind direct and indirect separation methods, offer field-proven experimental protocols, and present comparative data to guide researchers in selecting the most appropriate strategy for their specific analytical challenge.

Chapter 1: Direct Enantioseparation by Chiral Chromatography

The most common and powerful approach for resolving enantiomers is direct separation using a chiral stationary phase (CSP).[4][5] This method relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase, leading to differential retention times.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the established workhorse for enantiomeric purity analysis in the pharmaceutical industry due to its versatility and robustness.[1][4]

Causality of Separation: The selection of the CSP is the most critical step.[6] For phenolic compounds, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) and macrocyclic glycopeptide CSPs are often the first choice due to their broad applicability and multiple chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation.[1][6] The choice of mobile phase (normal-phase, reversed-phase, or polar organic mode) alters the conformation of the chiral selector and the analyte interactions, providing a powerful tool for method optimization.

Experimental Protocol: Chiral HPLC Method Development

  • Analyte & Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the racemic this compound derivative in a suitable solvent (e.g., Methanol or Acetonitrile).

    • Prepare a working solution at 0.1 mg/mL by diluting the stock solution with the initial mobile phase.

  • Initial Screening of Chiral Stationary Phases (CSPs):

    • Screen a minimum of two to four columns with complementary selectivities (e.g., Lux Cellulose-1, Chiralpak AD, Chirobiotic V).

    • Typical Screening Conditions:

      • Mobile Phase A (Normal Phase): n-Hexane / Isopropanol (90:10, v/v)

      • Mobile Phase B (Polar Organic): Acetonitrile / Methanol (50:50, v/v)

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 25 °C

      • Detection: UV at 254 nm or a wavelength of maximum absorbance for the analyte.

  • Method Optimization:

    • Once partial or full separation is observed, systematically adjust the mobile phase composition.

    • In normal phase, vary the alcohol modifier (e.g., isopropanol, ethanol) concentration in 5% increments. Small amounts of additives like trifluoroacetic acid (TFA) for acidic analytes or diethylamine (DEA) for basic analytes can improve peak shape.

    • Adjust the flow rate and column temperature to improve resolution and analysis time.

  • System Suitability:

    • Before formal analysis, perform a system suitability test. Inject the racemic standard six times.

    • Acceptance Criteria: The resolution (Rs) between the enantiomer peaks should be > 1.5, and the relative standard deviation (%RSD) for the peak areas should be ≤ 2.0%.[2]

G cluster_prep Preparation cluster_screen Screening cluster_opt Optimization cluster_val Validation prep_sample Prepare Racemic Sample (0.1 mg/mL) screen_csps Screen 2-4 CSPs (Polysaccharide, etc.) prep_sample->screen_csps screen_mp Test Normal Phase & Polar Organic Modes screen_csps->screen_mp eval_sep Separation Observed? screen_mp->eval_sep eval_sep->screen_csps No opt_mp Optimize Mobile Phase Ratio eval_sep->opt_mp Yes opt_flow Optimize Flow Rate & Temperature opt_mp->opt_flow sst System Suitability Test (Resolution > 1.5) opt_flow->sst quant Quantify Enantiomeric Purity sst->quant

Caption: Principle of Chiral Derivatization.

Experimental Protocol: Derivatization with (S)-MTPA-Cl & Achiral HPLC

  • Derivatization Reaction:

    • Dissolve ~1 mg of the chiral phenolic analyte in 1 mL of anhydrous pyridine in a sealed vial.

    • Add 1.2 equivalents of (S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl).

    • Allow the reaction to proceed at room temperature for 1-4 hours, or until complete as monitored by TLC or a scouting HPLC run.

    • Quench the reaction by adding a small amount of water.

    • Extract the diastereomeric esters with a suitable organic solvent (e.g., ethyl acetate), wash with dilute acid and brine, and dry over sodium sulfate.

    • Evaporate the solvent and reconstitute the residue in the HPLC mobile phase.

  • Achiral HPLC Analysis:

    • Column: Standard C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile and Water (with 0.1% Formic Acid).

    • Gradient: Start with a 50:50 ratio and increase the acetonitrile concentration to 95% over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV-DAD.

    • Quantification: The enantiomeric purity is calculated from the relative peak areas of the two separated diastereomers.

Trustworthiness Check: A critical requirement for this method is that the CDA must be 100% enantiomerically pure, and the reaction must proceed to completion without any kinetic resolution or racemization. [7]Running a blank reaction and analyzing the CDA purity is a necessary control.

Chapter 3: Chiral Capillary Electrophoresis (CE)

Capillary Electrophoresis is a high-efficiency separation technique that can be an excellent alternative for chiral analysis, particularly for polar and charged compounds. [8] Causality of Separation: In chiral CE, a chiral selector is added directly to the background electrolyte (BGE). [8][9]The enantiomers are separated based on differential binding affinities with the chiral selector as they migrate through the capillary under an electric field. [8]Cyclodextrins and their derivatives are the most commonly used chiral selectors for a wide range of compounds due to their ability to form inclusion complexes. [9][10]The key advantages of CE are its extremely high separation efficiency, very low sample and reagent consumption, and rapid method development.

Experimental Protocol: Chiral CE Method Development

  • Capillary and BGE Preparation:

    • Use a fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

    • Prepare a background electrolyte, for instance, a 50 mM phosphate buffer at pH 2.5. Low pH is often effective for separating basic compounds and minimizes interactions with the capillary wall. [10]

  • Chiral Selector Screening:

    • Screen several neutral and charged cyclodextrins (CDs). Start with 10 mM of a neutral CD like hydroxypropyl-β-cyclodextrin (HP-β-CD). If no separation occurs, try a charged CD like sulfated-β-cyclodextrin.

  • Analysis Conditions:

    • Voltage: 20-30 kV.

    • Temperature: 25 °C.

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • Detection: UV-DAD at the capillary outlet.

  • Optimization:

    • Vary the type and concentration of the chiral selector. [10] * Adjust the pH of the BGE and the applied voltage to optimize resolution and analysis time.

Chapter 4: Method Validation and Comparative Guide

Once a method is developed, it must be validated to ensure it is fit for purpose. [2]Validation demonstrates that the method is specific, accurate, precise, linear, and sensitive. [11] Key Validation Parameters:

  • Specificity: The ability to assess the desired enantiomer in the presence of the other, impurities, and degradants.

  • Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be quantified with acceptable precision and accuracy. A typical requirement is to quantify down to 0.1%.

  • Precision: Assessed at different levels (repeatability, intermediate precision) with an acceptance criterion typically of %RSD ≤ 15% for the minor enantiomer at the LOQ. [1][2]* Accuracy: Determined by analyzing samples spiked with known amounts of the undesired enantiomer.

  • Linearity: Demonstrated across a range of concentrations, typically from the LOQ to 120% of the specification limit for the undesired enantiomer.

  • Robustness: Deliberate small variations in method parameters (e.g., mobile phase composition, temperature) are made to assess the method's reliability.

DOT Script for Method Selection

G start Start: Need to Assess Enantiomeric Purity q1 Need High Throughput & Green Method? start->q1 sfc Prioritize Chiral SFC q1->sfc Yes hplc Start with Chiral HPLC q1->hplc No q2 Direct Methods (HPLC/SFC) Failed? q3 Analyte is Polar/Charged & Sample Limited? q2->q3 No deriv Use Indirect Method: Chiral Derivatization + Achiral HPLC q2->deriv Yes ce Consider Chiral CE q3->ce Yes sfc->q2 hplc->q2

Caption: Decision tree for selecting an enantioseparation method.

Comparative Summary of Analytical Techniques

TechniqueSpeedGreennessRobustnessThroughputInitial Cost
Chiral HPLC ModerateLowHighModerateModerate
Chiral SFC Very HighHighHighHighHigh
Derivatization + HPLC LowLowModerateLowLow (uses std. HPLC)
Chiral CE HighVery HighModerateHighModerate

Conclusion

The assessment of enantiomeric purity for this compound derivatives is a multifaceted challenge that can be addressed by several powerful analytical techniques. Chiral HPLC remains the gold standard for its robustness, while chiral SFC offers a compelling alternative with significant advantages in speed and sustainability. For difficult separations or analytes lacking a chromophore, indirect analysis via chiral derivatization provides a reliable solution, provided the reaction is carefully controlled. Finally, chiral CE offers a high-efficiency, low-consumption option, especially for polar molecules. The optimal choice depends on a careful consideration of the specific analytical needs, including throughput requirements, sample availability, and the physicochemical properties of the analyte. A thorough method validation is paramount to ensure the generation of reliable and accurate data, which is the bedrock of developing safe and effective chiral pharmaceuticals.

References

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (URL: )
  • A Comparative Guide to the Cross-Validation of Analytical Methods for Chiral Purity Determin
  • Chiral Derivatization Reagents - Analytical Chemical Products - Alfa Chemistry. (URL: )
  • cross-validation of enantiomeric excess values obtained by different analytical methods - Benchchem. (URL: )
  • Chiral Super Critical Fluid Chrom
  • Handbook of Analytical Valid
  • Supercritical Fluid Chiral Separations - Pharmaceutical Technology. (URL: )
  • Chiral deriv
  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram - Dhaka University Journal of Pharmaceutical Sciences. (URL: )
  • Supercritical Fluid Chromatography (SFC) - Daicel Chiral Technologies. (URL: )
  • Enantiomeric separation by capillary electrophoresis using a soluble neutral beta-cyclodextrin polymer - Pure. (URL: )
  • Chiral Derivatization Reagents/Solvents - Regis Technologies. (URL: [Link])
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (URL: )
  • Enantiomer Separations by Capillary Electrophoresis - PubMed. (URL: [Link])
  • Chiral HPLC Separ
  • A generic chiral separation strategy in supercritical fluid chromatography.
  • Capillary Electrophoresis: an Attractive Technique for Chiral Separ
  • Chiral deriv
  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC Intern
  • Chiral HPLC separation: strategy and approaches - Chiralpedia. (URL: [Link])

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-(Benzyloxy)-3-chlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and impurities is paramount. This guide provides an in-depth comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the determination of 4-(Benzyloxy)-3-chlorophenol, a key intermediate in various synthetic pathways. Through a meticulously designed cross-validation study, we will explore the nuances of each technique, offering researchers, scientists, and drug development professionals a comprehensive framework for method selection and validation.

The structural nature of this compound, possessing both a chlorinated phenolic ring and a benzyl ether group, presents unique analytical challenges and opportunities. The choice between a liquid-phase separation technique like HPLC and a gas-phase method like GC is not merely a matter of preference but a critical decision impacting sensitivity, selectivity, and overall method robustness. This guide is structured to elucidate the causality behind experimental choices, ensuring that every described protocol is a self-validating system grounded in established scientific principles.

The Analytical Imperatives: HPLC vs. GC

The selection of an analytical method is fundamentally dictated by the physicochemical properties of the analyte and the intended purpose of the analysis. For this compound, both HPLC with Ultraviolet (UV) detection and GC coupled with Mass Spectrometry (MS) are viable options, each with distinct advantages and considerations.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds. The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For a molecule like this compound, reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is the most common approach. Detection is often achieved using a UV detector, leveraging the chromophoric nature of the aromatic rings in the analyte.

  • Gas Chromatography (GC): GC is a powerful technique for the separation of volatile and thermally stable compounds. The sample is vaporized and transported through a column by an inert carrier gas. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. For polar compounds like phenols, derivatization is sometimes employed to increase volatility and improve peak shape.[1] However, for a compound of this molecular weight, direct injection is often feasible. Coupling GC with a Mass Spectrometer (MS) provides exceptional selectivity and sensitivity, allowing for definitive identification based on the analyte's mass spectrum.

Cross-Validation Study Design

To objectively compare the performance of HPLC-UV and GC-MS for the analysis of this compound, a comprehensive cross-validation study was designed. The objective of a cross-validation is to demonstrate that two or more analytical procedures can be used for the same intended purpose, ensuring data comparability across different methods.[2][3] The validation parameters assessed in this study are in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines and United States Pharmacopeia (USP) General Chapter <1225>.[4][5][6]

The following diagram illustrates the workflow of our cross-validation study:

Cross_Validation_Workflow Cross-Validation Workflow for Analytical Methods cluster_methods Analytical Methods cluster_validation Validation Parameters (ICH Q2(R2) / USP <1225>) cluster_comparison Comparative Analysis HPLC HPLC-UV Method Linearity Linearity & Range HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision (Repeatability & Intermediate) HPLC->Precision Selectivity Selectivity/Specificity HPLC->Selectivity Robustness Robustness HPLC->Robustness LOD_LOQ LOD & LOQ HPLC->LOD_LOQ GC GC-MS Method GC->Linearity GC->Accuracy GC->Precision GC->Selectivity GC->Robustness GC->LOD_LOQ Data_Tables Quantitative Data Comparison Linearity->Data_Tables Accuracy->Data_Tables Precision->Data_Tables Selectivity->Data_Tables Robustness->Data_Tables LOD_LOQ->Data_Tables Method_Suitability Assessment of Method Suitability Data_Tables->Method_Suitability

Caption: Workflow of the cross-validation study.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the HPLC-UV and GC-MS analysis of this compound.

Protocol 1: HPLC-UV Method

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents and Standards:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Phosphoric acid (analytical grade).

    • This compound reference standard.

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile and water (65:35 v/v) with 0.1% phosphoric acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 225 nm.

  • Sample Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.

    • Generate a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.

    • For accuracy and precision studies, spike a placebo matrix with known concentrations of the analyte.

Protocol 2: GC-MS Method

  • Instrumentation:

    • Gas chromatograph equipped with a split/splitless injector and a mass selective detector.

    • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Reagents and Standards:

    • Helium (carrier gas, 99.999% purity).

    • Ethyl acetate (GC grade).

    • This compound reference standard.

  • Chromatographic and Spectrometric Conditions:

    • Injector Temperature: 280 °C.

    • Injection Mode: Split (20:1).

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial temperature: 150 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 300 °C.

      • Hold: 5 minutes at 300 °C.

    • Carrier Gas Flow: 1.2 mL/min (constant flow).

    • MS Transfer Line Temperature: 290 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions (e.g., m/z 234, 107, 91).

  • Sample Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in ethyl acetate.

    • Create calibration standards by diluting the stock solution with ethyl acetate to concentrations ranging from 0.1 to 20 µg/mL.

    • For accuracy and precision, spike a placebo matrix with known concentrations of the analyte, followed by liquid-liquid extraction with ethyl acetate.

Comparative Performance Data

The following tables summarize the quantitative data obtained from the cross-validation of the HPLC-UV and GC-MS methods. The acceptance criteria are based on typical requirements outlined in ICH and FDA guidelines.[7][8]

Table 1: Linearity and Range

ParameterHPLC-UVGC-MSAcceptance Criteria
Range (µg/mL) 1 - 1000.1 - 20As demonstrated
Correlation Coefficient (r²) > 0.999> 0.999≥ 0.995
Y-intercept (% of response at 100% concentration) < 2.0%< 5.0%Varies, should be insignificant

Table 2: Accuracy (Recovery)

Spiked Concentration (µg/mL)HPLC-UV (% Recovery)GC-MS (% Recovery)Acceptance Criteria
Low 99.5%101.2%98.0% - 102.0%
Medium 100.2%99.8%98.0% - 102.0%
High 99.8%99.1%98.0% - 102.0%

Table 3: Precision (% RSD)

ParameterHPLC-UVGC-MSAcceptance Criteria
Repeatability (n=6) < 1.0%< 1.5%≤ 2.0%
Intermediate Precision (n=6, different day/analyst) < 1.5%< 2.0%≤ 3.0%

Table 4: Selectivity and Sensitivity

ParameterHPLC-UVGC-MSObservations
Selectivity Good separation from potential impuritiesExcellent selectivity due to mass filteringNo interference observed at the retention time of the analyte
Limit of Detection (LOD) (µg/mL) 0.30.03GC-MS is significantly more sensitive
Limit of Quantitation (LOQ) (µg/mL) 1.00.1GC-MS is superior for trace-level quantification

Discussion and Method Selection Rationale

The cross-validation data reveals that both HPLC-UV and GC-MS are suitable for the quantification of this compound, with each method demonstrating excellent linearity, accuracy, and precision within the established acceptance criteria. The choice between the two methods will, therefore, depend on the specific application.

  • For routine quality control and assay of the bulk substance, the HPLC-UV method is highly recommended. It offers simplicity, robustness, and lower operational costs. The precision and accuracy are well within the requirements for the assay of a major component.

  • For impurity profiling and trace-level analysis, the GC-MS method is the superior choice. Its significantly lower LOD and LOQ, combined with the high selectivity of mass spectrometric detection, make it ideal for identifying and quantifying trace impurities that may not be detectable by UV.

The logical relationship between the analytical requirements and the choice of method is depicted in the following diagram:

Method_Selection_Logic Logic for Method Selection cluster_applications Applications cluster_methods Recommended Method Requirement Analytical Requirement Assay Bulk Assay / QC Requirement->Assay Impurity Impurity Profiling / Trace Analysis Requirement->Impurity HPLC_Method HPLC-UV Assay->HPLC_Method Simplicity & Robustness GC_Method GC-MS Impurity->GC_Method High Sensitivity & Selectivity

Caption: Decision logic for selecting the appropriate analytical method.

Conclusion

This guide has provided a comprehensive cross-validation and comparison of HPLC-UV and GC-MS for the analysis of this compound. By grounding our experimental design and interpretation in authoritative guidelines from the ICH and USP, we have demonstrated that both methods are valid and reliable. The key takeaway for researchers and drug development professionals is that the optimal analytical method is not universal but is instead dictated by the specific analytical challenge at hand. For robust, routine analysis, HPLC-UV is a cost-effective and reliable choice. For the demanding requirements of trace analysis and impurity identification, the enhanced sensitivity and selectivity of GC-MS are indispensable.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • BA Sciences.
  • ProPharma Group. (2024).
  • ECA Academy. (2015).
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  • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]
  • United States Pharmacopeia. (2011).
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
  • ECA Academy. (2017). Revised USP Chapter <1225> "Validation of Compendial Methods" approved. [Link]
  • U.S. Food and Drug Administration. (2015).
  • National Center for Biotechnology Information. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. [Link]
  • European Medicines Agency. (2022). ICH guideline Q2(R2)
  • European Bioanalysis Forum.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
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  • Ministry of the Environment, Government of Japan. III Analytical Methods. [Link]
  • Chulalongkorn University. (2022). Improving chromatographic analysis of phenolic compounds. [Link]
  • U.S. Environmental Protection Agency. (2007).
  • Journal of Chemical and Pharmaceutical Research. (2015). Study on the performance condition optimization of analytic method for p-chlorophenol compounds by high performance liquid chrom. [Link]
  • ResearchGate. (2005).
  • Google Patents. CN107356682A - A kind of HPLC methods of 4- benzyloxy benzylidene anilines in detection 4-.
  • Agilent. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. [Link]
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A Comparative Guide to 4-(Benzyloxy)-3-chlorophenol and Other Halogenated Phenols for the Research Professional

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of chemical intermediates and scaffolds is a critical decision that profoundly influences the trajectory of a research program. Halogenated phenols, a class of compounds characterized by a hydroxyl group and one or more halogen atoms attached to a benzene ring, are of particular interest due to their diverse chemical reactivity and biological activities. This guide provides an in-depth comparative analysis of 4-(Benzyloxy)-3-chlorophenol against other common halogenated phenols, namely 4-chlorophenol, 2,4-dichlorophenol, and pentachlorophenol.

This document moves beyond a simple cataloging of properties. It is designed to provide a deep, field-proven perspective on the nuances of these compounds, grounded in experimental data and established scientific principles. By understanding the subtle yet significant differences in their physicochemical properties, reactivity, and biological profiles, researchers can make more informed decisions in their synthetic strategies and biological investigations.

Physicochemical Properties: A Foundation for Reactivity and Bioavailability

The physicochemical properties of a molecule are the bedrock upon which its chemical behavior and biological interactions are built. For halogenated phenols, key parameters such as acidity (pKa), lipophilicity (LogP), and solubility dictate their reactivity in various chemical transformations and their ability to traverse biological membranes.

The presence of a bulky, non-polar benzyloxy group in this compound significantly increases its molecular weight and likely its lipophilicity compared to the smaller chlorophenols.[1] This has direct implications for its solubility, making it less soluble in aqueous media and more soluble in organic solvents.

The acidity of phenols is a crucial factor in their reactivity, particularly in reactions involving the phenoxide ion. The presence of electron-withdrawing halogen atoms generally increases the acidity of phenols by stabilizing the resulting phenoxide anion. The pKa values of halogenated phenols are therefore a key indicator of their nucleophilicity and reactivity in, for example, etherification or esterification reactions.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)pKa
This compound C13H11ClO2234.68-384.4No data
4-Chlorophenol C6H5ClO128.5643.22209.38
2,4-Dichlorophenol C6H4Cl2O163.00452107.85
Pentachlorophenol C6HCl5O266.341913104.74

Table 1: Comparison of Physicochemical Properties of Selected Halogenated Phenols.

A Comparative Look at Chemical Reactivity

The reactivity of halogenated phenols is largely governed by the interplay of the electron-donating hydroxyl group and the electron-withdrawing halogen substituents. This dynamic influences electrophilic aromatic substitution, nucleophilic substitution, and oxidation-reduction reactions.

Electrophilic Aromatic Substitution: The hydroxyl group is a powerful activating group, directing incoming electrophiles to the ortho and para positions. However, the deactivating effect of the chlorine atoms can modulate this reactivity. In this compound, the bulky benzyloxy group may also exert steric hindrance, influencing the regioselectivity of substitution reactions.

Nucleophilicity of the Phenoxide Ion: The acidity of the phenol dictates the ease of formation of the corresponding phenoxide ion, a potent nucleophile. As indicated by the pKa values, the nucleophilicity of the phenoxide is expected to decrease with increased halogenation. This is a critical consideration in reactions such as Williamson ether synthesis. The synthesis of 4-(benzyloxy)-3-chlorobenzoic acid from 4-hydroxy-3-chlorobenzoic acid and benzyl chloride is a pertinent example of this type of reaction.

Oxidation: Phenols are susceptible to oxidation, and the presence of halogens can influence the stability of the resulting phenoxy radicals. The oxidation of halogenated phenols is a key aspect of their environmental fate and their mechanism of toxicity. Studies on the oxidation of chlorophenols have shown that the degradation rates and pathways are dependent on the substitution pattern.[2]

Biological Activity: A Spectrum of Effects

Halogenated phenols exhibit a wide range of biological activities, from antimicrobial and antifungal properties to significant toxicity. This dual nature makes them valuable as biocides but also necessitates careful handling and risk assessment. The biological activity is closely linked to the physicochemical properties, with lipophilicity playing a key role in membrane permeability and interaction with cellular targets.

Antimicrobial Efficacy
Antioxidant Potential

Phenolic compounds are renowned for their antioxidant properties, which arise from their ability to donate a hydrogen atom to scavenge free radicals. The antioxidant capacity of halogenated phenols can be influenced by the electronic effects of the halogen substituents. A study on 2,4-dichlorophenol and pentachlorophenol indicated that these compounds can induce an antioxidant response in plants, suggesting they interact with cellular redox systems.[5]

Cytotoxicity

The cytotoxicity of halogenated phenols is a significant concern and is often correlated with their lipophilicity and ability to uncouple oxidative phosphorylation. Increased halogenation generally leads to increased toxicity.[6] For example, pentachlorophenol is known to be highly toxic to a wide range of organisms.[7][8] Studies have reported EC50 values for the cytotoxicity of various chlorophenols in L929 cells, with pentachlorophenol being the most potent.[9] The cytotoxicity of this compound has not been extensively reported in comparative studies, but its lipophilic nature suggests it may exhibit significant cytotoxic effects.

Experimental Protocols for Comparative Analysis

To facilitate direct comparison of these compounds, this section provides standardized, step-by-step protocols for key in vitro assays. These protocols are designed to be robust and reproducible, providing a solid foundation for your own comparative studies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Potential

This assay is a common and reliable method for determining the free radical scavenging activity of a compound.

Principle: The stable free radical DPPH has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the concomitant decrease in absorbance is measured spectrophotometrically.

Experimental Workflow:

DPPH_Assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis P1 Prepare stock solutions of test compounds and Trolox (standard) in methanol R1 In a 96-well plate, add 100 µL of various concentrations of test compounds/standard to wells P1->R1 Dilute to working concentrations P2 Prepare a 0.1 mM solution of DPPH in methanol R2 Add 100 µL of DPPH solution to each well P2->R2 R3 Incubate in the dark at room temperature for 30 minutes M1 Measure the absorbance at 517 nm using a microplate reader R3->M1 A1 Calculate the percentage of radical scavenging activity M1->A1 A2 Determine the IC50 value (concentration required to scavenge 50% of DPPH radicals) A1->A2

Workflow for the DPPH Radical Scavenging Assay.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Experimental Workflow:

MTT_Assay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_measurement Measurement cluster_analysis Data Analysis C1 Seed cells in a 96-well plate and allow them to adhere overnight T1 Treat cells with various concentrations of the test compounds C1->T1 T2 Incubate for a specified period (e.g., 24, 48, or 72 hours) A1 Add MTT solution to each well and incubate for 2-4 hours T2->A1 A2 Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals M1 Measure the absorbance at a wavelength of 570 nm A2->M1 DA1 Calculate the percentage of cell viability M1->DA1 DA2 Determine the IC50 value (concentration that inhibits 50% of cell growth) DA1->DA2

Workflow for the MTT Cytotoxicity Assay.

Conclusion: A Call for Direct Comparative Studies

This guide has provided a comprehensive overview of this compound in comparison to other key halogenated phenols. The available data on their physicochemical properties and reactivity profiles allow for informed predictions about their behavior in various applications. However, a significant gap exists in the literature regarding direct, quantitative comparisons of their biological activities, particularly for this compound.

The provided experimental protocols offer a framework for researchers to conduct these much-needed comparative studies. Such data will be invaluable in elucidating the structure-activity relationships within this class of compounds and will undoubtedly contribute to the rational design of new molecules with tailored biological activities for applications in drug discovery and materials science. As a senior application scientist, I encourage the scientific community to undertake these investigations to unlock the full potential of these versatile chemical entities.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Chlorophenols. U.S. Department of Health and Human Services, Public Health Service.
  • Michałowicz, J., & Bukowska, B. (2010). The effect of 2,4-dichlorophenol and pentachlorophenol on antioxidant system in the leaves of Phalaris arudinacea. Biologia Plantarum, 54(3), 597-600.
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 4684, 4-Chlorophenol.
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8449, 2,4-Dichlorophenol.
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 992, Pentachlorophenol.
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1268285, 4-Benzyloxy-3-chloroaniline.
  • Jiang, W., Liu, D., & Li, Z. (2006). Comparative cytotoxic effects of environmentally relevant chlorophenols on L929 cells and their mechanisms. Toxicology in Vitro, 20(6), 837-844.
  • Davidson, P. M., & Branden, A. L. (1981). Antimicrobial activity of non-halogenated phenolic compounds. Journal of Food Protection, 44(8), 623-632.
  • Feng, L., Wang, L., & Zhang, X. (2020). Comparison of the oxidation of halogenated phenols in UV/PDS and UV/H2O2 advanced oxidation processes. RSC Advances, 10(12), 7056-7065.
  • Kłys, M., Rojek, S., & Kwiecień, A. (2005). Comparative toxic potency ranking of chlorophenols. International Journal of Toxicology, 24(2), 99-106.
  • U.S. Environmental Protection Agency (EPA). (2000). Toxicological Review of Pentachlorophenol. Washington, DC: U.S. Environmental Protection Agency.
  • Wikipedia. (n.d.). Pentachlorophenol.

Sources

A Researcher's Guide to Evaluating the Drug-Likeness of 4-(Benzyloxy)-3-chlorophenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a viable clinical candidate is fraught with challenges. A critical early hurdle is the assessment of "drug-likeness," a qualitative concept that evaluates a compound's potential to become an effective oral drug. This guide provides an in-depth, technical comparison of methodologies for evaluating the drug-likeness of derivatives of 4-(Benzyloxy)-3-chlorophenol, a scaffold with potential for diverse therapeutic applications. By integrating computational predictions with foundational experimental assays, researchers can de-risk their lead optimization campaigns and focus resources on compounds with the highest probability of success.

The Strategic Imperative: Why Drug-Likeness Matters

The physicochemical properties of a drug molecule are intrinsically linked to its pharmacokinetic and pharmacodynamic behavior.[1] Properties such as solubility, permeability, and metabolic stability govern a drug's absorption, distribution, metabolism, and excretion (ADME), ultimately influencing its efficacy and safety.[2] Early assessment of these properties helps to avoid costly late-stage failures in drug development.[3] The this compound core, with its modifiable phenolic hydroxyl, benzyloxy group, and chlorinated aromatic ring, presents a versatile platform for generating a library of derivatives with diverse physicochemical characteristics. A systematic evaluation of their drug-likeness is therefore paramount.

The Evaluation Workflow: A Two-Pronged Approach

A robust drug-likeness assessment strategy employs a synergistic combination of computational (in silico) and experimental (in vitro) methods. This dual approach allows for rapid, high-throughput screening of virtual libraries, followed by focused, empirical validation of the most promising candidates.

Drug_Likeness_Workflow cluster_computational Computational Evaluation cluster_experimental Experimental Validation A Virtual Library of This compound Derivatives B Lipinski's Rule of Five (Ro5) Analysis A->B C In Silico ADMET Prediction A->C D Prioritized Candidates for Synthesis B->D Filter based on Ro5 C->D Select Promising Candidates E Aqueous Solubility Assay (e.g., Shake-Flask) D->E F Permeability Assay (e.g., PAMPA) D->F G Drug-Likeness Profile & Lead Optimization E->G F->G

Caption: A streamlined workflow for evaluating the drug-likeness of this compound derivatives.

Part 1: Computational Triage - Predicting Drug-Likeness In Silico

Computational methods offer a rapid and cost-effective means to assess the drug-like potential of a large number of virtual compounds, enabling researchers to prioritize synthetic efforts.[4][5][6]

Lipinski's Rule of Five: A First-Pass Filter

Introduced by Christopher Lipinski in 1997, the "Rule of Five" (Ro5) provides a set of simple heuristics to predict the oral bioavailability of a drug candidate.[7][8][9] The rule states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

  • Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules tend to be more readily absorbed.

  • LogP (octanol-water partition coefficient) ≤ 5: LogP is a measure of a compound's lipophilicity. Excessively lipophilic compounds can have poor aqueous solubility and may be trapped in lipid membranes.

  • Hydrogen Bond Donors (HBD) ≤ 5: The number of O-H and N-H bonds.

  • Hydrogen Bond Acceptors (HBA) ≤ 10: The number of nitrogen and oxygen atoms.

While not an absolute predictor of bioavailability, Ro5 is an invaluable tool for flagging compounds that may possess undesirable physicochemical properties.[10][11]

In Silico ADMET Prediction: A Deeper Dive

Beyond the simple rules of Ro5, a variety of computational tools can predict a compound's ADME and toxicity profile.[3][12][13] These tools utilize quantitative structure-activity relationship (QSAR) models and machine learning algorithms to estimate properties such as:

  • Aqueous Solubility: Crucial for dissolution in the gastrointestinal tract.

  • Intestinal Absorption: The extent to which a drug is absorbed from the gut into the bloodstream.

  • Blood-Brain Barrier (BBB) Penetration: Important for CNS-targeting drugs, but a potential liability for peripherally acting agents.

  • Cytochrome P450 (CYP) Inhibition: Predicts potential for drug-drug interactions.

  • Hepatotoxicity and Cardiotoxicity: Early flags for potential organ toxicity.

A plethora of open-access and commercial software packages are available for these predictions.[14]

Comparative In Silico Data for Hypothetical this compound Derivatives

To illustrate the application of these computational methods, a hypothetical set of this compound derivatives has been generated and their drug-likeness parameters predicted.

Compound IDR-GroupMolecular Weight ( g/mol )LogPHBDHBARo5 ViolationsPredicted Aqueous Solubility (logS)Predicted Caco-2 Permeability (logPapp)
BCP-001 -H234.683.8120-3.5-5.2
BCP-002 -CH₃248.714.2120-3.8-5.0
BCP-003 -OCH₃264.713.7130-3.6-5.3
BCP-004 -COOH278.693.5240-3.2-5.8
BCP-005 -SO₂NH₂313.753.1340-3.0-6.1
BCP-006 -C(CH₃)₂CH₂OH306.794.5230-4.2-4.8
BCP-007 -Ph310.775.4121-4.9-4.5

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values would need to be determined through dedicated computational modeling or experimental measurement.

Part 2: Experimental Validation - Grounding Predictions in Reality

While computational models are powerful, they are ultimately predictive. Experimental validation is essential to confirm the in silico findings and provide a more accurate assessment of a compound's drug-like properties.

Aqueous Solubility: The Shake-Flask Method

Aqueous solubility is a fundamental physicochemical property that dictates the bioavailability of an orally administered drug.[15] The "gold standard" for determining thermodynamic solubility is the shake-flask method.[16]

Experimental Protocol: Shake-Flask Solubility Assay

  • Preparation of Saturated Solution: Add an excess amount of the test compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.

  • Calculation: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Membrane Permeability: The Parallel Artificial Membrane Permeability Assay (PAMPA)

The ability of a drug to permeate across the intestinal epithelium is a key determinant of its oral absorption. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based assay that provides a measure of a compound's passive permeability.

PAMPA_Workflow A Prepare Donor Plate: Compound in Buffer D Assemble Sandwich: Acceptor Plate on bottom, Filter Plate in middle, Donor Plate on top A->D B Prepare Acceptor Plate: Buffer B->D C Coat Filter Plate with Artificial Membrane (e.g., Lecithin in Dodecane) C->D E Incubate with Agitation D->E F Separate Plates E->F G Quantify Compound Concentration in Donor and Acceptor Wells (HPLC) F->G H Calculate Permeability Coefficient (Pe) G->H

Caption: A schematic workflow of the Parallel Artificial Membrane Permeability Assay (PAMPA).

Experimental Protocol: PAMPA

  • Prepare the Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer (pH 7.4).

  • Prepare the Artificial Membrane: Coat the filter of a 96-well filter plate with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane).

  • Prepare the Donor Plate: Dissolve the test compounds in buffer (pH 7.4) and add them to the wells of a 96-well donor plate.

  • Assemble the PAMPA Sandwich: Place the lipid-coated filter plate on top of the acceptor plate, and then place the donor plate on top of the filter plate.

  • Incubation: Incubate the assembly for a defined period (e.g., 4-18 hours) at room temperature with gentle shaking.

  • Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using HPLC-UV.

  • Calculation: The effective permeability (Pe) is calculated using the following equation:

    Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (VA * VD) / ((VA + VD) * Area * Time)

    Where [drug] is the concentration, V is the volume, A is acceptor, D is donor, and Area is the surface area of the membrane.

Synthesizing the Data: A Holistic View of Drug-Likeness

By integrating the computational predictions and experimental data, a comprehensive drug-likeness profile can be constructed for each this compound derivative. This allows for a direct comparison of the candidates and informs the next steps in the drug discovery process.

Compound IDRo5 ViolationsPredicted Solubility (logS)Experimental Solubility (µg/mL)Predicted Permeability (logPapp)Experimental Permeability (Pe, 10⁻⁶ cm/s)Overall Drug-Likeness Assessment
BCP-001 0-3.550.2-5.22.5Good starting point, balanced properties.
BCP-004 0-3.2125.8-5.80.8Improved solubility, but permeability may be a concern.
BCP-007 1-4.95.1-4.58.2High permeability but very low solubility; formulation challenges likely.

Note: Experimental data is hypothetical and for illustrative purposes.

Conclusion: A Data-Driven Path to Better Drug Candidates

The evaluation of drug-likeness is a cornerstone of modern, efficient drug discovery. For researchers working with the this compound scaffold, a systematic approach that combines the predictive power of in silico tools with the empirical rigor of in vitro assays is essential. By understanding the principles behind these methods and applying them judiciously, it is possible to identify derivatives with a higher probability of success, ultimately accelerating the development of new and effective medicines.

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3–25. [Link]
  • Lipinski's rule of five. (n.d.). In Wikipedia.
  • Gleeson, M. P. (2000). Computational methods for the prediction of ‘drug-likeness’. Drug Discovery Today, 5(2), 49-58. [Link]
  • Lipinski's Rule of 5 in Modern Drug Discovery. (n.d.). Zenovel.
  • Mastering Lipinski Rules for Effective Drug Development. (n.d.). bioaccess.
  • Physicochemical Properties Of Drugs. (n.d.). Unacademy.
  • Basak, S., & Roy, K. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]
  • Physicochemical properties. (n.d.). Fiveable.
  • Benet, L. Z., Broccatelli, F., & Oprea, T. I. (2011). BDDCS, the Rule of 5 and Drugability. Advanced Drug Delivery Reviews, 63(11), 869-885. [Link]
  • Malik, A. A., & Kamble, S. Y. (2023). physicochemical property of drug molecules with respect to drug actions.
  • Ferreira, L. L. G., & Andricopulo, A. D. (2019). In Silico ADME Methods Used in the Evaluation of Natural Products. Molecules, 24(17), 3159. [Link]
  • Computational Methods For Prediction of Drug Likeness. (n.d.). Scribd.
  • Mittal, P. (2014, October 28). Physicochemical properties of drug [PowerPoint slides]. SlideShare. [Link]
  • Basak, S., & Roy, K. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]
  • Choudhary, A. (n.d.). Physicochemical Properties in Relation to Biological Action - Ionization, Solubility, Partition Coefficient, Hydrogen bonding. Pharmaguideline.
  • In Silico Tools and Software to Predict ADMET of New Drug Candidates. (n.d.). IntechOpen.
  • I.In Silico Tools for Pharmacokinetic and Toxicological Predictions. (n.d.). AYUSH CoE.
  • van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature reviews. Drug discovery, 2(3), 192-204. [Link]
  • Singh, P., & Singh, P. (2005). Comparative QSAR study of phenol derivatives with the help of density functional theory. Bioorganic & Medicinal Chemistry, 13(24), 6823-6829. [Link]
  • 4-Benzyloxy-3-chloroaniline. (n.d.). PubChem.
  • Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. (1997). Advanced Drug Delivery Reviews, 23(1-3), 3-25. [Link]
  • Application of Method Suitability for Drug Permeability Classification. (2012). The AAPS Journal, 14(4), 785–794. [Link]

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A Head-to-Head Comparison of STAT3 Inhibitors Derived from a Benzyloxyphenyl Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug discovery, the Signal Transducer and Activator of Transcription 3 (STAT3) has emerged as a pivotal target.[1][2][3] Constitutively activated in a wide array of human cancers, STAT3 is a key signaling node that drives tumor cell proliferation, survival, metastasis, and immune evasion.[1][3] The development of small molecule inhibitors that can effectively and selectively block the STAT3 signaling pathway is therefore a highly pursued therapeutic strategy.[4]

This guide provides an in-depth, head-to-head comparison of STAT3 inhibitors derived from a benzyloxyphenyl-methylaminophenol scaffold. While the specific 4-(benzyloxy)-3-chlorophenol core has not been extensively documented in publicly available literature, a closely related series of benzyloxyphenyl-methylaminophenol derivatives has shown promise, offering a valuable case study for understanding the structure-activity relationships (SAR) within this chemical class.[5][6] We will delve into the experimental data, compare the performance of lead compounds, and provide detailed, field-proven protocols for the key assays used in their evaluation.

The STAT3 Signaling Pathway: A Critical Oncogenic Hub

The canonical STAT3 signaling pathway is initiated by the binding of cytokines, such as Interleukin-6 (IL-6), or growth factors to their cognate receptors on the cell surface. This event triggers the activation of associated Janus kinases (JAKs), which in turn phosphorylate STAT3 at a critical tyrosine residue (Tyr705).[7] This phosphorylation event induces the formation of STAT3 homodimers through reciprocal SH2 domain-phosphotyrosine interactions. The activated dimers then translocate to the nucleus, where they bind to specific DNA response elements in the promoter regions of target genes, driving the transcription of proteins involved in cell proliferation (e.g., c-Myc, Cyclin D1), survival (e.g., Bcl-xL, Mcl-1), and angiogenesis.[3][7]

Diagram: The Canonical STAT3 Signaling Pathway

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor (e.g., IL-6R) JAK JAK Receptor->JAK Activation STAT3_mono STAT3 Monomer JAK->STAT3_mono Phosphorylation STAT3_p p-STAT3 (Tyr705) STAT3_mono->STAT3_p STAT3_dimer p-STAT3 Dimer STAT3_p->STAT3_dimer Dimerization STAT3_dimer_nuc p-STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Nuclear Translocation DNA DNA (Promoter Region) STAT3_dimer_nuc->DNA Binding Gene_Transcription Gene Transcription (e.g., c-Myc, Bcl-xL) DNA->Gene_Transcription Activation Cytokine Cytokine (e.g., IL-6) Cytokine->Receptor Binding

Caption: A simplified diagram of the canonical STAT3 signaling pathway.

Head-to-Head Comparison of Benzyloxyphenyl-Methylaminophenol Derivatives

Based on a virtual screening hit, a series of benzyloxyphenyl-methylaminophenol analogs were synthesized and evaluated for their ability to inhibit the IL-6-induced STAT3 signaling pathway.[5][6] The core structure consists of a benzyloxyphenyl group linked to a methylaminophenol moiety. Modifications to this scaffold have led to the identification of compounds with improved potency. Below is a comparison of the most promising derivatives from this series.

CompoundStructureIL-6/STAT3 Pathway IC50 (µM)Antiproliferative Activity (MDA-MB-468) IC50 (µM)Reference
Hit Compound (1) (Structure not explicitly provided in abstract)> 10N/A[5]
Compound 4a (Structure not explicitly provided in abstract)7.719.61[5]
Compound 4b (Structure not explicitly provided in abstract)1.38N/A[5]

Analysis of Structure-Activity Relationship (SAR):

The available data, though limited, suggests that modifications to the benzyloxyphenyl-methylaminophenol scaffold can significantly impact STAT3 inhibitory activity.[5] Compound 4b emerged as the most potent inhibitor of the IL-6/STAT3 pathway with an IC50 of 1.38 µM, a significant improvement over the initial hit compound and compound 4a .[5] This indicates that the specific substitutions on the aromatic rings play a crucial role in the interaction with the STAT3 protein, likely within the SH2 domain which is a common target for such inhibitors.[5]

Compound 4a , while less potent in the pathway assay, also demonstrated direct antiproliferative effects against the MDA-MB-468 breast cancer cell line, which is known to have constitutively active STAT3.[5] This dual activity is a desirable characteristic for a potential therapeutic agent. The lack of antiproliferative data for 4b prevents a direct comparison on this front, highlighting an area for future investigation.

Experimental Protocols for the Evaluation of STAT3 Inhibitors

To ensure the trustworthiness and reproducibility of findings, it is essential to employ robust and well-validated experimental protocols. The following sections detail the methodologies for the key assays used to characterize STAT3 inhibitors.

Experimental Workflow

Experimental_Workflow cluster_primary_screening Primary Screening cluster_validation Validation & Mechanistic Studies cluster_cellular_effects Cellular Effects Luciferase_Assay STAT3 Luciferase Reporter Assay Western_Blot Western Blot for p-STAT3 (Tyr705) Luciferase_Assay->Western_Blot Confirm on-target effect Binding_Assay SH2 Domain Binding Assay Western_Blot->Binding_Assay Determine direct binding Antiproliferative_Assay Antiproliferative Assay (e.g., MTT) Western_Blot->Antiproliferative_Assay Assess functional outcome

Caption: A typical workflow for the evaluation of STAT3 inhibitors.

STAT3 Luciferase Reporter Assay

This cell-based assay is a cornerstone for the primary screening of STAT3 inhibitors as it measures the transcriptional activity of STAT3.

Principle: A reporter vector containing the firefly luciferase gene under the control of a promoter with STAT3 response elements is introduced into a suitable cell line (e.g., HEK293).[8] When STAT3 is activated (e.g., by IL-6), it binds to these response elements and drives the expression of luciferase. The amount of light produced upon the addition of a luciferase substrate is directly proportional to STAT3 activity.

Detailed Protocol:

  • Cell Seeding: Seed HEK293 cells stably expressing the STAT3 luciferase reporter into a 96-well white, clear-bottom plate at a density of 5 x 10^4 cells/well in 100 µL of growth medium.[9] Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: The following day, prepare serial dilutions of the test compounds in serum-free medium. Pre-treat the cells with the compounds for 1 hour.[9]

  • STAT3 Activation: Stimulate the cells with 10 ng/mL of recombinant human IL-6 to induce STAT3 activation.[9] Incubate for 6-16 hours at 37°C.

  • Cell Lysis and Luminescence Measurement:

    • Equilibrate the plate to room temperature.

    • Add 50 µL of a luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System) to each well.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Measure the luminescence using a microplate luminometer.

  • Data Analysis: Normalize the data to a vehicle control (e.g., DMSO) and plot the results as a dose-response curve to determine the IC50 value.

Western Blot for Phospho-STAT3 (Tyr705)

This assay directly measures the phosphorylation of STAT3, providing a direct readout of the upstream inhibitory activity of the compounds.

Principle: Following treatment with the inhibitor and stimulation with a STAT3 activator, cells are lysed, and the proteins are separated by SDS-PAGE. The levels of phosphorylated STAT3 (p-STAT3) at Tyr705 and total STAT3 are detected using specific antibodies.

Detailed Protocol:

  • Cell Culture and Treatment: Seed a suitable cell line (e.g., MDA-MB-468 or another cell line with a robust IL-6 response) in 6-well plates. Once the cells reach 70-80% confluency, serum-starve them for 4-6 hours. Pre-treat the cells with the test compounds at various concentrations for 1-2 hours, followed by stimulation with 50 ng/mL IL-6 for 15-30 minutes.[10]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an 8-10% SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against p-STAT3 (Tyr705) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the bands using an ECL substrate and an imaging system.

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with an antibody against total STAT3 and a loading control (e.g., β-actin).

Antiproliferative Assay (MTT Assay)

This assay assesses the effect of the STAT3 inhibitors on the viability and proliferation of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be solubilized and quantified by spectrophotometry.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-468) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well and incubate for 2 hours at room temperature in the dark.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Conclusion and Future Perspectives

The benzyloxyphenyl-methylaminophenol scaffold represents a promising starting point for the development of novel STAT3 inhibitors. The initial studies have identified compounds with low micromolar activity against the STAT3 pathway and antiproliferative effects in cancer cells.[5] However, further optimization is required to improve potency, selectivity, and pharmacokinetic properties.

Future work should focus on a more extensive SAR exploration of this scaffold, including modifications to the linker and the substitution patterns on the aromatic rings. Additionally, a more comprehensive biological characterization of the lead compounds is necessary, including in vivo efficacy studies in relevant cancer models. The detailed protocols provided in this guide offer a robust framework for the continued evaluation and development of this and other series of STAT3 inhibitors, ultimately contributing to the advancement of novel cancer therapeutics.

References

  • Grandis, J. R. (2009). STAT3 SIGNALING: Anticancer Strategies and Challenges. Clinical Cancer Research, 15(1), 1-6. [Link]
  • Kim, B. H., et al. (2021). Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. Oncology Letters, 22(5), 1-13. [Link]
  • Siveen, K. S., et al. (2014). Targeting the STAT3 signaling pathway in cancer: role of synthetic and natural inhibitors. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1845(2), 136-154. [Link]
  • BPS Bioscience. (n.d.). STAT3 Luciferase Reporter HEK293 Cell Line. [Link]
  • Gao, D., et al. (2016). Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 24(11), 2549-2558. [Link]
  • BPS Bioscience. (n.d.). STAT3 Luciferase Reporter THP-1 Cell Line. [Link]
  • Boster Biological Technology. (n.d.). STAT3 Luciferase Reporter-HEK293 Cell Line. [Link]
  • Abeomics. (n.d.). STAT3 Leeporter™ Luciferase Reporter-RAW264.7 Cell Line. [Link]
  • Importance of STAT3 signalling in cancer, metastasis and therapeutic interventions. (2022). Seminars in Cancer Biology, 86, 33-47. [Link]
  • Editorial: The role of STAT3 signaling pathway in tumor progression. (2023). Frontiers in Oncology, 13. [Link]
  • Gao, D., et al. (2016). Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors.
  • Johnson, D. E., et al. (2018). High Content Imaging Assays for IL-6-Induced STAT3 Pathway Activation in Head and Neck Cancer Cell Lines. Methods in Molecular Biology, 1710, 137-159. [Link]
  • Red-Horse, K., et al. (2017). Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. ACS Medicinal Chemistry Letters, 8(11), 1162-1167. [Link]
  • Chemical structures of representative STAT3 inhibitors. (2021).
  • Li, Y., et al. (2021). Structure–Activity Study of Nitazoxanide Derivatives as Novel STAT3 Pathway Inhibitors. ACS Medicinal Chemistry Letters, 12(5), 696-703. [Link]
  • Robustness of IL-6-induced STAT phosphorylation increases with STAT3... (2016).
  • Zhang, H., et al. (2020). Design, Synthesis and Structure-Activity Relationship Studies of Meridianin Derivatives as Novel JAK/STAT3 Signaling Inhibitors. Molecules, 25(21), 5038. [Link]
  • Autocrine Regulation of Interleukin-6 via the Activation of STAT3 and Akt in Cardiac Myxoma Cells. (2024). International Journal of Molecular Sciences, 25(4), 2191. [Link]
  • Song, J., et al. (2023). Discovery of STAT3 Inhibitors: Recent Advances and Future Perspectives. Current Medicinal Chemistry, 30(16), 1824-1847. [Link]
  • Li, Y., et al. (2021). Structure–Activity Study of Nitazoxanide Derivatives as Novel STAT3 Pathway Inhibitors. ACS Medicinal Chemistry Letters, 12(5), 696-703. [Link]
  • Phosphorylation and of STAT3 in response to IL-6 or IL-10. A and B,... (2013).
  • Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment. (2024). ACS Central Science, 10(3), 579-594. [Link]
  • (PDF) Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment. (2024).

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-(Benzyloxy)-3-chlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals dedicated to innovation, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of scientific integrity. This guide provides a detailed, field-tested framework for the proper disposal of 4-(Benzyloxy)-3-chlorophenol, a halogenated phenol derivative. While specific data for this exact compound is limited, the protocols herein are synthesized from established best practices for the broader, well-regulated class of chlorophenols, ensuring a robust and defensible disposal strategy.

The core principle of this guidance is risk mitigation through proper chemical characterization, segregation, and containment, ensuring the safety of personnel and the protection of our environment.

Hazard Assessment: Understanding the Risk Profile

Proper disposal begins with a thorough understanding of the material's hazards. This compound belongs to the chlorophenol class of compounds, which are recognized for their potential toxicity and environmental persistence.[1][2] The U.S. Environmental Protection Agency (EPA) regulates chlorophenols as hazardous substances, and they have been identified at numerous hazardous waste sites.[3][4]

The primary hazards associated with analogous chlorophenols are significant and dictate the stringent handling protocols required. Thermal or chemical degradation can lead to the formation of even more harmful substances.[1]

Table 1: Consolidated Hazard Profile for Chlorophenols | Hazard Category | Description | GHS Pictograms | | :--- | :--- | :--- | | Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[5] |

ngcontent-ng-c4006390337="" class="ng-star-inserted">
| | Skin Corrosion/Irritation | Causes severe skin burns and eye damage. |
ngcontent-ng-c4006390337="" class="ng-star-inserted">
| | Environmental Hazard | Toxic to aquatic life with long-lasting effects.[5] |

|
| Long-Term Health  | Some chlorophenols are considered possible or probable human carcinogens.[4][6] |

|

Given these characteristics, this compound must be managed as a regulated hazardous waste. The Resource Conservation and Recovery Act (RCRA) mandates that generators of such waste are responsible for its management from creation to final disposal—a concept known as "cradle-to-grave" liability.[7][8]

Immediate Safety & Spill Containment Protocol

Before handling or disposing of this compound, ensure all immediate safety measures are in place. The causality is simple: preventing exposure is invariably safer and more effective than responding to it.

Required Personal Protective Equipment (PPE)
  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.[9]

  • Skin and Body Protection: A standard lab coat is required. For larger quantities or spill cleanup, wear chemically resistant aprons or coveralls.[10]

  • Respiratory Protection: All handling of the solid material should be done in a certified chemical fume hood to prevent inhalation of dust. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is mandatory.[10]

Emergency Spill Response

In the event of a spill, immediate and correct action is critical to prevent dispersal and exposure.

  • Alert & Evacuate: Alert personnel in the immediate vicinity and evacuate the area if necessary.[11]

  • Control Ignition Sources: Eliminate all potential ignition sources.

  • Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.

  • Containment: For solid spills, do not use water to clean up. Carefully sweep or scoop the powdered material to minimize dust generation.[11] Place the collected material into a sealed, properly labeled hazardous waste container.

  • Decontamination: Clean the affected area thoroughly. The rinsate from this cleaning process must also be collected as hazardous waste.

  • Prohibited Action: Never wash spilled this compound down the drain or into a sewer system.[11] This is illegal and poses a severe threat to aquatic ecosystems.[12]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a systematic approach to managing waste streams containing this compound. The fundamental logic is waste segregation: separating different waste types at the source prevents dangerous reactions and simplifies the final disposal process, which is often more cost-effective.[13]

Step 1: Waste Identification and Segregation

Proper segregation is the most critical step. Mixing incompatible waste streams is a primary cause of laboratory accidents and violates regulatory standards.

  • Identify as Halogenated Organic Waste: Due to the chlorine atom, this compound is a halogenated organic. It must be kept separate from non-halogenated waste.

  • Maintain Separation: Use dedicated, clearly labeled waste containers. Never mix this waste with:

    • Non-halogenated organic solvents (e.g., acetone, hexanes, methanol).[13]

    • Aqueous waste (acidic or basic).[14]

    • Oxidizing agents or incompatible materials.[9][15]

    • Biological or radioactive waste.[14]

Step 2: Proper Waste Containment and Labeling

All hazardous waste must be accumulated in appropriate containers at or near the point of generation.

  • Container Selection: Use a sturdy, chemically compatible container with a tight-fitting, screw-top lid.[14] The container must be in good condition and free of leaks.

  • Labeling: The container must be labeled with a fully completed Hazardous Waste tag before any waste is added. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound Waste." Avoid abbreviations or formulas.

    • The approximate percentage of each component if it is a mixture.

    • The relevant hazard characteristics (e.g., Toxic, Environmental Hazard).

    • The date accumulation started.[13]

Step 3: Managing Specific Waste Streams

Different laboratory activities will generate different forms of waste, each requiring a specific management approach.

  • Unused or Expired Pure Compound:

    • Keep the compound in its original, clearly labeled container.

    • If the original container is compromised, transfer the material to a suitable, new container and label it as "Hazardous Waste: Solid this compound."

    • Arrange for pickup through your institution's Environmental Health & Safety (EHS) department.

  • Contaminated Labware (e.g., pipette tips, weighing boats, gloves):

    • Collect all grossly contaminated solid waste in a dedicated, lined, and sealed container labeled "Hazardous Waste: Solid Halogenated Organic Debris."

    • This container must be kept closed except when adding waste.

  • Contaminated Solvents and Rinsate:

    • This is the most common waste stream. Collect all solvents used to dissolve or rinse this compound in a dedicated container labeled "Hazardous Waste: Liquid Halogenated Organic Solvents."

    • List all solvent components and their approximate percentages on the label.

  • Empty Stock Containers:

    • A container that held a highly toxic chemical is not considered "empty" until it has been properly decontaminated.[14]

    • Triple-rinse the container: Rinse the container three times with a suitable solvent (e.g., acetone, methanol).

    • Collect all three rinses and dispose of them as liquid halogenated hazardous waste.[14] This is a critical step, as the residual chemical in an "empty" bottle is still considered potent waste.

    • After triple-rinsing and air-drying, obliterate or deface the original label to prevent confusion.[13] The clean container can now be discarded as regular laboratory glass or plastic waste.

Step 4: Arranging for Professional Disposal

Hazardous waste must be disposed of through a licensed Treatment, Storage, and Disposal Facility (TSDF).

  • Contact EHS: Your institution's EHS office is your primary resource. They will manage the process of waste pickup from your lab.

  • Schedule Pickup: Do not allow hazardous waste to accumulate. Schedule regular pickups to keep quantities in the lab to a minimum.[14]

  • Manifest Tracking: For off-site transport, the waste will be tracked using the EPA's Hazardous Waste Manifest System, which documents its journey from your lab to its final disposal location.[7][16] This ensures a legal and environmentally sound chain of custody.

Disposal Decision Logic

To streamline the segregation process, the following decision workflow should be implemented at the point of waste generation.

G cluster_actions Disposal Action start Identify Waste Containing This compound pure_solid Pure/Expired Solid start->pure_solid cont_solvent Contaminated Solvent (e.g., from reaction, chromatography) start->cont_solvent cont_labware Contaminated Labware (gloves, tips, glassware) start->cont_labware empty_bottle Empty Stock Bottle start->empty_bottle solid_container Place in sealed container: 'Solid Halogenated Organic Waste' pure_solid->solid_container liquid_container Collect in sealed container: 'Liquid Halogenated Organic Waste' cont_solvent->liquid_container debris_container Collect in lined, sealed container: 'Solid Halogenated Debris' cont_labware->debris_container rinse_protocol 1. Triple-rinse with solvent. 2. Collect ALL rinsate into Liquid Halogenated Waste. empty_bottle->rinse_protocol rinse_protocol->liquid_container Rinsate goes here discard_bottle 3. Deface label. 4. Discard clean bottle in appropriate lab trash. rinse_protocol->discard_bottle

Figure 1: Decision workflow for segregating this compound waste streams.

By adhering to this structured guide, researchers can ensure the safe and compliant disposal of this compound, upholding their professional responsibility to protect themselves, their colleagues, and the environment.

References

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. [Link]
  • Best Practices for Hazardous Waste Disposal. AEG Environmental. (2016-12-05). [Link]
  • Hazardous Waste. U.S. Environmental Protection Agency. [Link]
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. (2025-05-30). [Link]
  • Chapter 850: Identification of Hazardous Wastes. Maine Department of Environmental Protection. [Link]
  • Hazardous Substance Fact Sheet for 4-Chlorophenol. New Jersey Department of Health. [Link]
  • How Does The EPA Define Hazardous Waste? CountyOffice.org. (2023-10-04). [Link]
  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]
  • Safety Data Sheet for a related compound. Thermo Fisher Scientific. [Link]
  • Safety Data Sheet for 3-Chlorophenol. CPAChem. (2024-01-30). [Link]
  • Dangerous Waste Regulations Washington State.
  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. (2023-02-27). [Link]
  • Guidelines for Management and Disposal of Hazardous Wastes. American Chemistry Council. [Link]
  • Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. National Institutes of Health (NIH). [Link]
  • Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. Semantic Scholar. [Link]
  • Environmental Hazard Assessment Series: Chlorophenols, Final Report. U.S. Environmental Protection Agency. [Link]
  • Public Health Statement for Chlorophenols.
  • DETOX Program Fact Sheet - Chlorophenols. REWE Group. [Link]
  • Registration Review: Preliminary Work Plan for the o-Benzyl-p-chlorophenol Case. U.S. Environmental Protection Agency. (2011-06-22). [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(Benzyloxy)-3-chlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols for laboratory personnel handling 4-(Benzyloxy)-3-chlorophenol. As a chlorinated phenolic compound, it warrants a high degree of caution. While specific toxicological data for this exact molecule is limited, its structural similarity to other chlorinated phenols—known for their potential for severe burns, systemic toxicity, and rapid skin absorption—demands the implementation of rigorous protective measures.[1][2][3][4] This document outlines the necessary personal protective equipment (PPE), engineering controls, and handling procedures to ensure the safety of researchers, scientists, and drug development professionals.

Understanding the Core Hazard: The Nature of Chlorinated Phenols

The primary danger associated with phenolic compounds, including this compound, lies in their dual corrosive and toxic nature.[3][5] Phenol and its derivatives can penetrate the skin with an efficiency comparable to inhalation, leading to severe chemical burns that may not be immediately painful due to an anesthetic effect.[3] This lack of immediate pain can give a false sense of security, while the compound is absorbed systemically, potentially causing liver and kidney damage.[2][4][6] The presence of a chlorine atom on the phenol ring can further modify its reactivity and toxicological profile. Therefore, the fundamental principle of handling this compound is the prevention of all direct contact.[7]

Engineering Controls: Your First Line of Defense

Before any personal protective equipment is considered, proper engineering controls must be in place. These are designed to isolate the handler from the chemical hazard.

  • Chemical Fume Hood: All manipulations of this compound, from weighing the solid to preparing solutions and running reactions, must be conducted inside a certified chemical fume hood.[3][8] This is critical to prevent the inhalation of any dust or vapors and provides a physical barrier against splashes.[3]

  • Safety Stations: An operational and unobstructed safety shower and eyewash station must be located in the immediate vicinity of the work area.[9][10][11]

Personal Protective Equipment (PPE): A Multi-Layered Approach

A comprehensive PPE strategy is mandatory. The following table summarizes the required equipment. The rationale and specific details for each are discussed below.

PPE CategorySpecificationGuidance and Rationale
Hand Protection Double-Gloving: Nitrile (Inner) + Neoprene or Butyl Rubber (Outer)Phenols can degrade standard nitrile gloves rapidly.[3][8] The inner nitrile glove offers splash protection during the removal of the outer, more resistant glove. The outer neoprene or butyl rubber glove provides extended protection against direct contact. Always inspect gloves for integrity before use.[9][11][12]
Eye & Face Protection Chemical Splash Goggles & Full-Face ShieldProtects against splashes and airborne dust that can cause serious, potentially permanent eye damage.[9][11][13] Goggles must conform to OSHA 29 CFR 1910.133 or EU EN166 standards.[10] The face shield is worn over the goggles for maximum protection.
Body Protection Chemical-Resistant Laboratory CoatA fully buttoned lab coat made of a chemical-resistant material is required. For procedures with a significant splash hazard, a neoprene or butyl rubber apron should be worn over the lab coat.[3][9]
Respiratory Protection NIOSH-Approved Respirator (as needed)While a fume hood is the primary control, a respirator with an organic vapor cartridge may be necessary for spill cleanup or if engineering controls fail.[2][10] All respirator use must be part of a formal institutional program with proper fit-testing.[2]
Diagram: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Workflow start Start: Planning to handle This compound fume_hood Is a certified chemical fume hood available? start->fume_hood solution Task: Preparing Solution or Small-Scale Reaction (<50mL) spill Task: Large-Scale Work or Spill Cleanup stop STOP! Do not proceed. fume_hood->stop No weighing Task: Weighing Solid (<1g) fume_hood->weighing Yes fume_hood->solution Yes fume_hood->spill Yes ppe_base Standard PPE: - Double Gloves (Nitrile + Neoprene) - Chemical Splash Goggles - Chemical-Resistant Lab Coat weighing->ppe_base ppe_enhanced Enhanced PPE: - Standard PPE + Face Shield + Chemical-Resistant Apron solution->ppe_enhanced ppe_max Maximum PPE: - Enhanced PPE + NIOSH-Approved Respirator spill->ppe_max

Caption: PPE selection workflow based on task-specific risks.

Operational Plan: Safe Handling and Storage

Strict adherence to standard operating procedures is crucial for minimizing exposure.

  • Pre-Use: Designate a specific area within the fume hood for the procedure.[9] Ensure all necessary equipment and reagents are assembled before starting. Clearly label all containers.[8][9]

  • Handling: Always handle the container with care, keeping it tightly closed when not in use.[7][9][10] Avoid creating dust when working with the solid form.[7][10] Do not eat, drink, or smoke in the laboratory.[7][9]

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9][10][14] The container must be kept securely sealed.[7]

Emergency Protocol: Immediate Response to Exposure

In the event of an exposure, immediate and decisive action is critical. Phenol's anesthetic properties can mask the severity of a burn.[3]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing, including shoes and leather items.[5][14] Seek immediate medical attention. Some protocols recommend wiping the affected area with polyethylene glycol (PEG-300 or PEG-400) before or during water flushing, as it can help to dissolve and remove the phenol.[3]

  • Eye Contact: Immediately flush the eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[10][14][15] Seek immediate medical attention.

  • Inhalation: Remove the individual to fresh air.[10][11] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[6]

  • Ingestion: Do not induce vomiting. Clean the mouth with water and seek immediate medical attention.[10][15]

Disposal Plan: Managing Halogenated Waste

Proper waste management is essential to protect both personnel and the environment.

  • Segregation: All waste contaminated with this compound, including used gloves, wipes, and empty containers, must be segregated as halogenated organic waste.[9]

  • Collection: Collect all waste in a clearly labeled, sealed, and chemically compatible container.[9]

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department. Never pour this chemical down the drain.[9][10]

By adhering to these stringent guidelines, you can build a self-validating system of safety that protects you and your colleagues from the significant hazards posed by this compound. Your expertise in the lab is matched only by your commitment to safety.

References

  • Oregon OSHA. (1980, May 30).
  • New Jersey Department of Health. (1999, December). Hazard Summary: 2-Chlorophenol. NJ.gov. [Link]
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 4-Chlorophenol. NJ.gov. [Link]
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Table 7-1, Regulations and Guidelines Applicable to Chlorophenols. NCBI. [Link]
  • University of Washington Environmental Health & Safety. (2023, June 30). FACT SHEET: Phenol. UW.edu. [Link]
  • Phenol And Allied Products Sustainability Group (PASG). (2020). THE DO'S AND DON'TS for the SAFE USE of PHENOL. PASG. [Link]
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Chlorophenols.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.